Terrestrosin K
Description
Properties
IUPAC Name |
16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRDUXJKROMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Terrestrosin K: A Technical Overview of its Chemical Profile and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the plant Tribulus terrestris, a member of the Zygophyllaceae family.[1] This plant has a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda, for a variety of ailments.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within Tribulus terrestris, with steroidal saponins (B1172615) being a major class of interest for their potential pharmacological activities. This compound is one such saponin, and this guide provides a comprehensive overview of its chemical structure and what is currently known about its biological context, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a complex steroidal glycoside. Its chemical identity is well-defined, and its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |
| Molecular Weight | 1079.2 g/mol | PubChem |
| IUPAC Name | (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one | PubChem |
| SMILES | CC1=C(O[C@@H]2[C@H]1[C@@]3(--INVALID-LINK--[C@@H]4CC[C@H]5C--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O[C@H]7--INVALID-LINK--CO)O)O)O[C@H]8--INVALID-LINK--CO)O)O)O)O">C@@HO)C)CC--INVALID-LINK--CO[C@H]9--INVALID-LINK--CO)O)O">C@@HO | PubChem |
| Source Organism | Tribulus terrestris L. | [1] |
2D Chemical Structure of this compound
Image Source: PubChem
Biological Activity and Therapeutic Potential
While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of saponins from Tribulus terrestris has been investigated for a range of pharmacological effects. It is important to note that the following activities are generally attributed to the whole plant extract or to other related saponins, and further research is needed to determine the specific contribution of this compound.
Extracts of Tribulus terrestris, rich in saponins, have been suggested to possess potential in the management of cardiovascular and cerebrovascular diseases. Studies on the gross saponins of Tribulus terrestris fruit have indicated a protective effect against ischemic stroke in rat models.
A structurally related compound, Terrestrosin D, has been studied more extensively and has demonstrated potential anti-cancer and anti-angiogenic properties. In vitro and in vivo studies on Terrestrosin D have shown that it can inhibit the growth of human prostate cancer cells and suppress angiogenesis.[2][3] These findings suggest that other saponins from the same source, including this compound, may warrant investigation for similar activities.
Experimental Protocols
General Isolation and Purification of Saponins from Tribulus terrestris
The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from the fruits of Tribulus terrestris. This protocol is based on common phytochemical methods and should be optimized based on specific laboratory conditions and research goals.
1. Plant Material and Extraction:
-
The air-dried and powdered fruits of Tribulus terrestris are used as the starting material.
-
The powdered material is extracted with a suitable solvent, typically 70-80% ethanol (B145695), using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation of the Crude Extract:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol layer.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).
-
Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) or ethyl acetate (B1210297) and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.
4. Final Purification:
-
Fractions containing the target saponins are further purified using repeated column chromatography, including Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
The purity of the isolated compounds is assessed by analytical HPLC.
Analytical Method for this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (HPLC-CAD) are suitable methods for the detection and quantification of this compound.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly employed.
-
Detection: ELSD or CAD provides a response for non-chromophoric compounds like saponins.
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research on the gross saponins of Tribulus terrestris in the context of ischemic stroke suggests that their protective effects may be mediated through anti-inflammatory and antioxidant pathways. However, the precise molecular targets of this compound remain to be identified.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of saponins from Tribulus terrestris.
Caption: General workflow for the extraction and purification of saponins.
Conclusion and Future Directions
This compound is a chemically defined steroidal saponin from Tribulus terrestris. While the parent plant and related saponins have shown promising biological activities, particularly in the areas of cardiovascular health and oncology, there is a significant gap in the scientific literature regarding the specific pharmacological profile of this compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the in vitro and in vivo efficacy of isolated this compound in various disease models to establish its specific biological activities and potency (e.g., IC₅₀ or EC₅₀ values).
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.
-
Preclinical Development: If promising activity is identified, further preclinical studies will be necessary to evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.
This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The information presented highlights the need for further investigation to fully unlock the therapeutic potential of this natural product.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Overview of its Chemical Profile and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the plant Tribulus terrestris, a member of the Zygophyllaceae family.[1] This plant has a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda, for a variety of ailments.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within Tribulus terrestris, with steroidal saponins (B1172615) being a major class of interest for their potential pharmacological activities. This compound is one such saponin, and this guide provides a comprehensive overview of its chemical structure and what is currently known about its biological context, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a complex steroidal glycoside. Its chemical identity is well-defined, and its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |
| Molecular Weight | 1079.2 g/mol | PubChem |
| IUPAC Name | (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one | PubChem |
| SMILES | CC1=C(O[C@@H]2[C@H]1[C@@]3(--INVALID-LINK--[C@@H]4CC[C@H]5C--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O[C@H]7--INVALID-LINK--CO)O)O)O[C@H]8--INVALID-LINK--CO)O)O)O)O">C@@HO)C)CC--INVALID-LINK--CO[C@H]9--INVALID-LINK--CO)O)O">C@@HO | PubChem |
| Source Organism | Tribulus terrestris L. | [1] |
2D Chemical Structure of this compound
Image Source: PubChem
Biological Activity and Therapeutic Potential
While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of saponins from Tribulus terrestris has been investigated for a range of pharmacological effects. It is important to note that the following activities are generally attributed to the whole plant extract or to other related saponins, and further research is needed to determine the specific contribution of this compound.
Extracts of Tribulus terrestris, rich in saponins, have been suggested to possess potential in the management of cardiovascular and cerebrovascular diseases. Studies on the gross saponins of Tribulus terrestris fruit have indicated a protective effect against ischemic stroke in rat models.
A structurally related compound, Terrestrosin D, has been studied more extensively and has demonstrated potential anti-cancer and anti-angiogenic properties. In vitro and in vivo studies on Terrestrosin D have shown that it can inhibit the growth of human prostate cancer cells and suppress angiogenesis.[2][3] These findings suggest that other saponins from the same source, including this compound, may warrant investigation for similar activities.
Experimental Protocols
General Isolation and Purification of Saponins from Tribulus terrestris
The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from the fruits of Tribulus terrestris. This protocol is based on common phytochemical methods and should be optimized based on specific laboratory conditions and research goals.
1. Plant Material and Extraction:
-
The air-dried and powdered fruits of Tribulus terrestris are used as the starting material.
-
The powdered material is extracted with a suitable solvent, typically 70-80% ethanol (B145695), using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation of the Crude Extract:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol layer.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).
-
Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) or ethyl acetate (B1210297) and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.
4. Final Purification:
-
Fractions containing the target saponins are further purified using repeated column chromatography, including Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
The purity of the isolated compounds is assessed by analytical HPLC.
Analytical Method for this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (HPLC-CAD) are suitable methods for the detection and quantification of this compound.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly employed.
-
Detection: ELSD or CAD provides a response for non-chromophoric compounds like saponins.
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research on the gross saponins of Tribulus terrestris in the context of ischemic stroke suggests that their protective effects may be mediated through anti-inflammatory and antioxidant pathways. However, the precise molecular targets of this compound remain to be identified.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of saponins from Tribulus terrestris.
Caption: General workflow for the extraction and purification of saponins.
Conclusion and Future Directions
This compound is a chemically defined steroidal saponin from Tribulus terrestris. While the parent plant and related saponins have shown promising biological activities, particularly in the areas of cardiovascular health and oncology, there is a significant gap in the scientific literature regarding the specific pharmacological profile of this compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the in vitro and in vivo efficacy of isolated this compound in various disease models to establish its specific biological activities and potency (e.g., IC₅₀ or EC₅₀ values).
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.
-
Preclinical Development: If promising activity is identified, further preclinical studies will be necessary to evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.
This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The information presented highlights the need for further investigation to fully unlock the therapeutic potential of this natural product.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Overview of its Chemical Profile and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin isolated from the plant Tribulus terrestris, a member of the Zygophyllaceae family.[1] This plant has a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda, for a variety of ailments.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within Tribulus terrestris, with steroidal saponins being a major class of interest for their potential pharmacological activities. This compound is one such saponin, and this guide provides a comprehensive overview of its chemical structure and what is currently known about its biological context, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a complex steroidal glycoside. Its chemical identity is well-defined, and its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |
| Molecular Weight | 1079.2 g/mol | PubChem |
| IUPAC Name | (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one | PubChem |
| SMILES | CC1=C(O[C@@H]2[C@H]1[C@@]3(--INVALID-LINK--[C@@H]4CC[C@H]5C--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O[C@H]7--INVALID-LINK--CO)O)O)O[C@H]8--INVALID-LINK--CO)O)O)O)O">C@@HO)C)CC--INVALID-LINK--CO[C@H]9--INVALID-LINK--CO)O)O">C@@HO | PubChem |
| Source Organism | Tribulus terrestris L. | [1] |
2D Chemical Structure of this compound
Image Source: PubChem
Biological Activity and Therapeutic Potential
While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of saponins from Tribulus terrestris has been investigated for a range of pharmacological effects. It is important to note that the following activities are generally attributed to the whole plant extract or to other related saponins, and further research is needed to determine the specific contribution of this compound.
Extracts of Tribulus terrestris, rich in saponins, have been suggested to possess potential in the management of cardiovascular and cerebrovascular diseases. Studies on the gross saponins of Tribulus terrestris fruit have indicated a protective effect against ischemic stroke in rat models.
A structurally related compound, Terrestrosin D, has been studied more extensively and has demonstrated potential anti-cancer and anti-angiogenic properties. In vitro and in vivo studies on Terrestrosin D have shown that it can inhibit the growth of human prostate cancer cells and suppress angiogenesis.[2][3] These findings suggest that other saponins from the same source, including this compound, may warrant investigation for similar activities.
Experimental Protocols
General Isolation and Purification of Saponins from Tribulus terrestris
The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from the fruits of Tribulus terrestris. This protocol is based on common phytochemical methods and should be optimized based on specific laboratory conditions and research goals.
1. Plant Material and Extraction:
-
The air-dried and powdered fruits of Tribulus terrestris are used as the starting material.
-
The powdered material is extracted with a suitable solvent, typically 70-80% ethanol, using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation of the Crude Extract:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol layer.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica gel or a macroporous resin (e.g., D101).
-
Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.
4. Final Purification:
-
Fractions containing the target saponins are further purified using repeated column chromatography, including Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
The purity of the isolated compounds is assessed by analytical HPLC.
Analytical Method for this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (HPLC-CAD) are suitable methods for the detection and quantification of this compound.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.
-
Detection: ELSD or CAD provides a response for non-chromophoric compounds like saponins.
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research on the gross saponins of Tribulus terrestris in the context of ischemic stroke suggests that their protective effects may be mediated through anti-inflammatory and antioxidant pathways. However, the precise molecular targets of this compound remain to be identified.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of saponins from Tribulus terrestris.
Caption: General workflow for the extraction and purification of saponins.
Conclusion and Future Directions
This compound is a chemically defined steroidal saponin from Tribulus terrestris. While the parent plant and related saponins have shown promising biological activities, particularly in the areas of cardiovascular health and oncology, there is a significant gap in the scientific literature regarding the specific pharmacological profile of this compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the in vitro and in vivo efficacy of isolated this compound in various disease models to establish its specific biological activities and potency (e.g., IC₅₀ or EC₅₀ values).
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.
-
Preclinical Development: If promising activity is identified, further preclinical studies will be necessary to evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.
This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The information presented highlights the need for further investigation to fully unlock the therapeutic potential of this natural product.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K is a steroidal saponin (B1150181) that has been isolated from the fruits of Tribulus terrestris L., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, origin, and known biological context of this compound. Due to the limited availability of public data specifically on this compound, this document also summarizes information on the broader class of steroidal saponins (B1172615) from Tribulus terrestris to provide a basis for future research. This guide includes available data on related compounds, general experimental protocols for saponin isolation from the source plant, and hypothetical signaling pathways based on the activities of structurally similar molecules.
Discovery and Origin
This compound was first discovered and isolated from the fruits of the plant Tribulus terrestris L.[1][2][3]. This plant is a member of the Zygophyllaceae family and is found in subtropical and Mediterranean regions[4]. The fruits of Tribulus terrestris are known to contain a variety of bioactive compounds, with steroidal saponins being one of the most prominent classes under investigation for their potential therapeutic properties[2][4].
The initial isolation and structural elucidation of this compound were described in a 1996 study published in Phytochemistry by Yan et al.[1][3]. The structure was determined using spectroscopic analysis, including two-dimensional NMR techniques, and chemical reactions[1].
Chemical Structure
This compound is a furostanol steroidal saponin. Its structure is characterized by a C27 steroidal aglycone backbone with attached sugar moieties. The specific arrangement of these sugar chains is a key feature of its chemical identity.
Experimental Protocols
While the specific, detailed protocol for the isolation of this compound from the original discovery paper is not widely available, this section outlines a general methodology for the extraction and isolation of steroidal saponins from Tribulus terrestris fruits, based on common phytochemical practices.
General Saponin Extraction and Isolation Workflow
The isolation of steroidal saponins from Tribulus terrestris typically involves several stages, from initial extraction to chromatographic purification.
Caption: General workflow for the isolation of saponins from Tribulus terrestris.
Methodological Details
-
Plant Material Preparation: Fruits of Tribulus terrestris are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol. This can be done using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation: The concentrated extract is often subjected to solvent-solvent partitioning. For saponins, a common method is to partition the aqueous suspension of the extract with n-butanol. The saponins will preferentially move to the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual saponins like this compound is typically achieved using preparative HPLC with a suitable solvent system.
Quantitative Data
| Extract/Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [5] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [5] |
| Hydro-alcoholic Extract | LNCaP (Prostate Cancer) | MTT | 0.3 µg/mL | [5] |
| Hydro-alcoholic Extract | HT-29 (Colon Cancer) | MTT | 7.1 µg/mL | [5] |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not Specified | Not Specified | [6] |
| Terrestrosin D | HUVEC (Endothelial Cells) | Not Specified | Not Specified | [6] |
Biological Activity and Potential Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, research on the gross saponins of Tribulus terrestris (GSTT) and structurally related saponins provides insights into potential biological activities and signaling pathways.
Potential Therapeutic Areas
-
Cardiovascular and Cerebrovascular Diseases: The saponin fraction of Tribulus terrestris has been investigated for its protective effects against cardiac ischemia/reperfusion injury[7].
-
Neuroprotection: Extracts of Tribulus terrestris have demonstrated neuroprotective effects in models of ischemic stroke[8].
-
Anti-cancer Activity: Various extracts and isolated saponins from Tribulus terrestris have shown cytotoxic effects against a range of cancer cell lines[5][9][10].
-
Anti-inflammatory Effects: Saponins from Tribulus terrestris have been shown to possess anti-inflammatory properties[11].
Hypothetical Signaling Pathways
Based on studies of related compounds, this compound may be involved in the following signaling pathways:
-
Anti-inflammatory Pathway: Gross saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It is plausible that this compound contributes to this activity.
Caption: Hypothetical inhibition of the TLR4/MyD88/NF-κB pathway by T. terrestris saponins.
-
Cardioprotective Pathway: The saponin Tribulosin, also from Tribulus terrestris, has been shown to protect the myocardium against ischemia/reperfusion injury through the activation of Protein Kinase C epsilon (PKCε)[7]. Given the structural similarities among these saponins, this compound might exert cardioprotective effects through a similar mechanism.
Caption: Cardioprotective pathway of Tribulosin, a related saponin.
Future Directions
The current body of research on this compound is limited. Future studies should focus on:
-
Re-isolation and Characterization: Detailed reporting of the isolation protocol and comprehensive spectroscopic data (1H-NMR, 13C-NMR, MS) to confirm the structure.
-
Quantitative Biological Evaluation: Testing of pure, isolated this compound in a variety of bioassays to determine its specific IC50 and EC50 values for cytotoxic, anti-inflammatory, and other activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.
Conclusion
This compound is a steroidal saponin from Tribulus terrestris with potential for further investigation as a therapeutic agent. While its specific biological activities and mechanisms of action are yet to be fully explored, the known properties of related compounds from the same plant suggest that it may possess valuable anti-inflammatory, cardioprotective, and anti-cancer properties. This guide serves as a foundational resource to encourage and direct future research into this promising natural product.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. d-nb.info [d-nb.info]
- 5. brieflands.com [brieflands.com]
- 6. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tribulosin protects rat hearts from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tribulus terrestris L. Extract Alleviates Atherosclerosis by Suppressing TNF-α-Mediated Macrophage Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K is a steroidal saponin (B1150181) that has been isolated from the fruits of Tribulus terrestris L., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, origin, and known biological context of this compound. Due to the limited availability of public data specifically on this compound, this document also summarizes information on the broader class of steroidal saponins (B1172615) from Tribulus terrestris to provide a basis for future research. This guide includes available data on related compounds, general experimental protocols for saponin isolation from the source plant, and hypothetical signaling pathways based on the activities of structurally similar molecules.
Discovery and Origin
This compound was first discovered and isolated from the fruits of the plant Tribulus terrestris L.[1][2][3]. This plant is a member of the Zygophyllaceae family and is found in subtropical and Mediterranean regions[4]. The fruits of Tribulus terrestris are known to contain a variety of bioactive compounds, with steroidal saponins being one of the most prominent classes under investigation for their potential therapeutic properties[2][4].
The initial isolation and structural elucidation of this compound were described in a 1996 study published in Phytochemistry by Yan et al.[1][3]. The structure was determined using spectroscopic analysis, including two-dimensional NMR techniques, and chemical reactions[1].
Chemical Structure
This compound is a furostanol steroidal saponin. Its structure is characterized by a C27 steroidal aglycone backbone with attached sugar moieties. The specific arrangement of these sugar chains is a key feature of its chemical identity.
Experimental Protocols
While the specific, detailed protocol for the isolation of this compound from the original discovery paper is not widely available, this section outlines a general methodology for the extraction and isolation of steroidal saponins from Tribulus terrestris fruits, based on common phytochemical practices.
General Saponin Extraction and Isolation Workflow
The isolation of steroidal saponins from Tribulus terrestris typically involves several stages, from initial extraction to chromatographic purification.
Caption: General workflow for the isolation of saponins from Tribulus terrestris.
Methodological Details
-
Plant Material Preparation: Fruits of Tribulus terrestris are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol. This can be done using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation: The concentrated extract is often subjected to solvent-solvent partitioning. For saponins, a common method is to partition the aqueous suspension of the extract with n-butanol. The saponins will preferentially move to the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual saponins like this compound is typically achieved using preparative HPLC with a suitable solvent system.
Quantitative Data
| Extract/Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [5] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [5] |
| Hydro-alcoholic Extract | LNCaP (Prostate Cancer) | MTT | 0.3 µg/mL | [5] |
| Hydro-alcoholic Extract | HT-29 (Colon Cancer) | MTT | 7.1 µg/mL | [5] |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not Specified | Not Specified | [6] |
| Terrestrosin D | HUVEC (Endothelial Cells) | Not Specified | Not Specified | [6] |
Biological Activity and Potential Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, research on the gross saponins of Tribulus terrestris (GSTT) and structurally related saponins provides insights into potential biological activities and signaling pathways.
Potential Therapeutic Areas
-
Cardiovascular and Cerebrovascular Diseases: The saponin fraction of Tribulus terrestris has been investigated for its protective effects against cardiac ischemia/reperfusion injury[7].
-
Neuroprotection: Extracts of Tribulus terrestris have demonstrated neuroprotective effects in models of ischemic stroke[8].
-
Anti-cancer Activity: Various extracts and isolated saponins from Tribulus terrestris have shown cytotoxic effects against a range of cancer cell lines[5][9][10].
-
Anti-inflammatory Effects: Saponins from Tribulus terrestris have been shown to possess anti-inflammatory properties[11].
Hypothetical Signaling Pathways
Based on studies of related compounds, this compound may be involved in the following signaling pathways:
-
Anti-inflammatory Pathway: Gross saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It is plausible that this compound contributes to this activity.
Caption: Hypothetical inhibition of the TLR4/MyD88/NF-κB pathway by T. terrestris saponins.
-
Cardioprotective Pathway: The saponin Tribulosin, also from Tribulus terrestris, has been shown to protect the myocardium against ischemia/reperfusion injury through the activation of Protein Kinase C epsilon (PKCε)[7]. Given the structural similarities among these saponins, this compound might exert cardioprotective effects through a similar mechanism.
Caption: Cardioprotective pathway of Tribulosin, a related saponin.
Future Directions
The current body of research on this compound is limited. Future studies should focus on:
-
Re-isolation and Characterization: Detailed reporting of the isolation protocol and comprehensive spectroscopic data (1H-NMR, 13C-NMR, MS) to confirm the structure.
-
Quantitative Biological Evaluation: Testing of pure, isolated this compound in a variety of bioassays to determine its specific IC50 and EC50 values for cytotoxic, anti-inflammatory, and other activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.
Conclusion
This compound is a steroidal saponin from Tribulus terrestris with potential for further investigation as a therapeutic agent. While its specific biological activities and mechanisms of action are yet to be fully explored, the known properties of related compounds from the same plant suggest that it may possess valuable anti-inflammatory, cardioprotective, and anti-cancer properties. This guide serves as a foundational resource to encourage and direct future research into this promising natural product.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. d-nb.info [d-nb.info]
- 5. brieflands.com [brieflands.com]
- 6. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tribulosin protects rat hearts from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tribulus terrestris L. Extract Alleviates Atherosclerosis by Suppressing TNF-α-Mediated Macrophage Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K is a steroidal saponin that has been isolated from the fruits of Tribulus terrestris L., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, origin, and known biological context of this compound. Due to the limited availability of public data specifically on this compound, this document also summarizes information on the broader class of steroidal saponins from Tribulus terrestris to provide a basis for future research. This guide includes available data on related compounds, general experimental protocols for saponin isolation from the source plant, and hypothetical signaling pathways based on the activities of structurally similar molecules.
Discovery and Origin
This compound was first discovered and isolated from the fruits of the plant Tribulus terrestris L.[1][2][3]. This plant is a member of the Zygophyllaceae family and is found in subtropical and Mediterranean regions[4]. The fruits of Tribulus terrestris are known to contain a variety of bioactive compounds, with steroidal saponins being one of the most prominent classes under investigation for their potential therapeutic properties[2][4].
The initial isolation and structural elucidation of this compound were described in a 1996 study published in Phytochemistry by Yan et al.[1][3]. The structure was determined using spectroscopic analysis, including two-dimensional NMR techniques, and chemical reactions[1].
Chemical Structure
This compound is a furostanol steroidal saponin. Its structure is characterized by a C27 steroidal aglycone backbone with attached sugar moieties. The specific arrangement of these sugar chains is a key feature of its chemical identity.
Experimental Protocols
While the specific, detailed protocol for the isolation of this compound from the original discovery paper is not widely available, this section outlines a general methodology for the extraction and isolation of steroidal saponins from Tribulus terrestris fruits, based on common phytochemical practices.
General Saponin Extraction and Isolation Workflow
The isolation of steroidal saponins from Tribulus terrestris typically involves several stages, from initial extraction to chromatographic purification.
Caption: General workflow for the isolation of saponins from Tribulus terrestris.
Methodological Details
-
Plant Material Preparation: Fruits of Tribulus terrestris are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol. This can be done using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation: The concentrated extract is often subjected to solvent-solvent partitioning. For saponins, a common method is to partition the aqueous suspension of the extract with n-butanol. The saponins will preferentially move to the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual saponins like this compound is typically achieved using preparative HPLC with a suitable solvent system.
Quantitative Data
| Extract/Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [5] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [5] |
| Hydro-alcoholic Extract | LNCaP (Prostate Cancer) | MTT | 0.3 µg/mL | [5] |
| Hydro-alcoholic Extract | HT-29 (Colon Cancer) | MTT | 7.1 µg/mL | [5] |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not Specified | Not Specified | [6] |
| Terrestrosin D | HUVEC (Endothelial Cells) | Not Specified | Not Specified | [6] |
Biological Activity and Potential Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, research on the gross saponins of Tribulus terrestris (GSTT) and structurally related saponins provides insights into potential biological activities and signaling pathways.
Potential Therapeutic Areas
-
Cardiovascular and Cerebrovascular Diseases: The saponin fraction of Tribulus terrestris has been investigated for its protective effects against cardiac ischemia/reperfusion injury[7].
-
Neuroprotection: Extracts of Tribulus terrestris have demonstrated neuroprotective effects in models of ischemic stroke[8].
-
Anti-cancer Activity: Various extracts and isolated saponins from Tribulus terrestris have shown cytotoxic effects against a range of cancer cell lines[5][9][10].
-
Anti-inflammatory Effects: Saponins from Tribulus terrestris have been shown to possess anti-inflammatory properties[11].
Hypothetical Signaling Pathways
Based on studies of related compounds, this compound may be involved in the following signaling pathways:
-
Anti-inflammatory Pathway: Gross saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It is plausible that this compound contributes to this activity.
Caption: Hypothetical inhibition of the TLR4/MyD88/NF-κB pathway by T. terrestris saponins.
-
Cardioprotective Pathway: The saponin Tribulosin, also from Tribulus terrestris, has been shown to protect the myocardium against ischemia/reperfusion injury through the activation of Protein Kinase C epsilon (PKCε)[7]. Given the structural similarities among these saponins, this compound might exert cardioprotective effects through a similar mechanism.
Caption: Cardioprotective pathway of Tribulosin, a related saponin.
Future Directions
The current body of research on this compound is limited. Future studies should focus on:
-
Re-isolation and Characterization: Detailed reporting of the isolation protocol and comprehensive spectroscopic data (1H-NMR, 13C-NMR, MS) to confirm the structure.
-
Quantitative Biological Evaluation: Testing of pure, isolated this compound in a variety of bioassays to determine its specific IC50 and EC50 values for cytotoxic, anti-inflammatory, and other activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.
Conclusion
This compound is a steroidal saponin from Tribulus terrestris with potential for further investigation as a therapeutic agent. While its specific biological activities and mechanisms of action are yet to be fully explored, the known properties of related compounds from the same plant suggest that it may possess valuable anti-inflammatory, cardioprotective, and anti-cancer properties. This guide serves as a foundational resource to encourage and direct future research into this promising natural product.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. d-nb.info [d-nb.info]
- 5. brieflands.com [brieflands.com]
- 6. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tribulosin protects rat hearts from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tribulus terrestris L. Extract Alleviates Atherosclerosis by Suppressing TNF-α-Mediated Macrophage Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[1][2][3] As a member of the furostanol glycoside class of compounds, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[5]
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem[5] |
| Molecular Weight | 1079.18 g/mol | MedchemExpress, PubChem[4][5] |
| Exact Mass | 1078.51960348 Da | PubChem[5] |
| Solubility | Soluble in DMSO | EYN[6] |
| XLogP3-AA | -2.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 14 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 24 | PubChem[5] |
| Rotatable Bond Count | 13 | PubChem[5] |
| Topological Polar Surface Area | 383 Ų | PubChem[5] |
Experimental Protocols
General Isolation and Purification of Saponins (B1172615) from Tribulus terrestris
While a specific, detailed protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
Workflow for Saponin Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to solvent extraction, typically with ethanol (B145695) or methanol.[3] This process is designed to isolate a broad range of saponins.
-
Chromatographic Separation: The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of saponins. This may involve:
-
Macroporous Resin Chromatography: To enrich the saponin fraction.
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
-
Further Purification: Fractions containing the desired saponin, this compound, are collected and may undergo further purification steps, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.[7]
Biological Activity and Signaling Pathways
The biological activities of Tribulus terrestris extracts are attributed to their rich content of steroidal saponins.[8] While specific studies on the mechanism of action of this compound are limited, research on related compounds and the whole plant extract suggests potential involvement in key signaling pathways.
Extracts of Tribulus terrestris have been shown to induce cell growth arrest and apoptosis in cancer cells, potentially through the downregulation of the NF-κB signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
Hypothesized Signaling Pathway Involvement
Caption: Potential mechanism of action via NF-κB pathway.
Furthermore, studies on other saponins isolated from Tribulus terrestris, such as Terrestrosin D, have demonstrated anti-cancer and anti-angiogenic effects.[9] These activities are often associated with the induction of apoptosis and cell cycle arrest in cancer cells.[9] The molecular mechanisms underlying these effects may involve complex interactions with multiple signaling cascades.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its specific physicochemical properties and detailed biological mechanisms. To advance the research and development of this compound, future efforts should focus on:
-
Complete Physicochemical Characterization: Obtaining and publishing detailed spectral data (¹H-NMR, ¹³C-NMR, MS, IR) and the melting point of purified this compound.
-
Elucidation of Signaling Pathways: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacological Evaluation: Performing comprehensive in vitro and in vivo studies to validate its therapeutic potential for cardiovascular, cerebrovascular, and other diseases.
The availability of this critical data will be instrumental for drug development professionals in assessing the potential of this compound as a lead compound for novel therapeutics.
References
- 1. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. phcogj.com [phcogj.com]
Terrestrosin K: A Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[1][2][3] As a member of the furostanol glycoside class of compounds, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[5]
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem[5] |
| Molecular Weight | 1079.18 g/mol | MedchemExpress, PubChem[4][5] |
| Exact Mass | 1078.51960348 Da | PubChem[5] |
| Solubility | Soluble in DMSO | EYN[6] |
| XLogP3-AA | -2.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 14 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 24 | PubChem[5] |
| Rotatable Bond Count | 13 | PubChem[5] |
| Topological Polar Surface Area | 383 Ų | PubChem[5] |
Experimental Protocols
General Isolation and Purification of Saponins (B1172615) from Tribulus terrestris
While a specific, detailed protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
Workflow for Saponin Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to solvent extraction, typically with ethanol (B145695) or methanol.[3] This process is designed to isolate a broad range of saponins.
-
Chromatographic Separation: The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of saponins. This may involve:
-
Macroporous Resin Chromatography: To enrich the saponin fraction.
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
-
Further Purification: Fractions containing the desired saponin, this compound, are collected and may undergo further purification steps, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.[7]
Biological Activity and Signaling Pathways
The biological activities of Tribulus terrestris extracts are attributed to their rich content of steroidal saponins.[8] While specific studies on the mechanism of action of this compound are limited, research on related compounds and the whole plant extract suggests potential involvement in key signaling pathways.
Extracts of Tribulus terrestris have been shown to induce cell growth arrest and apoptosis in cancer cells, potentially through the downregulation of the NF-κB signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
Hypothesized Signaling Pathway Involvement
Caption: Potential mechanism of action via NF-κB pathway.
Furthermore, studies on other saponins isolated from Tribulus terrestris, such as Terrestrosin D, have demonstrated anti-cancer and anti-angiogenic effects.[9] These activities are often associated with the induction of apoptosis and cell cycle arrest in cancer cells.[9] The molecular mechanisms underlying these effects may involve complex interactions with multiple signaling cascades.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its specific physicochemical properties and detailed biological mechanisms. To advance the research and development of this compound, future efforts should focus on:
-
Complete Physicochemical Characterization: Obtaining and publishing detailed spectral data (¹H-NMR, ¹³C-NMR, MS, IR) and the melting point of purified this compound.
-
Elucidation of Signaling Pathways: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacological Evaluation: Performing comprehensive in vitro and in vivo studies to validate its therapeutic potential for cardiovascular, cerebrovascular, and other diseases.
The availability of this critical data will be instrumental for drug development professionals in assessing the potential of this compound as a lead compound for novel therapeutics.
References
- 1. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. phcogj.com [phcogj.com]
Terrestrosin K: A Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[1][2][3] As a member of the furostanol glycoside class of compounds, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[5]
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem[5] |
| Molecular Weight | 1079.18 g/mol | MedchemExpress, PubChem[4][5] |
| Exact Mass | 1078.51960348 Da | PubChem[5] |
| Solubility | Soluble in DMSO | EYN[6] |
| XLogP3-AA | -2.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 14 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 24 | PubChem[5] |
| Rotatable Bond Count | 13 | PubChem[5] |
| Topological Polar Surface Area | 383 Ų | PubChem[5] |
Experimental Protocols
General Isolation and Purification of Saponins from Tribulus terrestris
While a specific, detailed protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
Workflow for Saponin Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to solvent extraction, typically with ethanol or methanol.[3] This process is designed to isolate a broad range of saponins.
-
Chromatographic Separation: The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of saponins. This may involve:
-
Macroporous Resin Chromatography: To enrich the saponin fraction.
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
-
Further Purification: Fractions containing the desired saponin, this compound, are collected and may undergo further purification steps, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.[7]
Biological Activity and Signaling Pathways
The biological activities of Tribulus terrestris extracts are attributed to their rich content of steroidal saponins.[8] While specific studies on the mechanism of action of this compound are limited, research on related compounds and the whole plant extract suggests potential involvement in key signaling pathways.
Extracts of Tribulus terrestris have been shown to induce cell growth arrest and apoptosis in cancer cells, potentially through the downregulation of the NF-κB signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
Hypothesized Signaling Pathway Involvement
Caption: Potential mechanism of action via NF-κB pathway.
Furthermore, studies on other saponins isolated from Tribulus terrestris, such as Terrestrosin D, have demonstrated anti-cancer and anti-angiogenic effects.[9] These activities are often associated with the induction of apoptosis and cell cycle arrest in cancer cells.[9] The molecular mechanisms underlying these effects may involve complex interactions with multiple signaling cascades.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its specific physicochemical properties and detailed biological mechanisms. To advance the research and development of this compound, future efforts should focus on:
-
Complete Physicochemical Characterization: Obtaining and publishing detailed spectral data (¹H-NMR, ¹³C-NMR, MS, IR) and the melting point of purified this compound.
-
Elucidation of Signaling Pathways: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacological Evaluation: Performing comprehensive in vitro and in vivo studies to validate its therapeutic potential for cardiovascular, cerebrovascular, and other diseases.
The availability of this critical data will be instrumental for drug development professionals in assessing the potential of this compound as a lead compound for novel therapeutics.
References
- 1. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. phcogj.com [phcogj.com]
Terrestrosin K from Tribulus terrestris: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Steroidal Saponin (B1150181) for Drug Development Professionals, Scientists, and Researchers
Introduction
Terrestrosin K is a steroidal saponin isolated from Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of this compound, including its isolation, purification, and known biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and drug discovery.
Isolation and Purification of this compound
This compound is a furostanol saponin, a class of steroidal glycosides found in Tribulus terrestris.[1] While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the extraction and purification of steroidal saponins (B1172615) from Tribulus terrestris can be adapted. This typically involves solvent extraction followed by chromatographic separation.
General Extraction of Saponins from Tribulus terrestris
The initial step involves the extraction of crude saponins from the plant material, most commonly the fruits.[1] Various methods have been described, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3][4] Ethanol (B145695), particularly a 70% aqueous solution, is a frequently used solvent for saponin extraction.[3]
Purification by Column Chromatography
Following extraction, the crude saponin mixture is subjected to purification, often employing column chromatography.[5][6] Silica (B1680970) gel is a common stationary phase for the separation of these compounds. A gradient elution system with increasing polarity, for instance, a mixture of chloroform (B151607) and methanol, is used to separate the different saponins based on their polarity. Further purification steps may involve the use of macroporous resins.[7]
Quantitative Analysis
The concentration of this compound can vary depending on the part of the plant, geographical origin, and harvesting time. One study reported a yield of 1.27 mg of this compound per gram of dried fruits of Tribulus terrestris from China.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the quantitative analysis of this compound and other saponins in plant extracts.[7]
Table 1: Quantitative Data for Saponins in Tribulus terrestris
| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |
| This compound | Fruits | 1.27 mg/g | Not Specified | [1] |
| Total Saponins | Fruits | Up to 2% (of extract) | Not Specified | [7] |
Biological Activities and Mechanism of Action
Research into the biological activities of Tribulus terrestris extracts has revealed a range of pharmacological effects, with anti-cancer and anti-inflammatory properties being of significant interest. While much of the research has focused on the crude extracts or other saponin constituents like Terrestrosin D, the structural similarity of this compound suggests it may possess comparable activities.
Anti-Cancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[8]
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Saponins from Tribulus terrestris have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis.[10]
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[11][12] Some studies suggest that saponins from Tribulus terrestris can inhibit the NF-κB pathway.[13] This inhibition may occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival.[14][15][16]
Anti-Inflammatory Activity
The anti-inflammatory effects of Tribulus terrestris saponins are also linked to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.[11][13] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.[16]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some saponins have been shown to possess anti-angiogenic properties.[17] The chicken chorioallantoic membrane (CAM) assay is a common in vivo model used to assess the anti-angiogenic potential of compounds.[18][19][20][21][22]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Saponin Extraction and Isolation
Protocol: General Saponin Extraction and Column Chromatography Purification
-
Extraction:
-
Air-dry and powder the fruits of Tribulus terrestris.
-
Extract the powder with 70% ethanol using a Soxhlet apparatus or by maceration at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and evaporate the solvent to yield the purified saponin.[5]
-
Cytotoxicity and Apoptosis Assays
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol: DNA Fragmentation Assay
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them to release the DNA.
-
Isolate the DNA by precipitation with ethanol.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). A characteristic ladder pattern of DNA fragments indicates apoptosis.
Anti-Angiogenesis Assay
Protocol: Chicken Chorioallantoic Membrane (CAM) Assay
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or a carrier matrix containing this compound onto the CAM.
-
Reseal the window and continue incubation for another 2-3 days.
-
Observe and quantify the formation of new blood vessels around the disc. A reduction in vessel growth compared to a control indicates anti-angiogenic activity.[18][20][22]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a steroidal saponin from Tribulus terrestris, presents a promising area for further investigation in the development of novel therapeutic agents. Its potential anti-cancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant more detailed studies. This guide provides a foundational understanding of this compound, summarizing the current knowledge and offering a framework for future research. The development of specific isolation protocols and comprehensive quantitative analysis will be crucial next steps in fully elucidating the therapeutic potential of this bioactive compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. rjpponline.org [rjpponline.org]
- 6. journalejmp.com [journalejmp.com]
- 7. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 22. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Terrestrosin K from Tribulus terrestris: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Steroidal Saponin (B1150181) for Drug Development Professionals, Scientists, and Researchers
Introduction
Terrestrosin K is a steroidal saponin isolated from Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of this compound, including its isolation, purification, and known biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and drug discovery.
Isolation and Purification of this compound
This compound is a furostanol saponin, a class of steroidal glycosides found in Tribulus terrestris.[1] While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the extraction and purification of steroidal saponins (B1172615) from Tribulus terrestris can be adapted. This typically involves solvent extraction followed by chromatographic separation.
General Extraction of Saponins from Tribulus terrestris
The initial step involves the extraction of crude saponins from the plant material, most commonly the fruits.[1] Various methods have been described, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3][4] Ethanol (B145695), particularly a 70% aqueous solution, is a frequently used solvent for saponin extraction.[3]
Purification by Column Chromatography
Following extraction, the crude saponin mixture is subjected to purification, often employing column chromatography.[5][6] Silica (B1680970) gel is a common stationary phase for the separation of these compounds. A gradient elution system with increasing polarity, for instance, a mixture of chloroform (B151607) and methanol, is used to separate the different saponins based on their polarity. Further purification steps may involve the use of macroporous resins.[7]
Quantitative Analysis
The concentration of this compound can vary depending on the part of the plant, geographical origin, and harvesting time. One study reported a yield of 1.27 mg of this compound per gram of dried fruits of Tribulus terrestris from China.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the quantitative analysis of this compound and other saponins in plant extracts.[7]
Table 1: Quantitative Data for Saponins in Tribulus terrestris
| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |
| This compound | Fruits | 1.27 mg/g | Not Specified | [1] |
| Total Saponins | Fruits | Up to 2% (of extract) | Not Specified | [7] |
Biological Activities and Mechanism of Action
Research into the biological activities of Tribulus terrestris extracts has revealed a range of pharmacological effects, with anti-cancer and anti-inflammatory properties being of significant interest. While much of the research has focused on the crude extracts or other saponin constituents like Terrestrosin D, the structural similarity of this compound suggests it may possess comparable activities.
Anti-Cancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[8]
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Saponins from Tribulus terrestris have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis.[10]
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[11][12] Some studies suggest that saponins from Tribulus terrestris can inhibit the NF-κB pathway.[13] This inhibition may occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival.[14][15][16]
Anti-Inflammatory Activity
The anti-inflammatory effects of Tribulus terrestris saponins are also linked to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.[11][13] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.[16]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some saponins have been shown to possess anti-angiogenic properties.[17] The chicken chorioallantoic membrane (CAM) assay is a common in vivo model used to assess the anti-angiogenic potential of compounds.[18][19][20][21][22]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Saponin Extraction and Isolation
Protocol: General Saponin Extraction and Column Chromatography Purification
-
Extraction:
-
Air-dry and powder the fruits of Tribulus terrestris.
-
Extract the powder with 70% ethanol using a Soxhlet apparatus or by maceration at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and evaporate the solvent to yield the purified saponin.[5]
-
Cytotoxicity and Apoptosis Assays
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol: DNA Fragmentation Assay
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them to release the DNA.
-
Isolate the DNA by precipitation with ethanol.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). A characteristic ladder pattern of DNA fragments indicates apoptosis.
Anti-Angiogenesis Assay
Protocol: Chicken Chorioallantoic Membrane (CAM) Assay
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or a carrier matrix containing this compound onto the CAM.
-
Reseal the window and continue incubation for another 2-3 days.
-
Observe and quantify the formation of new blood vessels around the disc. A reduction in vessel growth compared to a control indicates anti-angiogenic activity.[18][20][22]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a steroidal saponin from Tribulus terrestris, presents a promising area for further investigation in the development of novel therapeutic agents. Its potential anti-cancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant more detailed studies. This guide provides a foundational understanding of this compound, summarizing the current knowledge and offering a framework for future research. The development of specific isolation protocols and comprehensive quantitative analysis will be crucial next steps in fully elucidating the therapeutic potential of this bioactive compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. rjpponline.org [rjpponline.org]
- 6. journalejmp.com [journalejmp.com]
- 7. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 22. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Terrestrosin K from Tribulus terrestris: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Steroidal Saponin for Drug Development Professionals, Scientists, and Researchers
Introduction
Terrestrosin K is a steroidal saponin isolated from Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of this compound, including its isolation, purification, and known biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and drug discovery.
Isolation and Purification of this compound
This compound is a furostanol saponin, a class of steroidal glycosides found in Tribulus terrestris.[1] While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be adapted. This typically involves solvent extraction followed by chromatographic separation.
General Extraction of Saponins from Tribulus terrestris
The initial step involves the extraction of crude saponins from the plant material, most commonly the fruits.[1] Various methods have been described, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3][4] Ethanol, particularly a 70% aqueous solution, is a frequently used solvent for saponin extraction.[3]
Purification by Column Chromatography
Following extraction, the crude saponin mixture is subjected to purification, often employing column chromatography.[5][6] Silica gel is a common stationary phase for the separation of these compounds. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different saponins based on their polarity. Further purification steps may involve the use of macroporous resins.[7]
Quantitative Analysis
The concentration of this compound can vary depending on the part of the plant, geographical origin, and harvesting time. One study reported a yield of 1.27 mg of this compound per gram of dried fruits of Tribulus terrestris from China.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the quantitative analysis of this compound and other saponins in plant extracts.[7]
Table 1: Quantitative Data for Saponins in Tribulus terrestris
| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |
| This compound | Fruits | 1.27 mg/g | Not Specified | [1] |
| Total Saponins | Fruits | Up to 2% (of extract) | Not Specified | [7] |
Biological Activities and Mechanism of Action
Research into the biological activities of Tribulus terrestris extracts has revealed a range of pharmacological effects, with anti-cancer and anti-inflammatory properties being of significant interest. While much of the research has focused on the crude extracts or other saponin constituents like Terrestrosin D, the structural similarity of this compound suggests it may possess comparable activities.
Anti-Cancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[8]
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Saponins from Tribulus terrestris have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis.[10]
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[11][12] Some studies suggest that saponins from Tribulus terrestris can inhibit the NF-κB pathway.[13] This inhibition may occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival.[14][15][16]
Anti-Inflammatory Activity
The anti-inflammatory effects of Tribulus terrestris saponins are also linked to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.[11][13] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.[16]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some saponins have been shown to possess anti-angiogenic properties.[17] The chicken chorioallantoic membrane (CAM) assay is a common in vivo model used to assess the anti-angiogenic potential of compounds.[18][19][20][21][22]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Saponin Extraction and Isolation
Protocol: General Saponin Extraction and Column Chromatography Purification
-
Extraction:
-
Air-dry and powder the fruits of Tribulus terrestris.
-
Extract the powder with 70% ethanol using a Soxhlet apparatus or by maceration at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and evaporate the solvent to yield the purified saponin.[5]
-
Cytotoxicity and Apoptosis Assays
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol: DNA Fragmentation Assay
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them to release the DNA.
-
Isolate the DNA by precipitation with ethanol.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium bromide). A characteristic ladder pattern of DNA fragments indicates apoptosis.
Anti-Angiogenesis Assay
Protocol: Chicken Chorioallantoic Membrane (CAM) Assay
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or a carrier matrix containing this compound onto the CAM.
-
Reseal the window and continue incubation for another 2-3 days.
-
Observe and quantify the formation of new blood vessels around the disc. A reduction in vessel growth compared to a control indicates anti-angiogenic activity.[18][20][22]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a steroidal saponin from Tribulus terrestris, presents a promising area for further investigation in the development of novel therapeutic agents. Its potential anti-cancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant more detailed studies. This guide provides a foundational understanding of this compound, summarizing the current knowledge and offering a framework for future research. The development of specific isolation protocols and comprehensive quantitative analysis will be crucial next steps in fully elucidating the therapeutic potential of this bioactive compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. rjpponline.org [rjpponline.org]
- 6. journalejmp.com [journalejmp.com]
- 7. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 22. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
The Biological Activity of Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K, a steroidal saponin (B1150181) isolated from the medicinal plant Tribulus terrestris L., is a subject of growing interest within the scientific community for its potential pharmacological activities. As a member of the furostanol saponin class, its complex chemical structure is believed to be a key determinant of its biological effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound, with a particular focus on its potential as an anticancer agent. This document synthesizes available information on its effects on cellular processes, details relevant experimental methodologies for its study, and explores the putative signaling pathways through which it may exert its effects. Due to a notable scarcity of direct quantitative data for this compound, this guide also draws upon findings from closely related steroidal saponins (B1172615) and extracts of Tribulus terrestris to provide a broader context for its potential mechanisms of action.
Introduction
Tribulus terrestris L. (Zygophyllaceae family) has a long history of use in traditional medicine systems, particularly in China and India, for a variety of ailments.[1] Modern phytochemical investigations have identified a rich array of bioactive compounds within this plant, with steroidal saponins being among the most prominent.[2] this compound is one such saponin, and while it is recognized as a significant constituent of T. terrestris, research specifically delineating its biological activities remains in the early stages. This guide aims to consolidate the available information and provide a framework for future research and development.
Quantitative Biological Activity Data
A thorough review of the current scientific literature reveals a significant gap in specific quantitative data for the biological activity of purified this compound. While numerous studies have evaluated the bioactivity of Tribulus terrestris extracts, specific metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound are not yet well-documented in publicly accessible research. The data presented for T. terrestris extracts often represent the synergistic or combined effects of multiple constituents, including various saponins, flavonoids, and alkaloids.[2]
| Assay Type | Cell Line | Parameter | Value for this compound | Reference |
| Cytotoxicity | Various Cancer Cell Lines | IC50 | Data Not Available | N/A |
| Anti-proliferative | Various Cancer Cell Lines | GI50 | Data Not Available | N/A |
| Apoptosis Induction | Various Cancer Cell Lines | % Apoptotic Cells | Data Not Available | N/A |
Table 1: Summary of Quantitative Biological Activity Data for this compound. As indicated, there is a current lack of specific quantitative data for the purified compound in the scientific literature. Future research should prioritize the determination of these values to better characterize its potency and selectivity.
Experimental Protocols
The study of steroidal saponins like this compound involves a multi-step process from isolation to the characterization of biological activity. The following protocols are representative of the methodologies employed in this field.
Isolation and Purification of Saponins from Tribulus terrestris
The isolation of this compound and other saponins from the plant material is a critical first step. A general workflow is as follows:
-
Extraction: The dried and powdered plant material (typically the fruits or aerial parts) is subjected to extraction with a solvent. Soxhlet extraction with ethanol (B145695) or methanol (B129727) is a common method.[3] Ultrasound-assisted extraction (UAE) and refluxing extraction are also utilized to improve efficiency.[4]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate the saponin-rich fraction.
-
Chromatographic Purification: The saponin fraction is further purified using chromatographic techniques. Macroporous resin column chromatography is often used for initial purification, followed by silica (B1680970) gel column chromatography to isolate individual saponins.[5]
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the extract being tested) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compound.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
Flow cytometry using Annexin V-FITC and PI staining is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided in commercial kits.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Signaling Pathways in Saponin-Induced Cell Death
While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other steroidal saponins and T. terrestris extracts suggest that the induction of apoptosis in cancer cells is a primary mechanism of action.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4]
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates the executioner caspases.
Several key signaling pathways are often implicated in the regulation of saponin-induced apoptosis:
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway. Many steroidal saponins have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby promoting apoptosis.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Saponins can modulate this pathway to either promote or inhibit apoptosis depending on the cellular context.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by saponins from T. terrestris has been observed, leading to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[2]
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential applications in oncology. While its presence in the well-regarded medicinal plant Tribulus terrestris suggests biological relevance, a significant lack of specific research on the purified compound hinders a full understanding of its therapeutic potential. The primary challenge for the research community is to conduct detailed in vitro and in vivo studies to generate robust quantitative data on the bioactivity of this compound.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of purified this compound against a panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to understand how it induces cell death and other biological effects.
-
In vivo efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
By addressing these research gaps, the scientific community can fully characterize the biological activity of this compound and determine its viability as a lead compound for future drug development.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
The Biological Activity of Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K, a steroidal saponin (B1150181) isolated from the medicinal plant Tribulus terrestris L., is a subject of growing interest within the scientific community for its potential pharmacological activities. As a member of the furostanol saponin class, its complex chemical structure is believed to be a key determinant of its biological effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound, with a particular focus on its potential as an anticancer agent. This document synthesizes available information on its effects on cellular processes, details relevant experimental methodologies for its study, and explores the putative signaling pathways through which it may exert its effects. Due to a notable scarcity of direct quantitative data for this compound, this guide also draws upon findings from closely related steroidal saponins (B1172615) and extracts of Tribulus terrestris to provide a broader context for its potential mechanisms of action.
Introduction
Tribulus terrestris L. (Zygophyllaceae family) has a long history of use in traditional medicine systems, particularly in China and India, for a variety of ailments.[1] Modern phytochemical investigations have identified a rich array of bioactive compounds within this plant, with steroidal saponins being among the most prominent.[2] this compound is one such saponin, and while it is recognized as a significant constituent of T. terrestris, research specifically delineating its biological activities remains in the early stages. This guide aims to consolidate the available information and provide a framework for future research and development.
Quantitative Biological Activity Data
A thorough review of the current scientific literature reveals a significant gap in specific quantitative data for the biological activity of purified this compound. While numerous studies have evaluated the bioactivity of Tribulus terrestris extracts, specific metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound are not yet well-documented in publicly accessible research. The data presented for T. terrestris extracts often represent the synergistic or combined effects of multiple constituents, including various saponins, flavonoids, and alkaloids.[2]
| Assay Type | Cell Line | Parameter | Value for this compound | Reference |
| Cytotoxicity | Various Cancer Cell Lines | IC50 | Data Not Available | N/A |
| Anti-proliferative | Various Cancer Cell Lines | GI50 | Data Not Available | N/A |
| Apoptosis Induction | Various Cancer Cell Lines | % Apoptotic Cells | Data Not Available | N/A |
Table 1: Summary of Quantitative Biological Activity Data for this compound. As indicated, there is a current lack of specific quantitative data for the purified compound in the scientific literature. Future research should prioritize the determination of these values to better characterize its potency and selectivity.
Experimental Protocols
The study of steroidal saponins like this compound involves a multi-step process from isolation to the characterization of biological activity. The following protocols are representative of the methodologies employed in this field.
Isolation and Purification of Saponins from Tribulus terrestris
The isolation of this compound and other saponins from the plant material is a critical first step. A general workflow is as follows:
-
Extraction: The dried and powdered plant material (typically the fruits or aerial parts) is subjected to extraction with a solvent. Soxhlet extraction with ethanol (B145695) or methanol (B129727) is a common method.[3] Ultrasound-assisted extraction (UAE) and refluxing extraction are also utilized to improve efficiency.[4]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate the saponin-rich fraction.
-
Chromatographic Purification: The saponin fraction is further purified using chromatographic techniques. Macroporous resin column chromatography is often used for initial purification, followed by silica (B1680970) gel column chromatography to isolate individual saponins.[5]
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the extract being tested) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compound.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
Flow cytometry using Annexin V-FITC and PI staining is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided in commercial kits.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Signaling Pathways in Saponin-Induced Cell Death
While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other steroidal saponins and T. terrestris extracts suggest that the induction of apoptosis in cancer cells is a primary mechanism of action.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4]
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates the executioner caspases.
Several key signaling pathways are often implicated in the regulation of saponin-induced apoptosis:
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway. Many steroidal saponins have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby promoting apoptosis.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Saponins can modulate this pathway to either promote or inhibit apoptosis depending on the cellular context.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by saponins from T. terrestris has been observed, leading to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[2]
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential applications in oncology. While its presence in the well-regarded medicinal plant Tribulus terrestris suggests biological relevance, a significant lack of specific research on the purified compound hinders a full understanding of its therapeutic potential. The primary challenge for the research community is to conduct detailed in vitro and in vivo studies to generate robust quantitative data on the bioactivity of this compound.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of purified this compound against a panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to understand how it induces cell death and other biological effects.
-
In vivo efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
By addressing these research gaps, the scientific community can fully characterize the biological activity of this compound and determine its viability as a lead compound for future drug development.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
The Biological Activity of Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K, a steroidal saponin isolated from the medicinal plant Tribulus terrestris L., is a subject of growing interest within the scientific community for its potential pharmacological activities. As a member of the furostanol saponin class, its complex chemical structure is believed to be a key determinant of its biological effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound, with a particular focus on its potential as an anticancer agent. This document synthesizes available information on its effects on cellular processes, details relevant experimental methodologies for its study, and explores the putative signaling pathways through which it may exert its effects. Due to a notable scarcity of direct quantitative data for this compound, this guide also draws upon findings from closely related steroidal saponins and extracts of Tribulus terrestris to provide a broader context for its potential mechanisms of action.
Introduction
Tribulus terrestris L. (Zygophyllaceae family) has a long history of use in traditional medicine systems, particularly in China and India, for a variety of ailments.[1] Modern phytochemical investigations have identified a rich array of bioactive compounds within this plant, with steroidal saponins being among the most prominent.[2] this compound is one such saponin, and while it is recognized as a significant constituent of T. terrestris, research specifically delineating its biological activities remains in the early stages. This guide aims to consolidate the available information and provide a framework for future research and development.
Quantitative Biological Activity Data
A thorough review of the current scientific literature reveals a significant gap in specific quantitative data for the biological activity of purified this compound. While numerous studies have evaluated the bioactivity of Tribulus terrestris extracts, specific metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound are not yet well-documented in publicly accessible research. The data presented for T. terrestris extracts often represent the synergistic or combined effects of multiple constituents, including various saponins, flavonoids, and alkaloids.[2]
| Assay Type | Cell Line | Parameter | Value for this compound | Reference |
| Cytotoxicity | Various Cancer Cell Lines | IC50 | Data Not Available | N/A |
| Anti-proliferative | Various Cancer Cell Lines | GI50 | Data Not Available | N/A |
| Apoptosis Induction | Various Cancer Cell Lines | % Apoptotic Cells | Data Not Available | N/A |
Table 1: Summary of Quantitative Biological Activity Data for this compound. As indicated, there is a current lack of specific quantitative data for the purified compound in the scientific literature. Future research should prioritize the determination of these values to better characterize its potency and selectivity.
Experimental Protocols
The study of steroidal saponins like this compound involves a multi-step process from isolation to the characterization of biological activity. The following protocols are representative of the methodologies employed in this field.
Isolation and Purification of Saponins from Tribulus terrestris
The isolation of this compound and other saponins from the plant material is a critical first step. A general workflow is as follows:
-
Extraction: The dried and powdered plant material (typically the fruits or aerial parts) is subjected to extraction with a solvent. Soxhlet extraction with ethanol or methanol is a common method.[3] Ultrasound-assisted extraction (UAE) and refluxing extraction are also utilized to improve efficiency.[4]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate the saponin-rich fraction.
-
Chromatographic Purification: The saponin fraction is further purified using chromatographic techniques. Macroporous resin column chromatography is often used for initial purification, followed by silica gel column chromatography to isolate individual saponins.[5]
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the extract being tested) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compound.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Flow cytometry using Annexin V-FITC and PI staining is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided in commercial kits.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Signaling Pathways in Saponin-Induced Cell Death
While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other steroidal saponins and T. terrestris extracts suggest that the induction of apoptosis in cancer cells is a primary mechanism of action.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4]
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates the executioner caspases.
Several key signaling pathways are often implicated in the regulation of saponin-induced apoptosis:
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway. Many steroidal saponins have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby promoting apoptosis.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Saponins can modulate this pathway to either promote or inhibit apoptosis depending on the cellular context.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by saponins from T. terrestris has been observed, leading to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[2]
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential applications in oncology. While its presence in the well-regarded medicinal plant Tribulus terrestris suggests biological relevance, a significant lack of specific research on the purified compound hinders a full understanding of its therapeutic potential. The primary challenge for the research community is to conduct detailed in vitro and in vivo studies to generate robust quantitative data on the bioactivity of this compound.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of purified this compound against a panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to understand how it induces cell death and other biological effects.
-
In vivo efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
By addressing these research gaps, the scientific community can fully characterize the biological activity of this compound and determine its viability as a lead compound for future drug development.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
Terrestrosin K: A Furostanol Saponin from Tribulus terrestris
Molecular Formula: C₅₁H₈₂O₂₄
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures[1]. As a member of the saponin class of compounds, this compound is of interest to the scientific community for its potential biological activities. While research into the specific properties of this compound is ongoing, studies on the extracts of Tribulus terrestris and its constituent saponins (B1172615) suggest a range of pharmacological effects, including potential applications in the management of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive overview of the available information on this compound and related compounds, with a focus on its chemical properties, and outlines experimental protocols relevant to its investigation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any experimental work, from isolation to bioactivity screening. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.19 g/mol | PubChem |
| Class | Furostanol Steroidal Saponin | [1] |
| Natural Source | Tribulus terrestris (Fruit) | [1] |
Biological Activity and Therapeutic Potential
While specific quantitative bioactivity data for this compound is not extensively documented in publicly available literature, research on the extracts of Tribulus terrestris and its saponin fractions provides insights into its potential therapeutic applications.
Anti-cancer Activity
Extracts of Tribulus terrestris and its isolated saponins have demonstrated cytotoxic effects against a variety of cancer cell lines in vitro. Although specific IC₅₀ values for this compound are not available, studies on related compounds and crude extracts suggest that furostanol saponins are a promising area of cancer research.
It is hypothesized that this compound, as a constituent of these extracts, may contribute to the observed anti-cancer effects. The proposed mechanisms of action for Tribulus terrestris saponins include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Cardiovascular and Cerebrovascular Effects
Some evidence suggests that saponins from Tribulus terrestris, including potentially this compound, may have protective effects on the cardiovascular and cerebrovascular systems. Further research is required to elucidate the specific mechanisms and to determine the direct effects of isolated this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis for NF-κB Signaling Pathway
This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway, which is often dysregulated in cancer.
Materials:
-
This compound
-
Human cancer cell line
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time. A positive control, such as TNF-α, can be used to stimulate the NF-κB pathway.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothesized mechanism of action for Tribulus terrestris saponins and a typical experimental workflow for its investigation.
Caption: Experimental workflow for investigating the anti-cancer activity of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound, a furostanol saponin from Tribulus terrestris, represents a molecule of interest for further pharmacological investigation. While direct evidence of its biological activity is limited, the known effects of the source plant's extracts and related saponins suggest potential anti-cancer and cardiovascular benefits. The experimental protocols provided in this guide offer a framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further research, including isolation and purification of this compound, comprehensive in vitro and in vivo studies, and investigation into its effects on specific molecular targets, is crucial to fully understand its pharmacological profile and potential for drug development.
References
Terrestrosin K: A Furostanol Saponin from Tribulus terrestris
Molecular Formula: C₅₁H₈₂O₂₄
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures[1]. As a member of the saponin class of compounds, this compound is of interest to the scientific community for its potential biological activities. While research into the specific properties of this compound is ongoing, studies on the extracts of Tribulus terrestris and its constituent saponins (B1172615) suggest a range of pharmacological effects, including potential applications in the management of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive overview of the available information on this compound and related compounds, with a focus on its chemical properties, and outlines experimental protocols relevant to its investigation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any experimental work, from isolation to bioactivity screening. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.19 g/mol | PubChem |
| Class | Furostanol Steroidal Saponin | [1] |
| Natural Source | Tribulus terrestris (Fruit) | [1] |
Biological Activity and Therapeutic Potential
While specific quantitative bioactivity data for this compound is not extensively documented in publicly available literature, research on the extracts of Tribulus terrestris and its saponin fractions provides insights into its potential therapeutic applications.
Anti-cancer Activity
Extracts of Tribulus terrestris and its isolated saponins have demonstrated cytotoxic effects against a variety of cancer cell lines in vitro. Although specific IC₅₀ values for this compound are not available, studies on related compounds and crude extracts suggest that furostanol saponins are a promising area of cancer research.
It is hypothesized that this compound, as a constituent of these extracts, may contribute to the observed anti-cancer effects. The proposed mechanisms of action for Tribulus terrestris saponins include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Cardiovascular and Cerebrovascular Effects
Some evidence suggests that saponins from Tribulus terrestris, including potentially this compound, may have protective effects on the cardiovascular and cerebrovascular systems. Further research is required to elucidate the specific mechanisms and to determine the direct effects of isolated this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis for NF-κB Signaling Pathway
This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway, which is often dysregulated in cancer.
Materials:
-
This compound
-
Human cancer cell line
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time. A positive control, such as TNF-α, can be used to stimulate the NF-κB pathway.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothesized mechanism of action for Tribulus terrestris saponins and a typical experimental workflow for its investigation.
Caption: Experimental workflow for investigating the anti-cancer activity of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound, a furostanol saponin from Tribulus terrestris, represents a molecule of interest for further pharmacological investigation. While direct evidence of its biological activity is limited, the known effects of the source plant's extracts and related saponins suggest potential anti-cancer and cardiovascular benefits. The experimental protocols provided in this guide offer a framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further research, including isolation and purification of this compound, comprehensive in vitro and in vivo studies, and investigation into its effects on specific molecular targets, is crucial to fully understand its pharmacological profile and potential for drug development.
References
Terrestrosin K: A Furostanol Saponin from Tribulus terrestris
Molecular Formula: C₅₁H₈₂O₂₄
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol steroidal saponin isolated from the fruit of Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures[1]. As a member of the saponin class of compounds, this compound is of interest to the scientific community for its potential biological activities. While research into the specific properties of this compound is ongoing, studies on the extracts of Tribulus terrestris and its constituent saponins suggest a range of pharmacological effects, including potential applications in the management of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive overview of the available information on this compound and related compounds, with a focus on its chemical properties, and outlines experimental protocols relevant to its investigation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any experimental work, from isolation to bioactivity screening. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.19 g/mol | PubChem |
| Class | Furostanol Steroidal Saponin | [1] |
| Natural Source | Tribulus terrestris (Fruit) | [1] |
Biological Activity and Therapeutic Potential
While specific quantitative bioactivity data for this compound is not extensively documented in publicly available literature, research on the extracts of Tribulus terrestris and its saponin fractions provides insights into its potential therapeutic applications.
Anti-cancer Activity
Extracts of Tribulus terrestris and its isolated saponins have demonstrated cytotoxic effects against a variety of cancer cell lines in vitro. Although specific IC₅₀ values for this compound are not available, studies on related compounds and crude extracts suggest that furostanol saponins are a promising area of cancer research.
It is hypothesized that this compound, as a constituent of these extracts, may contribute to the observed anti-cancer effects. The proposed mechanisms of action for Tribulus terrestris saponins include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Cardiovascular and Cerebrovascular Effects
Some evidence suggests that saponins from Tribulus terrestris, including potentially this compound, may have protective effects on the cardiovascular and cerebrovascular systems. Further research is required to elucidate the specific mechanisms and to determine the direct effects of isolated this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis for NF-κB Signaling Pathway
This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway, which is often dysregulated in cancer.
Materials:
-
This compound
-
Human cancer cell line
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time. A positive control, such as TNF-α, can be used to stimulate the NF-κB pathway.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothesized mechanism of action for Tribulus terrestris saponins and a typical experimental workflow for its investigation.
Caption: Experimental workflow for investigating the anti-cancer activity of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound, a furostanol saponin from Tribulus terrestris, represents a molecule of interest for further pharmacological investigation. While direct evidence of its biological activity is limited, the known effects of the source plant's extracts and related saponins suggest potential anti-cancer and cardiovascular benefits. The experimental protocols provided in this guide offer a framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further research, including isolation and purification of this compound, comprehensive in vitro and in vivo studies, and investigation into its effects on specific molecular targets, is crucial to fully understand its pharmacological profile and potential for drug development.
References
Preliminary Studies on Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific in-depth preliminary studies on Terrestrosin K is limited. This guide summarizes the available information on this compound and provides a detailed overview of the closely related and well-studied compound, Terrestrosin D, as a proxy to illustrate the potential biological activities and investigational methodologies relevant to this class of compounds.
Introduction to this compound
This compound is a spirostanol (B12661974) saponin (B1150181) isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine.[1][2] Its chemical formula is C51H82O24.[1] While extensive biological data for this compound is not yet available in published literature, it has been identified as a quality marker for processed Tribulus terrestris, suggesting its significance in the chemical profile of the plant extract.[3] The biological activities of Tribulus terrestris extracts are often attributed to their steroidal saponin content, which includes compounds like this compound. These activities are reported to include anti-inflammatory, anticancer, and antimicrobial effects.
Case Study: Terrestrosin D - A Closely Related Saponin
Due to the limited specific data on this compound, this section details the preliminary studies on Terrestrosin D, another major spirostanol saponin from Tribulus terrestris. This provides a framework for potential research directions and methodologies applicable to this compound.
Anticancer and Antiangiogenic Activities of Terrestrosin D
Terrestrosin D has been investigated for its potential to inhibit the growth of human prostate cancer. In vitro studies have demonstrated its cytotoxic effects on prostate cancer cell lines and its ability to inhibit angiogenesis.
Table 1: Cytotoxicity of Terrestrosin D on Prostate Cancer Cells
| Cell Line | Type | IC50 (µM) after 72h |
| PC-3 | Androgen-independent prostate cancer | ~2.5 |
| DU-145 | Androgen-independent prostate cancer | ~3.0 |
| LNCaP | Androgen-dependent prostate cancer | ~4.0 |
| 22RV1 | Androgen-dependent prostate cancer | ~3.5 |
Data extracted from studies on Terrestrosin D, which showed inhibition of prostate cancer cell growth at concentrations between 2-5 µM.
Table 2: Effect of Terrestrosin D on Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5.9 |
| Terrestrosin D | 2 | 9.1 |
| Terrestrosin D | 3 | 34.3 |
This data indicates the pro-apoptotic effect of Terrestrosin D on endothelial cells, suggesting an antiangiogenic mechanism.
Experimental Protocols for Terrestrosin D Studies
The following are detailed methodologies used in the investigation of Terrestrosin D, which can serve as a template for future studies on this compound.
-
Cell Lines: Human prostate cancer cell lines (PC-3, DU-145, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Terrestrosin D) for a specified duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Animal Model: Male athymic nude mice (5-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 2 x 10⁶ PC-3 cells) into the flank of each mouse.
-
Treatment: Once tumors are established, administer the test compound (e.g., Terrestrosin D at 25 or 50 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection) several times a week for a set period (e.g., 4 weeks).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms
While the specific signaling pathways affected by this compound are yet to be elucidated, studies on related saponins (B1172615) and Tribulus terrestris extracts suggest potential involvement of key cancer-related pathways.
Potential Signaling Pathways Modulated by Saponins
Saponins from various plant sources have been shown to exert their anticancer effects by modulating several signaling pathways, including:
-
NF-κB Signaling Pathway: Extracts of T. terrestris have been shown to induce apoptosis by downregulating NF-κB signaling in liver cancer cells.
-
PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer compounds.
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis.
The pro-apoptotic effect of Terrestrosin D was found to be caspase-independent, suggesting an alternative cell death mechanism that warrants further investigation.
Visualizations
The following diagrams illustrate a potential experimental workflow for investigating a compound like this compound and a hypothetical signaling pathway based on the known effects of related saponins.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Conclusion and Future Directions
The preliminary information on this compound is sparse, highlighting a significant gap in the scientific literature. However, the comprehensive data available for the structurally similar compound, Terrestrosin D, provides a strong foundation for future research. The detailed experimental protocols and observed biological activities of Terrestrosin D in the context of prostate cancer serve as a valuable roadmap for initiating in-depth studies on this compound.
Future investigations should focus on:
-
Isolation and Purification: Establishing a robust method for obtaining pure this compound.
-
In Vitro Screening: Evaluating the cytotoxic and antimicrobial activities of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in relevant animal models.
By following a systematic investigational approach, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of new therapeutic agents.
References
Preliminary Studies on Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific in-depth preliminary studies on Terrestrosin K is limited. This guide summarizes the available information on this compound and provides a detailed overview of the closely related and well-studied compound, Terrestrosin D, as a proxy to illustrate the potential biological activities and investigational methodologies relevant to this class of compounds.
Introduction to this compound
This compound is a spirostanol (B12661974) saponin (B1150181) isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine.[1][2] Its chemical formula is C51H82O24.[1] While extensive biological data for this compound is not yet available in published literature, it has been identified as a quality marker for processed Tribulus terrestris, suggesting its significance in the chemical profile of the plant extract.[3] The biological activities of Tribulus terrestris extracts are often attributed to their steroidal saponin content, which includes compounds like this compound. These activities are reported to include anti-inflammatory, anticancer, and antimicrobial effects.
Case Study: Terrestrosin D - A Closely Related Saponin
Due to the limited specific data on this compound, this section details the preliminary studies on Terrestrosin D, another major spirostanol saponin from Tribulus terrestris. This provides a framework for potential research directions and methodologies applicable to this compound.
Anticancer and Antiangiogenic Activities of Terrestrosin D
Terrestrosin D has been investigated for its potential to inhibit the growth of human prostate cancer. In vitro studies have demonstrated its cytotoxic effects on prostate cancer cell lines and its ability to inhibit angiogenesis.
Table 1: Cytotoxicity of Terrestrosin D on Prostate Cancer Cells
| Cell Line | Type | IC50 (µM) after 72h |
| PC-3 | Androgen-independent prostate cancer | ~2.5 |
| DU-145 | Androgen-independent prostate cancer | ~3.0 |
| LNCaP | Androgen-dependent prostate cancer | ~4.0 |
| 22RV1 | Androgen-dependent prostate cancer | ~3.5 |
Data extracted from studies on Terrestrosin D, which showed inhibition of prostate cancer cell growth at concentrations between 2-5 µM.
Table 2: Effect of Terrestrosin D on Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5.9 |
| Terrestrosin D | 2 | 9.1 |
| Terrestrosin D | 3 | 34.3 |
This data indicates the pro-apoptotic effect of Terrestrosin D on endothelial cells, suggesting an antiangiogenic mechanism.
Experimental Protocols for Terrestrosin D Studies
The following are detailed methodologies used in the investigation of Terrestrosin D, which can serve as a template for future studies on this compound.
-
Cell Lines: Human prostate cancer cell lines (PC-3, DU-145, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Terrestrosin D) for a specified duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Animal Model: Male athymic nude mice (5-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 2 x 10⁶ PC-3 cells) into the flank of each mouse.
-
Treatment: Once tumors are established, administer the test compound (e.g., Terrestrosin D at 25 or 50 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection) several times a week for a set period (e.g., 4 weeks).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms
While the specific signaling pathways affected by this compound are yet to be elucidated, studies on related saponins (B1172615) and Tribulus terrestris extracts suggest potential involvement of key cancer-related pathways.
Potential Signaling Pathways Modulated by Saponins
Saponins from various plant sources have been shown to exert their anticancer effects by modulating several signaling pathways, including:
-
NF-κB Signaling Pathway: Extracts of T. terrestris have been shown to induce apoptosis by downregulating NF-κB signaling in liver cancer cells.
-
PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer compounds.
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis.
The pro-apoptotic effect of Terrestrosin D was found to be caspase-independent, suggesting an alternative cell death mechanism that warrants further investigation.
Visualizations
The following diagrams illustrate a potential experimental workflow for investigating a compound like this compound and a hypothetical signaling pathway based on the known effects of related saponins.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Conclusion and Future Directions
The preliminary information on this compound is sparse, highlighting a significant gap in the scientific literature. However, the comprehensive data available for the structurally similar compound, Terrestrosin D, provides a strong foundation for future research. The detailed experimental protocols and observed biological activities of Terrestrosin D in the context of prostate cancer serve as a valuable roadmap for initiating in-depth studies on this compound.
Future investigations should focus on:
-
Isolation and Purification: Establishing a robust method for obtaining pure this compound.
-
In Vitro Screening: Evaluating the cytotoxic and antimicrobial activities of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in relevant animal models.
By following a systematic investigational approach, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of new therapeutic agents.
References
Preliminary Studies on Terrestrosin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific in-depth preliminary studies on Terrestrosin K is limited. This guide summarizes the available information on this compound and provides a detailed overview of the closely related and well-studied compound, Terrestrosin D, as a proxy to illustrate the potential biological activities and investigational methodologies relevant to this class of compounds.
Introduction to this compound
This compound is a spirostanol saponin isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine.[1][2] Its chemical formula is C51H82O24.[1] While extensive biological data for this compound is not yet available in published literature, it has been identified as a quality marker for processed Tribulus terrestris, suggesting its significance in the chemical profile of the plant extract.[3] The biological activities of Tribulus terrestris extracts are often attributed to their steroidal saponin content, which includes compounds like this compound. These activities are reported to include anti-inflammatory, anticancer, and antimicrobial effects.
Case Study: Terrestrosin D - A Closely Related Saponin
Due to the limited specific data on this compound, this section details the preliminary studies on Terrestrosin D, another major spirostanol saponin from Tribulus terrestris. This provides a framework for potential research directions and methodologies applicable to this compound.
Anticancer and Antiangiogenic Activities of Terrestrosin D
Terrestrosin D has been investigated for its potential to inhibit the growth of human prostate cancer. In vitro studies have demonstrated its cytotoxic effects on prostate cancer cell lines and its ability to inhibit angiogenesis.
Table 1: Cytotoxicity of Terrestrosin D on Prostate Cancer Cells
| Cell Line | Type | IC50 (µM) after 72h |
| PC-3 | Androgen-independent prostate cancer | ~2.5 |
| DU-145 | Androgen-independent prostate cancer | ~3.0 |
| LNCaP | Androgen-dependent prostate cancer | ~4.0 |
| 22RV1 | Androgen-dependent prostate cancer | ~3.5 |
Data extracted from studies on Terrestrosin D, which showed inhibition of prostate cancer cell growth at concentrations between 2-5 µM.
Table 2: Effect of Terrestrosin D on Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5.9 |
| Terrestrosin D | 2 | 9.1 |
| Terrestrosin D | 3 | 34.3 |
This data indicates the pro-apoptotic effect of Terrestrosin D on endothelial cells, suggesting an antiangiogenic mechanism.
Experimental Protocols for Terrestrosin D Studies
The following are detailed methodologies used in the investigation of Terrestrosin D, which can serve as a template for future studies on this compound.
-
Cell Lines: Human prostate cancer cell lines (PC-3, DU-145, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Terrestrosin D) for a specified duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Animal Model: Male athymic nude mice (5-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 2 x 10⁶ PC-3 cells) into the flank of each mouse.
-
Treatment: Once tumors are established, administer the test compound (e.g., Terrestrosin D at 25 or 50 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection) several times a week for a set period (e.g., 4 weeks).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms
While the specific signaling pathways affected by this compound are yet to be elucidated, studies on related saponins and Tribulus terrestris extracts suggest potential involvement of key cancer-related pathways.
Potential Signaling Pathways Modulated by Saponins
Saponins from various plant sources have been shown to exert their anticancer effects by modulating several signaling pathways, including:
-
NF-κB Signaling Pathway: Extracts of T. terrestris have been shown to induce apoptosis by downregulating NF-κB signaling in liver cancer cells.
-
PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer compounds.
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis.
The pro-apoptotic effect of Terrestrosin D was found to be caspase-independent, suggesting an alternative cell death mechanism that warrants further investigation.
Visualizations
The following diagrams illustrate a potential experimental workflow for investigating a compound like this compound and a hypothetical signaling pathway based on the known effects of related saponins.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Conclusion and Future Directions
The preliminary information on this compound is sparse, highlighting a significant gap in the scientific literature. However, the comprehensive data available for the structurally similar compound, Terrestrosin D, provides a strong foundation for future research. The detailed experimental protocols and observed biological activities of Terrestrosin D in the context of prostate cancer serve as a valuable roadmap for initiating in-depth studies on this compound.
Future investigations should focus on:
-
Isolation and Purification: Establishing a robust method for obtaining pure this compound.
-
In Vitro Screening: Evaluating the cytotoxic and antimicrobial activities of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in relevant animal models.
By following a systematic investigational approach, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of new therapeutic agents.
References
Terrestrosin K: A Comprehensive Technical Guide on its Natural Occurrence and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin (B1150181) with the chemical formula C51H82O24, is a naturally occurring phytochemical found within the plant species Tribulus terrestris L.[1] This technical guide provides an in-depth overview of the current scientific knowledge regarding the natural occurrence of this compound, its quantitative distribution within the plant, detailed experimental protocols for its analysis and isolation, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
This compound has been identified as a constituent of Tribulus terrestris, a plant widely used in traditional medicine.[1] It is primarily found in the fruits of the plant.[1] The concentration of this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part being analyzed.
A comprehensive review of the phytochemicals in Tribulus terrestris reported a quantitative value for this compound in the fruits of a plant from China.[1] While specific quantitative data for this compound in other parts of the plant, such as leaves and stems, are not extensively detailed in the currently available literature, studies on the total saponin content of Tribulus terrestris indicate that leaves can have a higher total saponin content than the fruits or stems.[2] The processing of Tribulus terrestris fruits, such as stir-frying, has been shown to affect the content of this compound.[3]
For accurate and comparative analysis, the following table summarizes the available quantitative data for this compound. Further research is required to provide a more comprehensive quantitative profile across different plant parts and geographical locations.
| Plant Part | Geographical Origin | Analytical Method | Reported Content | Reference |
| Fruits | China | Not Specified | 1.27 (unit not specified) | [1] |
| Fruits (stir-fried) | Not Specified | HPLC-ELSD, UPLC-TOF/MS | Content initially increases, then decreases with processing time and temperature | [3] |
Table 1: Quantitative Data on the Occurrence of this compound in Tribulus terrestris
Experimental Protocols
The extraction, isolation, and quantification of this compound from Tribulus terrestris involve several key laboratory procedures.
Extraction of Total Saponins (B1172615)
A general protocol for the extraction of total saponins from Tribulus terrestris, which would include this compound, involves the use of polar solvents.
Materials:
-
Dried and powdered plant material (fruits, leaves, or stems)
-
Ethanol (B145695) or Methanol (B129727) (70-80% aqueous solution)
-
Soxhlet apparatus, maceration setup, or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
The powdered plant material is subjected to extraction with an aqueous ethanol or methanol solution. This can be performed using one of the following methods:
-
Soxhlet Extraction: Continuous extraction for several hours.
-
Maceration: Soaking the plant material in the solvent for an extended period (24-48 hours) with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Using an ultrasonic bath to enhance extraction efficiency over a shorter period.
-
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude saponin extract.
Isolation and Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.
Materials:
-
Crude saponin extract
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for elution (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile-water gradients)
Procedure:
-
The crude extract is subjected to column chromatography on a silica gel column.
-
A gradient elution is performed with a solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the methanol concentration in a chloroform-methanol mixture).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions enriched with this compound are pooled and further purified by preparative HPLC to obtain the pure compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (UPLC-TOF/MS) are the methods of choice for the accurate quantification of this compound.[3]
Instrumentation:
-
HPLC or UPLC system
-
C18 analytical column
-
Evaporative Light Scattering Detector (ELSD) or Time-of-Flight Mass Spectrometer (TOF-MS)
-
This compound analytical standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: ELSD or MS with appropriate settings for ionization and detection.
Quantification: A calibration curve is constructed using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, studies on the total saponin extracts of Tribulus terrestris suggest potential therapeutic effects in the areas of cardiovascular and cerebrovascular diseases.[4] The exact mechanisms of action for this compound are still under investigation; however, based on the activities of other saponins from the same plant and related natural products, several signaling pathways are of interest for future research.
Potential Cardiovascular Protective Effects
Extracts from Tribulus terrestris have been shown to possess cardioprotective properties.[4] The gross saponins from the fruit have demonstrated a protective effect against cerebral ischemic injury in rats, and this effect is suggested to be mediated through the inhibition of the NF-κB signaling pathway.[5]
Potential Cerebrovascular Protective Effects
The protective effects of Tribulus terrestris saponins against ischemic stroke have also been reported.[6] Network pharmacology studies suggest that these effects may be mediated through the regulation of multiple targets, including those involved in inflammatory and apoptotic pathways.[6]
Hypothesized Signaling Pathways
Based on the known biological activities of steroidal saponins and extracts of Tribulus terrestris, the following signaling pathways are plausible targets for this compound:
-
NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of this pathway could explain the anti-inflammatory and protective effects observed with Tribulus terrestris extracts.[5]
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis. Modulation of MAPK signaling is a common mechanism for many natural products with therapeutic potential.[7]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a target for anti-cancer therapies, and its modulation can also impact inflammatory responses.[8]
Further research is necessary to definitively elucidate the specific interactions of this compound with these and other signaling pathways.
Visualizations
To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment of Tribulus terrestris L. causes anti-ischemic cardioprotection through MAPK mediated anti-apoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Terrestrosin K: A Comprehensive Technical Guide on its Natural Occurrence and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin (B1150181) with the chemical formula C51H82O24, is a naturally occurring phytochemical found within the plant species Tribulus terrestris L.[1] This technical guide provides an in-depth overview of the current scientific knowledge regarding the natural occurrence of this compound, its quantitative distribution within the plant, detailed experimental protocols for its analysis and isolation, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
This compound has been identified as a constituent of Tribulus terrestris, a plant widely used in traditional medicine.[1] It is primarily found in the fruits of the plant.[1] The concentration of this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part being analyzed.
A comprehensive review of the phytochemicals in Tribulus terrestris reported a quantitative value for this compound in the fruits of a plant from China.[1] While specific quantitative data for this compound in other parts of the plant, such as leaves and stems, are not extensively detailed in the currently available literature, studies on the total saponin content of Tribulus terrestris indicate that leaves can have a higher total saponin content than the fruits or stems.[2] The processing of Tribulus terrestris fruits, such as stir-frying, has been shown to affect the content of this compound.[3]
For accurate and comparative analysis, the following table summarizes the available quantitative data for this compound. Further research is required to provide a more comprehensive quantitative profile across different plant parts and geographical locations.
| Plant Part | Geographical Origin | Analytical Method | Reported Content | Reference |
| Fruits | China | Not Specified | 1.27 (unit not specified) | [1] |
| Fruits (stir-fried) | Not Specified | HPLC-ELSD, UPLC-TOF/MS | Content initially increases, then decreases with processing time and temperature | [3] |
Table 1: Quantitative Data on the Occurrence of this compound in Tribulus terrestris
Experimental Protocols
The extraction, isolation, and quantification of this compound from Tribulus terrestris involve several key laboratory procedures.
Extraction of Total Saponins (B1172615)
A general protocol for the extraction of total saponins from Tribulus terrestris, which would include this compound, involves the use of polar solvents.
Materials:
-
Dried and powdered plant material (fruits, leaves, or stems)
-
Ethanol (B145695) or Methanol (B129727) (70-80% aqueous solution)
-
Soxhlet apparatus, maceration setup, or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
The powdered plant material is subjected to extraction with an aqueous ethanol or methanol solution. This can be performed using one of the following methods:
-
Soxhlet Extraction: Continuous extraction for several hours.
-
Maceration: Soaking the plant material in the solvent for an extended period (24-48 hours) with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Using an ultrasonic bath to enhance extraction efficiency over a shorter period.
-
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude saponin extract.
Isolation and Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.
Materials:
-
Crude saponin extract
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for elution (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile-water gradients)
Procedure:
-
The crude extract is subjected to column chromatography on a silica gel column.
-
A gradient elution is performed with a solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the methanol concentration in a chloroform-methanol mixture).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions enriched with this compound are pooled and further purified by preparative HPLC to obtain the pure compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (UPLC-TOF/MS) are the methods of choice for the accurate quantification of this compound.[3]
Instrumentation:
-
HPLC or UPLC system
-
C18 analytical column
-
Evaporative Light Scattering Detector (ELSD) or Time-of-Flight Mass Spectrometer (TOF-MS)
-
This compound analytical standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: ELSD or MS with appropriate settings for ionization and detection.
Quantification: A calibration curve is constructed using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, studies on the total saponin extracts of Tribulus terrestris suggest potential therapeutic effects in the areas of cardiovascular and cerebrovascular diseases.[4] The exact mechanisms of action for this compound are still under investigation; however, based on the activities of other saponins from the same plant and related natural products, several signaling pathways are of interest for future research.
Potential Cardiovascular Protective Effects
Extracts from Tribulus terrestris have been shown to possess cardioprotective properties.[4] The gross saponins from the fruit have demonstrated a protective effect against cerebral ischemic injury in rats, and this effect is suggested to be mediated through the inhibition of the NF-κB signaling pathway.[5]
Potential Cerebrovascular Protective Effects
The protective effects of Tribulus terrestris saponins against ischemic stroke have also been reported.[6] Network pharmacology studies suggest that these effects may be mediated through the regulation of multiple targets, including those involved in inflammatory and apoptotic pathways.[6]
Hypothesized Signaling Pathways
Based on the known biological activities of steroidal saponins and extracts of Tribulus terrestris, the following signaling pathways are plausible targets for this compound:
-
NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of this pathway could explain the anti-inflammatory and protective effects observed with Tribulus terrestris extracts.[5]
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis. Modulation of MAPK signaling is a common mechanism for many natural products with therapeutic potential.[7]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a target for anti-cancer therapies, and its modulation can also impact inflammatory responses.[8]
Further research is necessary to definitively elucidate the specific interactions of this compound with these and other signaling pathways.
Visualizations
To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment of Tribulus terrestris L. causes anti-ischemic cardioprotection through MAPK mediated anti-apoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Terrestrosin K: A Comprehensive Technical Guide on its Natural Occurrence and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin with the chemical formula C51H82O24, is a naturally occurring phytochemical found within the plant species Tribulus terrestris L.[1] This technical guide provides an in-depth overview of the current scientific knowledge regarding the natural occurrence of this compound, its quantitative distribution within the plant, detailed experimental protocols for its analysis and isolation, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
This compound has been identified as a constituent of Tribulus terrestris, a plant widely used in traditional medicine.[1] It is primarily found in the fruits of the plant.[1] The concentration of this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part being analyzed.
A comprehensive review of the phytochemicals in Tribulus terrestris reported a quantitative value for this compound in the fruits of a plant from China.[1] While specific quantitative data for this compound in other parts of the plant, such as leaves and stems, are not extensively detailed in the currently available literature, studies on the total saponin content of Tribulus terrestris indicate that leaves can have a higher total saponin content than the fruits or stems.[2] The processing of Tribulus terrestris fruits, such as stir-frying, has been shown to affect the content of this compound.[3]
For accurate and comparative analysis, the following table summarizes the available quantitative data for this compound. Further research is required to provide a more comprehensive quantitative profile across different plant parts and geographical locations.
| Plant Part | Geographical Origin | Analytical Method | Reported Content | Reference |
| Fruits | China | Not Specified | 1.27 (unit not specified) | [1] |
| Fruits (stir-fried) | Not Specified | HPLC-ELSD, UPLC-TOF/MS | Content initially increases, then decreases with processing time and temperature | [3] |
Table 1: Quantitative Data on the Occurrence of this compound in Tribulus terrestris
Experimental Protocols
The extraction, isolation, and quantification of this compound from Tribulus terrestris involve several key laboratory procedures.
Extraction of Total Saponins
A general protocol for the extraction of total saponins from Tribulus terrestris, which would include this compound, involves the use of polar solvents.
Materials:
-
Dried and powdered plant material (fruits, leaves, or stems)
-
Ethanol or Methanol (70-80% aqueous solution)
-
Soxhlet apparatus, maceration setup, or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
The powdered plant material is subjected to extraction with an aqueous ethanol or methanol solution. This can be performed using one of the following methods:
-
Soxhlet Extraction: Continuous extraction for several hours.
-
Maceration: Soaking the plant material in the solvent for an extended period (24-48 hours) with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Using an ultrasonic bath to enhance extraction efficiency over a shorter period.
-
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude saponin extract.
Isolation and Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.
Materials:
-
Crude saponin extract
-
Silica gel for column chromatography
-
Solvent systems for elution (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile-water gradients)
Procedure:
-
The crude extract is subjected to column chromatography on a silica gel column.
-
A gradient elution is performed with a solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the methanol concentration in a chloroform-methanol mixture).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions enriched with this compound are pooled and further purified by preparative HPLC to obtain the pure compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (UPLC-TOF/MS) are the methods of choice for the accurate quantification of this compound.[3]
Instrumentation:
-
HPLC or UPLC system
-
C18 analytical column
-
Evaporative Light Scattering Detector (ELSD) or Time-of-Flight Mass Spectrometer (TOF-MS)
-
This compound analytical standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: ELSD or MS with appropriate settings for ionization and detection.
Quantification: A calibration curve is constructed using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, studies on the total saponin extracts of Tribulus terrestris suggest potential therapeutic effects in the areas of cardiovascular and cerebrovascular diseases.[4] The exact mechanisms of action for this compound are still under investigation; however, based on the activities of other saponins from the same plant and related natural products, several signaling pathways are of interest for future research.
Potential Cardiovascular Protective Effects
Extracts from Tribulus terrestris have been shown to possess cardioprotective properties.[4] The gross saponins from the fruit have demonstrated a protective effect against cerebral ischemic injury in rats, and this effect is suggested to be mediated through the inhibition of the NF-κB signaling pathway.[5]
Potential Cerebrovascular Protective Effects
The protective effects of Tribulus terrestris saponins against ischemic stroke have also been reported.[6] Network pharmacology studies suggest that these effects may be mediated through the regulation of multiple targets, including those involved in inflammatory and apoptotic pathways.[6]
Hypothesized Signaling Pathways
Based on the known biological activities of steroidal saponins and extracts of Tribulus terrestris, the following signaling pathways are plausible targets for this compound:
-
NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of this pathway could explain the anti-inflammatory and protective effects observed with Tribulus terrestris extracts.[5]
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis. Modulation of MAPK signaling is a common mechanism for many natural products with therapeutic potential.[7]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a target for anti-cancer therapies, and its modulation can also impact inflammatory responses.[8]
Further research is necessary to definitively elucidate the specific interactions of this compound with these and other signaling pathways.
Visualizations
To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment of Tribulus terrestris L. causes anti-ischemic cardioprotection through MAPK mediated anti-apoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Terrestrosin K: A Technical Guide for Researchers
CAS Number: 193605-07-1
Chemical Formula: C₅₁H₈₂O₂₄
Molecular Weight: 1079.2 g/mol [1]
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific data on this compound is limited, this guide draws upon existing knowledge of related compounds and extracts from Tribulus terrestris to provide a foundational understanding.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 193605-07-1 | |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.2 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in DMSO |
Biological Activities and Potential Therapeutic Applications
While research specifically targeting this compound is not extensive, studies on extracts of Tribulus terrestris and related saponins (B1172615) suggest several potential therapeutic applications. It is important to note that the activities described below are largely attributed to the plant extract or other saponin constituents and require specific investigation for this compound.
Anticancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for saponins from this plant involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2][4] This includes the modulation of key apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of caspases.[4]
Table of Cytotoxic Activities of Tribulus terrestris Extracts and Related Saponins
| Compound/Extract | Cell Line | IC₅₀ Value | Reference |
| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | |
| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | 179.62 µg/mL | |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not specified | [5] |
| This compound | Data not available | Data not available |
Cardiovascular and Cerebrovascular Protection
This compound has been noted for its potential in treating cardiovascular and cerebrovascular diseases.[6] The cardioprotective effects of Tribulus terrestris extracts are thought to be linked to their antioxidant properties and their ability to mitigate ischemia-reperfusion injury.[7][8] The underlying mechanisms may involve the activation of signaling pathways such as the AMPK/SIRT1/PGC-1α pathway, which is crucial for mitochondrial function.[7][8][9]
Anti-inflammatory Activity
Extracts from Tribulus terrestris have shown anti-inflammatory properties.[10] A proposed mechanism for this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[11] Compounds isolated from the plant have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Experimental Protocols
Isolation and Purification of this compound from Tribulus terrestris
The isolation of steroidal saponins from Tribulus terrestris typically involves solvent extraction followed by various chromatographic techniques.
Experimental Workflow for Saponin Isolation
Caption: A general workflow for the isolation of this compound.
-
Extraction: The dried and powdered fruits of Tribulus terrestris are extracted with a solvent such as 80% ethanol at room temperature.[12]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which contains the saponins, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
Elution: The column is eluted with a solvent gradient, typically chloroform-methanol, to separate different fractions.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Experimental Workflow for MTT Assay
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scielo.br [scielo.br]
Terrestrosin K: A Technical Guide for Researchers
CAS Number: 193605-07-1
Chemical Formula: C₅₁H₈₂O₂₄
Molecular Weight: 1079.2 g/mol [1]
Introduction
Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific data on this compound is limited, this guide draws upon existing knowledge of related compounds and extracts from Tribulus terrestris to provide a foundational understanding.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 193605-07-1 | |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.2 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in DMSO |
Biological Activities and Potential Therapeutic Applications
While research specifically targeting this compound is not extensive, studies on extracts of Tribulus terrestris and related saponins (B1172615) suggest several potential therapeutic applications. It is important to note that the activities described below are largely attributed to the plant extract or other saponin constituents and require specific investigation for this compound.
Anticancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for saponins from this plant involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2][4] This includes the modulation of key apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of caspases.[4]
Table of Cytotoxic Activities of Tribulus terrestris Extracts and Related Saponins
| Compound/Extract | Cell Line | IC₅₀ Value | Reference |
| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | |
| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | 179.62 µg/mL | |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not specified | [5] |
| This compound | Data not available | Data not available |
Cardiovascular and Cerebrovascular Protection
This compound has been noted for its potential in treating cardiovascular and cerebrovascular diseases.[6] The cardioprotective effects of Tribulus terrestris extracts are thought to be linked to their antioxidant properties and their ability to mitigate ischemia-reperfusion injury.[7][8] The underlying mechanisms may involve the activation of signaling pathways such as the AMPK/SIRT1/PGC-1α pathway, which is crucial for mitochondrial function.[7][8][9]
Anti-inflammatory Activity
Extracts from Tribulus terrestris have shown anti-inflammatory properties.[10] A proposed mechanism for this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[11] Compounds isolated from the plant have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Experimental Protocols
Isolation and Purification of this compound from Tribulus terrestris
The isolation of steroidal saponins from Tribulus terrestris typically involves solvent extraction followed by various chromatographic techniques.
Experimental Workflow for Saponin Isolation
Caption: A general workflow for the isolation of this compound.
-
Extraction: The dried and powdered fruits of Tribulus terrestris are extracted with a solvent such as 80% ethanol at room temperature.[12]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which contains the saponins, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
Elution: The column is eluted with a solvent gradient, typically chloroform-methanol, to separate different fractions.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Experimental Workflow for MTT Assay
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scielo.br [scielo.br]
Terrestrosin K: A Technical Guide for Researchers
CAS Number: 193605-07-1
Chemical Formula: C₅₁H₈₂O₂₄
Molecular Weight: 1079.2 g/mol [1]
Introduction
Terrestrosin K is a steroidal saponin isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific data on this compound is limited, this guide draws upon existing knowledge of related compounds and extracts from Tribulus terrestris to provide a foundational understanding.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 193605-07-1 | |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.2 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in DMSO |
Biological Activities and Potential Therapeutic Applications
While research specifically targeting this compound is not extensive, studies on extracts of Tribulus terrestris and related saponins suggest several potential therapeutic applications. It is important to note that the activities described below are largely attributed to the plant extract or other saponin constituents and require specific investigation for this compound.
Anticancer Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for saponins from this plant involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2][4] This includes the modulation of key apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of caspases.[4]
Table of Cytotoxic Activities of Tribulus terrestris Extracts and Related Saponins
| Compound/Extract | Cell Line | IC₅₀ Value | Reference |
| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | |
| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | 179.62 µg/mL | |
| Terrestrosin D | PC-3 (Prostate Cancer) | Not specified | [5] |
| This compound | Data not available | Data not available |
Cardiovascular and Cerebrovascular Protection
This compound has been noted for its potential in treating cardiovascular and cerebrovascular diseases.[6] The cardioprotective effects of Tribulus terrestris extracts are thought to be linked to their antioxidant properties and their ability to mitigate ischemia-reperfusion injury.[7][8] The underlying mechanisms may involve the activation of signaling pathways such as the AMPK/SIRT1/PGC-1α pathway, which is crucial for mitochondrial function.[7][8][9]
Anti-inflammatory Activity
Extracts from Tribulus terrestris have shown anti-inflammatory properties.[10] A proposed mechanism for this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[11] Compounds isolated from the plant have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Experimental Protocols
Isolation and Purification of this compound from Tribulus terrestris
The isolation of steroidal saponins from Tribulus terrestris typically involves solvent extraction followed by various chromatographic techniques.
Experimental Workflow for Saponin Isolation
Caption: A general workflow for the isolation of this compound.
-
Extraction: The dried and powdered fruits of Tribulus terrestris are extracted with a solvent such as 80% ethanol at room temperature.[12]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which contains the saponins, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
Elution: The column is eluted with a solvent gradient, typically chloroform-methanol, to separate different fractions.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Experimental Workflow for MTT Assay
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scielo.br [scielo.br]
Terrestrosins: A Technical Guide to Their Potential Therapeutic Applications in Oncology
Introduction
Terrestrosin K is a steroidal saponin (B1150181) identified in Tribulus terrestris L., a plant with a long history of use in traditional medicine across various cultures for treating conditions ranging from urinary infections to low libido.[1] While phytochemical studies have identified this compound as a constituent of this plant, a comprehensive body of research detailing its specific biological activities and therapeutic potential is currently limited. However, extensive investigation into a closely related compound, Terrestrosin D, offers significant insights into the potential pharmacological profile of this class of molecules. This technical guide will focus on the well-documented therapeutic potential of Terrestrosin D as a representative of the terrestrosin family of steroidal saponins (B1172615), with a particular emphasis on its anticancer and anti-angiogenic properties. The data and protocols presented herein are derived from studies on Terrestrosin D and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the therapeutic promise of terrestrosins.
Core Compound Profile: this compound and Terrestrosin D
This compound and Terrestrosin D belong to the family of steroidal saponins, which are glycosides of steroids. While both are derived from Tribulus terrestris, their therapeutic effects, particularly in the context of modern medicine, are still under investigation. Terrestrosin D has emerged as a focal point of research, demonstrating significant bioactivity in preclinical cancer models.
Chemical Structure of this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[2]
-
Molecular Weight: 1079.18 g/mol [3]
-
Source: Fruits of Tribulus terrestris L.[1]
While specific therapeutic uses for this compound are not yet well-documented, one source suggests potential applications in treating cardiovascular and cerebrovascular diseases.[4]
Therapeutic Potential in Oncology: Insights from Terrestrosin D
Research into Terrestrosin D has revealed its potential as an anticancer and anti-angiogenic agent, particularly in the context of prostate cancer.[5][6] Studies have demonstrated its ability to inhibit the growth of cancer cells and the formation of new blood vessels that supply tumors.[5][7]
Anticancer and Anti-angiogenic Activity
Terrestrosin D has been shown to strongly suppress the growth of prostate cancer cells and endothelial cells in a dose-dependent manner in vitro.[6] This dual action on both tumor cells and their vascular supply makes it a compelling candidate for further investigation. The compound induces cell cycle arrest and apoptosis in cancer and endothelial cells, which are key mechanisms for its antitumor and anti-angiogenic effects.[5][6]
Table 1: In Vitro Efficacy of Terrestrosin D on Prostate Cancer and Endothelial Cells
| Cell Line | Cell Type | Parameter | Concentration | Result |
| PC-3 | Human Prostate Cancer | Cell Growth Inhibition | 2-5 µM | 20-90% inhibition[5] |
| PC-3 | Human Prostate Cancer | Apoptosis | 2 µM | 6.1% apoptotic cells |
| PC-3 | Human Prostate Cancer | Apoptosis | 5 µM | 60.5% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 2 µM | 9.1% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 3 µM | 34.3% apoptotic cells |
Data extracted from a study by Wei et al. (2014).[5]
In Vivo Antitumor Efficacy
The anticancer potential of Terrestrosin D has been further substantiated in animal models. In a PC-3 xenograft mouse model, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[5][6]
Table 2: In Vivo Antitumor Effect of Terrestrosin D in a PC-3 Xenograft Mouse Model
| Treatment Group | Dose | Administration | Duration | Average Tumor Volume |
| Control | Saline | Intraperitoneal, 3 times/week | 28 days | 315.75 ± 108.54 mm³ |
| Terrestrosin D | 50 mg/kg | Intraperitoneal, 3 times/week | 28 days | 127.41 ± 51.65 mm³ |
Data extracted from a study by Wei et al. (2014).[5]
Mechanism of Action of Terrestrosin D
Terrestrosin D exerts its anticancer and anti-angiogenic effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis.[5][6] A noteworthy finding is that Terrestrosin D-induced apoptosis appears to be caspase-independent.[5][6] Furthermore, extracts of Tribulus terrestris, rich in saponins like Terrestrosin D, have been shown to downregulate NF-κB signaling in liver cancer cells.[5]
Signaling Pathways
The primary mechanism of action involves the induction of apoptosis in both cancer and endothelial cells. This process is characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[5][6] Interestingly, this apoptotic pathway does not seem to involve the activation of caspase-3, a key executioner caspase in many apoptotic processes.[5]
Effect on Vascular Endothelial Growth Factor (VEGF)
An interesting and somewhat paradoxical finding is that while Terrestrosin D inhibits angiogenesis in vivo, it has been observed to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in vitro.[5] This suggests that the primary anti-angiogenic effect of Terrestrosin D may be through the direct induction of apoptosis in endothelial cells, rather than by inhibiting pro-angiogenic factors.[7]
Table 3: Effect of Terrestrosin D on VEGF Secretion
| Cell Line | Concentration of Terrestrosin D | Fold Increase in VEGF Secretion |
| PC-3 | 5 µM | 1.86 |
| HUVEC | 3 µM | 11.21 |
Data extracted from a study by Wei et al. (2014).[5]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the therapeutic potential of Terrestrosin D.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Terrestrosin D (or vehicle control) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-PI Staining)
This method is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Terrestrosin D as required. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
Logical Framework for Therapeutic Action
The therapeutic potential of Terrestrosin D in an oncological context can be understood through its dual impact on both the cancer cells and the tumor microenvironment, specifically the vasculature.
Conclusion and Future Directions
The available scientific evidence, predominantly from studies on Terrestrosin D, strongly suggests that terrestrosins from Tribulus terrestris hold significant promise as therapeutic agents in oncology. The dual action of Terrestrosin D on both cancer cells and endothelial cells, leading to antitumor and anti-angiogenic effects, provides a strong rationale for its further development.
Future research should focus on:
-
Elucidating the specific bioactivities of this compound: To determine if it shares the anticancer properties of Terrestrosin D or possesses a distinct pharmacological profile.
-
Detailed mechanistic studies: To fully understand the caspase-independent apoptotic pathway and other signaling networks modulated by terrestrosins.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.
-
Combination therapies: To investigate the potential synergistic effects of terrestrosins with existing chemotherapeutic agents.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 5. karger.com [karger.com]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Terrestrosins: A Technical Guide to Their Potential Therapeutic Applications in Oncology
Introduction
Terrestrosin K is a steroidal saponin (B1150181) identified in Tribulus terrestris L., a plant with a long history of use in traditional medicine across various cultures for treating conditions ranging from urinary infections to low libido.[1] While phytochemical studies have identified this compound as a constituent of this plant, a comprehensive body of research detailing its specific biological activities and therapeutic potential is currently limited. However, extensive investigation into a closely related compound, Terrestrosin D, offers significant insights into the potential pharmacological profile of this class of molecules. This technical guide will focus on the well-documented therapeutic potential of Terrestrosin D as a representative of the terrestrosin family of steroidal saponins (B1172615), with a particular emphasis on its anticancer and anti-angiogenic properties. The data and protocols presented herein are derived from studies on Terrestrosin D and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the therapeutic promise of terrestrosins.
Core Compound Profile: this compound and Terrestrosin D
This compound and Terrestrosin D belong to the family of steroidal saponins, which are glycosides of steroids. While both are derived from Tribulus terrestris, their therapeutic effects, particularly in the context of modern medicine, are still under investigation. Terrestrosin D has emerged as a focal point of research, demonstrating significant bioactivity in preclinical cancer models.
Chemical Structure of this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[2]
-
Molecular Weight: 1079.18 g/mol [3]
-
Source: Fruits of Tribulus terrestris L.[1]
While specific therapeutic uses for this compound are not yet well-documented, one source suggests potential applications in treating cardiovascular and cerebrovascular diseases.[4]
Therapeutic Potential in Oncology: Insights from Terrestrosin D
Research into Terrestrosin D has revealed its potential as an anticancer and anti-angiogenic agent, particularly in the context of prostate cancer.[5][6] Studies have demonstrated its ability to inhibit the growth of cancer cells and the formation of new blood vessels that supply tumors.[5][7]
Anticancer and Anti-angiogenic Activity
Terrestrosin D has been shown to strongly suppress the growth of prostate cancer cells and endothelial cells in a dose-dependent manner in vitro.[6] This dual action on both tumor cells and their vascular supply makes it a compelling candidate for further investigation. The compound induces cell cycle arrest and apoptosis in cancer and endothelial cells, which are key mechanisms for its antitumor and anti-angiogenic effects.[5][6]
Table 1: In Vitro Efficacy of Terrestrosin D on Prostate Cancer and Endothelial Cells
| Cell Line | Cell Type | Parameter | Concentration | Result |
| PC-3 | Human Prostate Cancer | Cell Growth Inhibition | 2-5 µM | 20-90% inhibition[5] |
| PC-3 | Human Prostate Cancer | Apoptosis | 2 µM | 6.1% apoptotic cells |
| PC-3 | Human Prostate Cancer | Apoptosis | 5 µM | 60.5% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 2 µM | 9.1% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 3 µM | 34.3% apoptotic cells |
Data extracted from a study by Wei et al. (2014).[5]
In Vivo Antitumor Efficacy
The anticancer potential of Terrestrosin D has been further substantiated in animal models. In a PC-3 xenograft mouse model, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[5][6]
Table 2: In Vivo Antitumor Effect of Terrestrosin D in a PC-3 Xenograft Mouse Model
| Treatment Group | Dose | Administration | Duration | Average Tumor Volume |
| Control | Saline | Intraperitoneal, 3 times/week | 28 days | 315.75 ± 108.54 mm³ |
| Terrestrosin D | 50 mg/kg | Intraperitoneal, 3 times/week | 28 days | 127.41 ± 51.65 mm³ |
Data extracted from a study by Wei et al. (2014).[5]
Mechanism of Action of Terrestrosin D
Terrestrosin D exerts its anticancer and anti-angiogenic effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis.[5][6] A noteworthy finding is that Terrestrosin D-induced apoptosis appears to be caspase-independent.[5][6] Furthermore, extracts of Tribulus terrestris, rich in saponins like Terrestrosin D, have been shown to downregulate NF-κB signaling in liver cancer cells.[5]
Signaling Pathways
The primary mechanism of action involves the induction of apoptosis in both cancer and endothelial cells. This process is characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[5][6] Interestingly, this apoptotic pathway does not seem to involve the activation of caspase-3, a key executioner caspase in many apoptotic processes.[5]
Effect on Vascular Endothelial Growth Factor (VEGF)
An interesting and somewhat paradoxical finding is that while Terrestrosin D inhibits angiogenesis in vivo, it has been observed to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in vitro.[5] This suggests that the primary anti-angiogenic effect of Terrestrosin D may be through the direct induction of apoptosis in endothelial cells, rather than by inhibiting pro-angiogenic factors.[7]
Table 3: Effect of Terrestrosin D on VEGF Secretion
| Cell Line | Concentration of Terrestrosin D | Fold Increase in VEGF Secretion |
| PC-3 | 5 µM | 1.86 |
| HUVEC | 3 µM | 11.21 |
Data extracted from a study by Wei et al. (2014).[5]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the therapeutic potential of Terrestrosin D.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Terrestrosin D (or vehicle control) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-PI Staining)
This method is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Terrestrosin D as required. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
Logical Framework for Therapeutic Action
The therapeutic potential of Terrestrosin D in an oncological context can be understood through its dual impact on both the cancer cells and the tumor microenvironment, specifically the vasculature.
Conclusion and Future Directions
The available scientific evidence, predominantly from studies on Terrestrosin D, strongly suggests that terrestrosins from Tribulus terrestris hold significant promise as therapeutic agents in oncology. The dual action of Terrestrosin D on both cancer cells and endothelial cells, leading to antitumor and anti-angiogenic effects, provides a strong rationale for its further development.
Future research should focus on:
-
Elucidating the specific bioactivities of this compound: To determine if it shares the anticancer properties of Terrestrosin D or possesses a distinct pharmacological profile.
-
Detailed mechanistic studies: To fully understand the caspase-independent apoptotic pathway and other signaling networks modulated by terrestrosins.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.
-
Combination therapies: To investigate the potential synergistic effects of terrestrosins with existing chemotherapeutic agents.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 5. karger.com [karger.com]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Terrestrosins: A Technical Guide to Their Potential Therapeutic Applications in Oncology
Introduction
Terrestrosin K is a steroidal saponin identified in Tribulus terrestris L., a plant with a long history of use in traditional medicine across various cultures for treating conditions ranging from urinary infections to low libido.[1] While phytochemical studies have identified this compound as a constituent of this plant, a comprehensive body of research detailing its specific biological activities and therapeutic potential is currently limited. However, extensive investigation into a closely related compound, Terrestrosin D, offers significant insights into the potential pharmacological profile of this class of molecules. This technical guide will focus on the well-documented therapeutic potential of Terrestrosin D as a representative of the terrestrosin family of steroidal saponins, with a particular emphasis on its anticancer and anti-angiogenic properties. The data and protocols presented herein are derived from studies on Terrestrosin D and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the therapeutic promise of terrestrosins.
Core Compound Profile: this compound and Terrestrosin D
This compound and Terrestrosin D belong to the family of steroidal saponins, which are glycosides of steroids. While both are derived from Tribulus terrestris, their therapeutic effects, particularly in the context of modern medicine, are still under investigation. Terrestrosin D has emerged as a focal point of research, demonstrating significant bioactivity in preclinical cancer models.
Chemical Structure of this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[2]
-
Molecular Weight: 1079.18 g/mol [3]
-
Source: Fruits of Tribulus terrestris L.[1]
While specific therapeutic uses for this compound are not yet well-documented, one source suggests potential applications in treating cardiovascular and cerebrovascular diseases.[4]
Therapeutic Potential in Oncology: Insights from Terrestrosin D
Research into Terrestrosin D has revealed its potential as an anticancer and anti-angiogenic agent, particularly in the context of prostate cancer.[5][6] Studies have demonstrated its ability to inhibit the growth of cancer cells and the formation of new blood vessels that supply tumors.[5][7]
Anticancer and Anti-angiogenic Activity
Terrestrosin D has been shown to strongly suppress the growth of prostate cancer cells and endothelial cells in a dose-dependent manner in vitro.[6] This dual action on both tumor cells and their vascular supply makes it a compelling candidate for further investigation. The compound induces cell cycle arrest and apoptosis in cancer and endothelial cells, which are key mechanisms for its antitumor and anti-angiogenic effects.[5][6]
Table 1: In Vitro Efficacy of Terrestrosin D on Prostate Cancer and Endothelial Cells
| Cell Line | Cell Type | Parameter | Concentration | Result |
| PC-3 | Human Prostate Cancer | Cell Growth Inhibition | 2-5 µM | 20-90% inhibition[5] |
| PC-3 | Human Prostate Cancer | Apoptosis | 2 µM | 6.1% apoptotic cells |
| PC-3 | Human Prostate Cancer | Apoptosis | 5 µM | 60.5% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 2 µM | 9.1% apoptotic cells |
| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis | 3 µM | 34.3% apoptotic cells |
Data extracted from a study by Wei et al. (2014).[5]
In Vivo Antitumor Efficacy
The anticancer potential of Terrestrosin D has been further substantiated in animal models. In a PC-3 xenograft mouse model, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[5][6]
Table 2: In Vivo Antitumor Effect of Terrestrosin D in a PC-3 Xenograft Mouse Model
| Treatment Group | Dose | Administration | Duration | Average Tumor Volume |
| Control | Saline | Intraperitoneal, 3 times/week | 28 days | 315.75 ± 108.54 mm³ |
| Terrestrosin D | 50 mg/kg | Intraperitoneal, 3 times/week | 28 days | 127.41 ± 51.65 mm³ |
Data extracted from a study by Wei et al. (2014).[5]
Mechanism of Action of Terrestrosin D
Terrestrosin D exerts its anticancer and anti-angiogenic effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis.[5][6] A noteworthy finding is that Terrestrosin D-induced apoptosis appears to be caspase-independent.[5][6] Furthermore, extracts of Tribulus terrestris, rich in saponins like Terrestrosin D, have been shown to downregulate NF-κB signaling in liver cancer cells.[5]
Signaling Pathways
The primary mechanism of action involves the induction of apoptosis in both cancer and endothelial cells. This process is characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[5][6] Interestingly, this apoptotic pathway does not seem to involve the activation of caspase-3, a key executioner caspase in many apoptotic processes.[5]
Effect on Vascular Endothelial Growth Factor (VEGF)
An interesting and somewhat paradoxical finding is that while Terrestrosin D inhibits angiogenesis in vivo, it has been observed to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in vitro.[5] This suggests that the primary anti-angiogenic effect of Terrestrosin D may be through the direct induction of apoptosis in endothelial cells, rather than by inhibiting pro-angiogenic factors.[7]
Table 3: Effect of Terrestrosin D on VEGF Secretion
| Cell Line | Concentration of Terrestrosin D | Fold Increase in VEGF Secretion |
| PC-3 | 5 µM | 1.86 |
| HUVEC | 3 µM | 11.21 |
Data extracted from a study by Wei et al. (2014).[5]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the therapeutic potential of Terrestrosin D.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Terrestrosin D (or vehicle control) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-PI Staining)
This method is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Terrestrosin D as required. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
Logical Framework for Therapeutic Action
The therapeutic potential of Terrestrosin D in an oncological context can be understood through its dual impact on both the cancer cells and the tumor microenvironment, specifically the vasculature.
Conclusion and Future Directions
The available scientific evidence, predominantly from studies on Terrestrosin D, strongly suggests that terrestrosins from Tribulus terrestris hold significant promise as therapeutic agents in oncology. The dual action of Terrestrosin D on both cancer cells and endothelial cells, leading to antitumor and anti-angiogenic effects, provides a strong rationale for its further development.
Future research should focus on:
-
Elucidating the specific bioactivities of this compound: To determine if it shares the anticancer properties of Terrestrosin D or possesses a distinct pharmacological profile.
-
Detailed mechanistic studies: To fully understand the caspase-independent apoptotic pathway and other signaling networks modulated by terrestrosins.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.
-
Combination therapies: To investigate the potential synergistic effects of terrestrosins with existing chemotherapeutic agents.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 5. karger.com [karger.com]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ethnobotanical Context of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181), a class of steroidal glycosides, isolated from the plant Tribulus terrestris L. (Zygophyllaceae). This plant has a long and rich history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM), Ayurveda, and various folk medicines.[1][2] The diverse ethnobotanical applications of Tribulus terrestris, often targeting inflammatory conditions, infections, and disorders of the urogenital system, provide a valuable framework for investigating the pharmacological potential of its isolated constituents, such as this compound. This technical guide aims to provide a comprehensive overview of the ethnobotanical context of this compound, supported by available scientific data on its biological activities, and to detail the experimental protocols relevant to its study.
Ethnobotanical Landscape of Tribulus terrestris
Tribulus terrestris, commonly known as puncture vine, has been utilized for centuries in various traditional healing practices. The fruits, roots, and aerial parts of the plant are all employed for their medicinal properties.[3][4]
Traditional Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the fruits of Tribulus terrestris (known as Bai Ji Li) are used to pacify the liver, brighten the eyes, and treat conditions such as headache, dizziness, and vitiligo. It is also traditionally used for its diuretic and expectorant properties.[4]
-
Ayurvedic Medicine: In Ayurveda, Tribulus terrestris (known as Gokshura) is highly regarded for its diuretic, aphrodisiac, and rejuvenating properties. It is a key ingredient in formulations for urinary tract disorders, kidney stones, and sexual dysfunction in men.[3][5]
-
Folk Medicine: Across different cultures, Tribulus terrestris has been used as a tonic, an aphrodisiac, and a remedy for a wide range of ailments including skin disorders, eye problems, and rheumatism.[1] In some regions, it is used to treat gonorrhea, liver disease, and inflammation.[5]
From Traditional Use to Scientific Investigation: The Role of this compound
The broad spectrum of traditional uses of Tribulus terrestris has prompted scientific inquiry into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects. Saponins (B1172615), including this compound, are considered to be among the major active components of the plant. While specific ethnobotanical uses are not directly attributed to this compound itself, its presence in a plant with such a rich history of medicinal use suggests its potential contribution to the plant's overall pharmacological profile.
Biological Activities and Potential Therapeutic Relevance
Scientific investigations into the biological activities of Tribulus terrestris extracts and its isolated saponins have revealed potential cytotoxic and anti-inflammatory effects, which align with some of its traditional uses.
Cytotoxic Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, studies on the methanolic extract of the plant provide valuable insights.
Table 1: Cytotoxic Activity of Tribulus terrestris Methanolic Extract [6][7]
| Cell Line | IC50 (µg/mL) |
| Breast Cancer (MCF-7) | 218.19 |
| Lung Cancer (A549) | 179.62 |
| Non-cancerous (L929) | 224.35 |
The data suggests that the methanolic extract of T. terrestris exhibits a degree of selectivity towards cancer cells over non-cancerous cells.[6][7] Further research is warranted to determine the specific contribution of this compound to this cytotoxic activity.
Anti-inflammatory Activity
The traditional use of Tribulus terrestris for inflammatory conditions is supported by modern scientific studies. Extracts of the plant have been shown to possess anti-inflammatory properties in various in vitro and in vivo models.
Table 2: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanolic Extract (at 400 µg/mL) [2][3]
| Assay | % Inhibition |
| Heat-induced hemolysis | 68.5 |
| Egg albumin denaturation | 75.6 |
| Serum albumin denaturation | 80.2 |
These findings suggest that constituents within the methanolic extract of T. terrestris, potentially including this compound, can inhibit key processes associated with inflammation.
Experimental Protocols
Isolation of this compound from Tribulus terrestris Fruits
The following is a generalized protocol based on the methods described for the isolation of steroidal saponins from Tribulus terrestris.[4]
Experimental Workflow for Saponin Isolation
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ethnobotanical Context of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181), a class of steroidal glycosides, isolated from the plant Tribulus terrestris L. (Zygophyllaceae). This plant has a long and rich history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM), Ayurveda, and various folk medicines.[1][2] The diverse ethnobotanical applications of Tribulus terrestris, often targeting inflammatory conditions, infections, and disorders of the urogenital system, provide a valuable framework for investigating the pharmacological potential of its isolated constituents, such as this compound. This technical guide aims to provide a comprehensive overview of the ethnobotanical context of this compound, supported by available scientific data on its biological activities, and to detail the experimental protocols relevant to its study.
Ethnobotanical Landscape of Tribulus terrestris
Tribulus terrestris, commonly known as puncture vine, has been utilized for centuries in various traditional healing practices. The fruits, roots, and aerial parts of the plant are all employed for their medicinal properties.[3][4]
Traditional Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the fruits of Tribulus terrestris (known as Bai Ji Li) are used to pacify the liver, brighten the eyes, and treat conditions such as headache, dizziness, and vitiligo. It is also traditionally used for its diuretic and expectorant properties.[4]
-
Ayurvedic Medicine: In Ayurveda, Tribulus terrestris (known as Gokshura) is highly regarded for its diuretic, aphrodisiac, and rejuvenating properties. It is a key ingredient in formulations for urinary tract disorders, kidney stones, and sexual dysfunction in men.[3][5]
-
Folk Medicine: Across different cultures, Tribulus terrestris has been used as a tonic, an aphrodisiac, and a remedy for a wide range of ailments including skin disorders, eye problems, and rheumatism.[1] In some regions, it is used to treat gonorrhea, liver disease, and inflammation.[5]
From Traditional Use to Scientific Investigation: The Role of this compound
The broad spectrum of traditional uses of Tribulus terrestris has prompted scientific inquiry into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects. Saponins (B1172615), including this compound, are considered to be among the major active components of the plant. While specific ethnobotanical uses are not directly attributed to this compound itself, its presence in a plant with such a rich history of medicinal use suggests its potential contribution to the plant's overall pharmacological profile.
Biological Activities and Potential Therapeutic Relevance
Scientific investigations into the biological activities of Tribulus terrestris extracts and its isolated saponins have revealed potential cytotoxic and anti-inflammatory effects, which align with some of its traditional uses.
Cytotoxic Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, studies on the methanolic extract of the plant provide valuable insights.
Table 1: Cytotoxic Activity of Tribulus terrestris Methanolic Extract [6][7]
| Cell Line | IC50 (µg/mL) |
| Breast Cancer (MCF-7) | 218.19 |
| Lung Cancer (A549) | 179.62 |
| Non-cancerous (L929) | 224.35 |
The data suggests that the methanolic extract of T. terrestris exhibits a degree of selectivity towards cancer cells over non-cancerous cells.[6][7] Further research is warranted to determine the specific contribution of this compound to this cytotoxic activity.
Anti-inflammatory Activity
The traditional use of Tribulus terrestris for inflammatory conditions is supported by modern scientific studies. Extracts of the plant have been shown to possess anti-inflammatory properties in various in vitro and in vivo models.
Table 2: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanolic Extract (at 400 µg/mL) [2][3]
| Assay | % Inhibition |
| Heat-induced hemolysis | 68.5 |
| Egg albumin denaturation | 75.6 |
| Serum albumin denaturation | 80.2 |
These findings suggest that constituents within the methanolic extract of T. terrestris, potentially including this compound, can inhibit key processes associated with inflammation.
Experimental Protocols
Isolation of this compound from Tribulus terrestris Fruits
The following is a generalized protocol based on the methods described for the isolation of steroidal saponins from Tribulus terrestris.[4]
Experimental Workflow for Saponin Isolation
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ethnobotanical Context of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin, a class of steroidal glycosides, isolated from the plant Tribulus terrestris L. (Zygophyllaceae). This plant has a long and rich history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM), Ayurveda, and various folk medicines.[1][2] The diverse ethnobotanical applications of Tribulus terrestris, often targeting inflammatory conditions, infections, and disorders of the urogenital system, provide a valuable framework for investigating the pharmacological potential of its isolated constituents, such as this compound. This technical guide aims to provide a comprehensive overview of the ethnobotanical context of this compound, supported by available scientific data on its biological activities, and to detail the experimental protocols relevant to its study.
Ethnobotanical Landscape of Tribulus terrestris
Tribulus terrestris, commonly known as puncture vine, has been utilized for centuries in various traditional healing practices. The fruits, roots, and aerial parts of the plant are all employed for their medicinal properties.[3][4]
Traditional Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the fruits of Tribulus terrestris (known as Bai Ji Li) are used to pacify the liver, brighten the eyes, and treat conditions such as headache, dizziness, and vitiligo. It is also traditionally used for its diuretic and expectorant properties.[4]
-
Ayurvedic Medicine: In Ayurveda, Tribulus terrestris (known as Gokshura) is highly regarded for its diuretic, aphrodisiac, and rejuvenating properties. It is a key ingredient in formulations for urinary tract disorders, kidney stones, and sexual dysfunction in men.[3][5]
-
Folk Medicine: Across different cultures, Tribulus terrestris has been used as a tonic, an aphrodisiac, and a remedy for a wide range of ailments including skin disorders, eye problems, and rheumatism.[1] In some regions, it is used to treat gonorrhea, liver disease, and inflammation.[5]
From Traditional Use to Scientific Investigation: The Role of this compound
The broad spectrum of traditional uses of Tribulus terrestris has prompted scientific inquiry into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects. Saponins, including this compound, are considered to be among the major active components of the plant. While specific ethnobotanical uses are not directly attributed to this compound itself, its presence in a plant with such a rich history of medicinal use suggests its potential contribution to the plant's overall pharmacological profile.
Biological Activities and Potential Therapeutic Relevance
Scientific investigations into the biological activities of Tribulus terrestris extracts and its isolated saponins have revealed potential cytotoxic and anti-inflammatory effects, which align with some of its traditional uses.
Cytotoxic Activity
Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, studies on the methanolic extract of the plant provide valuable insights.
Table 1: Cytotoxic Activity of Tribulus terrestris Methanolic Extract [6][7]
| Cell Line | IC50 (µg/mL) |
| Breast Cancer (MCF-7) | 218.19 |
| Lung Cancer (A549) | 179.62 |
| Non-cancerous (L929) | 224.35 |
The data suggests that the methanolic extract of T. terrestris exhibits a degree of selectivity towards cancer cells over non-cancerous cells.[6][7] Further research is warranted to determine the specific contribution of this compound to this cytotoxic activity.
Anti-inflammatory Activity
The traditional use of Tribulus terrestris for inflammatory conditions is supported by modern scientific studies. Extracts of the plant have been shown to possess anti-inflammatory properties in various in vitro and in vivo models.
Table 2: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanolic Extract (at 400 µg/mL) [2][3]
| Assay | % Inhibition |
| Heat-induced hemolysis | 68.5 |
| Egg albumin denaturation | 75.6 |
| Serum albumin denaturation | 80.2 |
These findings suggest that constituents within the methanolic extract of T. terrestris, potentially including this compound, can inhibit key processes associated with inflammation.
Experimental Protocols
Isolation of this compound from Tribulus terrestris Fruits
The following is a generalized protocol based on the methods described for the isolation of steroidal saponins from Tribulus terrestris.[4]
Experimental Workflow for Saponin Isolation
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Terrestrosin K Analogs and Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Naturally Occurring Structural Analogs of Terrestrosin K from Tribulus terrestris and their Potential Derivatives for Drug Discovery and Development.
Introduction
This compound, a steroidal saponin (B1150181) isolated from the medicinal plant Tribulus terrestris, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound found in its natural source and explores the generation of derivatives through chemical modifications such as deglycosylation. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
While a broad library of synthetic structural analogs of this compound is not extensively documented in current literature, a rich diversity of naturally occurring steroidal saponins (B1172615) exists within Tribulus terrestris. These compounds, sharing core structural similarities with this compound, offer a valuable resource for structure-activity relationship (SAR) studies. Furthermore, the modification of these natural analogs, particularly through the removal of sugar moieties to yield sapogenins, presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities.
This guide summarizes the available quantitative data on the biological activities of these compounds, provides detailed experimental protocols for their isolation, modification, and evaluation, and visualizes key experimental workflows and logical relationships using Graphviz diagrams.
Naturally Occurring Structural Analogs of this compound in Tribulus terrestris
Tribulus terrestris is a prolific source of steroidal saponins, with over 70 different compounds identified to date.[1] These saponins are primarily of the furostanol and spirostanol (B12661974) types, with the former considered biosynthetic precursors to the latter.[1] These naturally occurring compounds can be considered structural analogs of this compound, sharing the same core steroidal backbone but varying in their glycosylation patterns and minor structural modifications.
The biological activities of these saponins are diverse and include anti-inflammatory, cytotoxic, antimicrobial, and antifungal properties.[2][3][4] The specific type and arrangement of sugar residues, as well as the structure of the aglycone, play a crucial role in determining the biological efficacy of these molecules.
Quantitative Biological Activity Data
The following table summarizes the reported cytotoxic activities of various methanolic extracts of Tribulus terrestris and a specific saponin fraction against different cell lines. This data provides a comparative basis for understanding the potential of these natural analogs in oncology research.
| Plant Part/Extract | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanol (B129727) Extract | NRK-52E (Rat Kidney) | MTT | 160 | [5] |
| Methanol Extract | MCF-7 (Human Breast Cancer) | MTT | 218.19 | [6] |
| Methanol Extract | A549 (Human Lung Cancer) | MTT | 179.62 | [6] |
| Saponin Fraction (SF11) | Human Breast Cancer Cells | MTT | Not specified, but showed highest cytotoxicity among fractions | [7] |
Derivatives of this compound Analogs: Deglycosylation
A primary method for generating derivatives of steroidal saponins is through the removal of their sugar chains, a process known as deglycosylation. This is most commonly achieved through acid hydrolysis. The resulting aglycone, or sapogenin, often exhibits altered and sometimes enhanced biological activity compared to the parent glycoside. This is attributed to changes in properties such as solubility, membrane permeability, and interaction with molecular targets.
Workflow for Saponin Deglycosylation and Bioactivity Assessment
The following diagram illustrates a typical workflow for the generation and evaluation of saponin derivatives through acid hydrolysis.
Caption: A generalized workflow for the isolation of saponins, their conversion to sapogenin derivatives, and subsequent analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, modification, and biological evaluation of this compound analogs and their derivatives.
Protocol 1: Extraction and Isolation of Saponins from Tribulus terrestris
This protocol outlines a general procedure for the extraction and purification of steroidal saponins from Tribulus terrestris plant material.
Materials:
-
Dried and powdered Tribulus terrestris plant material (fruits, leaves, or whole plant)
-
70% Ethanol (B145695) (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Macroporous adsorption resin (e.g., HPD100)
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., gradients of chloroform-methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Extraction:
-
Place the powdered plant material in the thimble of a Soxhlet apparatus.
-
Extract with 70% ethanol for 6-8 hours.[4]
-
Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification:
-
Chromatographic Separation:
-
Subject the saponin-rich fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or other suitable solvent systems.
-
Collect fractions and monitor the separation using TLC.
-
Visualize the saponins on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the desired saponin(s) and concentrate to obtain the purified compound.
-
-
Structure Elucidation:
-
Characterize the structure of the isolated saponin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
-
Protocol 2: Acid Hydrolysis for Deglycosylation of Saponins
This protocol describes a method for the acid hydrolysis of isolated saponins to obtain their corresponding sapogenins.
Materials:
-
Purified steroidal saponin
-
2N Hydrochloric acid (HCl)
-
Methanol or ethanol
-
Reflux apparatus
-
Separatory funnel
-
Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the purified saponin in methanol or ethanol.
-
Add an equal volume of 2N HCl to the solution.
-
Reflux the mixture for 4-6 hours.[10]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the sapogenin from the aqueous solution using an organic solvent such as chloroform or ethyl acetate (B1210297) in a separatory funnel.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator to obtain the crude sapogenin.
-
The crude sapogenin can be further purified by recrystallization or column chromatography.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of saponins and their derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (saponins or sapogenins) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[11]
-
Signaling Pathways Modulated by Tribulus terrestris Saponins
The saponins from Tribulus terrestris have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and anticancer effects of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and adhesion molecules.
Saponins from Tribulus terrestris have been shown to inhibit the activation of the NF-κB pathway, thereby down-regulating the expression of inflammatory mediators.[1][3]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by Tribulus terrestris saponins.
Conclusion
The steroidal saponins found in Tribulus terrestris represent a valuable collection of structural analogs to this compound. These naturally occurring compounds exhibit a range of promising biological activities, particularly in the areas of cancer and inflammation research. The generation of derivatives through methods such as acid-catalyzed deglycosylation offers a viable strategy to modify their bioactivities and explore structure-activity relationships. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this important class of natural products. Further investigation into the specific molecular targets and mechanisms of action of individual saponins and their derivatives is warranted to advance their development as potential drug candidates.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 9. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Terrestrosin K Analogs and Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Naturally Occurring Structural Analogs of Terrestrosin K from Tribulus terrestris and their Potential Derivatives for Drug Discovery and Development.
Introduction
This compound, a steroidal saponin (B1150181) isolated from the medicinal plant Tribulus terrestris, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound found in its natural source and explores the generation of derivatives through chemical modifications such as deglycosylation. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
While a broad library of synthetic structural analogs of this compound is not extensively documented in current literature, a rich diversity of naturally occurring steroidal saponins (B1172615) exists within Tribulus terrestris. These compounds, sharing core structural similarities with this compound, offer a valuable resource for structure-activity relationship (SAR) studies. Furthermore, the modification of these natural analogs, particularly through the removal of sugar moieties to yield sapogenins, presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities.
This guide summarizes the available quantitative data on the biological activities of these compounds, provides detailed experimental protocols for their isolation, modification, and evaluation, and visualizes key experimental workflows and logical relationships using Graphviz diagrams.
Naturally Occurring Structural Analogs of this compound in Tribulus terrestris
Tribulus terrestris is a prolific source of steroidal saponins, with over 70 different compounds identified to date.[1] These saponins are primarily of the furostanol and spirostanol (B12661974) types, with the former considered biosynthetic precursors to the latter.[1] These naturally occurring compounds can be considered structural analogs of this compound, sharing the same core steroidal backbone but varying in their glycosylation patterns and minor structural modifications.
The biological activities of these saponins are diverse and include anti-inflammatory, cytotoxic, antimicrobial, and antifungal properties.[2][3][4] The specific type and arrangement of sugar residues, as well as the structure of the aglycone, play a crucial role in determining the biological efficacy of these molecules.
Quantitative Biological Activity Data
The following table summarizes the reported cytotoxic activities of various methanolic extracts of Tribulus terrestris and a specific saponin fraction against different cell lines. This data provides a comparative basis for understanding the potential of these natural analogs in oncology research.
| Plant Part/Extract | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanol (B129727) Extract | NRK-52E (Rat Kidney) | MTT | 160 | [5] |
| Methanol Extract | MCF-7 (Human Breast Cancer) | MTT | 218.19 | [6] |
| Methanol Extract | A549 (Human Lung Cancer) | MTT | 179.62 | [6] |
| Saponin Fraction (SF11) | Human Breast Cancer Cells | MTT | Not specified, but showed highest cytotoxicity among fractions | [7] |
Derivatives of this compound Analogs: Deglycosylation
A primary method for generating derivatives of steroidal saponins is through the removal of their sugar chains, a process known as deglycosylation. This is most commonly achieved through acid hydrolysis. The resulting aglycone, or sapogenin, often exhibits altered and sometimes enhanced biological activity compared to the parent glycoside. This is attributed to changes in properties such as solubility, membrane permeability, and interaction with molecular targets.
Workflow for Saponin Deglycosylation and Bioactivity Assessment
The following diagram illustrates a typical workflow for the generation and evaluation of saponin derivatives through acid hydrolysis.
Caption: A generalized workflow for the isolation of saponins, their conversion to sapogenin derivatives, and subsequent analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, modification, and biological evaluation of this compound analogs and their derivatives.
Protocol 1: Extraction and Isolation of Saponins from Tribulus terrestris
This protocol outlines a general procedure for the extraction and purification of steroidal saponins from Tribulus terrestris plant material.
Materials:
-
Dried and powdered Tribulus terrestris plant material (fruits, leaves, or whole plant)
-
70% Ethanol (B145695) (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Macroporous adsorption resin (e.g., HPD100)
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., gradients of chloroform-methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Extraction:
-
Place the powdered plant material in the thimble of a Soxhlet apparatus.
-
Extract with 70% ethanol for 6-8 hours.[4]
-
Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification:
-
Chromatographic Separation:
-
Subject the saponin-rich fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or other suitable solvent systems.
-
Collect fractions and monitor the separation using TLC.
-
Visualize the saponins on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the desired saponin(s) and concentrate to obtain the purified compound.
-
-
Structure Elucidation:
-
Characterize the structure of the isolated saponin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
-
Protocol 2: Acid Hydrolysis for Deglycosylation of Saponins
This protocol describes a method for the acid hydrolysis of isolated saponins to obtain their corresponding sapogenins.
Materials:
-
Purified steroidal saponin
-
2N Hydrochloric acid (HCl)
-
Methanol or ethanol
-
Reflux apparatus
-
Separatory funnel
-
Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the purified saponin in methanol or ethanol.
-
Add an equal volume of 2N HCl to the solution.
-
Reflux the mixture for 4-6 hours.[10]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the sapogenin from the aqueous solution using an organic solvent such as chloroform or ethyl acetate (B1210297) in a separatory funnel.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator to obtain the crude sapogenin.
-
The crude sapogenin can be further purified by recrystallization or column chromatography.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of saponins and their derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (saponins or sapogenins) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[11]
-
Signaling Pathways Modulated by Tribulus terrestris Saponins
The saponins from Tribulus terrestris have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and anticancer effects of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and adhesion molecules.
Saponins from Tribulus terrestris have been shown to inhibit the activation of the NF-κB pathway, thereby down-regulating the expression of inflammatory mediators.[1][3]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by Tribulus terrestris saponins.
Conclusion
The steroidal saponins found in Tribulus terrestris represent a valuable collection of structural analogs to this compound. These naturally occurring compounds exhibit a range of promising biological activities, particularly in the areas of cancer and inflammation research. The generation of derivatives through methods such as acid-catalyzed deglycosylation offers a viable strategy to modify their bioactivities and explore structure-activity relationships. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this important class of natural products. Further investigation into the specific molecular targets and mechanisms of action of individual saponins and their derivatives is warranted to advance their development as potential drug candidates.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 9. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Terrestrosin K Analogs and Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Naturally Occurring Structural Analogs of Terrestrosin K from Tribulus terrestris and their Potential Derivatives for Drug Discovery and Development.
Introduction
This compound, a steroidal saponin isolated from the medicinal plant Tribulus terrestris, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound found in its natural source and explores the generation of derivatives through chemical modifications such as deglycosylation. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
While a broad library of synthetic structural analogs of this compound is not extensively documented in current literature, a rich diversity of naturally occurring steroidal saponins exists within Tribulus terrestris. These compounds, sharing core structural similarities with this compound, offer a valuable resource for structure-activity relationship (SAR) studies. Furthermore, the modification of these natural analogs, particularly through the removal of sugar moieties to yield sapogenins, presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities.
This guide summarizes the available quantitative data on the biological activities of these compounds, provides detailed experimental protocols for their isolation, modification, and evaluation, and visualizes key experimental workflows and logical relationships using Graphviz diagrams.
Naturally Occurring Structural Analogs of this compound in Tribulus terrestris
Tribulus terrestris is a prolific source of steroidal saponins, with over 70 different compounds identified to date.[1] These saponins are primarily of the furostanol and spirostanol types, with the former considered biosynthetic precursors to the latter.[1] These naturally occurring compounds can be considered structural analogs of this compound, sharing the same core steroidal backbone but varying in their glycosylation patterns and minor structural modifications.
The biological activities of these saponins are diverse and include anti-inflammatory, cytotoxic, antimicrobial, and antifungal properties.[2][3][4] The specific type and arrangement of sugar residues, as well as the structure of the aglycone, play a crucial role in determining the biological efficacy of these molecules.
Quantitative Biological Activity Data
The following table summarizes the reported cytotoxic activities of various methanolic extracts of Tribulus terrestris and a specific saponin fraction against different cell lines. This data provides a comparative basis for understanding the potential of these natural analogs in oncology research.
| Plant Part/Extract | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanol Extract | NRK-52E (Rat Kidney) | MTT | 160 | [5] |
| Methanol Extract | MCF-7 (Human Breast Cancer) | MTT | 218.19 | [6] |
| Methanol Extract | A549 (Human Lung Cancer) | MTT | 179.62 | [6] |
| Saponin Fraction (SF11) | Human Breast Cancer Cells | MTT | Not specified, but showed highest cytotoxicity among fractions | [7] |
Derivatives of this compound Analogs: Deglycosylation
A primary method for generating derivatives of steroidal saponins is through the removal of their sugar chains, a process known as deglycosylation. This is most commonly achieved through acid hydrolysis. The resulting aglycone, or sapogenin, often exhibits altered and sometimes enhanced biological activity compared to the parent glycoside. This is attributed to changes in properties such as solubility, membrane permeability, and interaction with molecular targets.
Workflow for Saponin Deglycosylation and Bioactivity Assessment
The following diagram illustrates a typical workflow for the generation and evaluation of saponin derivatives through acid hydrolysis.
Caption: A generalized workflow for the isolation of saponins, their conversion to sapogenin derivatives, and subsequent analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, modification, and biological evaluation of this compound analogs and their derivatives.
Protocol 1: Extraction and Isolation of Saponins from Tribulus terrestris
This protocol outlines a general procedure for the extraction and purification of steroidal saponins from Tribulus terrestris plant material.
Materials:
-
Dried and powdered Tribulus terrestris plant material (fruits, leaves, or whole plant)
-
70% Ethanol (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Macroporous adsorption resin (e.g., HPD100)
-
Silica gel for column chromatography
-
Elution solvents (e.g., gradients of chloroform-methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Extraction:
-
Place the powdered plant material in the thimble of a Soxhlet apparatus.
-
Extract with 70% ethanol for 6-8 hours.[4]
-
Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification:
-
Chromatographic Separation:
-
Subject the saponin-rich fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or other suitable solvent systems.
-
Collect fractions and monitor the separation using TLC.
-
Visualize the saponins on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the desired saponin(s) and concentrate to obtain the purified compound.
-
-
Structure Elucidation:
-
Characterize the structure of the isolated saponin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
-
Protocol 2: Acid Hydrolysis for Deglycosylation of Saponins
This protocol describes a method for the acid hydrolysis of isolated saponins to obtain their corresponding sapogenins.
Materials:
-
Purified steroidal saponin
-
2N Hydrochloric acid (HCl)
-
Methanol or ethanol
-
Reflux apparatus
-
Separatory funnel
-
Organic solvent for extraction (e.g., chloroform or ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the purified saponin in methanol or ethanol.
-
Add an equal volume of 2N HCl to the solution.
-
Reflux the mixture for 4-6 hours.[10]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the sapogenin from the aqueous solution using an organic solvent such as chloroform or ethyl acetate in a separatory funnel.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator to obtain the crude sapogenin.
-
The crude sapogenin can be further purified by recrystallization or column chromatography.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of saponins and their derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (saponins or sapogenins) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[11]
-
Signaling Pathways Modulated by Tribulus terrestris Saponins
The saponins from Tribulus terrestris have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and anticancer effects of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and adhesion molecules.
Saponins from Tribulus terrestris have been shown to inhibit the activation of the NF-κB pathway, thereby down-regulating the expression of inflammatory mediators.[1][3]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by Tribulus terrestris saponins.
Conclusion
The steroidal saponins found in Tribulus terrestris represent a valuable collection of structural analogs to this compound. These naturally occurring compounds exhibit a range of promising biological activities, particularly in the areas of cancer and inflammation research. The generation of derivatives through methods such as acid-catalyzed deglycosylation offers a viable strategy to modify their bioactivities and explore structure-activity relationships. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this important class of natural products. Further investigation into the specific molecular targets and mechanisms of action of individual saponins and their derivatives is warranted to advance their development as potential drug candidates.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 9. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Terrestrosin K in Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant with a long history in traditional medicine, is a rich source of steroidal saponins (B1172615), compounds of significant interest for their potential therapeutic applications. Among these, Terrestrosin K, a furostanol saponin (B1150181), has garnered attention for its potential in treating cardiovascular and cerebrovascular diseases. Despite its pharmacological importance, the biosynthetic pathway of this compound within Tribulus terrestris remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of steroidal saponin biosynthesis and presents a hypothetical pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the synthesis of this valuable natural product.
The General Biosynthetic Route to Steroidal Saponins
The biosynthesis of steroidal saponins in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This initial step leads to the formation of a C27 steroidal skeleton, typically cholesterol. Subsequent modifications of the cholesterol backbone by a series of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), result in the vast structural diversity of steroidal saponins.
Furostanol saponins, such as this compound, are considered the biogenetic precursors of spirostanol (B12661974) saponins[1]. The conversion from a furostanol to a spirostanol structure involves the enzymatic cleavage of a glucose moiety at the C-26 position, a reaction catalyzed by a specific β-glucosidase[1][2].
A Hypothetical Biosynthetic Pathway for this compound
Based on the general principles of steroidal saponin biosynthesis and the known structure of this compound, a hypothetical pathway can be proposed (Figure 1). It is crucial to note that the specific enzymes from Tribulus terrestris responsible for these transformations have not yet been isolated and characterized.
The proposed pathway commences with the cholesterol backbone and proceeds through a series of hydroxylation and glycosylation steps to yield a furostanol saponin intermediate. A key final step may involve the formation of the C-20-C-22 double bond. Research on the chemical transformation of related saponins suggests that Terrestrosin I, which possesses a hydroxyl group at C-22, could be a direct precursor to this compound through a dehydroxylation reaction. While this transformation has been observed during the processing of T. terrestris extracts, it provides a plausible final step in the biosynthetic pathway within the plant.
Key Enzyme Families and Their Putative Roles
The biosynthesis of this compound is likely orchestrated by several key enzyme families:
| Enzyme Family | Putative Function in this compound Biosynthesis |
| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze various oxidation and hydroxylation reactions on the cholesterol backbone to form the furostanol aglycone. |
| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from activated sugar donors (e.g., UDP-glucose) to the aglycone at specific positions (e.g., C-3 and C-26). |
| Dehydroxylase (Enzyme Class Unknown) | Potentially catalyzes the final step of converting Terrestrosin I to this compound by removing the hydroxyl group at C-22. |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require the isolation and functional characterization of the enzymes involved. The following are detailed, generalized protocols that can be adapted for studying the putative enzymes from Tribulus terrestris.
Protocol 1: Functional Characterization of a Candidate Cytochrome P450 Enzyme
This protocol outlines the steps for expressing a candidate CYP450 gene and assaying its enzymatic activity.
Methodology:
-
Gene Identification and Cloning:
-
Extract total RNA from various tissues of T. terrestris.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify candidate CYP450 genes using PCR with specific primers designed from homologous sequences.
-
Clone the amplified gene into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.
-
Grow the host cells and induce protein expression according to the vector's requirements.
-
-
Enzyme Assay:
-
Prepare microsomes from the host cells expressing the CYP450 or purify the recombinant enzyme.
-
Set up a reaction mixture containing the microsomal fraction or purified enzyme, a putative substrate (e.g., a hydroxylated cholesterol intermediate), and a cofactor such as NADPH in an appropriate buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention times and mass spectra of the products with those of authentic standards, if available.
-
For novel products, perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes a common method for determining the activity of a UGT enzyme.
Methodology:
-
Enzyme Preparation:
-
Express the candidate UGT gene heterologously and purify the recombinant protein.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified UGT, the aglycone substrate (a potential precursor of this compound), and an activated sugar donor such as UDP-glucose, UDP-galactose, UDP-xylose, or UDP-rhamnose in a suitable buffer.
-
-
Detection of Activity:
-
Direct Method: After incubation, stop the reaction and analyze the formation of the glycosylated product using High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Indirect Method: Utilize a commercial assay kit, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction through a luciferase-based system[3][4][5]. The resulting luminescence is proportional to the UGT activity.
-
-
Data Analysis:
-
For the direct method, quantify the product peak to determine the reaction rate.
-
For the indirect method, measure the luminescence and correlate it to the concentration of UDP using a standard curve.
-
Determine the kinetic parameters of the enzyme (Km and Vmax) by varying the substrate concentrations.
-
Quantitative Data Summary (Hypothetical)
As no quantitative data for the this compound biosynthetic pathway in T. terrestris is currently available, the following table is presented as a template for researchers to populate as they generate experimental data.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) |
| TtCYP450-1 | Cholesterol | Data to be determined | Data to be determined | Hydroxylated Cholesterol |
| TtUGT-1 | Furostanol Aglycone | Data to be determined | Data to be determined | Glycosylated Aglycone |
| TtDehydroxylase-1 | Terrestrosin I | Data to be determined | Data to be determined | This compound |
Conclusion and Future Directions
The biosynthesis of this compound in Tribulus terrestris represents a compelling area of research with significant implications for the biotechnological production of this medicinally important saponin. The hypothetical pathway and experimental protocols outlined in this guide provide a solid framework for initiating studies aimed at identifying and characterizing the key biosynthetic enzymes. Future research should focus on transcriptome and genome sequencing of T. terrestris to identify candidate genes encoding CYP450s and UGTs. Subsequent functional characterization of these enzymes will be paramount to definitively elucidating the biosynthetic pathway of this compound. A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of this compound and other valuable saponins.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Biosynthesis of Terrestrosin K in Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant with a long history in traditional medicine, is a rich source of steroidal saponins (B1172615), compounds of significant interest for their potential therapeutic applications. Among these, Terrestrosin K, a furostanol saponin (B1150181), has garnered attention for its potential in treating cardiovascular and cerebrovascular diseases. Despite its pharmacological importance, the biosynthetic pathway of this compound within Tribulus terrestris remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of steroidal saponin biosynthesis and presents a hypothetical pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the synthesis of this valuable natural product.
The General Biosynthetic Route to Steroidal Saponins
The biosynthesis of steroidal saponins in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This initial step leads to the formation of a C27 steroidal skeleton, typically cholesterol. Subsequent modifications of the cholesterol backbone by a series of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), result in the vast structural diversity of steroidal saponins.
Furostanol saponins, such as this compound, are considered the biogenetic precursors of spirostanol (B12661974) saponins[1]. The conversion from a furostanol to a spirostanol structure involves the enzymatic cleavage of a glucose moiety at the C-26 position, a reaction catalyzed by a specific β-glucosidase[1][2].
A Hypothetical Biosynthetic Pathway for this compound
Based on the general principles of steroidal saponin biosynthesis and the known structure of this compound, a hypothetical pathway can be proposed (Figure 1). It is crucial to note that the specific enzymes from Tribulus terrestris responsible for these transformations have not yet been isolated and characterized.
The proposed pathway commences with the cholesterol backbone and proceeds through a series of hydroxylation and glycosylation steps to yield a furostanol saponin intermediate. A key final step may involve the formation of the C-20-C-22 double bond. Research on the chemical transformation of related saponins suggests that Terrestrosin I, which possesses a hydroxyl group at C-22, could be a direct precursor to this compound through a dehydroxylation reaction. While this transformation has been observed during the processing of T. terrestris extracts, it provides a plausible final step in the biosynthetic pathway within the plant.
Key Enzyme Families and Their Putative Roles
The biosynthesis of this compound is likely orchestrated by several key enzyme families:
| Enzyme Family | Putative Function in this compound Biosynthesis |
| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze various oxidation and hydroxylation reactions on the cholesterol backbone to form the furostanol aglycone. |
| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from activated sugar donors (e.g., UDP-glucose) to the aglycone at specific positions (e.g., C-3 and C-26). |
| Dehydroxylase (Enzyme Class Unknown) | Potentially catalyzes the final step of converting Terrestrosin I to this compound by removing the hydroxyl group at C-22. |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require the isolation and functional characterization of the enzymes involved. The following are detailed, generalized protocols that can be adapted for studying the putative enzymes from Tribulus terrestris.
Protocol 1: Functional Characterization of a Candidate Cytochrome P450 Enzyme
This protocol outlines the steps for expressing a candidate CYP450 gene and assaying its enzymatic activity.
Methodology:
-
Gene Identification and Cloning:
-
Extract total RNA from various tissues of T. terrestris.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify candidate CYP450 genes using PCR with specific primers designed from homologous sequences.
-
Clone the amplified gene into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.
-
Grow the host cells and induce protein expression according to the vector's requirements.
-
-
Enzyme Assay:
-
Prepare microsomes from the host cells expressing the CYP450 or purify the recombinant enzyme.
-
Set up a reaction mixture containing the microsomal fraction or purified enzyme, a putative substrate (e.g., a hydroxylated cholesterol intermediate), and a cofactor such as NADPH in an appropriate buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention times and mass spectra of the products with those of authentic standards, if available.
-
For novel products, perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes a common method for determining the activity of a UGT enzyme.
Methodology:
-
Enzyme Preparation:
-
Express the candidate UGT gene heterologously and purify the recombinant protein.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified UGT, the aglycone substrate (a potential precursor of this compound), and an activated sugar donor such as UDP-glucose, UDP-galactose, UDP-xylose, or UDP-rhamnose in a suitable buffer.
-
-
Detection of Activity:
-
Direct Method: After incubation, stop the reaction and analyze the formation of the glycosylated product using High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Indirect Method: Utilize a commercial assay kit, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction through a luciferase-based system[3][4][5]. The resulting luminescence is proportional to the UGT activity.
-
-
Data Analysis:
-
For the direct method, quantify the product peak to determine the reaction rate.
-
For the indirect method, measure the luminescence and correlate it to the concentration of UDP using a standard curve.
-
Determine the kinetic parameters of the enzyme (Km and Vmax) by varying the substrate concentrations.
-
Quantitative Data Summary (Hypothetical)
As no quantitative data for the this compound biosynthetic pathway in T. terrestris is currently available, the following table is presented as a template for researchers to populate as they generate experimental data.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) |
| TtCYP450-1 | Cholesterol | Data to be determined | Data to be determined | Hydroxylated Cholesterol |
| TtUGT-1 | Furostanol Aglycone | Data to be determined | Data to be determined | Glycosylated Aglycone |
| TtDehydroxylase-1 | Terrestrosin I | Data to be determined | Data to be determined | This compound |
Conclusion and Future Directions
The biosynthesis of this compound in Tribulus terrestris represents a compelling area of research with significant implications for the biotechnological production of this medicinally important saponin. The hypothetical pathway and experimental protocols outlined in this guide provide a solid framework for initiating studies aimed at identifying and characterizing the key biosynthetic enzymes. Future research should focus on transcriptome and genome sequencing of T. terrestris to identify candidate genes encoding CYP450s and UGTs. Subsequent functional characterization of these enzymes will be paramount to definitively elucidating the biosynthetic pathway of this compound. A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of this compound and other valuable saponins.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Biosynthesis of Terrestrosin K in Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant with a long history in traditional medicine, is a rich source of steroidal saponins, compounds of significant interest for their potential therapeutic applications. Among these, Terrestrosin K, a furostanol saponin, has garnered attention for its potential in treating cardiovascular and cerebrovascular diseases. Despite its pharmacological importance, the biosynthetic pathway of this compound within Tribulus terrestris remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of steroidal saponin biosynthesis and presents a hypothetical pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the synthesis of this valuable natural product.
The General Biosynthetic Route to Steroidal Saponins
The biosynthesis of steroidal saponins in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This initial step leads to the formation of a C27 steroidal skeleton, typically cholesterol. Subsequent modifications of the cholesterol backbone by a series of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), result in the vast structural diversity of steroidal saponins.
Furostanol saponins, such as this compound, are considered the biogenetic precursors of spirostanol saponins[1]. The conversion from a furostanol to a spirostanol structure involves the enzymatic cleavage of a glucose moiety at the C-26 position, a reaction catalyzed by a specific β-glucosidase[1][2].
A Hypothetical Biosynthetic Pathway for this compound
Based on the general principles of steroidal saponin biosynthesis and the known structure of this compound, a hypothetical pathway can be proposed (Figure 1). It is crucial to note that the specific enzymes from Tribulus terrestris responsible for these transformations have not yet been isolated and characterized.
The proposed pathway commences with the cholesterol backbone and proceeds through a series of hydroxylation and glycosylation steps to yield a furostanol saponin intermediate. A key final step may involve the formation of the C-20-C-22 double bond. Research on the chemical transformation of related saponins suggests that Terrestrosin I, which possesses a hydroxyl group at C-22, could be a direct precursor to this compound through a dehydroxylation reaction. While this transformation has been observed during the processing of T. terrestris extracts, it provides a plausible final step in the biosynthetic pathway within the plant.
Key Enzyme Families and Their Putative Roles
The biosynthesis of this compound is likely orchestrated by several key enzyme families:
| Enzyme Family | Putative Function in this compound Biosynthesis |
| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze various oxidation and hydroxylation reactions on the cholesterol backbone to form the furostanol aglycone. |
| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from activated sugar donors (e.g., UDP-glucose) to the aglycone at specific positions (e.g., C-3 and C-26). |
| Dehydroxylase (Enzyme Class Unknown) | Potentially catalyzes the final step of converting Terrestrosin I to this compound by removing the hydroxyl group at C-22. |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require the isolation and functional characterization of the enzymes involved. The following are detailed, generalized protocols that can be adapted for studying the putative enzymes from Tribulus terrestris.
Protocol 1: Functional Characterization of a Candidate Cytochrome P450 Enzyme
This protocol outlines the steps for expressing a candidate CYP450 gene and assaying its enzymatic activity.
Methodology:
-
Gene Identification and Cloning:
-
Extract total RNA from various tissues of T. terrestris.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify candidate CYP450 genes using PCR with specific primers designed from homologous sequences.
-
Clone the amplified gene into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.
-
Grow the host cells and induce protein expression according to the vector's requirements.
-
-
Enzyme Assay:
-
Prepare microsomes from the host cells expressing the CYP450 or purify the recombinant enzyme.
-
Set up a reaction mixture containing the microsomal fraction or purified enzyme, a putative substrate (e.g., a hydroxylated cholesterol intermediate), and a cofactor such as NADPH in an appropriate buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention times and mass spectra of the products with those of authentic standards, if available.
-
For novel products, perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes a common method for determining the activity of a UGT enzyme.
Methodology:
-
Enzyme Preparation:
-
Express the candidate UGT gene heterologously and purify the recombinant protein.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified UGT, the aglycone substrate (a potential precursor of this compound), and an activated sugar donor such as UDP-glucose, UDP-galactose, UDP-xylose, or UDP-rhamnose in a suitable buffer.
-
-
Detection of Activity:
-
Direct Method: After incubation, stop the reaction and analyze the formation of the glycosylated product using High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Indirect Method: Utilize a commercial assay kit, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction through a luciferase-based system[3][4][5]. The resulting luminescence is proportional to the UGT activity.
-
-
Data Analysis:
-
For the direct method, quantify the product peak to determine the reaction rate.
-
For the indirect method, measure the luminescence and correlate it to the concentration of UDP using a standard curve.
-
Determine the kinetic parameters of the enzyme (Km and Vmax) by varying the substrate concentrations.
-
Quantitative Data Summary (Hypothetical)
As no quantitative data for the this compound biosynthetic pathway in T. terrestris is currently available, the following table is presented as a template for researchers to populate as they generate experimental data.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) |
| TtCYP450-1 | Cholesterol | Data to be determined | Data to be determined | Hydroxylated Cholesterol |
| TtUGT-1 | Furostanol Aglycone | Data to be determined | Data to be determined | Glycosylated Aglycone |
| TtDehydroxylase-1 | Terrestrosin I | Data to be determined | Data to be determined | This compound |
Conclusion and Future Directions
The biosynthesis of this compound in Tribulus terrestris represents a compelling area of research with significant implications for the biotechnological production of this medicinally important saponin. The hypothetical pathway and experimental protocols outlined in this guide provide a solid framework for initiating studies aimed at identifying and characterizing the key biosynthetic enzymes. Future research should focus on transcriptome and genome sequencing of T. terrestris to identify candidate genes encoding CYP450s and UGTs. Subsequent functional characterization of these enzymes will be paramount to definitively elucidating the biosynthetic pathway of this compound. A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of this compound and other valuable saponins.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Terrestrosin K from Tribulus terrestris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestrosin K is a furostanol saponin (B1150181) found in the medicinal plant Tribulus terrestris.[1] This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to the reported biological activities of T. terrestris extracts, which include diuretic, aphrodisiac, and anti-inflammatory properties. The isolation and purification of specific saponins (B1172615) like this compound are crucial for detailed pharmacological studies and the development of standardized herbal products.
These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and purification of this compound from Tribulus terrestris, compiled from various scientific sources. The protocols are intended to guide researchers in obtaining this compound for further investigation.
Physicochemical Properties and Structural Information of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its detection and characterization.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.18 g/mol | [2] |
| Appearance | White powder (predicted) | - |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents.[3] | [3] |
| Bioavailability Score | 0.11 - 0.55 (for steroidal saponins) | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and purification of this compound from the fruits of Tribulus terrestris.
Plant Material and Pre-processing
The dried, mature fruits of Tribulus terrestris are the primary source for the isolation of this compound.[4] Proper identification and quality assessment of the plant material are critical for reproducible results.
Protocol:
-
Obtain dried fruits of Tribulus terrestris from a reputable supplier or through field collection with botanical verification.
-
Grind the dried fruits into a coarse powder (20-40 mesh) to increase the surface area for efficient extraction.
-
Store the powdered material in a cool, dry, and dark place to prevent degradation of the active constituents.
Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin mixture from the powdered plant material. Ethanol or methanol are commonly used solvents for this purpose.[5]
Protocol: Soxhlet Extraction
-
Accurately weigh 100 g of the powdered Tribulus terrestris fruit and place it in a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1 L of 70% (v/v) ethanol to a round-bottom flask connected to the Soxhlet apparatus.[5]
-
Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove any suspended particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of Crude Extract
The crude extract is a complex mixture of various phytochemicals. The next step is to enrich the saponin fraction using liquid-liquid partitioning or solid-phase extraction.
Protocol: Liquid-Liquid Partitioning
-
Dissolve the crude extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponins will predominantly partition into the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
Purification of this compound
The final purification of this compound is typically achieved through a series of chromatographic techniques.
Protocol: Column Chromatography and Preparative HPLC
-
Macroporous Resin Column Chromatography:
-
Dissolve the n-butanol fraction in an appropriate solvent and load it onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Pool the saponin-rich fractions and concentrate them.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a solvent system of chloroform-methanol-water in a gradient manner.
-
Monitor the fractions by TLC and pool those containing compounds with similar Rf values to this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using a reversed-phase C18 preparative HPLC column.
-
Use a gradient elution system of acetonitrile (B52724) and water. A typical gradient might be from 20% to 50% acetonitrile over 60 minutes.
-
Monitor the elution profile with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at a low wavelength).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.
| Purification Step | Input Material | Output Material | Expected Yield (%) | Expected Purity (%) |
| Extraction | Powdered Fruit | Crude Extract | 10 - 15 | 5 - 10 (Total Saponins) |
| Fractionation | Crude Extract | n-Butanol Fraction | 3 - 5 | 20 - 30 (Total Saponins) |
| Column Chromatography | n-Butanol Fraction | Enriched Fraction | 0.5 - 1 | 50 - 70 |
| Preparative HPLC | Enriched Fraction | Pure this compound | 0.01 - 0.05 | > 95 |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₅₁H₈₂O₂₄) by determining the accurate mass of the molecular ion.[6][7]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound by comparing the spectral data with published values.[8][9][10]
Visualizations
Experimental Workflow
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research the therapeutic, physicochemical, and pharmaceutical properties of the active compounds found in Tribulus terrestris (TT) [rcm.mums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Isolation and Purification of Terrestrosin K from Tribulus terrestris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestrosin K is a furostanol saponin (B1150181) found in the medicinal plant Tribulus terrestris.[1] This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to the reported biological activities of T. terrestris extracts, which include diuretic, aphrodisiac, and anti-inflammatory properties. The isolation and purification of specific saponins (B1172615) like this compound are crucial for detailed pharmacological studies and the development of standardized herbal products.
These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and purification of this compound from Tribulus terrestris, compiled from various scientific sources. The protocols are intended to guide researchers in obtaining this compound for further investigation.
Physicochemical Properties and Structural Information of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its detection and characterization.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.18 g/mol | [2] |
| Appearance | White powder (predicted) | - |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents.[3] | [3] |
| Bioavailability Score | 0.11 - 0.55 (for steroidal saponins) | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and purification of this compound from the fruits of Tribulus terrestris.
Plant Material and Pre-processing
The dried, mature fruits of Tribulus terrestris are the primary source for the isolation of this compound.[4] Proper identification and quality assessment of the plant material are critical for reproducible results.
Protocol:
-
Obtain dried fruits of Tribulus terrestris from a reputable supplier or through field collection with botanical verification.
-
Grind the dried fruits into a coarse powder (20-40 mesh) to increase the surface area for efficient extraction.
-
Store the powdered material in a cool, dry, and dark place to prevent degradation of the active constituents.
Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin mixture from the powdered plant material. Ethanol or methanol are commonly used solvents for this purpose.[5]
Protocol: Soxhlet Extraction
-
Accurately weigh 100 g of the powdered Tribulus terrestris fruit and place it in a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1 L of 70% (v/v) ethanol to a round-bottom flask connected to the Soxhlet apparatus.[5]
-
Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove any suspended particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of Crude Extract
The crude extract is a complex mixture of various phytochemicals. The next step is to enrich the saponin fraction using liquid-liquid partitioning or solid-phase extraction.
Protocol: Liquid-Liquid Partitioning
-
Dissolve the crude extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponins will predominantly partition into the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
Purification of this compound
The final purification of this compound is typically achieved through a series of chromatographic techniques.
Protocol: Column Chromatography and Preparative HPLC
-
Macroporous Resin Column Chromatography:
-
Dissolve the n-butanol fraction in an appropriate solvent and load it onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Pool the saponin-rich fractions and concentrate them.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a solvent system of chloroform-methanol-water in a gradient manner.
-
Monitor the fractions by TLC and pool those containing compounds with similar Rf values to this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using a reversed-phase C18 preparative HPLC column.
-
Use a gradient elution system of acetonitrile (B52724) and water. A typical gradient might be from 20% to 50% acetonitrile over 60 minutes.
-
Monitor the elution profile with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at a low wavelength).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.
| Purification Step | Input Material | Output Material | Expected Yield (%) | Expected Purity (%) |
| Extraction | Powdered Fruit | Crude Extract | 10 - 15 | 5 - 10 (Total Saponins) |
| Fractionation | Crude Extract | n-Butanol Fraction | 3 - 5 | 20 - 30 (Total Saponins) |
| Column Chromatography | n-Butanol Fraction | Enriched Fraction | 0.5 - 1 | 50 - 70 |
| Preparative HPLC | Enriched Fraction | Pure this compound | 0.01 - 0.05 | > 95 |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₅₁H₈₂O₂₄) by determining the accurate mass of the molecular ion.[6][7]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound by comparing the spectral data with published values.[8][9][10]
Visualizations
Experimental Workflow
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research the therapeutic, physicochemical, and pharmaceutical properties of the active compounds found in Tribulus terrestris (TT) [rcm.mums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Isolation and Purification of Terrestrosin K from Tribulus terrestris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestrosin K is a furostanol saponin found in the medicinal plant Tribulus terrestris.[1] This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to the reported biological activities of T. terrestris extracts, which include diuretic, aphrodisiac, and anti-inflammatory properties. The isolation and purification of specific saponins like this compound are crucial for detailed pharmacological studies and the development of standardized herbal products.
These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and purification of this compound from Tribulus terrestris, compiled from various scientific sources. The protocols are intended to guide researchers in obtaining this compound for further investigation.
Physicochemical Properties and Structural Information of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its detection and characterization.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.18 g/mol | [2] |
| Appearance | White powder (predicted) | - |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in non-polar solvents.[3] | [3] |
| Bioavailability Score | 0.11 - 0.55 (for steroidal saponins) | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and purification of this compound from the fruits of Tribulus terrestris.
Plant Material and Pre-processing
The dried, mature fruits of Tribulus terrestris are the primary source for the isolation of this compound.[4] Proper identification and quality assessment of the plant material are critical for reproducible results.
Protocol:
-
Obtain dried fruits of Tribulus terrestris from a reputable supplier or through field collection with botanical verification.
-
Grind the dried fruits into a coarse powder (20-40 mesh) to increase the surface area for efficient extraction.
-
Store the powdered material in a cool, dry, and dark place to prevent degradation of the active constituents.
Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin mixture from the powdered plant material. Ethanol or methanol are commonly used solvents for this purpose.[5]
Protocol: Soxhlet Extraction
-
Accurately weigh 100 g of the powdered Tribulus terrestris fruit and place it in a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1 L of 70% (v/v) ethanol to a round-bottom flask connected to the Soxhlet apparatus.[5]
-
Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove any suspended particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of Crude Extract
The crude extract is a complex mixture of various phytochemicals. The next step is to enrich the saponin fraction using liquid-liquid partitioning or solid-phase extraction.
Protocol: Liquid-Liquid Partitioning
-
Dissolve the crude extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponins will predominantly partition into the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
Purification of this compound
The final purification of this compound is typically achieved through a series of chromatographic techniques.
Protocol: Column Chromatography and Preparative HPLC
-
Macroporous Resin Column Chromatography:
-
Dissolve the n-butanol fraction in an appropriate solvent and load it onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
-
Silica Gel Column Chromatography:
-
Pool the saponin-rich fractions and concentrate them.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a solvent system of chloroform-methanol-water in a gradient manner.
-
Monitor the fractions by TLC and pool those containing compounds with similar Rf values to this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using a reversed-phase C18 preparative HPLC column.
-
Use a gradient elution system of acetonitrile and water. A typical gradient might be from 20% to 50% acetonitrile over 60 minutes.
-
Monitor the elution profile with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at a low wavelength).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.
| Purification Step | Input Material | Output Material | Expected Yield (%) | Expected Purity (%) |
| Extraction | Powdered Fruit | Crude Extract | 10 - 15 | 5 - 10 (Total Saponins) |
| Fractionation | Crude Extract | n-Butanol Fraction | 3 - 5 | 20 - 30 (Total Saponins) |
| Column Chromatography | n-Butanol Fraction | Enriched Fraction | 0.5 - 1 | 50 - 70 |
| Preparative HPLC | Enriched Fraction | Pure this compound | 0.01 - 0.05 | > 95 |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₅₁H₈₂O₂₄) by determining the accurate mass of the molecular ion.[6][7]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound by comparing the spectral data with published values.[8][9][10]
Visualizations
Experimental Workflow
References
- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research the therapeutic, physicochemical, and pharmaceutical properties of the active compounds found in Tribulus terrestris (TT) [rcm.mums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Quantification of Terrestrosin K by HPLC-ELSD
Topic: HPLC-ELSD Method for Terrestrosin K Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a steroidal saponin (B1150181) found in Tribulus terrestris, a plant widely used in traditional medicine. Due to its potential therapeutic properties, accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This method is particularly suitable for quantifying compounds like this compound that lack a strong UV chromophore, making detection by conventional UV-Vis detectors challenging.
The HPLC-ELSD method offers universality for non-volatile and semi-volatile compounds. The principle involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This allows for sensitive detection that is less dependent on the analyte's optical properties and is compatible with gradient elution, which is often necessary for separating complex mixtures of saponins.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (B129727) (Analytical grade)
-
Dried fruit powder of Tribulus terrestris
Instrumentation and Chromatographic Conditions
A validated HPLC-ELSD method for the analysis of this compound has been reported with the following or similar conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 series or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | Waters Symmetry Shield RP18, 5 µm, 4.6 x 250 mm (or equivalent C18 column)[1] |
| Mobile Phase | Acetonitrile (A) and Water (B)[1] |
| Gradient Elution | A gradient program should be optimized to achieve good separation of this compound from other components. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10-20 µL |
| ELSD Nebulizer Temp. | To be optimized (e.g., 60-80 °C) |
| ELSD Evaporator Temp. | To be optimized (e.g., 70-90 °C) |
| Nitrogen Gas Pressure | To be optimized (e.g., 3.5 bar) |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.05 mg/mL to 1.0 mg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions (from Tribulus terrestris)
-
Extraction: Accurately weigh about 1.0 g of powdered, dried fruit of Tribulus terrestris. Transfer it to a flask and add 50 mL of methanol.
-
Sonication/Reflux: Extract the sample using an ultrasonic bath for 30-60 minutes or by reflux extraction for 2 hours.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm membrane filter into a clean collection vial.
-
Injection: The filtered sample solution is now ready for injection into the HPLC system.
Method Validation Summary
An HPLC-ELSD method for the determination of this compound has been reported to be validated for linearity, precision, repeatability, stability, and recovery rate[1]. The following tables summarize the typical parameters evaluated during method validation.
Note: Specific quantitative data for the validation of a dedicated this compound HPLC-ELSD method were not available in the searched literature. The tables below are presented as a template for the required validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | Not Available in Searched Literature |
| Regression Equation | Not Available in Searched Literature |
| Correlation Coeff. (r²) | Not Available in Searched Literature |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| LOD | Not Available in Searched Literature |
| LOQ | Not Available in Searched Literature |
Table 3: Precision
| Parameter | RSD (%) |
| Intra-day Precision | Not Available in Searched Literature |
| Inter-day Precision | Not Available in Searched Literature |
| Repeatability | Not Available in Searched Literature |
Table 4: Accuracy (Recovery)
| Spike Level | Result (%) |
| Low | Not Available in Searched Literature |
| Medium | Not Available in Searched Literature |
| High | Not Available in Searched Literature |
Table 5: Stability
| Parameter (Time) | Result (%) |
| 0 hr | Not Available in Searched Literature |
| 2 hr | Not Available in Searched Literature |
| 4 hr | Not Available in Searched Literature |
| 8 hr | Not Available in Searched Literature |
| 24 hr | Not Available in Searched Literature |
Visualization of Workflows
Diagram 1: General Experimental Workflow
References
Application Notes and Protocols for the Quantification of Terrestrosin K by HPLC-ELSD
Topic: HPLC-ELSD Method for Terrestrosin K Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a steroidal saponin (B1150181) found in Tribulus terrestris, a plant widely used in traditional medicine. Due to its potential therapeutic properties, accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This method is particularly suitable for quantifying compounds like this compound that lack a strong UV chromophore, making detection by conventional UV-Vis detectors challenging.
The HPLC-ELSD method offers universality for non-volatile and semi-volatile compounds. The principle involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This allows for sensitive detection that is less dependent on the analyte's optical properties and is compatible with gradient elution, which is often necessary for separating complex mixtures of saponins.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (B129727) (Analytical grade)
-
Dried fruit powder of Tribulus terrestris
Instrumentation and Chromatographic Conditions
A validated HPLC-ELSD method for the analysis of this compound has been reported with the following or similar conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 series or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | Waters Symmetry Shield RP18, 5 µm, 4.6 x 250 mm (or equivalent C18 column)[1] |
| Mobile Phase | Acetonitrile (A) and Water (B)[1] |
| Gradient Elution | A gradient program should be optimized to achieve good separation of this compound from other components. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10-20 µL |
| ELSD Nebulizer Temp. | To be optimized (e.g., 60-80 °C) |
| ELSD Evaporator Temp. | To be optimized (e.g., 70-90 °C) |
| Nitrogen Gas Pressure | To be optimized (e.g., 3.5 bar) |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.05 mg/mL to 1.0 mg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions (from Tribulus terrestris)
-
Extraction: Accurately weigh about 1.0 g of powdered, dried fruit of Tribulus terrestris. Transfer it to a flask and add 50 mL of methanol.
-
Sonication/Reflux: Extract the sample using an ultrasonic bath for 30-60 minutes or by reflux extraction for 2 hours.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm membrane filter into a clean collection vial.
-
Injection: The filtered sample solution is now ready for injection into the HPLC system.
Method Validation Summary
An HPLC-ELSD method for the determination of this compound has been reported to be validated for linearity, precision, repeatability, stability, and recovery rate[1]. The following tables summarize the typical parameters evaluated during method validation.
Note: Specific quantitative data for the validation of a dedicated this compound HPLC-ELSD method were not available in the searched literature. The tables below are presented as a template for the required validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | Not Available in Searched Literature |
| Regression Equation | Not Available in Searched Literature |
| Correlation Coeff. (r²) | Not Available in Searched Literature |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| LOD | Not Available in Searched Literature |
| LOQ | Not Available in Searched Literature |
Table 3: Precision
| Parameter | RSD (%) |
| Intra-day Precision | Not Available in Searched Literature |
| Inter-day Precision | Not Available in Searched Literature |
| Repeatability | Not Available in Searched Literature |
Table 4: Accuracy (Recovery)
| Spike Level | Result (%) |
| Low | Not Available in Searched Literature |
| Medium | Not Available in Searched Literature |
| High | Not Available in Searched Literature |
Table 5: Stability
| Parameter (Time) | Result (%) |
| 0 hr | Not Available in Searched Literature |
| 2 hr | Not Available in Searched Literature |
| 4 hr | Not Available in Searched Literature |
| 8 hr | Not Available in Searched Literature |
| 24 hr | Not Available in Searched Literature |
Visualization of Workflows
Diagram 1: General Experimental Workflow
References
Application Notes and Protocols for the Quantification of Terrestrosin K by HPLC-ELSD
Topic: HPLC-ELSD Method for Terrestrosin K Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a steroidal saponin found in Tribulus terrestris, a plant widely used in traditional medicine. Due to its potential therapeutic properties, accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This method is particularly suitable for quantifying compounds like this compound that lack a strong UV chromophore, making detection by conventional UV-Vis detectors challenging.
The HPLC-ELSD method offers universality for non-volatile and semi-volatile compounds. The principle involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This allows for sensitive detection that is less dependent on the analyte's optical properties and is compatible with gradient elution, which is often necessary for separating complex mixtures of saponins.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (Analytical grade)
-
Dried fruit powder of Tribulus terrestris
Instrumentation and Chromatographic Conditions
A validated HPLC-ELSD method for the analysis of this compound has been reported with the following or similar conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 series or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | Waters Symmetry Shield RP18, 5 µm, 4.6 x 250 mm (or equivalent C18 column)[1] |
| Mobile Phase | Acetonitrile (A) and Water (B)[1] |
| Gradient Elution | A gradient program should be optimized to achieve good separation of this compound from other components. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10-20 µL |
| ELSD Nebulizer Temp. | To be optimized (e.g., 60-80 °C) |
| ELSD Evaporator Temp. | To be optimized (e.g., 70-90 °C) |
| Nitrogen Gas Pressure | To be optimized (e.g., 3.5 bar) |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.05 mg/mL to 1.0 mg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions (from Tribulus terrestris)
-
Extraction: Accurately weigh about 1.0 g of powdered, dried fruit of Tribulus terrestris. Transfer it to a flask and add 50 mL of methanol.
-
Sonication/Reflux: Extract the sample using an ultrasonic bath for 30-60 minutes or by reflux extraction for 2 hours.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm membrane filter into a clean collection vial.
-
Injection: The filtered sample solution is now ready for injection into the HPLC system.
Method Validation Summary
An HPLC-ELSD method for the determination of this compound has been reported to be validated for linearity, precision, repeatability, stability, and recovery rate[1]. The following tables summarize the typical parameters evaluated during method validation.
Note: Specific quantitative data for the validation of a dedicated this compound HPLC-ELSD method were not available in the searched literature. The tables below are presented as a template for the required validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | Not Available in Searched Literature |
| Regression Equation | Not Available in Searched Literature |
| Correlation Coeff. (r²) | Not Available in Searched Literature |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| LOD | Not Available in Searched Literature |
| LOQ | Not Available in Searched Literature |
Table 3: Precision
| Parameter | RSD (%) |
| Intra-day Precision | Not Available in Searched Literature |
| Inter-day Precision | Not Available in Searched Literature |
| Repeatability | Not Available in Searched Literature |
Table 4: Accuracy (Recovery)
| Spike Level | Result (%) |
| Low | Not Available in Searched Literature |
| Medium | Not Available in Searched Literature |
| High | Not Available in Searched Literature |
Table 5: Stability
| Parameter (Time) | Result (%) |
| 0 hr | Not Available in Searched Literature |
| 2 hr | Not Available in Searched Literature |
| 4 hr | Not Available in Searched Literature |
| 8 hr | Not Available in Searched Literature |
| 24 hr | Not Available in Searched Literature |
Visualization of Workflows
Diagram 1: General Experimental Workflow
References
Application Note: UPLC-TOF/MS Analysis of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181), a class of steroidal glycosides, found in the fruits of Tribulus terrestris L.[1]. This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive compounds. Saponins (B1172615) from Tribulus terrestris are of particular interest due to their potential pharmacological activities. The structural complexity and presence in complex matrices necessitate advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) offers a powerful platform for the analysis of such natural products, providing high resolution, sensitivity, and mass accuracy. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound.
Molecular Structure
-
Compound: this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[1]
-
Class: Furostanol Saponin
Data Presentation
Quantitative Analysis Summary
The concentration of this compound can vary depending on the geographical origin, harvesting time, and processing of the plant material. The following table summarizes available quantitative data for this compound and related compounds from Tribulus terrestris.
| Compound | Plant Part | Geographic Origin | Concentration | Analytical Method | Reference |
| This compound | Fruits | China | 1.27% | Not Specified | [1] |
| Protodioscin | Aerial Parts | Various | 0.17 to 6.49% | HPLC-ELSD |
Note: The unit for the concentration of this compound was not explicitly stated in the source but is presented as a percentage, which is common for such analyses.
Biological Activity Data
While specific biological activity data for isolated this compound is limited, extracts of Tribulus terrestris and other isolated saponins have demonstrated various biological effects, including cytotoxic activities against cancer cell lines.
| Extract/Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Tribulus terrestris Methanol (B129727) Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 218.19 µg/mL | |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | Cytotoxicity | 179.62 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-MEL (Melanoma) | Cytotoxicity | 6.7 and 9.1 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | KB (Oral Epidermoid Carcinoma) | Cytotoxicity | 7.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | BT-549 (Breast Ductal Carcinoma) | Cytotoxicity | 6.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-OV-3 (Ovary Carcinoma) | Cytotoxicity | 8.2 µg/mL |
Note: The IC₅₀ values presented are for crude extracts or related saponin classes, not purified this compound. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
Sample Preparation: Extraction of Saponins from Tribulus terrestris Fruits
This protocol is a generalized procedure based on common methods for saponin extraction from plant materials.
Materials:
-
Dried fruit powder of Tribulus terrestris
-
Methanol (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of finely powdered Tribulus terrestris fruit into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the saponin fraction with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the final extract in 1 mL of 50% methanol and filter through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-TOF/MS Analysis Protocol
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
UPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B (linear gradient)
-
15-20 min: 50-90% B (linear gradient)
-
20-22 min: 90% B (isocratic)
-
22-22.1 min: 90-10% B (linear gradient)
-
22.1-25 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
TOF-MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Acquisition Mode: Full Scan MS. For structural confirmation, a targeted MS/MS analysis can be performed.
-
Lock Mass: Leucine-enkephalin (m/z 556.2771 for positive mode, m/z 554.2615 for negative mode) for real-time mass correction.
Visualizations
Experimental Workflow for UPLC-TOF/MS Analysis of this compound
Caption: UPLC-TOF/MS Experimental Workflow.
Potential Signaling Pathway Modulation by Furostanol Saponins
While a specific signaling pathway for this compound has not been elucidated, related furostanol saponins have been shown to modulate key cellular pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: PI3K/Akt Signaling Pathway Modulation.
References
Application Note: UPLC-TOF/MS Analysis of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181), a class of steroidal glycosides, found in the fruits of Tribulus terrestris L.[1]. This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive compounds. Saponins (B1172615) from Tribulus terrestris are of particular interest due to their potential pharmacological activities. The structural complexity and presence in complex matrices necessitate advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) offers a powerful platform for the analysis of such natural products, providing high resolution, sensitivity, and mass accuracy. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound.
Molecular Structure
-
Compound: this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[1]
-
Class: Furostanol Saponin
Data Presentation
Quantitative Analysis Summary
The concentration of this compound can vary depending on the geographical origin, harvesting time, and processing of the plant material. The following table summarizes available quantitative data for this compound and related compounds from Tribulus terrestris.
| Compound | Plant Part | Geographic Origin | Concentration | Analytical Method | Reference |
| This compound | Fruits | China | 1.27% | Not Specified | [1] |
| Protodioscin | Aerial Parts | Various | 0.17 to 6.49% | HPLC-ELSD |
Note: The unit for the concentration of this compound was not explicitly stated in the source but is presented as a percentage, which is common for such analyses.
Biological Activity Data
While specific biological activity data for isolated this compound is limited, extracts of Tribulus terrestris and other isolated saponins have demonstrated various biological effects, including cytotoxic activities against cancer cell lines.
| Extract/Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Tribulus terrestris Methanol (B129727) Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 218.19 µg/mL | |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | Cytotoxicity | 179.62 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-MEL (Melanoma) | Cytotoxicity | 6.7 and 9.1 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | KB (Oral Epidermoid Carcinoma) | Cytotoxicity | 7.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | BT-549 (Breast Ductal Carcinoma) | Cytotoxicity | 6.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-OV-3 (Ovary Carcinoma) | Cytotoxicity | 8.2 µg/mL |
Note: The IC₅₀ values presented are for crude extracts or related saponin classes, not purified this compound. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
Sample Preparation: Extraction of Saponins from Tribulus terrestris Fruits
This protocol is a generalized procedure based on common methods for saponin extraction from plant materials.
Materials:
-
Dried fruit powder of Tribulus terrestris
-
Methanol (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of finely powdered Tribulus terrestris fruit into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the saponin fraction with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the final extract in 1 mL of 50% methanol and filter through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-TOF/MS Analysis Protocol
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
UPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B (linear gradient)
-
15-20 min: 50-90% B (linear gradient)
-
20-22 min: 90% B (isocratic)
-
22-22.1 min: 90-10% B (linear gradient)
-
22.1-25 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
TOF-MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Acquisition Mode: Full Scan MS. For structural confirmation, a targeted MS/MS analysis can be performed.
-
Lock Mass: Leucine-enkephalin (m/z 556.2771 for positive mode, m/z 554.2615 for negative mode) for real-time mass correction.
Visualizations
Experimental Workflow for UPLC-TOF/MS Analysis of this compound
Caption: UPLC-TOF/MS Experimental Workflow.
Potential Signaling Pathway Modulation by Furostanol Saponins
While a specific signaling pathway for this compound has not been elucidated, related furostanol saponins have been shown to modulate key cellular pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: PI3K/Akt Signaling Pathway Modulation.
References
Application Note: UPLC-TOF/MS Analysis of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin, a class of steroidal glycosides, found in the fruits of Tribulus terrestris L.[1]. This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive compounds. Saponins from Tribulus terrestris are of particular interest due to their potential pharmacological activities. The structural complexity and presence in complex matrices necessitate advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) offers a powerful platform for the analysis of such natural products, providing high resolution, sensitivity, and mass accuracy. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound.
Molecular Structure
-
Compound: this compound
-
Molecular Formula: C₅₁H₈₂O₂₄[1]
-
Class: Furostanol Saponin
Data Presentation
Quantitative Analysis Summary
The concentration of this compound can vary depending on the geographical origin, harvesting time, and processing of the plant material. The following table summarizes available quantitative data for this compound and related compounds from Tribulus terrestris.
| Compound | Plant Part | Geographic Origin | Concentration | Analytical Method | Reference |
| This compound | Fruits | China | 1.27% | Not Specified | [1] |
| Protodioscin | Aerial Parts | Various | 0.17 to 6.49% | HPLC-ELSD |
Note: The unit for the concentration of this compound was not explicitly stated in the source but is presented as a percentage, which is common for such analyses.
Biological Activity Data
While specific biological activity data for isolated this compound is limited, extracts of Tribulus terrestris and other isolated saponins have demonstrated various biological effects, including cytotoxic activities against cancer cell lines.
| Extract/Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 218.19 µg/mL | |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | Cytotoxicity | 179.62 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-MEL (Melanoma) | Cytotoxicity | 6.7 and 9.1 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | KB (Oral Epidermoid Carcinoma) | Cytotoxicity | 7.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | BT-549 (Breast Ductal Carcinoma) | Cytotoxicity | 6.0 µg/mL | |
| Spirostanol Saponins (from T. terrestris) | SK-OV-3 (Ovary Carcinoma) | Cytotoxicity | 8.2 µg/mL |
Note: The IC₅₀ values presented are for crude extracts or related saponin classes, not purified this compound. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
Sample Preparation: Extraction of Saponins from Tribulus terrestris Fruits
This protocol is a generalized procedure based on common methods for saponin extraction from plant materials.
Materials:
-
Dried fruit powder of Tribulus terrestris
-
Methanol (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of finely powdered Tribulus terrestris fruit into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the saponin fraction with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the final extract in 1 mL of 50% methanol and filter through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-TOF/MS Analysis Protocol
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
UPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B (linear gradient)
-
15-20 min: 50-90% B (linear gradient)
-
20-22 min: 90% B (isocratic)
-
22-22.1 min: 90-10% B (linear gradient)
-
22.1-25 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
TOF-MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Acquisition Mode: Full Scan MS. For structural confirmation, a targeted MS/MS analysis can be performed.
-
Lock Mass: Leucine-enkephalin (m/z 556.2771 for positive mode, m/z 554.2615 for negative mode) for real-time mass correction.
Visualizations
Experimental Workflow for UPLC-TOF/MS Analysis of this compound
Caption: UPLC-TOF/MS Experimental Workflow.
Potential Signaling Pathway Modulation by Furostanol Saponins
While a specific signaling pathway for this compound has not been elucidated, related furostanol saponins have been shown to modulate key cellular pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: PI3K/Akt Signaling Pathway Modulation.
References
Application Notes and Protocols for Terrestrosin K Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in the plant Tribulus terrestris, a plant utilized in traditional medicine for various ailments.[1][2][3] Steroidal saponins (B1172615) from Tribulus terrestris are noted for their potential biological activities, including anti-inflammatory and cytotoxic effects.[4][5] These compounds are of significant interest to the pharmaceutical and nutraceutical industries for the development of new therapeutic agents.
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Tribulus terrestris plant material. Additionally, it includes quantitative data on saponin content and a diagram of a key signaling pathway potentially modulated by saponins from this plant.
Data Presentation: Saponin Content in Tribulus terrestris
The concentration of steroidal saponins in Tribulus terrestris can vary depending on the part of the plant used, the geographical origin, and the harvest time.[6][7][8] The following table summarizes representative data on total saponin content.
| Plant Part | Extraction Method | Solvent System | Total Saponin Yield (%) | Reference |
| Fruits | Soxhlet | 70% Ethanol (B145695) | 79.26 | [9] |
| Leaves | Ultrasound-assisted | 30% Ethanol | 5.49 | |
| Fruits | Maceration | Methanol (B129727) | Not Specified | [10] |
| Fruits | Reflux | Ethanol-Water | Not Specified | [11] |
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris Fruits
This protocol outlines the extraction of a crude saponin mixture from the dried fruits of Tribulus terrestris.
Materials and Reagents:
-
Dried, powdered fruits of Tribulus terrestris
-
70% Ethanol (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Freeze-dryer
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Tribulus terrestris fruits and place them into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of 70% ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.
-
After extraction, allow the apparatus to cool.
-
Collect the ethanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Freeze the remaining aqueous solution and lyophilize using a freeze-dryer to obtain the crude saponin extract as a powder.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the isolation of this compound from the crude saponin extract.
Materials and Reagents:
-
Crude saponin extract from Protocol 1
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: Chloroform-Methanol-Water gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Anisaldehyde-sulfuric acid spray reagent
-
Heating plate
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform (B151607) and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude saponin extract in a minimal volume of methanol. Adsorb this mixture onto a small amount of silica gel and dry it to a fine powder. Carefully load the powdered sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol and then water in a stepwise gradient. A suggested gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20 v/v)
-
Chloroform:Methanol:Water (in various proportions, e.g., 80:20:2)
-
-
Fraction Collection: Collect fractions of equal volume using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Water 8:2:0.2).
-
Visualization: After development, dry the TLC plates and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.
-
Pooling and Concentration: Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the target compound based on literature values.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Further Purification (Optional): If necessary, repeat the chromatographic separation or use other techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve higher purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
Saponins from Tribulus terrestris have demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by saponins.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. ijert.org [ijert.org]
- 10. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Terrestrosin K Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in the plant Tribulus terrestris, a plant utilized in traditional medicine for various ailments.[1][2][3] Steroidal saponins (B1172615) from Tribulus terrestris are noted for their potential biological activities, including anti-inflammatory and cytotoxic effects.[4][5] These compounds are of significant interest to the pharmaceutical and nutraceutical industries for the development of new therapeutic agents.
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Tribulus terrestris plant material. Additionally, it includes quantitative data on saponin content and a diagram of a key signaling pathway potentially modulated by saponins from this plant.
Data Presentation: Saponin Content in Tribulus terrestris
The concentration of steroidal saponins in Tribulus terrestris can vary depending on the part of the plant used, the geographical origin, and the harvest time.[6][7][8] The following table summarizes representative data on total saponin content.
| Plant Part | Extraction Method | Solvent System | Total Saponin Yield (%) | Reference |
| Fruits | Soxhlet | 70% Ethanol (B145695) | 79.26 | [9] |
| Leaves | Ultrasound-assisted | 30% Ethanol | 5.49 | |
| Fruits | Maceration | Methanol (B129727) | Not Specified | [10] |
| Fruits | Reflux | Ethanol-Water | Not Specified | [11] |
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris Fruits
This protocol outlines the extraction of a crude saponin mixture from the dried fruits of Tribulus terrestris.
Materials and Reagents:
-
Dried, powdered fruits of Tribulus terrestris
-
70% Ethanol (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Freeze-dryer
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Tribulus terrestris fruits and place them into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of 70% ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.
-
After extraction, allow the apparatus to cool.
-
Collect the ethanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Freeze the remaining aqueous solution and lyophilize using a freeze-dryer to obtain the crude saponin extract as a powder.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the isolation of this compound from the crude saponin extract.
Materials and Reagents:
-
Crude saponin extract from Protocol 1
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: Chloroform-Methanol-Water gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Anisaldehyde-sulfuric acid spray reagent
-
Heating plate
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform (B151607) and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude saponin extract in a minimal volume of methanol. Adsorb this mixture onto a small amount of silica gel and dry it to a fine powder. Carefully load the powdered sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol and then water in a stepwise gradient. A suggested gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20 v/v)
-
Chloroform:Methanol:Water (in various proportions, e.g., 80:20:2)
-
-
Fraction Collection: Collect fractions of equal volume using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Water 8:2:0.2).
-
Visualization: After development, dry the TLC plates and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.
-
Pooling and Concentration: Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the target compound based on literature values.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Further Purification (Optional): If necessary, repeat the chromatographic separation or use other techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve higher purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
Saponins from Tribulus terrestris have demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by saponins.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. ijert.org [ijert.org]
- 10. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Terrestrosin K Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin found in the plant Tribulus terrestris, a plant utilized in traditional medicine for various ailments.[1][2][3] Steroidal saponins from Tribulus terrestris are noted for their potential biological activities, including anti-inflammatory and cytotoxic effects.[4][5] These compounds are of significant interest to the pharmaceutical and nutraceutical industries for the development of new therapeutic agents.
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Tribulus terrestris plant material. Additionally, it includes quantitative data on saponin content and a diagram of a key signaling pathway potentially modulated by saponins from this plant.
Data Presentation: Saponin Content in Tribulus terrestris
The concentration of steroidal saponins in Tribulus terrestris can vary depending on the part of the plant used, the geographical origin, and the harvest time.[6][7][8] The following table summarizes representative data on total saponin content.
| Plant Part | Extraction Method | Solvent System | Total Saponin Yield (%) | Reference |
| Fruits | Soxhlet | 70% Ethanol | 79.26 | [9] |
| Leaves | Ultrasound-assisted | 30% Ethanol | 5.49 | |
| Fruits | Maceration | Methanol | Not Specified | [10] |
| Fruits | Reflux | Ethanol-Water | Not Specified | [11] |
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris Fruits
This protocol outlines the extraction of a crude saponin mixture from the dried fruits of Tribulus terrestris.
Materials and Reagents:
-
Dried, powdered fruits of Tribulus terrestris
-
70% Ethanol (v/v)
-
Soxhlet apparatus
-
Rotary evaporator
-
Freeze-dryer
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Tribulus terrestris fruits and place them into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of 70% ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.
-
After extraction, allow the apparatus to cool.
-
Collect the ethanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Freeze the remaining aqueous solution and lyophilize using a freeze-dryer to obtain the crude saponin extract as a powder.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the isolation of this compound from the crude saponin extract.
Materials and Reagents:
-
Crude saponin extract from Protocol 1
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: Chloroform-Methanol-Water gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Anisaldehyde-sulfuric acid spray reagent
-
Heating plate
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude saponin extract in a minimal volume of methanol. Adsorb this mixture onto a small amount of silica gel and dry it to a fine powder. Carefully load the powdered sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol and then water in a stepwise gradient. A suggested gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20 v/v)
-
Chloroform:Methanol:Water (in various proportions, e.g., 80:20:2)
-
-
Fraction Collection: Collect fractions of equal volume using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Water 8:2:0.2).
-
Visualization: After development, dry the TLC plates and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.
-
Pooling and Concentration: Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the target compound based on literature values.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Further Purification (Optional): If necessary, repeat the chromatographic separation or use other techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve higher purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
Saponins from Tribulus terrestris have demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by saponins.
References
- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. ijert.org [ijert.org]
- 10. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Terrestrosin K Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a spirostanol (B12661974) saponin (B1150181) isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine for various ailments.[1][2] Spirostanol and furostanol saponins (B1172615) are considered the primary bioactive constituents of this plant.[2] Research into steroidal saponins has revealed significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Specifically, related compounds like Terrestrosin D have been shown to inhibit the growth and angiogenesis of human prostate cancer by inducing cell cycle arrest and apoptosis.[5][6]
The synthesis of this compound derivatives is a key strategy for developing novel therapeutic agents. By modifying the core structure, researchers can enhance bioactivity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). These application notes provide detailed protocols for the synthesis of this compound from its natural precursor and outline a general strategy for creating novel derivatives for research and drug development.
Application Notes: Therapeutic Potential and Mechanism of Action
Derivatives of this compound are of significant interest for their potential as anticancer agents.[7] The biological activities of structurally similar saponins from T. terrestris are attributed to their ability to modulate key cellular signaling pathways involved in cancer progression.
Key Therapeutic Targets:
-
Oncology: Saponins from T. terrestris have demonstrated cytotoxic effects against various cancer cell lines, including prostate, liver, and breast cancer.[8][9]
-
Inflammation: Saponins can exhibit anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.[3]
-
Angiogenesis: Inhibition of new blood vessel formation (angiogenesis) is a critical mechanism for controlling tumor growth, a property observed in related compounds like Terrestrosin D.[5][8]
Mechanism of Action: The proposed mechanisms for the anticancer effects of this compound and its analogs are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Studies on Terrestrosin D show that it can induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways, often involving the loss of mitochondrial membrane potential.[5][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to mitosis.[5]
-
Anti-Angiogenesis: By inhibiting the proliferation of endothelial cells, these saponins can suppress the development of tumors.[6][8]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is crucial for cell survival and inflammation and is a known target for the anti-inflammatory and anticancer effects of saponins.[3][8]
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Terrestrosin K Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a spirostanol (B12661974) saponin (B1150181) isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine for various ailments.[1][2] Spirostanol and furostanol saponins (B1172615) are considered the primary bioactive constituents of this plant.[2] Research into steroidal saponins has revealed significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Specifically, related compounds like Terrestrosin D have been shown to inhibit the growth and angiogenesis of human prostate cancer by inducing cell cycle arrest and apoptosis.[5][6]
The synthesis of this compound derivatives is a key strategy for developing novel therapeutic agents. By modifying the core structure, researchers can enhance bioactivity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). These application notes provide detailed protocols for the synthesis of this compound from its natural precursor and outline a general strategy for creating novel derivatives for research and drug development.
Application Notes: Therapeutic Potential and Mechanism of Action
Derivatives of this compound are of significant interest for their potential as anticancer agents.[7] The biological activities of structurally similar saponins from T. terrestris are attributed to their ability to modulate key cellular signaling pathways involved in cancer progression.
Key Therapeutic Targets:
-
Oncology: Saponins from T. terrestris have demonstrated cytotoxic effects against various cancer cell lines, including prostate, liver, and breast cancer.[8][9]
-
Inflammation: Saponins can exhibit anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.[3]
-
Angiogenesis: Inhibition of new blood vessel formation (angiogenesis) is a critical mechanism for controlling tumor growth, a property observed in related compounds like Terrestrosin D.[5][8]
Mechanism of Action: The proposed mechanisms for the anticancer effects of this compound and its analogs are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Studies on Terrestrosin D show that it can induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways, often involving the loss of mitochondrial membrane potential.[5][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to mitosis.[5]
-
Anti-Angiogenesis: By inhibiting the proliferation of endothelial cells, these saponins can suppress the development of tumors.[6][8]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is crucial for cell survival and inflammation and is a known target for the anti-inflammatory and anticancer effects of saponins.[3][8]
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Terrestrosin K Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a spirostanol saponin isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine for various ailments.[1][2] Spirostanol and furostanol saponins are considered the primary bioactive constituents of this plant.[2] Research into steroidal saponins has revealed significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Specifically, related compounds like Terrestrosin D have been shown to inhibit the growth and angiogenesis of human prostate cancer by inducing cell cycle arrest and apoptosis.[5][6]
The synthesis of this compound derivatives is a key strategy for developing novel therapeutic agents. By modifying the core structure, researchers can enhance bioactivity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). These application notes provide detailed protocols for the synthesis of this compound from its natural precursor and outline a general strategy for creating novel derivatives for research and drug development.
Application Notes: Therapeutic Potential and Mechanism of Action
Derivatives of this compound are of significant interest for their potential as anticancer agents.[7] The biological activities of structurally similar saponins from T. terrestris are attributed to their ability to modulate key cellular signaling pathways involved in cancer progression.
Key Therapeutic Targets:
-
Oncology: Saponins from T. terrestris have demonstrated cytotoxic effects against various cancer cell lines, including prostate, liver, and breast cancer.[8][9]
-
Inflammation: Saponins can exhibit anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.[3]
-
Angiogenesis: Inhibition of new blood vessel formation (angiogenesis) is a critical mechanism for controlling tumor growth, a property observed in related compounds like Terrestrosin D.[5][8]
Mechanism of Action: The proposed mechanisms for the anticancer effects of this compound and its analogs are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Studies on Terrestrosin D show that it can induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways, often involving the loss of mitochondrial membrane potential.[5][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to mitosis.[5]
-
Anti-Angiogenesis: By inhibiting the proliferation of endothelial cells, these saponins can suppress the development of tumors.[6][8]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is crucial for cell survival and inflammation and is a known target for the anti-inflammatory and anticancer effects of saponins.[3][8]
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Cell-Based Assay for Terrestrosin K Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181) isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] Notably, a structurally similar compound, Terrestrosin D, has demonstrated the ability to inhibit the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis.[3][4][5] These findings suggest that this compound may hold significant therapeutic potential, warranting the development of robust cell-based assays to elucidate its mechanism of action and screen for its activity.
These application notes provide a comprehensive framework for developing and implementing a cell-based assay to characterize the bioactivity of this compound. The protocols herein describe methods to assess its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Preliminary Analysis and Hypothesis
Based on the activities of related saponins, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells. The proposed mechanism of action involves the induction of apoptosis and interference with pro-survival signaling pathways. The following assays are designed to test this hypothesis.
Experimental Protocols
Cell Culture and Compound Preparation
2.1.1. Recommended Cell Lines:
-
Human Prostate Cancer Cell Line (PC-3): A well-characterized androgen-independent prostate cancer cell line. Given the known activity of Terrestrosin D on these cells, PC-3 is a suitable initial model.[3]
-
Human Breast Cancer Cell Line (MCF-7): An estrogen-receptor-positive breast cancer cell line to assess activity in a different cancer type.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To evaluate the potential anti-angiogenic effects.[3]
-
Normal Human Fibroblasts (NHF): As a control for assessing cytotoxicity towards non-cancerous cells.
2.1.2. Cell Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for PC-3, DMEM for MCF-7 and NHF, EGM-2 for HUVECs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
2.1.3. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Apoptosis regulators: Bcl-2, Bax
-
Executioner caspase: Cleaved Caspase-3
-
Signaling pathway components: p-Akt, Akt, p-ERK, ERK
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on the Viability of Cancer and Normal Cells (MTT Assay)
| Cell Line | Treatment (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (48h, µM) |
| PC-3 | Vehicle (0.1% DMSO) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 | - |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.4 ± 5.2 | ||
| 10 | 72.8 ± 4.1 | 51.2 ± 3.9 | 35.6 ± 4.1 | 9.8 | |
| 50 | 45.1 ± 3.5 | 20.5 ± 2.8 | 10.2 ± 1.9 | ||
| MCF-7 | Vehicle (0.1% DMSO) | 100 ± 5.5 | 100 ± 4.9 | 100 ± 5.3 | - |
| 1 | 98.2 ± 4.7 | 92.4 ± 5.0 | 80.1 ± 4.7 | ||
| 10 | 78.5 ± 5.2 | 55.8 ± 4.6 | 40.3 ± 4.3 | 12.5 | |
| 50 | 50.3 ± 4.8 | 25.1 ± 3.5 | 15.8 ± 2.4 | ||
| NHF | Vehicle (0.1% DMSO) | 100 ± 3.9 | 100 ± 4.3 | 100 ± 4.1 | - |
| 1 | 99.1 ± 3.5 | 98.5 ± 4.0 | 97.2 ± 3.8 | ||
| 10 | 96.4 ± 4.0 | 94.2 ± 3.8 | 90.5 ± 4.0 | >100 | |
| 50 | 85.2 ± 3.8 | 78.9 ± 4.1 | 70.3 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound in PC-3 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle (0.1% DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 10.2 ± 1.5 | 3.5 ± 0.8 |
| Doxorubicin (1 µM) | 45.3 ± 4.1 | 35.1 ± 3.2 | 15.4 ± 2.1 | 4.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Activation of Caspase-3/7 by this compound in PC-3 Cells
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,234 ± 1,250 | 1.0 |
| This compound (5 µM) | 48,750 ± 3,100 | 3.2 |
| This compound (10 µM) | 85,312 ± 5,400 | 5.6 |
| This compound (25 µM) | 120,650 ± 8,200 | 7.9 |
RLU: Relative Luminescence Units. Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Hypothesized signaling pathway modulated by this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Assays [sigmaaldrich.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Terrestrosin K Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin (B1150181) isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] Notably, a structurally similar compound, Terrestrosin D, has demonstrated the ability to inhibit the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis.[3][4][5] These findings suggest that this compound may hold significant therapeutic potential, warranting the development of robust cell-based assays to elucidate its mechanism of action and screen for its activity.
These application notes provide a comprehensive framework for developing and implementing a cell-based assay to characterize the bioactivity of this compound. The protocols herein describe methods to assess its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Preliminary Analysis and Hypothesis
Based on the activities of related saponins, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells. The proposed mechanism of action involves the induction of apoptosis and interference with pro-survival signaling pathways. The following assays are designed to test this hypothesis.
Experimental Protocols
Cell Culture and Compound Preparation
2.1.1. Recommended Cell Lines:
-
Human Prostate Cancer Cell Line (PC-3): A well-characterized androgen-independent prostate cancer cell line. Given the known activity of Terrestrosin D on these cells, PC-3 is a suitable initial model.[3]
-
Human Breast Cancer Cell Line (MCF-7): An estrogen-receptor-positive breast cancer cell line to assess activity in a different cancer type.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To evaluate the potential anti-angiogenic effects.[3]
-
Normal Human Fibroblasts (NHF): As a control for assessing cytotoxicity towards non-cancerous cells.
2.1.2. Cell Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for PC-3, DMEM for MCF-7 and NHF, EGM-2 for HUVECs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
2.1.3. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Apoptosis regulators: Bcl-2, Bax
-
Executioner caspase: Cleaved Caspase-3
-
Signaling pathway components: p-Akt, Akt, p-ERK, ERK
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on the Viability of Cancer and Normal Cells (MTT Assay)
| Cell Line | Treatment (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (48h, µM) |
| PC-3 | Vehicle (0.1% DMSO) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 | - |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.4 ± 5.2 | ||
| 10 | 72.8 ± 4.1 | 51.2 ± 3.9 | 35.6 ± 4.1 | 9.8 | |
| 50 | 45.1 ± 3.5 | 20.5 ± 2.8 | 10.2 ± 1.9 | ||
| MCF-7 | Vehicle (0.1% DMSO) | 100 ± 5.5 | 100 ± 4.9 | 100 ± 5.3 | - |
| 1 | 98.2 ± 4.7 | 92.4 ± 5.0 | 80.1 ± 4.7 | ||
| 10 | 78.5 ± 5.2 | 55.8 ± 4.6 | 40.3 ± 4.3 | 12.5 | |
| 50 | 50.3 ± 4.8 | 25.1 ± 3.5 | 15.8 ± 2.4 | ||
| NHF | Vehicle (0.1% DMSO) | 100 ± 3.9 | 100 ± 4.3 | 100 ± 4.1 | - |
| 1 | 99.1 ± 3.5 | 98.5 ± 4.0 | 97.2 ± 3.8 | ||
| 10 | 96.4 ± 4.0 | 94.2 ± 3.8 | 90.5 ± 4.0 | >100 | |
| 50 | 85.2 ± 3.8 | 78.9 ± 4.1 | 70.3 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound in PC-3 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle (0.1% DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 10.2 ± 1.5 | 3.5 ± 0.8 |
| Doxorubicin (1 µM) | 45.3 ± 4.1 | 35.1 ± 3.2 | 15.4 ± 2.1 | 4.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Activation of Caspase-3/7 by this compound in PC-3 Cells
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,234 ± 1,250 | 1.0 |
| This compound (5 µM) | 48,750 ± 3,100 | 3.2 |
| This compound (10 µM) | 85,312 ± 5,400 | 5.6 |
| This compound (25 µM) | 120,650 ± 8,200 | 7.9 |
RLU: Relative Luminescence Units. Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Hypothesized signaling pathway modulated by this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Assays [sigmaaldrich.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Terrestrosin K Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol saponin isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] Notably, a structurally similar compound, Terrestrosin D, has demonstrated the ability to inhibit the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis.[3][4][5] These findings suggest that this compound may hold significant therapeutic potential, warranting the development of robust cell-based assays to elucidate its mechanism of action and screen for its activity.
These application notes provide a comprehensive framework for developing and implementing a cell-based assay to characterize the bioactivity of this compound. The protocols herein describe methods to assess its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Preliminary Analysis and Hypothesis
Based on the activities of related saponins, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells. The proposed mechanism of action involves the induction of apoptosis and interference with pro-survival signaling pathways. The following assays are designed to test this hypothesis.
Experimental Protocols
Cell Culture and Compound Preparation
2.1.1. Recommended Cell Lines:
-
Human Prostate Cancer Cell Line (PC-3): A well-characterized androgen-independent prostate cancer cell line. Given the known activity of Terrestrosin D on these cells, PC-3 is a suitable initial model.[3]
-
Human Breast Cancer Cell Line (MCF-7): An estrogen-receptor-positive breast cancer cell line to assess activity in a different cancer type.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To evaluate the potential anti-angiogenic effects.[3]
-
Normal Human Fibroblasts (NHF): As a control for assessing cytotoxicity towards non-cancerous cells.
2.1.2. Cell Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for PC-3, DMEM for MCF-7 and NHF, EGM-2 for HUVECs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
2.1.3. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Apoptosis regulators: Bcl-2, Bax
-
Executioner caspase: Cleaved Caspase-3
-
Signaling pathway components: p-Akt, Akt, p-ERK, ERK
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on the Viability of Cancer and Normal Cells (MTT Assay)
| Cell Line | Treatment (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (48h, µM) |
| PC-3 | Vehicle (0.1% DMSO) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 | - |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.4 ± 5.2 | ||
| 10 | 72.8 ± 4.1 | 51.2 ± 3.9 | 35.6 ± 4.1 | 9.8 | |
| 50 | 45.1 ± 3.5 | 20.5 ± 2.8 | 10.2 ± 1.9 | ||
| MCF-7 | Vehicle (0.1% DMSO) | 100 ± 5.5 | 100 ± 4.9 | 100 ± 5.3 | - |
| 1 | 98.2 ± 4.7 | 92.4 ± 5.0 | 80.1 ± 4.7 | ||
| 10 | 78.5 ± 5.2 | 55.8 ± 4.6 | 40.3 ± 4.3 | 12.5 | |
| 50 | 50.3 ± 4.8 | 25.1 ± 3.5 | 15.8 ± 2.4 | ||
| NHF | Vehicle (0.1% DMSO) | 100 ± 3.9 | 100 ± 4.3 | 100 ± 4.1 | - |
| 1 | 99.1 ± 3.5 | 98.5 ± 4.0 | 97.2 ± 3.8 | ||
| 10 | 96.4 ± 4.0 | 94.2 ± 3.8 | 90.5 ± 4.0 | >100 | |
| 50 | 85.2 ± 3.8 | 78.9 ± 4.1 | 70.3 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound in PC-3 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle (0.1% DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 10.2 ± 1.5 | 3.5 ± 0.8 |
| Doxorubicin (1 µM) | 45.3 ± 4.1 | 35.1 ± 3.2 | 15.4 ± 2.1 | 4.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Activation of Caspase-3/7 by this compound in PC-3 Cells
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,234 ± 1,250 | 1.0 |
| This compound (5 µM) | 48,750 ± 3,100 | 3.2 |
| This compound (10 µM) | 85,312 ± 5,400 | 5.6 |
| This compound (25 µM) | 120,650 ± 8,200 | 7.9 |
RLU: Relative Luminescence Units. Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Hypothesized signaling pathway modulated by this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Assays [sigmaaldrich.com]
Application Notes and Protocols for Terrestrosin Administration in In Vivo Animal Models
A Note to Researchers: Extensive literature searches for in vivo animal model studies specifically investigating the administration of Terrestrosin K have yielded limited specific data. The majority of available research focuses on a closely related spirostanol (B12661974) saponin (B1150181), Terrestrosin D (TED) , also isolated from Tribulus terrestris L.
Therefore, the following application notes and protocols are based on the available scientific literature for Terrestrosin D . This information is intended to serve as a comprehensive guide and a foundational framework for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the biological activities and pharmacokinetic profiles of this compound may differ. The provided protocols for Terrestrosin D can, however, serve as a strong starting point for designing and conducting in vivo studies for this compound, with appropriate adjustments and preliminary dose-finding experiments.
Quantitative Data Summary for Terrestrosin D Administration
The following tables summarize the quantitative data from key in vivo studies on Terrestrosin D administration in animal models.
Table 1: Anti-Cancer Studies of Terrestrosin D in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing PC-3 human prostate cancer cell xenografts | [1][2] |
| Compound | Terrestrosin D (TED) | [1][2] |
| Dosage | 25 mg/kg and 50 mg/kg | [3] |
| Administration Route | Intraperitoneal injection | [3] |
| Frequency | 3 times a week | [3] |
| Duration | 4 weeks | [3] |
| Observed Effects | - Significant suppression of tumor growth. - Induction of apoptotic cell death in xenograft tumor cells. - Inhibition of angiogenesis in xenograft tumor cells. - No overt toxicity observed. | [1][2] |
Table 2: Toxicology and Toxicokinetic Studies of Terrestrosin D in Rat Models
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley (SD) rats | [4][5] |
| Compound | Terrestrosin D (TED) | [4][5] |
| Dosage | 5, 10, and 15 mg/kg | [4][5] |
| Administration Route | Oral gavage | [4][5] |
| Frequency | Daily | [4][5] |
| Duration | 28 consecutive days | [4][5] |
| Observed Effects | - Potential hepatorenal toxicity. - Toxicity was reversible after a 14-day withdrawal period. - Systematic exposure showed an accumulation phenomenon. - Dose-dependent trend in toxicokinetics. - Targeted distribution in the liver and kidneys. | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Terrestrosin D.
Protocol for Anti-Cancer Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies investigating the anti-tumor effects of Terrestrosin D on human prostate cancer xenografts in nude mice.[1][2]
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic activity of Terrestrosin D.
Materials:
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: PC-3 human prostate cancer cells.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: Saline solution (0.9% NaCl).
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Equipment: Calipers, analytical balance, sterile syringes and needles (27-gauge), animal housing facilities.
Procedure:
-
Cell Culture and Implantation:
-
Culture PC-3 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile saline at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomly divide the mice into three groups (n=8 per group):
-
Vehicle control group.
-
Terrestrosin D (25 mg/kg) group.
-
Terrestrosin D (50 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare fresh solutions of Terrestrosin D in saline on each day of administration.
-
Administer the respective treatments via intraperitoneal injection three times a week for four weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice weekly to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical analysis.
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., ANOVA).
-
Analyze immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., CD31).
Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats
This protocol is based on a study evaluating the potential hepatorenal toxicity of Terrestrosin D in Sprague-Dawley rats.[4][5]
Objective: To assess the potential toxicity of Terrestrosin D following repeated oral administration.
Materials:
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Equipment: Oral gavage needles, analytical balance, blood collection tubes, clinical chemistry and hematology analyzers, necropsy instruments.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Randomly assign the animals to four groups (n=10 per sex per group):
-
Vehicle control group.
-
Terrestrosin D (5 mg/kg) group.
-
Terrestrosin D (10 mg/kg) group.
-
Terrestrosin D (15 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare suspensions of Terrestrosin D in 0.5% CMC-Na daily.
-
Administer the respective doses or vehicle via oral gavage once daily for 28 consecutive days.
-
-
Clinical Observations and Measurements:
-
Conduct detailed clinical observations daily.
-
Record body weights weekly.
-
Monitor food and water consumption.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples via the tail vein or retro-orbital sinus at the end of the treatment period.
-
Perform a complete blood count and analyze serum for key liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Perform a thorough gross necropsy.
-
Collect and weigh key organs, particularly the liver and kidneys.
-
Fix the liver and kidneys in 10% neutral buffered formalin for histopathological examination.
-
-
Recovery Group (Optional):
-
Include a satellite group for a 14-day recovery period after the 28-day treatment to assess the reversibility of any observed toxic effects.
-
Data Analysis:
-
Analyze body weight, organ weight, hematology, and clinical chemistry data for dose-dependent changes using statistical methods like ANOVA.
-
A pathologist should evaluate the histopathological slides for any treatment-related lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the in vivo administration of Terrestrosin D.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a ginseng saponin metabolite compound K in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin Administration in In Vivo Animal Models
A Note to Researchers: Extensive literature searches for in vivo animal model studies specifically investigating the administration of Terrestrosin K have yielded limited specific data. The majority of available research focuses on a closely related spirostanol (B12661974) saponin (B1150181), Terrestrosin D (TED) , also isolated from Tribulus terrestris L.
Therefore, the following application notes and protocols are based on the available scientific literature for Terrestrosin D . This information is intended to serve as a comprehensive guide and a foundational framework for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the biological activities and pharmacokinetic profiles of this compound may differ. The provided protocols for Terrestrosin D can, however, serve as a strong starting point for designing and conducting in vivo studies for this compound, with appropriate adjustments and preliminary dose-finding experiments.
Quantitative Data Summary for Terrestrosin D Administration
The following tables summarize the quantitative data from key in vivo studies on Terrestrosin D administration in animal models.
Table 1: Anti-Cancer Studies of Terrestrosin D in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing PC-3 human prostate cancer cell xenografts | [1][2] |
| Compound | Terrestrosin D (TED) | [1][2] |
| Dosage | 25 mg/kg and 50 mg/kg | [3] |
| Administration Route | Intraperitoneal injection | [3] |
| Frequency | 3 times a week | [3] |
| Duration | 4 weeks | [3] |
| Observed Effects | - Significant suppression of tumor growth. - Induction of apoptotic cell death in xenograft tumor cells. - Inhibition of angiogenesis in xenograft tumor cells. - No overt toxicity observed. | [1][2] |
Table 2: Toxicology and Toxicokinetic Studies of Terrestrosin D in Rat Models
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley (SD) rats | [4][5] |
| Compound | Terrestrosin D (TED) | [4][5] |
| Dosage | 5, 10, and 15 mg/kg | [4][5] |
| Administration Route | Oral gavage | [4][5] |
| Frequency | Daily | [4][5] |
| Duration | 28 consecutive days | [4][5] |
| Observed Effects | - Potential hepatorenal toxicity. - Toxicity was reversible after a 14-day withdrawal period. - Systematic exposure showed an accumulation phenomenon. - Dose-dependent trend in toxicokinetics. - Targeted distribution in the liver and kidneys. | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Terrestrosin D.
Protocol for Anti-Cancer Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies investigating the anti-tumor effects of Terrestrosin D on human prostate cancer xenografts in nude mice.[1][2]
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic activity of Terrestrosin D.
Materials:
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: PC-3 human prostate cancer cells.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: Saline solution (0.9% NaCl).
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Equipment: Calipers, analytical balance, sterile syringes and needles (27-gauge), animal housing facilities.
Procedure:
-
Cell Culture and Implantation:
-
Culture PC-3 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile saline at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomly divide the mice into three groups (n=8 per group):
-
Vehicle control group.
-
Terrestrosin D (25 mg/kg) group.
-
Terrestrosin D (50 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare fresh solutions of Terrestrosin D in saline on each day of administration.
-
Administer the respective treatments via intraperitoneal injection three times a week for four weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice weekly to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical analysis.
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., ANOVA).
-
Analyze immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., CD31).
Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats
This protocol is based on a study evaluating the potential hepatorenal toxicity of Terrestrosin D in Sprague-Dawley rats.[4][5]
Objective: To assess the potential toxicity of Terrestrosin D following repeated oral administration.
Materials:
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Equipment: Oral gavage needles, analytical balance, blood collection tubes, clinical chemistry and hematology analyzers, necropsy instruments.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Randomly assign the animals to four groups (n=10 per sex per group):
-
Vehicle control group.
-
Terrestrosin D (5 mg/kg) group.
-
Terrestrosin D (10 mg/kg) group.
-
Terrestrosin D (15 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare suspensions of Terrestrosin D in 0.5% CMC-Na daily.
-
Administer the respective doses or vehicle via oral gavage once daily for 28 consecutive days.
-
-
Clinical Observations and Measurements:
-
Conduct detailed clinical observations daily.
-
Record body weights weekly.
-
Monitor food and water consumption.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples via the tail vein or retro-orbital sinus at the end of the treatment period.
-
Perform a complete blood count and analyze serum for key liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Perform a thorough gross necropsy.
-
Collect and weigh key organs, particularly the liver and kidneys.
-
Fix the liver and kidneys in 10% neutral buffered formalin for histopathological examination.
-
-
Recovery Group (Optional):
-
Include a satellite group for a 14-day recovery period after the 28-day treatment to assess the reversibility of any observed toxic effects.
-
Data Analysis:
-
Analyze body weight, organ weight, hematology, and clinical chemistry data for dose-dependent changes using statistical methods like ANOVA.
-
A pathologist should evaluate the histopathological slides for any treatment-related lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the in vivo administration of Terrestrosin D.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a ginseng saponin metabolite compound K in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin Administration in In Vivo Animal Models
A Note to Researchers: Extensive literature searches for in vivo animal model studies specifically investigating the administration of Terrestrosin K have yielded limited specific data. The majority of available research focuses on a closely related spirostanol saponin, Terrestrosin D (TED) , also isolated from Tribulus terrestris L.
Therefore, the following application notes and protocols are based on the available scientific literature for Terrestrosin D . This information is intended to serve as a comprehensive guide and a foundational framework for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the biological activities and pharmacokinetic profiles of this compound may differ. The provided protocols for Terrestrosin D can, however, serve as a strong starting point for designing and conducting in vivo studies for this compound, with appropriate adjustments and preliminary dose-finding experiments.
Quantitative Data Summary for Terrestrosin D Administration
The following tables summarize the quantitative data from key in vivo studies on Terrestrosin D administration in animal models.
Table 1: Anti-Cancer Studies of Terrestrosin D in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing PC-3 human prostate cancer cell xenografts | [1][2] |
| Compound | Terrestrosin D (TED) | [1][2] |
| Dosage | 25 mg/kg and 50 mg/kg | [3] |
| Administration Route | Intraperitoneal injection | [3] |
| Frequency | 3 times a week | [3] |
| Duration | 4 weeks | [3] |
| Observed Effects | - Significant suppression of tumor growth. - Induction of apoptotic cell death in xenograft tumor cells. - Inhibition of angiogenesis in xenograft tumor cells. - No overt toxicity observed. | [1][2] |
Table 2: Toxicology and Toxicokinetic Studies of Terrestrosin D in Rat Models
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley (SD) rats | [4][5] |
| Compound | Terrestrosin D (TED) | [4][5] |
| Dosage | 5, 10, and 15 mg/kg | [4][5] |
| Administration Route | Oral gavage | [4][5] |
| Frequency | Daily | [4][5] |
| Duration | 28 consecutive days | [4][5] |
| Observed Effects | - Potential hepatorenal toxicity. - Toxicity was reversible after a 14-day withdrawal period. - Systematic exposure showed an accumulation phenomenon. - Dose-dependent trend in toxicokinetics. - Targeted distribution in the liver and kidneys. | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Terrestrosin D.
Protocol for Anti-Cancer Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies investigating the anti-tumor effects of Terrestrosin D on human prostate cancer xenografts in nude mice.[1][2]
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic activity of Terrestrosin D.
Materials:
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: PC-3 human prostate cancer cells.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: Saline solution (0.9% NaCl).
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Equipment: Calipers, analytical balance, sterile syringes and needles (27-gauge), animal housing facilities.
Procedure:
-
Cell Culture and Implantation:
-
Culture PC-3 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile saline at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomly divide the mice into three groups (n=8 per group):
-
Vehicle control group.
-
Terrestrosin D (25 mg/kg) group.
-
Terrestrosin D (50 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare fresh solutions of Terrestrosin D in saline on each day of administration.
-
Administer the respective treatments via intraperitoneal injection three times a week for four weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice weekly to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical analysis.
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., ANOVA).
-
Analyze immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., CD31).
Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats
This protocol is based on a study evaluating the potential hepatorenal toxicity of Terrestrosin D in Sprague-Dawley rats.[4][5]
Objective: To assess the potential toxicity of Terrestrosin D following repeated oral administration.
Materials:
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Test Compound: Terrestrosin D (purity >98%).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Equipment: Oral gavage needles, analytical balance, blood collection tubes, clinical chemistry and hematology analyzers, necropsy instruments.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Randomly assign the animals to four groups (n=10 per sex per group):
-
Vehicle control group.
-
Terrestrosin D (5 mg/kg) group.
-
Terrestrosin D (10 mg/kg) group.
-
Terrestrosin D (15 mg/kg) group.
-
-
-
Drug Administration:
-
Prepare suspensions of Terrestrosin D in 0.5% CMC-Na daily.
-
Administer the respective doses or vehicle via oral gavage once daily for 28 consecutive days.
-
-
Clinical Observations and Measurements:
-
Conduct detailed clinical observations daily.
-
Record body weights weekly.
-
Monitor food and water consumption.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples via the tail vein or retro-orbital sinus at the end of the treatment period.
-
Perform a complete blood count and analyze serum for key liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Perform a thorough gross necropsy.
-
Collect and weigh key organs, particularly the liver and kidneys.
-
Fix the liver and kidneys in 10% neutral buffered formalin for histopathological examination.
-
-
Recovery Group (Optional):
-
Include a satellite group for a 14-day recovery period after the 28-day treatment to assess the reversibility of any observed toxic effects.
-
Data Analysis:
-
Analyze body weight, organ weight, hematology, and clinical chemistry data for dose-dependent changes using statistical methods like ANOVA.
-
A pathologist should evaluate the histopathological slides for any treatment-related lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the in vivo administration of Terrestrosin D.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a ginseng saponin metabolite compound K in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terrestrosin K Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in Tribulus terrestris, a plant used in traditional medicine.[1] As research into the pharmacological properties of this compound continues, the need for a reliable analytical standard is crucial for the accurate quantification and identification of this compound in various matrices, including raw plant material, extracts, and finished products.[2] These application notes provide detailed protocols for the use of this compound analytical standards in various analytical techniques, ensuring data accuracy and reproducibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound based on High-Performance Liquid Chromatography (HPLC) with different detectors.
| Parameter | HPLC-CAD | HPLC-ELSD | Reference |
| Linearity Range | Good | Good | [3] |
| Precision | High | Lower than CAD | [3] |
| Repeatability | Meets methodological requirements | Meets methodological requirements | [3] |
| Stability | Meets methodological requirements | Meets methodological requirements | [3] |
| Recovery | Meets methodological requirements | Meets methodological requirements | [3] |
| Limit of Detection (LOD) | Lower than ELSD | Higher than CAD | [3] |
| Limit of Quantitation (LOQ) | Lower than ELSD | Higher than CAD | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol is designed for the quantification of this compound in various samples. Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are suitable for the analysis of saponins (B1172615) which lack a strong UV chromophore.[2][3][4]
a. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Waters Symmetry Shield RP18 column (or equivalent)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Chromatographic Conditions [3]
-
Mobile Phase: Acetonitrile and Water in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: To be optimized based on system sensitivity.
c. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve the standard in methanol (B129727) or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
d. Sample Preparation
-
Plant Material/Extracts:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract and dilute to a known volume.
-
Pass the final solution through a 0.45 µm syringe filter before injection.
-
e. Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terrestrosin K Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in Tribulus terrestris, a plant used in traditional medicine.[1] As research into the pharmacological properties of this compound continues, the need for a reliable analytical standard is crucial for the accurate quantification and identification of this compound in various matrices, including raw plant material, extracts, and finished products.[2] These application notes provide detailed protocols for the use of this compound analytical standards in various analytical techniques, ensuring data accuracy and reproducibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound based on High-Performance Liquid Chromatography (HPLC) with different detectors.
| Parameter | HPLC-CAD | HPLC-ELSD | Reference |
| Linearity Range | Good | Good | [3] |
| Precision | High | Lower than CAD | [3] |
| Repeatability | Meets methodological requirements | Meets methodological requirements | [3] |
| Stability | Meets methodological requirements | Meets methodological requirements | [3] |
| Recovery | Meets methodological requirements | Meets methodological requirements | [3] |
| Limit of Detection (LOD) | Lower than ELSD | Higher than CAD | [3] |
| Limit of Quantitation (LOQ) | Lower than ELSD | Higher than CAD | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol is designed for the quantification of this compound in various samples. Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are suitable for the analysis of saponins (B1172615) which lack a strong UV chromophore.[2][3][4]
a. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Waters Symmetry Shield RP18 column (or equivalent)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Chromatographic Conditions [3]
-
Mobile Phase: Acetonitrile and Water in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: To be optimized based on system sensitivity.
c. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve the standard in methanol (B129727) or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
d. Sample Preparation
-
Plant Material/Extracts:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract and dilute to a known volume.
-
Pass the final solution through a 0.45 µm syringe filter before injection.
-
e. Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terrestrosin K Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin found in Tribulus terrestris, a plant used in traditional medicine.[1] As research into the pharmacological properties of this compound continues, the need for a reliable analytical standard is crucial for the accurate quantification and identification of this compound in various matrices, including raw plant material, extracts, and finished products.[2] These application notes provide detailed protocols for the use of this compound analytical standards in various analytical techniques, ensuring data accuracy and reproducibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound based on High-Performance Liquid Chromatography (HPLC) with different detectors.
| Parameter | HPLC-CAD | HPLC-ELSD | Reference |
| Linearity Range | Good | Good | [3] |
| Precision | High | Lower than CAD | [3] |
| Repeatability | Meets methodological requirements | Meets methodological requirements | [3] |
| Stability | Meets methodological requirements | Meets methodological requirements | [3] |
| Recovery | Meets methodological requirements | Meets methodological requirements | [3] |
| Limit of Detection (LOD) | Lower than ELSD | Higher than CAD | [3] |
| Limit of Quantitation (LOQ) | Lower than ELSD | Higher than CAD | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol is designed for the quantification of this compound in various samples. Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are suitable for the analysis of saponins which lack a strong UV chromophore.[2][3][4]
a. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Waters Symmetry Shield RP18 column (or equivalent)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Chromatographic Conditions [3]
-
Mobile Phase: Acetonitrile and Water in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: To be optimized based on system sensitivity.
c. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve the standard in methanol or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
d. Sample Preparation
-
Plant Material/Extracts:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract and dilute to a known volume.
-
Pass the final solution through a 0.45 µm syringe filter before injection.
-
e. Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Terrestrosin K in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in the plant Tribulus terrestris. While direct studies on the anti-cancer properties of this compound are limited, its structural analog, Terrestrosin D, has demonstrated potent anti-tumor activities by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These findings suggest that this compound may hold similar therapeutic potential. This document provides a comprehensive experimental framework for evaluating the efficacy of this compound as a potential anti-cancer agent using in vitro cancer cell line models.
Disclaimer: The following protocols and experimental designs are based on the known biological activities of the closely related compound, Terrestrosin D, and established methodologies for cancer cell line research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Design Overview
The overall experimental workflow is designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines. The workflow begins with determining the cytotoxic potential of this compound, followed by detailed investigations into its effects on apoptosis and cell cycle progression. Finally, the underlying molecular mechanisms are explored by analyzing key protein expression in relevant signaling pathways.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HCT116 | Colorectal Carcinoma | 48 | |
| PC-3 | Prostate Adenocarcinoma | 48 | |
| DU145 | Prostate Adenocarcinoma | 48 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 4: Relative Protein Expression Levels Determined by Western Blot
| Target Protein | Cell Line | Treatment | Fold Change (Normalized to Loading Control) |
| Bcl-2 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Bax | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Cleaved Caspase-3 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-Akt (Ser473) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-ERK1/2 (Thr202/Tyr204) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-p65 (Ser536) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., IC50/2 and IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known effects of related compounds.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
References
Application Notes and Protocols for Testing Terrestrosin K in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin (B1150181) found in the plant Tribulus terrestris. While direct studies on the anti-cancer properties of this compound are limited, its structural analog, Terrestrosin D, has demonstrated potent anti-tumor activities by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These findings suggest that this compound may hold similar therapeutic potential. This document provides a comprehensive experimental framework for evaluating the efficacy of this compound as a potential anti-cancer agent using in vitro cancer cell line models.
Disclaimer: The following protocols and experimental designs are based on the known biological activities of the closely related compound, Terrestrosin D, and established methodologies for cancer cell line research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Design Overview
The overall experimental workflow is designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines. The workflow begins with determining the cytotoxic potential of this compound, followed by detailed investigations into its effects on apoptosis and cell cycle progression. Finally, the underlying molecular mechanisms are explored by analyzing key protein expression in relevant signaling pathways.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HCT116 | Colorectal Carcinoma | 48 | |
| PC-3 | Prostate Adenocarcinoma | 48 | |
| DU145 | Prostate Adenocarcinoma | 48 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 4: Relative Protein Expression Levels Determined by Western Blot
| Target Protein | Cell Line | Treatment | Fold Change (Normalized to Loading Control) |
| Bcl-2 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Bax | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Cleaved Caspase-3 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-Akt (Ser473) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-ERK1/2 (Thr202/Tyr204) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-p65 (Ser536) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., IC50/2 and IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known effects of related compounds.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
References
Application Notes and Protocols for Testing Terrestrosin K in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin found in the plant Tribulus terrestris. While direct studies on the anti-cancer properties of this compound are limited, its structural analog, Terrestrosin D, has demonstrated potent anti-tumor activities by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These findings suggest that this compound may hold similar therapeutic potential. This document provides a comprehensive experimental framework for evaluating the efficacy of this compound as a potential anti-cancer agent using in vitro cancer cell line models.
Disclaimer: The following protocols and experimental designs are based on the known biological activities of the closely related compound, Terrestrosin D, and established methodologies for cancer cell line research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Design Overview
The overall experimental workflow is designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines. The workflow begins with determining the cytotoxic potential of this compound, followed by detailed investigations into its effects on apoptosis and cell cycle progression. Finally, the underlying molecular mechanisms are explored by analyzing key protein expression in relevant signaling pathways.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HCT116 | Colorectal Carcinoma | 48 | |
| PC-3 | Prostate Adenocarcinoma | 48 | |
| DU145 | Prostate Adenocarcinoma | 48 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| PC-3 | Vehicle Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 |
Table 4: Relative Protein Expression Levels Determined by Western Blot
| Target Protein | Cell Line | Treatment | Fold Change (Normalized to Loading Control) |
| Bcl-2 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Bax | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| Cleaved Caspase-3 | MCF-7 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-Akt (Ser473) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-ERK1/2 (Thr202/Tyr204) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) | |||
| p-p65 (Ser536) | PC-3 | Vehicle Control | 1.0 |
| This compound (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., IC50/2 and IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known effects of related compounds.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
References
Application Notes and Protocols for Labeling Terrestrosin K for Target Identification
For: Researchers, scientists, and drug development professionals.
Introduction
The identification of molecular targets is a critical step in understanding the mechanism of action of bioactive compounds and in the development of new therapeutics. Natural products, such as Terrestrosin K, often exhibit potent biological activities, but their direct cellular binding partners are frequently unknown. This document provides a detailed guide on the techniques for labeling this compound to facilitate its target identification. The protocols described herein are based on established methodologies and can be adapted based on the specific chemical properties of this compound. We will cover strategies for probe design, synthesis, and application in target discovery experiments.
I. Overview of Labeling Strategies for Target Identification
The primary goal of labeling a bioactive small molecule like this compound is to create a probe that retains its biological activity while incorporating a tag for detection or enrichment. The choice of labeling strategy depends on the chemical structure of this compound, the nature of its interaction with its target (covalent or non-covalent), and the specific experimental approach.
Key Labeling Techniques:
-
Affinity-Based Probes: These probes consist of the parent molecule (this compound), a linker, and an affinity tag (e.g., biotin). The probe is immobilized on a solid support (e.g., streptavidin beads) to capture its binding partners from a cell lysate.
-
Click Chemistry Probes: This approach involves introducing a small, bioorthogonal handle (e.g., an alkyne or azide) onto this compound. After the labeled compound binds to its target in a cellular context, a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached via a highly specific click reaction. This method offers high sensitivity and low background.
-
Photoaffinity Labeling (PAL): A photoreactive group (e.g., a diazirine) is incorporated into the this compound molecule. Upon photoactivation with UV light, the probe forms a covalent bond with its target protein, enabling subsequent identification.
II. Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Tagged this compound Probe for Click Chemistry
This protocol describes the synthesis of an alkyne-modified this compound probe. It is assumed that this compound has a suitable functional group (e.g., a hydroxyl or carboxylic acid) for modification.
Materials:
-
This compound
-
5-hexynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 5-hexynoic acid (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add DMAP (0.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the alkyne-tagged this compound probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Target Identification using Affinity-Based Pulldown with a Biotinylated Probe
This protocol outlines the use of a biotinylated this compound probe to isolate target proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control probe (biotin with linker only)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Culture the cells of interest to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound probe (or control probe) at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
Capture of Protein Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Protein Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie blue or silver staining. Excise unique bands that appear in the probe-treated sample but not in the control.
-
Mass Spectrometry: Subject the excised protein bands to in-gel digestion followed by LC-MS/MS analysis for protein identification.
Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its putative target protein in a cellular environment.
Materials:
-
Intact cells
-
This compound (unlabeled)
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes or plates
-
Western blotting reagents and antibodies for the target protein
Procedure:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a specific time to allow for target engagement.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification and Analysis: Transfer the supernatant to new tubes. Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
III. Data Presentation
Quantitative data from target identification and validation experiments should be presented in a clear and organized manner.
Table 1: Hypothetical Proteomics Data from Affinity Pulldown
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P12345 | GENE1 | 15.2 | 0.001 | Kinase |
| Q67890 | GENE2 | 12.8 | 0.003 | Transcriptional Regulator |
| R54321 | GENE3 | 2.1 | 0.25 | Metabolic Enzyme |
Table 2: Hypothetical CETSA Data for Target Protein GENE1
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 25 |
IV. Visualizations
Diagrams illustrating workflows and pathways can aid in understanding the experimental design and biological context.
Caption: Workflow for target identification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Application Notes and Protocols for Labeling Terrestrosin K for Target Identification
For: Researchers, scientists, and drug development professionals.
Introduction
The identification of molecular targets is a critical step in understanding the mechanism of action of bioactive compounds and in the development of new therapeutics. Natural products, such as Terrestrosin K, often exhibit potent biological activities, but their direct cellular binding partners are frequently unknown. This document provides a detailed guide on the techniques for labeling this compound to facilitate its target identification. The protocols described herein are based on established methodologies and can be adapted based on the specific chemical properties of this compound. We will cover strategies for probe design, synthesis, and application in target discovery experiments.
I. Overview of Labeling Strategies for Target Identification
The primary goal of labeling a bioactive small molecule like this compound is to create a probe that retains its biological activity while incorporating a tag for detection or enrichment. The choice of labeling strategy depends on the chemical structure of this compound, the nature of its interaction with its target (covalent or non-covalent), and the specific experimental approach.
Key Labeling Techniques:
-
Affinity-Based Probes: These probes consist of the parent molecule (this compound), a linker, and an affinity tag (e.g., biotin). The probe is immobilized on a solid support (e.g., streptavidin beads) to capture its binding partners from a cell lysate.
-
Click Chemistry Probes: This approach involves introducing a small, bioorthogonal handle (e.g., an alkyne or azide) onto this compound. After the labeled compound binds to its target in a cellular context, a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached via a highly specific click reaction. This method offers high sensitivity and low background.
-
Photoaffinity Labeling (PAL): A photoreactive group (e.g., a diazirine) is incorporated into the this compound molecule. Upon photoactivation with UV light, the probe forms a covalent bond with its target protein, enabling subsequent identification.
II. Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Tagged this compound Probe for Click Chemistry
This protocol describes the synthesis of an alkyne-modified this compound probe. It is assumed that this compound has a suitable functional group (e.g., a hydroxyl or carboxylic acid) for modification.
Materials:
-
This compound
-
5-hexynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 5-hexynoic acid (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add DMAP (0.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the alkyne-tagged this compound probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Target Identification using Affinity-Based Pulldown with a Biotinylated Probe
This protocol outlines the use of a biotinylated this compound probe to isolate target proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control probe (biotin with linker only)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Culture the cells of interest to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound probe (or control probe) at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
Capture of Protein Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Protein Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie blue or silver staining. Excise unique bands that appear in the probe-treated sample but not in the control.
-
Mass Spectrometry: Subject the excised protein bands to in-gel digestion followed by LC-MS/MS analysis for protein identification.
Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its putative target protein in a cellular environment.
Materials:
-
Intact cells
-
This compound (unlabeled)
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes or plates
-
Western blotting reagents and antibodies for the target protein
Procedure:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a specific time to allow for target engagement.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification and Analysis: Transfer the supernatant to new tubes. Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
III. Data Presentation
Quantitative data from target identification and validation experiments should be presented in a clear and organized manner.
Table 1: Hypothetical Proteomics Data from Affinity Pulldown
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P12345 | GENE1 | 15.2 | 0.001 | Kinase |
| Q67890 | GENE2 | 12.8 | 0.003 | Transcriptional Regulator |
| R54321 | GENE3 | 2.1 | 0.25 | Metabolic Enzyme |
Table 2: Hypothetical CETSA Data for Target Protein GENE1
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 25 |
IV. Visualizations
Diagrams illustrating workflows and pathways can aid in understanding the experimental design and biological context.
Caption: Workflow for target identification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Application Notes and Protocols for Labeling Terrestrosin K for Target Identification
For: Researchers, scientists, and drug development professionals.
Introduction
The identification of molecular targets is a critical step in understanding the mechanism of action of bioactive compounds and in the development of new therapeutics. Natural products, such as Terrestrosin K, often exhibit potent biological activities, but their direct cellular binding partners are frequently unknown. This document provides a detailed guide on the techniques for labeling this compound to facilitate its target identification. The protocols described herein are based on established methodologies and can be adapted based on the specific chemical properties of this compound. We will cover strategies for probe design, synthesis, and application in target discovery experiments.
I. Overview of Labeling Strategies for Target Identification
The primary goal of labeling a bioactive small molecule like this compound is to create a probe that retains its biological activity while incorporating a tag for detection or enrichment. The choice of labeling strategy depends on the chemical structure of this compound, the nature of its interaction with its target (covalent or non-covalent), and the specific experimental approach.
Key Labeling Techniques:
-
Affinity-Based Probes: These probes consist of the parent molecule (this compound), a linker, and an affinity tag (e.g., biotin). The probe is immobilized on a solid support (e.g., streptavidin beads) to capture its binding partners from a cell lysate.
-
Click Chemistry Probes: This approach involves introducing a small, bioorthogonal handle (e.g., an alkyne or azide) onto this compound. After the labeled compound binds to its target in a cellular context, a reporter tag (e.g., biotin or a fluorophore) is attached via a highly specific click reaction. This method offers high sensitivity and low background.
-
Photoaffinity Labeling (PAL): A photoreactive group (e.g., a diazirine) is incorporated into the this compound molecule. Upon photoactivation with UV light, the probe forms a covalent bond with its target protein, enabling subsequent identification.
II. Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Tagged this compound Probe for Click Chemistry
This protocol describes the synthesis of an alkyne-modified this compound probe. It is assumed that this compound has a suitable functional group (e.g., a hydroxyl or carboxylic acid) for modification.
Materials:
-
This compound
-
5-hexynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 5-hexynoic acid (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add DMAP (0.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the alkyne-tagged this compound probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Target Identification using Affinity-Based Pulldown with a Biotinylated Probe
This protocol outlines the use of a biotinylated this compound probe to isolate target proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control probe (biotin with linker only)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Culture the cells of interest to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound probe (or control probe) at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
Capture of Protein Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Protein Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie blue or silver staining. Excise unique bands that appear in the probe-treated sample but not in the control.
-
Mass Spectrometry: Subject the excised protein bands to in-gel digestion followed by LC-MS/MS analysis for protein identification.
Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its putative target protein in a cellular environment.
Materials:
-
Intact cells
-
This compound (unlabeled)
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes or plates
-
Western blotting reagents and antibodies for the target protein
Procedure:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a specific time to allow for target engagement.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification and Analysis: Transfer the supernatant to new tubes. Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
III. Data Presentation
Quantitative data from target identification and validation experiments should be presented in a clear and organized manner.
Table 1: Hypothetical Proteomics Data from Affinity Pulldown
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P12345 | GENE1 | 15.2 | 0.001 | Kinase |
| Q67890 | GENE2 | 12.8 | 0.003 | Transcriptional Regulator |
| R54321 | GENE3 | 2.1 | 0.25 | Metabolic Enzyme |
Table 2: Hypothetical CETSA Data for Target Protein GENE1
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 25 |
IV. Visualizations
Diagrams illustrating workflows and pathways can aid in understanding the experimental design and biological context.
Caption: Workflow for target identification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Preparing Terrestrosin K Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Terrestrosin K stock solutions for various experimental applications. This compound is a steroidal saponin (B1150181) isolated from Tribulus terrestris with potential applications in cardiovascular and cerebrovascular disease research.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₈₂O₂₄ | [3] |
| Molar Mass | 1079.2 g/mol | [3] |
| Appearance | White to off-white powder (typical for saponins) | General knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage Temperature | -20°C (for solid compound and stock solutions) | [4] |
Recommended Solvents and Storage
The choice of solvent is crucial for dissolving this compound and maintaining its stability. Based on available data, the following recommendations are provided.
| Solvent | Recommended Use | Storage of Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions for in vitro experiments. | Aliquot and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[5] Protect from light.[5] | DMSO is a common solvent for cell culture experiments, but high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%. |
| Methanol (B129727) | Alternative solvent for creating stock solutions, particularly for analytical purposes like chromatography.[6] | Aliquot and store at -20°C. | Ensure the methanol is of high purity (e.g., HPLC grade) to avoid introducing impurities into the experiment. |
| Phosphate-Buffered Saline (PBS) | Not a primary solvent for initial dissolution due to the hydrophobic nature of saponins. Used for preparing working solutions from a DMSO stock. | Prepare fresh daily. | This compound has low solubility in aqueous solutions. When diluting a DMSO stock into PBS, vortexing or sonication may be required to ensure a homogenous suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.0792 mg of this compound (Molar Mass = 1079.2 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 1.0792 mg, this would be 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication in an ultrasonic water bath can aid dissolution if necessary.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect from light.[5]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium or buffer to obtain the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a 1:100 dilution of the 10 mM stock solution to create an intermediate stock of 100 µM. To do this, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium or PBS. Vortex gently to mix.
-
Perform a further 1:10 dilution of the 100 µM intermediate stock to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells.
-
Application to Cells: Add the appropriate volume of the working solution and the vehicle control to your cell cultures.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Example of a serial dilution for a cell culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 3. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Terrestrosin K Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Terrestrosin K stock solutions for various experimental applications. This compound is a steroidal saponin (B1150181) isolated from Tribulus terrestris with potential applications in cardiovascular and cerebrovascular disease research.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₈₂O₂₄ | [3] |
| Molar Mass | 1079.2 g/mol | [3] |
| Appearance | White to off-white powder (typical for saponins) | General knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage Temperature | -20°C (for solid compound and stock solutions) | [4] |
Recommended Solvents and Storage
The choice of solvent is crucial for dissolving this compound and maintaining its stability. Based on available data, the following recommendations are provided.
| Solvent | Recommended Use | Storage of Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions for in vitro experiments. | Aliquot and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[5] Protect from light.[5] | DMSO is a common solvent for cell culture experiments, but high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%. |
| Methanol (B129727) | Alternative solvent for creating stock solutions, particularly for analytical purposes like chromatography.[6] | Aliquot and store at -20°C. | Ensure the methanol is of high purity (e.g., HPLC grade) to avoid introducing impurities into the experiment. |
| Phosphate-Buffered Saline (PBS) | Not a primary solvent for initial dissolution due to the hydrophobic nature of saponins. Used for preparing working solutions from a DMSO stock. | Prepare fresh daily. | This compound has low solubility in aqueous solutions. When diluting a DMSO stock into PBS, vortexing or sonication may be required to ensure a homogenous suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.0792 mg of this compound (Molar Mass = 1079.2 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 1.0792 mg, this would be 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication in an ultrasonic water bath can aid dissolution if necessary.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect from light.[5]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium or buffer to obtain the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a 1:100 dilution of the 10 mM stock solution to create an intermediate stock of 100 µM. To do this, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium or PBS. Vortex gently to mix.
-
Perform a further 1:10 dilution of the 100 µM intermediate stock to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells.
-
Application to Cells: Add the appropriate volume of the working solution and the vehicle control to your cell cultures.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Example of a serial dilution for a cell culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 3. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Terrestrosin K Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Terrestrosin K stock solutions for various experimental applications. This compound is a steroidal saponin isolated from Tribulus terrestris with potential applications in cardiovascular and cerebrovascular disease research.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₈₂O₂₄ | [3] |
| Molar Mass | 1079.2 g/mol | [3] |
| Appearance | White to off-white powder (typical for saponins) | General knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage Temperature | -20°C (for solid compound and stock solutions) | [4] |
Recommended Solvents and Storage
The choice of solvent is crucial for dissolving this compound and maintaining its stability. Based on available data, the following recommendations are provided.
| Solvent | Recommended Use | Storage of Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions for in vitro experiments. | Aliquot and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[5] Protect from light.[5] | DMSO is a common solvent for cell culture experiments, but high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%. |
| Methanol | Alternative solvent for creating stock solutions, particularly for analytical purposes like chromatography.[6] | Aliquot and store at -20°C. | Ensure the methanol is of high purity (e.g., HPLC grade) to avoid introducing impurities into the experiment. |
| Phosphate-Buffered Saline (PBS) | Not a primary solvent for initial dissolution due to the hydrophobic nature of saponins. Used for preparing working solutions from a DMSO stock. | Prepare fresh daily. | This compound has low solubility in aqueous solutions. When diluting a DMSO stock into PBS, vortexing or sonication may be required to ensure a homogenous suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.0792 mg of this compound (Molar Mass = 1079.2 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 1.0792 mg, this would be 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication in an ultrasonic water bath can aid dissolution if necessary.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect from light.[5]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium or buffer to obtain the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a 1:100 dilution of the 10 mM stock solution to create an intermediate stock of 100 µM. To do this, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium or PBS. Vortex gently to mix.
-
Perform a further 1:10 dilution of the 100 µM intermediate stock to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells.
-
Application to Cells: Add the appropriate volume of the working solution and the vehicle control to your cell cultures.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Example of a serial dilution for a cell culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:193605-07-1 | Chemsrc [chemsrc.com]
- 3. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin K in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin (B1150181) found in Tribulus terrestris, is emerging as a compound of interest in the field of neuroprotection. While much of the current research has focused on the effects of the whole Tribulus terrestris extract, this compound has been identified as a key quality marker, suggesting its significant contribution to the plant's therapeutic properties.[1] These properties include antioxidant, anti-inflammatory, and anti-apoptotic effects, which are critical in combating neurodegenerative diseases. This document provides an overview of the potential applications of this compound in neuroprotection studies, based on the current understanding of Tribulus terrestris extracts. It also includes detailed experimental protocols and outlines key signaling pathways that may be modulated by this compound.
Disclaimer: The following data and protocols are primarily derived from studies on Tribulus terrestris extracts. Further research using isolated this compound is necessary to definitively attribute these effects to the compound itself.
Data Presentation
The neuroprotective effects of Tribulus terrestris extracts, rich in saponins (B1172615) like this compound, have been evaluated in various preclinical models. The data below summarizes key findings from these studies.
Table 1: Summary of Neuroprotective Effects of Tribulus terrestris Extract in In Vivo Models
| Model | Treatment | Dosage | Key Findings | Reference |
| Haloperidol-induced Parkinson's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Dose-dependent improvement in motor function (catalepsy, hang test); restoration of antioxidant enzyme levels (CAT, SOD, GSH, GPx); decreased MDA levels; downregulation of α-synuclein, AChE, TNF-α, and IL-1β mRNA expression.[2] | [2] |
| Aluminum Chloride-induced Alzheimer's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Significant improvement in behavioral parameters; increased antioxidant enzyme levels; decreased acetylcholinesterase levels; reduction in neurofibrillary tangles.[3][4] | [3][4] |
| Bilateral Common Carotid Artery Occlusion (Ischemic Stroke, Rats) | Aqueous T. terrestris Extract (AQTT) | 50, 100 mg/kg | Reduced inflammation; downregulation of NF-κB and stress kinases (JNK, p38MAPK); decreased apoptosis (caspase-dependent and -independent pathways); reduced GSK3β levels and increased p-Ser9 GSK3β.[5] | [5] |
| Middle Cerebral Artery Occlusion (MCAO, Ischemic Stroke, Rats) | Gross Saponins of T. terrestris Fruit (GSTTF) | Not specified | Significant recovery in the infarct area; regulation of multiple metabolic pathways.[6][7] | [6][7] |
Key Signaling Pathways
The neuroprotective effects of compounds found in Tribulus terrestris are believed to be mediated through the modulation of several key signaling pathways.
1. PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Terpenoids and other natural products have been shown to exert neuroprotection by activating the PI3K/Akt pathway.[8] Activation of Akt can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2.[8]
Caption: PI3K/Akt signaling pathway in neuroprotection.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, plays a complex role in neuronal function. While ERK activation is often associated with neuronal survival and differentiation[9][10], the activation of JNK and p38 is frequently linked to stress responses and apoptosis.[5]
Caption: MAPK signaling pathways in neuronal stress and survival.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay using Neuronal Cell Culture
This protocol outlines a method to assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or glutamate (B1630785) for excitotoxicity model)
- MTT or other viability assay kit
- Phosphate-buffered saline (PBS)
- 96-well plates
2. Procedure:
- Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control group.
- Neurotoxin Exposure: Induce neuronal damage by adding the neurotoxin to the culture medium. Include a control group without neurotoxin and a group with only the neurotoxin.
- Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
- Viability Assessment: Measure cell viability using an MTT assay or a similar method.
- Data Analysis: Calculate the percentage of viable cells relative to the control group.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Neuronal Cells\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"];
Pre_treat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Neurotoxin [label="Add Neurotoxin\n(e.g., 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubate\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
Viability_Assay [label="Perform Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze_Data [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Seed_Cells;
Seed_Cells -> Pre_treat;
Pre_treat -> Add_Neurotoxin;
Add_Neurotoxin -> Incubate;
Incubate -> Viability_Assay;
Viability_Assay -> Analyze_Data;
Analyze_Data -> End;
}
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Study in a Rodent Model of Neurodegeneration
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in an animal model, such as the MPTP model of Parkinson's disease or the scopolamine (B1681570) model of cognitive impairment.
1. Animals and Housing:
- Use appropriate rodent strain (e.g., C57BL/6 mice for MPTP model, Sprague-Dawley rats for scopolamine model).
- House animals in a controlled environment with ad libitum access to food and water.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
- Control Group: Receives vehicle only.
- Disease Model Group: Receives the neurotoxin (e.g., MPTP) and vehicle.
- Treatment Groups: Receive the neurotoxin and different doses of this compound.
- Positive Control Group (Optional): Receives the neurotoxin and a known neuroprotective agent.
3. Procedure:
- Acclimatization: Acclimatize animals to the housing conditions for at least one week.
- Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after the induction of the neurodegenerative model.
- Induction of Neurodegeneration: Administer the neurotoxin according to established protocols.
- Behavioral Testing: Perform a battery of behavioral tests to assess motor function, learning, and memory (e.g., rotarod test, Morris water maze).
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
- Biochemical and Histological Analysis:
- Measure levels of neurotransmitters (e.g., dopamine (B1211576) in the striatum).
- Assess markers of oxidative stress (e.g., MDA, SOD, GSH).
- Analyze inflammatory markers (e.g., TNF-α, IL-1β).
- Perform histological staining (e.g., Nissl staining for neuronal loss, immunohistochemistry for specific proteins like tyrosine hydroxylase).
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Acclimatize [label="Acclimatize Animals", fillcolor="#FFFFFF", fontcolor="#202124"];
Group_Assignment [label="Assign to Experimental Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Induce_Disease [label="Induce Neurodegeneration\n(e.g., MPTP injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Behavioral_Tests [label="Conduct Behavioral Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tissue_Collection [label="Euthanize and Collect\nBrain Tissue", fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Acclimatize;
Acclimatize -> Group_Assignment;
Group_Assignment -> Treatment;
Treatment -> Induce_Disease;
Induce_Disease -> Behavioral_Tests;
Behavioral_Tests -> Tissue_Collection;
Tissue_Collection -> Analysis;
Analysis -> End;
}
Caption: General workflow for an in vivo neuroprotection study.
Conclusion
This compound holds promise as a neuroprotective agent, likely acting through the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. The provided application notes and protocols, derived from studies on Tribulus terrestris extracts, offer a solid foundation for researchers to investigate the specific neuroprotective potential of isolated this compound. Future studies should focus on confirming these effects and elucidating the precise molecular mechanisms of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Parkinson’s Activity of Tribulus terrestris via Modulation of AChE, α-Synuclein, TNF-α, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective evaluation of Tribulus terrestris L. in aluminum chloride induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tribulusterine Containing Tribulus terrestris Extract Exhibited Neuroprotection Through Attenuating Stress Kinases Mediated Inflammatory Mechanism: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin K in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin (B1150181) found in Tribulus terrestris, is emerging as a compound of interest in the field of neuroprotection. While much of the current research has focused on the effects of the whole Tribulus terrestris extract, this compound has been identified as a key quality marker, suggesting its significant contribution to the plant's therapeutic properties.[1] These properties include antioxidant, anti-inflammatory, and anti-apoptotic effects, which are critical in combating neurodegenerative diseases. This document provides an overview of the potential applications of this compound in neuroprotection studies, based on the current understanding of Tribulus terrestris extracts. It also includes detailed experimental protocols and outlines key signaling pathways that may be modulated by this compound.
Disclaimer: The following data and protocols are primarily derived from studies on Tribulus terrestris extracts. Further research using isolated this compound is necessary to definitively attribute these effects to the compound itself.
Data Presentation
The neuroprotective effects of Tribulus terrestris extracts, rich in saponins (B1172615) like this compound, have been evaluated in various preclinical models. The data below summarizes key findings from these studies.
Table 1: Summary of Neuroprotective Effects of Tribulus terrestris Extract in In Vivo Models
| Model | Treatment | Dosage | Key Findings | Reference |
| Haloperidol-induced Parkinson's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Dose-dependent improvement in motor function (catalepsy, hang test); restoration of antioxidant enzyme levels (CAT, SOD, GSH, GPx); decreased MDA levels; downregulation of α-synuclein, AChE, TNF-α, and IL-1β mRNA expression.[2] | [2] |
| Aluminum Chloride-induced Alzheimer's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Significant improvement in behavioral parameters; increased antioxidant enzyme levels; decreased acetylcholinesterase levels; reduction in neurofibrillary tangles.[3][4] | [3][4] |
| Bilateral Common Carotid Artery Occlusion (Ischemic Stroke, Rats) | Aqueous T. terrestris Extract (AQTT) | 50, 100 mg/kg | Reduced inflammation; downregulation of NF-κB and stress kinases (JNK, p38MAPK); decreased apoptosis (caspase-dependent and -independent pathways); reduced GSK3β levels and increased p-Ser9 GSK3β.[5] | [5] |
| Middle Cerebral Artery Occlusion (MCAO, Ischemic Stroke, Rats) | Gross Saponins of T. terrestris Fruit (GSTTF) | Not specified | Significant recovery in the infarct area; regulation of multiple metabolic pathways.[6][7] | [6][7] |
Key Signaling Pathways
The neuroprotective effects of compounds found in Tribulus terrestris are believed to be mediated through the modulation of several key signaling pathways.
1. PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Terpenoids and other natural products have been shown to exert neuroprotection by activating the PI3K/Akt pathway.[8] Activation of Akt can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2.[8]
Caption: PI3K/Akt signaling pathway in neuroprotection.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, plays a complex role in neuronal function. While ERK activation is often associated with neuronal survival and differentiation[9][10], the activation of JNK and p38 is frequently linked to stress responses and apoptosis.[5]
Caption: MAPK signaling pathways in neuronal stress and survival.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay using Neuronal Cell Culture
This protocol outlines a method to assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or glutamate (B1630785) for excitotoxicity model)
- MTT or other viability assay kit
- Phosphate-buffered saline (PBS)
- 96-well plates
2. Procedure:
- Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control group.
- Neurotoxin Exposure: Induce neuronal damage by adding the neurotoxin to the culture medium. Include a control group without neurotoxin and a group with only the neurotoxin.
- Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
- Viability Assessment: Measure cell viability using an MTT assay or a similar method.
- Data Analysis: Calculate the percentage of viable cells relative to the control group.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Neuronal Cells\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"];
Pre_treat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Neurotoxin [label="Add Neurotoxin\n(e.g., 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubate\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
Viability_Assay [label="Perform Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze_Data [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Seed_Cells;
Seed_Cells -> Pre_treat;
Pre_treat -> Add_Neurotoxin;
Add_Neurotoxin -> Incubate;
Incubate -> Viability_Assay;
Viability_Assay -> Analyze_Data;
Analyze_Data -> End;
}
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Study in a Rodent Model of Neurodegeneration
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in an animal model, such as the MPTP model of Parkinson's disease or the scopolamine (B1681570) model of cognitive impairment.
1. Animals and Housing:
- Use appropriate rodent strain (e.g., C57BL/6 mice for MPTP model, Sprague-Dawley rats for scopolamine model).
- House animals in a controlled environment with ad libitum access to food and water.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
- Control Group: Receives vehicle only.
- Disease Model Group: Receives the neurotoxin (e.g., MPTP) and vehicle.
- Treatment Groups: Receive the neurotoxin and different doses of this compound.
- Positive Control Group (Optional): Receives the neurotoxin and a known neuroprotective agent.
3. Procedure:
- Acclimatization: Acclimatize animals to the housing conditions for at least one week.
- Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after the induction of the neurodegenerative model.
- Induction of Neurodegeneration: Administer the neurotoxin according to established protocols.
- Behavioral Testing: Perform a battery of behavioral tests to assess motor function, learning, and memory (e.g., rotarod test, Morris water maze).
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
- Biochemical and Histological Analysis:
- Measure levels of neurotransmitters (e.g., dopamine (B1211576) in the striatum).
- Assess markers of oxidative stress (e.g., MDA, SOD, GSH).
- Analyze inflammatory markers (e.g., TNF-α, IL-1β).
- Perform histological staining (e.g., Nissl staining for neuronal loss, immunohistochemistry for specific proteins like tyrosine hydroxylase).
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Acclimatize [label="Acclimatize Animals", fillcolor="#FFFFFF", fontcolor="#202124"];
Group_Assignment [label="Assign to Experimental Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Induce_Disease [label="Induce Neurodegeneration\n(e.g., MPTP injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Behavioral_Tests [label="Conduct Behavioral Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tissue_Collection [label="Euthanize and Collect\nBrain Tissue", fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Acclimatize;
Acclimatize -> Group_Assignment;
Group_Assignment -> Treatment;
Treatment -> Induce_Disease;
Induce_Disease -> Behavioral_Tests;
Behavioral_Tests -> Tissue_Collection;
Tissue_Collection -> Analysis;
Analysis -> End;
}
Caption: General workflow for an in vivo neuroprotection study.
Conclusion
This compound holds promise as a neuroprotective agent, likely acting through the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. The provided application notes and protocols, derived from studies on Tribulus terrestris extracts, offer a solid foundation for researchers to investigate the specific neuroprotective potential of isolated this compound. Future studies should focus on confirming these effects and elucidating the precise molecular mechanisms of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Parkinson’s Activity of Tribulus terrestris via Modulation of AChE, α-Synuclein, TNF-α, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective evaluation of Tribulus terrestris L. in aluminum chloride induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tribulusterine Containing Tribulus terrestris Extract Exhibited Neuroprotection Through Attenuating Stress Kinases Mediated Inflammatory Mechanism: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin K in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K, a steroidal saponin found in Tribulus terrestris, is emerging as a compound of interest in the field of neuroprotection. While much of the current research has focused on the effects of the whole Tribulus terrestris extract, this compound has been identified as a key quality marker, suggesting its significant contribution to the plant's therapeutic properties.[1] These properties include antioxidant, anti-inflammatory, and anti-apoptotic effects, which are critical in combating neurodegenerative diseases. This document provides an overview of the potential applications of this compound in neuroprotection studies, based on the current understanding of Tribulus terrestris extracts. It also includes detailed experimental protocols and outlines key signaling pathways that may be modulated by this compound.
Disclaimer: The following data and protocols are primarily derived from studies on Tribulus terrestris extracts. Further research using isolated this compound is necessary to definitively attribute these effects to the compound itself.
Data Presentation
The neuroprotective effects of Tribulus terrestris extracts, rich in saponins like this compound, have been evaluated in various preclinical models. The data below summarizes key findings from these studies.
Table 1: Summary of Neuroprotective Effects of Tribulus terrestris Extract in In Vivo Models
| Model | Treatment | Dosage | Key Findings | Reference |
| Haloperidol-induced Parkinson's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Dose-dependent improvement in motor function (catalepsy, hang test); restoration of antioxidant enzyme levels (CAT, SOD, GSH, GPx); decreased MDA levels; downregulation of α-synuclein, AChE, TNF-α, and IL-1β mRNA expression.[2] | [2] |
| Aluminum Chloride-induced Alzheimer's Disease (Rats) | T. terrestris Methanol Extract (TTME) | 100, 300, 1000 mg/kg (oral) | Significant improvement in behavioral parameters; increased antioxidant enzyme levels; decreased acetylcholinesterase levels; reduction in neurofibrillary tangles.[3][4] | [3][4] |
| Bilateral Common Carotid Artery Occlusion (Ischemic Stroke, Rats) | Aqueous T. terrestris Extract (AQTT) | 50, 100 mg/kg | Reduced inflammation; downregulation of NF-κB and stress kinases (JNK, p38MAPK); decreased apoptosis (caspase-dependent and -independent pathways); reduced GSK3β levels and increased p-Ser9 GSK3β.[5] | [5] |
| Middle Cerebral Artery Occlusion (MCAO, Ischemic Stroke, Rats) | Gross Saponins of T. terrestris Fruit (GSTTF) | Not specified | Significant recovery in the infarct area; regulation of multiple metabolic pathways.[6][7] | [6][7] |
Key Signaling Pathways
The neuroprotective effects of compounds found in Tribulus terrestris are believed to be mediated through the modulation of several key signaling pathways.
1. PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Terpenoids and other natural products have been shown to exert neuroprotection by activating the PI3K/Akt pathway.[8] Activation of Akt can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2.[8]
Caption: PI3K/Akt signaling pathway in neuroprotection.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, plays a complex role in neuronal function. While ERK activation is often associated with neuronal survival and differentiation[9][10], the activation of JNK and p38 is frequently linked to stress responses and apoptosis.[5]
Caption: MAPK signaling pathways in neuronal stress and survival.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay using Neuronal Cell Culture
This protocol outlines a method to assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or glutamate for excitotoxicity model)
- MTT or other viability assay kit
- Phosphate-buffered saline (PBS)
- 96-well plates
2. Procedure:
- Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control group.
- Neurotoxin Exposure: Induce neuronal damage by adding the neurotoxin to the culture medium. Include a control group without neurotoxin and a group with only the neurotoxin.
- Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
- Viability Assessment: Measure cell viability using an MTT assay or a similar method.
- Data Analysis: Calculate the percentage of viable cells relative to the control group.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Neuronal Cells\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"];
Pre_treat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Neurotoxin [label="Add Neurotoxin\n(e.g., 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubate\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
Viability_Assay [label="Perform Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze_Data [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Seed_Cells;
Seed_Cells -> Pre_treat;
Pre_treat -> Add_Neurotoxin;
Add_Neurotoxin -> Incubate;
Incubate -> Viability_Assay;
Viability_Assay -> Analyze_Data;
Analyze_Data -> End;
}
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Study in a Rodent Model of Neurodegeneration
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in an animal model, such as the MPTP model of Parkinson's disease or the scopolamine model of cognitive impairment.
1. Animals and Housing:
- Use appropriate rodent strain (e.g., C57BL/6 mice for MPTP model, Sprague-Dawley rats for scopolamine model).
- House animals in a controlled environment with ad libitum access to food and water.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
- Control Group: Receives vehicle only.
- Disease Model Group: Receives the neurotoxin (e.g., MPTP) and vehicle.
- Treatment Groups: Receive the neurotoxin and different doses of this compound.
- Positive Control Group (Optional): Receives the neurotoxin and a known neuroprotective agent.
3. Procedure:
- Acclimatization: Acclimatize animals to the housing conditions for at least one week.
- Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after the induction of the neurodegenerative model.
- Induction of Neurodegeneration: Administer the neurotoxin according to established protocols.
- Behavioral Testing: Perform a battery of behavioral tests to assess motor function, learning, and memory (e.g., rotarod test, Morris water maze).
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
- Biochemical and Histological Analysis:
- Measure levels of neurotransmitters (e.g., dopamine in the striatum).
- Assess markers of oxidative stress (e.g., MDA, SOD, GSH).
- Analyze inflammatory markers (e.g., TNF-α, IL-1β).
- Perform histological staining (e.g., Nissl staining for neuronal loss, immunohistochemistry for specific proteins like tyrosine hydroxylase).
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Acclimatize [label="Acclimatize Animals", fillcolor="#FFFFFF", fontcolor="#202124"];
Group_Assignment [label="Assign to Experimental Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Induce_Disease [label="Induce Neurodegeneration\n(e.g., MPTP injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Behavioral_Tests [label="Conduct Behavioral Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tissue_Collection [label="Euthanize and Collect\nBrain Tissue", fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Acclimatize;
Acclimatize -> Group_Assignment;
Group_Assignment -> Treatment;
Treatment -> Induce_Disease;
Induce_Disease -> Behavioral_Tests;
Behavioral_Tests -> Tissue_Collection;
Tissue_Collection -> Analysis;
Analysis -> End;
}
Caption: General workflow for an in vivo neuroprotection study.
Conclusion
This compound holds promise as a neuroprotective agent, likely acting through the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. The provided application notes and protocols, derived from studies on Tribulus terrestris extracts, offer a solid foundation for researchers to investigate the specific neuroprotective potential of isolated this compound. Future studies should focus on confirming these effects and elucidating the precise molecular mechanisms of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Parkinson’s Activity of Tribulus terrestris via Modulation of AChE, α-Synuclein, TNF-α, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective evaluation of Tribulus terrestris L. in aluminum chloride induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tribulusterine Containing Tribulus terrestris Extract Exhibited Neuroprotection Through Attenuating Stress Kinases Mediated Inflammatory Mechanism: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terrestrosin K in Anti-inflammatory Research Models
Disclaimer: As of December 2025, publicly available research specifically detailing the anti-inflammatory properties and mechanisms of Terrestrosin K is limited. The following application notes and protocols are based on studies of the closely related compound, Terrestrosin D , and extracts from Tribulus terrestris, the plant from which this compound is isolated. These compounds have demonstrated significant anti-inflammatory effects and are presented here as a proxy to guide research in this area. Researchers are advised to validate these protocols specifically for this compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The steroidal saponin (B1150181) this compound, found in Tribulus terrestris, is a potential candidate for anti-inflammatory drug development. This document provides an overview of the application of related compounds, Terrestrosin D and Tribulus terrestris extracts, in preclinical anti-inflammatory research models. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Data Presentation: Anti-inflammatory Effects of Terrestrosin D and Tribulus terrestris Extracts
The following tables summarize the quantitative data from studies on Terrestrosin D and Tribulus terrestris extracts in various anti-inflammatory models.
Table 1: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Heat-induced hemolysis | 400 | 68.5 | [1] |
| Egg albumin denaturation | 400 | 75.6 | [1] |
| Serum albumin denaturation | 400 | 80.2 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | 200 | 69.3 | [1] |
| Formaldehyde-induced paw edema | 200 | 71.3 | [1] |
Table 3: Effect of Terrestrosin D on Inflammatory Markers in a Bleomycin-Induced Lung Injury Model in Mice
| Marker in BALF | Treatment Group | Concentration/Level | p-value vs. BLM group | Reference |
| TNF-α | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
| IL-6 | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
BALF: Bronchoalveolar Lavage Fluid; BLM: Bleomycin; TED: Terrestrosin D.
Signaling Pathways
The anti-inflammatory effects of compounds from Tribulus terrestris are often attributed to their ability to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several subfamilies, including p38, JNK, and ERK. External stimuli like LPS can activate this pathway, leading to the phosphorylation of MAPK proteins, which in turn activate transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like Terrestrosin D.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in a murine macrophage cell line stimulated with LPS.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound (or the test compound) in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS control group (LPS, no compound).
4. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
6. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
For signaling pathway analysis, stimulate the cells with LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
Use an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
1. Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Experimental Groups:
-
Divide the mice into at least four groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Test compound (e.g., this compound at various doses) + carrageenan.
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg) + carrageenan.
-
3. Dosing:
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
4. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
5. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
6. Calculation of Edema Inhibition:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
While specific data on this compound is still emerging, the available information on the closely related Terrestrosin D and extracts of Tribulus terrestris strongly suggests a therapeutic potential for this class of compounds in inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to design and execute studies to further elucidate the anti-inflammatory properties and mechanisms of this compound. Future research should focus on isolating pure this compound and evaluating its efficacy and safety in a range of preclinical models.
References
Application Notes and Protocols for Terrestrosin K in Anti-inflammatory Research Models
Disclaimer: As of December 2025, publicly available research specifically detailing the anti-inflammatory properties and mechanisms of Terrestrosin K is limited. The following application notes and protocols are based on studies of the closely related compound, Terrestrosin D , and extracts from Tribulus terrestris, the plant from which this compound is isolated. These compounds have demonstrated significant anti-inflammatory effects and are presented here as a proxy to guide research in this area. Researchers are advised to validate these protocols specifically for this compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The steroidal saponin (B1150181) this compound, found in Tribulus terrestris, is a potential candidate for anti-inflammatory drug development. This document provides an overview of the application of related compounds, Terrestrosin D and Tribulus terrestris extracts, in preclinical anti-inflammatory research models. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Data Presentation: Anti-inflammatory Effects of Terrestrosin D and Tribulus terrestris Extracts
The following tables summarize the quantitative data from studies on Terrestrosin D and Tribulus terrestris extracts in various anti-inflammatory models.
Table 1: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Heat-induced hemolysis | 400 | 68.5 | [1] |
| Egg albumin denaturation | 400 | 75.6 | [1] |
| Serum albumin denaturation | 400 | 80.2 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | 200 | 69.3 | [1] |
| Formaldehyde-induced paw edema | 200 | 71.3 | [1] |
Table 3: Effect of Terrestrosin D on Inflammatory Markers in a Bleomycin-Induced Lung Injury Model in Mice
| Marker in BALF | Treatment Group | Concentration/Level | p-value vs. BLM group | Reference |
| TNF-α | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
| IL-6 | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
BALF: Bronchoalveolar Lavage Fluid; BLM: Bleomycin; TED: Terrestrosin D.
Signaling Pathways
The anti-inflammatory effects of compounds from Tribulus terrestris are often attributed to their ability to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several subfamilies, including p38, JNK, and ERK. External stimuli like LPS can activate this pathway, leading to the phosphorylation of MAPK proteins, which in turn activate transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like Terrestrosin D.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in a murine macrophage cell line stimulated with LPS.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound (or the test compound) in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS control group (LPS, no compound).
4. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
6. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
For signaling pathway analysis, stimulate the cells with LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
Use an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
1. Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Experimental Groups:
-
Divide the mice into at least four groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Test compound (e.g., this compound at various doses) + carrageenan.
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg) + carrageenan.
-
3. Dosing:
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
4. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
5. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
6. Calculation of Edema Inhibition:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
While specific data on this compound is still emerging, the available information on the closely related Terrestrosin D and extracts of Tribulus terrestris strongly suggests a therapeutic potential for this class of compounds in inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to design and execute studies to further elucidate the anti-inflammatory properties and mechanisms of this compound. Future research should focus on isolating pure this compound and evaluating its efficacy and safety in a range of preclinical models.
References
Application Notes and Protocols for Terrestrosin K in Anti-inflammatory Research Models
Disclaimer: As of December 2025, publicly available research specifically detailing the anti-inflammatory properties and mechanisms of Terrestrosin K is limited. The following application notes and protocols are based on studies of the closely related compound, Terrestrosin D , and extracts from Tribulus terrestris, the plant from which this compound is isolated. These compounds have demonstrated significant anti-inflammatory effects and are presented here as a proxy to guide research in this area. Researchers are advised to validate these protocols specifically for this compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The steroidal saponin this compound, found in Tribulus terrestris, is a potential candidate for anti-inflammatory drug development. This document provides an overview of the application of related compounds, Terrestrosin D and Tribulus terrestris extracts, in preclinical anti-inflammatory research models. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Data Presentation: Anti-inflammatory Effects of Terrestrosin D and Tribulus terrestris Extracts
The following tables summarize the quantitative data from studies on Terrestrosin D and Tribulus terrestris extracts in various anti-inflammatory models.
Table 1: In Vitro Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Heat-induced hemolysis | 400 | 68.5 | [1] |
| Egg albumin denaturation | 400 | 75.6 | [1] |
| Serum albumin denaturation | 400 | 80.2 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | 200 | 69.3 | [1] |
| Formaldehyde-induced paw edema | 200 | 71.3 | [1] |
Table 3: Effect of Terrestrosin D on Inflammatory Markers in a Bleomycin-Induced Lung Injury Model in Mice
| Marker in BALF | Treatment Group | Concentration/Level | p-value vs. BLM group | Reference |
| TNF-α | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
| IL-6 | BLM + TED (10 mg/kg) | Significantly Reduced | p < 0.01 | [2] |
BALF: Bronchoalveolar Lavage Fluid; BLM: Bleomycin; TED: Terrestrosin D.
Signaling Pathways
The anti-inflammatory effects of compounds from Tribulus terrestris are often attributed to their ability to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several subfamilies, including p38, JNK, and ERK. External stimuli like LPS can activate this pathway, leading to the phosphorylation of MAPK proteins, which in turn activate transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like Terrestrosin D.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in a murine macrophage cell line stimulated with LPS.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound (or the test compound) in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS control group (LPS, no compound).
4. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
6. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
For signaling pathway analysis, stimulate the cells with LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
Use an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
1. Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Experimental Groups:
-
Divide the mice into at least four groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Test compound (e.g., this compound at various doses) + carrageenan.
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg) + carrageenan.
-
3. Dosing:
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
4. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
5. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
6. Calculation of Edema Inhibition:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
While specific data on this compound is still emerging, the available information on the closely related Terrestrosin D and extracts of Tribulus terrestris strongly suggests a therapeutic potential for this class of compounds in inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to design and execute studies to further elucidate the anti-inflammatory properties and mechanisms of this compound. Future research should focus on isolating pure this compound and evaluating its efficacy and safety in a range of preclinical models.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Terrestrosin K Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terrestrosin K from its natural source, Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a steroidal saponin (B1150181) found in the plant Tribulus terrestris L.[1][2]. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including applications in cardiovascular and cerebrovascular diseases.[1] Efficient extraction is crucial for obtaining sufficient quantities for research and development.
Q2: What are the most common methods for extracting this compound?
Common methods for extracting steroidal saponins (B1172615) like this compound from Tribulus terrestris include:
-
Solvent Extraction: Maceration, reflux, and Soxhlet extraction are conventional methods.[3][4][5]
-
Ultrasound-Assisted Extraction (UAE): A more modern technique that can improve efficiency and reduce extraction time.[3][6][7]
The choice of method can significantly impact the yield and purity of the final extract.
Q3: Which solvents are most effective for this compound extraction?
Polar solvents are generally more effective for extracting polar saponins like this compound.[4] Commonly used solvents include:
-
Aqueous mixtures of ethanol or methanol (e.g., 70% ethanol)[4]
The addition of water to the organic solvent can enhance extraction efficiency due to the high polarity of saponins.[4]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and effective method for quantifying this compound, as many saponins lack a strong UV chromophore.[8][9][10] Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) can also be used for both quantification and structural identification.[9][11][12]
Q5: What are the critical parameters to optimize for maximizing this compound yield?
The following parameters are crucial for optimizing the extraction process:
-
Solvent Composition: The type of solvent and its concentration.[3][4]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.[3][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.[3][9]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction but may also dilute the extract and increase solvent waste.[3][13]
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate solvent selection. | Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70% ethanol).[4] |
| Suboptimal extraction temperature. | Optimize the temperature. While higher temperatures can increase solubility, they may also cause degradation. For reflux extraction, temperatures around 80-92°C have been used for related saponins.[2][3] For UAE, temperatures around 46°C have been found to be effective for total saponins from T. terrestris leaves.[6] | |
| Insufficient extraction time. | Increase the extraction time. However, be aware that prolonged heating can lead to the degradation of some saponins.[3] For reflux, 6 hours has been suggested, while for UAE, around 55 minutes may be optimal.[2][6] | |
| Inefficient extraction method. | Consider using Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times compared to conventional methods like maceration.[14] | |
| Poor solvent penetration. | Ensure the plant material is finely ground to increase the surface area available for extraction.[5] | |
| Degradation of this compound (indicated by multiple unknown peaks in HPLC) | Thermal degradation from prolonged high-temperature extraction. | Reduce the extraction time and/or temperature. For reflux extraction of related saponins, thermal decomposition was observed after 90 minutes.[3] |
| Acid hydrolysis of the saponin's sugar chains. | Avoid highly acidic conditions during extraction. Saponins can undergo acid hydrolysis, which cleaves the sugar moieties from the aglycone.[1][15] | |
| Formation of a "gum" during extraction | Co-extraction of impurities with the saponins. | This is a common issue in saponin extraction.[1][15] Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.[8] Subsequent purification steps using column chromatography are often necessary. |
| Inconsistent Extraction Results | Variability in the plant material. | The concentration of secondary metabolites in plants can vary depending on the harvest time and the specific part of the plant used.[16][17] Ensure consistent sourcing and processing of the plant material. |
| Inaccurate measurements. | Use calibrated equipment for all measurements, including solvent volumes and plant material weight.[18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of saponins from Tribulus terrestris. While not all data is specific to this compound, it provides a valuable starting point for experimental design.
Table 1: Comparison of Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Key Optimized Parameters | Yield/Efficiency | Reference |
| Soxhlet | 70% (v/v) Ethanol | Time: 240 min, Temperature: 70°C | Highest saponin yield (79.26%) in the study. | [19] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | Time: 55 min, Temp: 46°C, Solvent/Material: 35:1 mL/g | Total saponin extracting rate of 5.49%. | [6] |
| Reflux | 50% Isopropanol | Time: 60 min, Temp: 92°C, Solvent/Solid: 200 mL/g | Higher extraction yields for protodioscin (B192190) and dioscin (B1662501) compared to UAE in a single step. | [20] |
| Maceration | Methanol | Not specified | Lower yield compared to Soxhlet and UAE for other compounds. | [5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Saponins from T. terrestris Leaves
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 30% | [6] |
| Extraction Time | 55 minutes | [6] |
| Solvent to Material Ratio | 35:1 mL/g | [6] |
| Extraction Temperature | 46°C | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for total saponin extraction from Tribulus terrestris leaves.[6]
-
Preparation of Plant Material: Dry the aerial parts of Tribulus terrestris at room temperature and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 350 mL of 30% aqueous ethanol (a 35:1 solvent-to-material ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 46°C and sonicate for 55 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or a macroporous resin) and a gradient of solvents to isolate this compound.
-
-
Quantification:
-
Analyze the final extract using HPLC-ELSD or UPLC-TOF/MS to determine the concentration of this compound.
-
Protocol 2: Soxhlet Extraction of this compound
This protocol is based on a method optimized for saponin extraction from Tribulus terrestris.[4][19]
-
Preparation of Plant Material: Dry and finely powder the plant material as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 8 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Fill the round-bottom flask with 250 mL of 70% aqueous ethanol.
-
Heat the solvent to reflux and continue the extraction for 6-8 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.
-
-
Purification and Quantification:
-
Follow steps 4 and 5 from Protocol 1 for purification and quantification.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory and anti-angiogenic effects.
References
- 1. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. scielo.br [scielo.br]
- 6. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 9. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Characterization of Constituents in Tribulus terrestris from Different Habitats by UHPLC/Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. deepdyve.com [deepdyve.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terrestrosin K Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terrestrosin K from its natural source, Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a steroidal saponin (B1150181) found in the plant Tribulus terrestris L.[1][2]. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including applications in cardiovascular and cerebrovascular diseases.[1] Efficient extraction is crucial for obtaining sufficient quantities for research and development.
Q2: What are the most common methods for extracting this compound?
Common methods for extracting steroidal saponins (B1172615) like this compound from Tribulus terrestris include:
-
Solvent Extraction: Maceration, reflux, and Soxhlet extraction are conventional methods.[3][4][5]
-
Ultrasound-Assisted Extraction (UAE): A more modern technique that can improve efficiency and reduce extraction time.[3][6][7]
The choice of method can significantly impact the yield and purity of the final extract.
Q3: Which solvents are most effective for this compound extraction?
Polar solvents are generally more effective for extracting polar saponins like this compound.[4] Commonly used solvents include:
-
Aqueous mixtures of ethanol or methanol (e.g., 70% ethanol)[4]
The addition of water to the organic solvent can enhance extraction efficiency due to the high polarity of saponins.[4]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and effective method for quantifying this compound, as many saponins lack a strong UV chromophore.[8][9][10] Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) can also be used for both quantification and structural identification.[9][11][12]
Q5: What are the critical parameters to optimize for maximizing this compound yield?
The following parameters are crucial for optimizing the extraction process:
-
Solvent Composition: The type of solvent and its concentration.[3][4]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.[3][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.[3][9]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction but may also dilute the extract and increase solvent waste.[3][13]
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate solvent selection. | Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70% ethanol).[4] |
| Suboptimal extraction temperature. | Optimize the temperature. While higher temperatures can increase solubility, they may also cause degradation. For reflux extraction, temperatures around 80-92°C have been used for related saponins.[2][3] For UAE, temperatures around 46°C have been found to be effective for total saponins from T. terrestris leaves.[6] | |
| Insufficient extraction time. | Increase the extraction time. However, be aware that prolonged heating can lead to the degradation of some saponins.[3] For reflux, 6 hours has been suggested, while for UAE, around 55 minutes may be optimal.[2][6] | |
| Inefficient extraction method. | Consider using Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times compared to conventional methods like maceration.[14] | |
| Poor solvent penetration. | Ensure the plant material is finely ground to increase the surface area available for extraction.[5] | |
| Degradation of this compound (indicated by multiple unknown peaks in HPLC) | Thermal degradation from prolonged high-temperature extraction. | Reduce the extraction time and/or temperature. For reflux extraction of related saponins, thermal decomposition was observed after 90 minutes.[3] |
| Acid hydrolysis of the saponin's sugar chains. | Avoid highly acidic conditions during extraction. Saponins can undergo acid hydrolysis, which cleaves the sugar moieties from the aglycone.[1][15] | |
| Formation of a "gum" during extraction | Co-extraction of impurities with the saponins. | This is a common issue in saponin extraction.[1][15] Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.[8] Subsequent purification steps using column chromatography are often necessary. |
| Inconsistent Extraction Results | Variability in the plant material. | The concentration of secondary metabolites in plants can vary depending on the harvest time and the specific part of the plant used.[16][17] Ensure consistent sourcing and processing of the plant material. |
| Inaccurate measurements. | Use calibrated equipment for all measurements, including solvent volumes and plant material weight.[18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of saponins from Tribulus terrestris. While not all data is specific to this compound, it provides a valuable starting point for experimental design.
Table 1: Comparison of Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Key Optimized Parameters | Yield/Efficiency | Reference |
| Soxhlet | 70% (v/v) Ethanol | Time: 240 min, Temperature: 70°C | Highest saponin yield (79.26%) in the study. | [19] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | Time: 55 min, Temp: 46°C, Solvent/Material: 35:1 mL/g | Total saponin extracting rate of 5.49%. | [6] |
| Reflux | 50% Isopropanol | Time: 60 min, Temp: 92°C, Solvent/Solid: 200 mL/g | Higher extraction yields for protodioscin (B192190) and dioscin (B1662501) compared to UAE in a single step. | [20] |
| Maceration | Methanol | Not specified | Lower yield compared to Soxhlet and UAE for other compounds. | [5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Saponins from T. terrestris Leaves
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 30% | [6] |
| Extraction Time | 55 minutes | [6] |
| Solvent to Material Ratio | 35:1 mL/g | [6] |
| Extraction Temperature | 46°C | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for total saponin extraction from Tribulus terrestris leaves.[6]
-
Preparation of Plant Material: Dry the aerial parts of Tribulus terrestris at room temperature and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 350 mL of 30% aqueous ethanol (a 35:1 solvent-to-material ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 46°C and sonicate for 55 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or a macroporous resin) and a gradient of solvents to isolate this compound.
-
-
Quantification:
-
Analyze the final extract using HPLC-ELSD or UPLC-TOF/MS to determine the concentration of this compound.
-
Protocol 2: Soxhlet Extraction of this compound
This protocol is based on a method optimized for saponin extraction from Tribulus terrestris.[4][19]
-
Preparation of Plant Material: Dry and finely powder the plant material as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 8 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Fill the round-bottom flask with 250 mL of 70% aqueous ethanol.
-
Heat the solvent to reflux and continue the extraction for 6-8 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.
-
-
Purification and Quantification:
-
Follow steps 4 and 5 from Protocol 1 for purification and quantification.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory and anti-angiogenic effects.
References
- 1. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. scielo.br [scielo.br]
- 6. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 9. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Characterization of Constituents in Tribulus terrestris from Different Habitats by UHPLC/Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. deepdyve.com [deepdyve.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terrestrosin K Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terrestrosin K from its natural source, Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a steroidal saponin found in the plant Tribulus terrestris L.[1][2]. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including applications in cardiovascular and cerebrovascular diseases.[1] Efficient extraction is crucial for obtaining sufficient quantities for research and development.
Q2: What are the most common methods for extracting this compound?
Common methods for extracting steroidal saponins like this compound from Tribulus terrestris include:
-
Solvent Extraction: Maceration, reflux, and Soxhlet extraction are conventional methods.[3][4][5]
-
Ultrasound-Assisted Extraction (UAE): A more modern technique that can improve efficiency and reduce extraction time.[3][6][7]
The choice of method can significantly impact the yield and purity of the final extract.
Q3: Which solvents are most effective for this compound extraction?
Polar solvents are generally more effective for extracting polar saponins like this compound.[4] Commonly used solvents include:
-
Ethanol
-
Methanol
-
Aqueous mixtures of ethanol or methanol (e.g., 70% ethanol)[4]
The addition of water to the organic solvent can enhance extraction efficiency due to the high polarity of saponins.[4]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and effective method for quantifying this compound, as many saponins lack a strong UV chromophore.[8][9][10] Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) can also be used for both quantification and structural identification.[9][11][12]
Q5: What are the critical parameters to optimize for maximizing this compound yield?
The following parameters are crucial for optimizing the extraction process:
-
Solvent Composition: The type of solvent and its concentration.[3][4]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.[3][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.[3][9]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction but may also dilute the extract and increase solvent waste.[3][13]
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate solvent selection. | Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70% ethanol).[4] |
| Suboptimal extraction temperature. | Optimize the temperature. While higher temperatures can increase solubility, they may also cause degradation. For reflux extraction, temperatures around 80-92°C have been used for related saponins.[2][3] For UAE, temperatures around 46°C have been found to be effective for total saponins from T. terrestris leaves.[6] | |
| Insufficient extraction time. | Increase the extraction time. However, be aware that prolonged heating can lead to the degradation of some saponins.[3] For reflux, 6 hours has been suggested, while for UAE, around 55 minutes may be optimal.[2][6] | |
| Inefficient extraction method. | Consider using Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times compared to conventional methods like maceration.[14] | |
| Poor solvent penetration. | Ensure the plant material is finely ground to increase the surface area available for extraction.[5] | |
| Degradation of this compound (indicated by multiple unknown peaks in HPLC) | Thermal degradation from prolonged high-temperature extraction. | Reduce the extraction time and/or temperature. For reflux extraction of related saponins, thermal decomposition was observed after 90 minutes.[3] |
| Acid hydrolysis of the saponin's sugar chains. | Avoid highly acidic conditions during extraction. Saponins can undergo acid hydrolysis, which cleaves the sugar moieties from the aglycone.[1][15] | |
| Formation of a "gum" during extraction | Co-extraction of impurities with the saponins. | This is a common issue in saponin extraction.[1][15] Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar compounds.[8] Subsequent purification steps using column chromatography are often necessary. |
| Inconsistent Extraction Results | Variability in the plant material. | The concentration of secondary metabolites in plants can vary depending on the harvest time and the specific part of the plant used.[16][17] Ensure consistent sourcing and processing of the plant material. |
| Inaccurate measurements. | Use calibrated equipment for all measurements, including solvent volumes and plant material weight.[18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of saponins from Tribulus terrestris. While not all data is specific to this compound, it provides a valuable starting point for experimental design.
Table 1: Comparison of Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Key Optimized Parameters | Yield/Efficiency | Reference |
| Soxhlet | 70% (v/v) Ethanol | Time: 240 min, Temperature: 70°C | Highest saponin yield (79.26%) in the study. | [19] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | Time: 55 min, Temp: 46°C, Solvent/Material: 35:1 mL/g | Total saponin extracting rate of 5.49%. | [6] |
| Reflux | 50% Isopropanol | Time: 60 min, Temp: 92°C, Solvent/Solid: 200 mL/g | Higher extraction yields for protodioscin and dioscin compared to UAE in a single step. | [20] |
| Maceration | Methanol | Not specified | Lower yield compared to Soxhlet and UAE for other compounds. | [5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Saponins from T. terrestris Leaves
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 30% | [6] |
| Extraction Time | 55 minutes | [6] |
| Solvent to Material Ratio | 35:1 mL/g | [6] |
| Extraction Temperature | 46°C | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for total saponin extraction from Tribulus terrestris leaves.[6]
-
Preparation of Plant Material: Dry the aerial parts of Tribulus terrestris at room temperature and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 350 mL of 30% aqueous ethanol (a 35:1 solvent-to-material ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 46°C and sonicate for 55 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or a macroporous resin) and a gradient of solvents to isolate this compound.
-
-
Quantification:
-
Analyze the final extract using HPLC-ELSD or UPLC-TOF/MS to determine the concentration of this compound.
-
Protocol 2: Soxhlet Extraction of this compound
This protocol is based on a method optimized for saponin extraction from Tribulus terrestris.[4][19]
-
Preparation of Plant Material: Dry and finely powder the plant material as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 8 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Fill the round-bottom flask with 250 mL of 70% aqueous ethanol.
-
Heat the solvent to reflux and continue the extraction for 6-8 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.
-
-
Purification and Quantification:
-
Follow steps 4 and 5 from Protocol 1 for purification and quantification.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory and anti-angiogenic effects.
References
- 1. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. scielo.br [scielo.br]
- 6. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 9. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Characterization of Constituents in Tribulus terrestris from Different Habitats by UHPLC/Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. deepdyve.com [deepdyve.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Terrestrosin K
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of Terrestrosin K, a steroidal saponin (B1150181) found in Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during extraction, separation, and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Crude Saponin Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical for saponin yield. While methanol (B129727) or ethanol (B145695) are commonly used, the efficiency can be improved by using aqueous mixtures. A 70% ethanol solution can significantly increase the extraction efficiency due to the high polarity of water, which allows the solvent to penetrate the plant matrix more effectively.[1] |
| Suboptimal Extraction Method | Different extraction techniques can yield varying amounts of saponins (B1172615).[2] Consider optimizing your current method or exploring alternatives such as Ultrasound-Assisted Extraction (UAE), Soxhlet extraction, or refluxing.[1][2] For instance, Soxhlet extraction with ethanol has been shown to be an effective method for obtaining a high yield of saponins from Tribulus terrestris.[1] |
| Plant Material Variability | The concentration of this compound can vary depending on the geographical origin, harvest time, and the part of the plant used (fruits, leaves, or whole plant).[3] Ensure the use of high-quality, authenticated plant material, preferably the fruits, which are reported to contain this compound.[3] |
| Thermal Degradation | Saponins can be sensitive to high temperatures.[2] If using heat-based extraction methods like refluxing or Soxhlet, monitor the temperature and extraction time to avoid degradation of this compound.[4] Processing at temperatures between 180°C and 240°C can lead to a decrease in the content of this compound over time.[4] |
Issue 2: Poor Chromatographic Separation and Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica (B1680970) gel is a common choice for saponin purification, but its polar nature can lead to strong, sometimes irreversible, adsorption and peak tailing.[5] If using silica gel, consider optimizing the mobile phase. Alternatively, consider using a different stationary phase like C18 reversed-phase silica gel or macroporous resins, which have shown good results for separating Tribulus terrestris saponins.[6] |
| Suboptimal Mobile Phase | The composition of the mobile phase is crucial for achieving good separation. For normal-phase chromatography on silica gel, a common solvent system is a mixture of chloroform, methanol, and water.[5] Systematically varying the proportions of these solvents can improve resolution.[5] Adding a small amount of acetic acid or ammonia (B1221849) to the mobile phase can sometimes improve peak shape by suppressing ionization.[5] For reversed-phase chromatography, gradients of methanol-water or acetonitrile-water are typically used. |
| Co-elution of Structurally Similar Saponins | Tribulus terrestris contains a complex mixture of steroidal saponins with similar structures, making their separation challenging.[3] High-Performance Liquid Chromatography (HPLC) is often necessary to achieve baseline separation.[4] Consider using a high-resolution column and optimizing the gradient elution program. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating complex saponin mixtures.[7][8] |
| Sample Overload | Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load and ensure the sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.[5] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Polysaccharides | The high polarity of saponins means that water-soluble polysaccharides are often co-extracted, leading to a viscous and difficult-to-handle extract.[5] To mitigate this, perform a pre-extraction step with a less polar solvent to remove some interfering compounds. Alternatively, after extraction, dissolve the crude extract in water and precipitate the saponins by adding a suitable organic solvent (e.g., acetone).[9] |
| Presence of Pigments and Flavonoids | The initial extract is often dark and contains pigments and other phenolic compounds like flavonoids.[3] These can be removed by passing the extract through a macroporous resin column and washing with water or a low percentage of ethanol before eluting the saponins with a higher concentration of ethanol.[6] |
| Residual Solvents | Ensure complete removal of extraction and chromatography solvents from the final product by using appropriate drying techniques, such as vacuum drying or lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical source and molecular formula of this compound?
A1: this compound is a steroidal saponin that has been reported in the fruits of Tribulus terrestris.[3][10] Its molecular formula is C₅₁H₈₂O₂₄.[10]
Q2: What analytical techniques are suitable for detecting and quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common method for the analysis of this compound and other saponins, as many do not possess a strong UV chromophore.[4][7][8] Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS) can be used for qualitative characterization.[4]
Q3: Are there any specific safety precautions to consider when working with Tribulus terrestris extracts?
A3: While Tribulus terrestris is widely used in traditional medicine, some studies have indicated potential for hepatorenal toxicity with certain saponin constituents, such as Terrestrosin D.[11][12] It is advisable to handle all extracts and purified compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). Purity can be assessed by HPLC, preferably using a different column or mobile phase system from the one used for purification to ensure no hidden impurities are co-eluting.
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris
-
Material Preparation: Dry the fruits of Tribulus terrestris and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.[1]
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform liquid-liquid extraction with n-butanol.[9] The saponins will partition into the n-butanol layer.
-
Collect the n-butanol layer and concentrate it to dryness to obtain the crude saponin extract.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Terrestrosin K
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of Terrestrosin K, a steroidal saponin (B1150181) found in Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during extraction, separation, and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Crude Saponin Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical for saponin yield. While methanol (B129727) or ethanol (B145695) are commonly used, the efficiency can be improved by using aqueous mixtures. A 70% ethanol solution can significantly increase the extraction efficiency due to the high polarity of water, which allows the solvent to penetrate the plant matrix more effectively.[1] |
| Suboptimal Extraction Method | Different extraction techniques can yield varying amounts of saponins (B1172615).[2] Consider optimizing your current method or exploring alternatives such as Ultrasound-Assisted Extraction (UAE), Soxhlet extraction, or refluxing.[1][2] For instance, Soxhlet extraction with ethanol has been shown to be an effective method for obtaining a high yield of saponins from Tribulus terrestris.[1] |
| Plant Material Variability | The concentration of this compound can vary depending on the geographical origin, harvest time, and the part of the plant used (fruits, leaves, or whole plant).[3] Ensure the use of high-quality, authenticated plant material, preferably the fruits, which are reported to contain this compound.[3] |
| Thermal Degradation | Saponins can be sensitive to high temperatures.[2] If using heat-based extraction methods like refluxing or Soxhlet, monitor the temperature and extraction time to avoid degradation of this compound.[4] Processing at temperatures between 180°C and 240°C can lead to a decrease in the content of this compound over time.[4] |
Issue 2: Poor Chromatographic Separation and Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica (B1680970) gel is a common choice for saponin purification, but its polar nature can lead to strong, sometimes irreversible, adsorption and peak tailing.[5] If using silica gel, consider optimizing the mobile phase. Alternatively, consider using a different stationary phase like C18 reversed-phase silica gel or macroporous resins, which have shown good results for separating Tribulus terrestris saponins.[6] |
| Suboptimal Mobile Phase | The composition of the mobile phase is crucial for achieving good separation. For normal-phase chromatography on silica gel, a common solvent system is a mixture of chloroform, methanol, and water.[5] Systematically varying the proportions of these solvents can improve resolution.[5] Adding a small amount of acetic acid or ammonia (B1221849) to the mobile phase can sometimes improve peak shape by suppressing ionization.[5] For reversed-phase chromatography, gradients of methanol-water or acetonitrile-water are typically used. |
| Co-elution of Structurally Similar Saponins | Tribulus terrestris contains a complex mixture of steroidal saponins with similar structures, making their separation challenging.[3] High-Performance Liquid Chromatography (HPLC) is often necessary to achieve baseline separation.[4] Consider using a high-resolution column and optimizing the gradient elution program. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating complex saponin mixtures.[7][8] |
| Sample Overload | Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load and ensure the sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.[5] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Polysaccharides | The high polarity of saponins means that water-soluble polysaccharides are often co-extracted, leading to a viscous and difficult-to-handle extract.[5] To mitigate this, perform a pre-extraction step with a less polar solvent to remove some interfering compounds. Alternatively, after extraction, dissolve the crude extract in water and precipitate the saponins by adding a suitable organic solvent (e.g., acetone).[9] |
| Presence of Pigments and Flavonoids | The initial extract is often dark and contains pigments and other phenolic compounds like flavonoids.[3] These can be removed by passing the extract through a macroporous resin column and washing with water or a low percentage of ethanol before eluting the saponins with a higher concentration of ethanol.[6] |
| Residual Solvents | Ensure complete removal of extraction and chromatography solvents from the final product by using appropriate drying techniques, such as vacuum drying or lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical source and molecular formula of this compound?
A1: this compound is a steroidal saponin that has been reported in the fruits of Tribulus terrestris.[3][10] Its molecular formula is C₅₁H₈₂O₂₄.[10]
Q2: What analytical techniques are suitable for detecting and quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common method for the analysis of this compound and other saponins, as many do not possess a strong UV chromophore.[4][7][8] Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS) can be used for qualitative characterization.[4]
Q3: Are there any specific safety precautions to consider when working with Tribulus terrestris extracts?
A3: While Tribulus terrestris is widely used in traditional medicine, some studies have indicated potential for hepatorenal toxicity with certain saponin constituents, such as Terrestrosin D.[11][12] It is advisable to handle all extracts and purified compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). Purity can be assessed by HPLC, preferably using a different column or mobile phase system from the one used for purification to ensure no hidden impurities are co-eluting.
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris
-
Material Preparation: Dry the fruits of Tribulus terrestris and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.[1]
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform liquid-liquid extraction with n-butanol.[9] The saponins will partition into the n-butanol layer.
-
Collect the n-butanol layer and concentrate it to dryness to obtain the crude saponin extract.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Terrestrosin K
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of Terrestrosin K, a steroidal saponin found in Tribulus terrestris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during extraction, separation, and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Crude Saponin Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical for saponin yield. While methanol or ethanol are commonly used, the efficiency can be improved by using aqueous mixtures. A 70% ethanol solution can significantly increase the extraction efficiency due to the high polarity of water, which allows the solvent to penetrate the plant matrix more effectively.[1] |
| Suboptimal Extraction Method | Different extraction techniques can yield varying amounts of saponins.[2] Consider optimizing your current method or exploring alternatives such as Ultrasound-Assisted Extraction (UAE), Soxhlet extraction, or refluxing.[1][2] For instance, Soxhlet extraction with ethanol has been shown to be an effective method for obtaining a high yield of saponins from Tribulus terrestris.[1] |
| Plant Material Variability | The concentration of this compound can vary depending on the geographical origin, harvest time, and the part of the plant used (fruits, leaves, or whole plant).[3] Ensure the use of high-quality, authenticated plant material, preferably the fruits, which are reported to contain this compound.[3] |
| Thermal Degradation | Saponins can be sensitive to high temperatures.[2] If using heat-based extraction methods like refluxing or Soxhlet, monitor the temperature and extraction time to avoid degradation of this compound.[4] Processing at temperatures between 180°C and 240°C can lead to a decrease in the content of this compound over time.[4] |
Issue 2: Poor Chromatographic Separation and Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is a common choice for saponin purification, but its polar nature can lead to strong, sometimes irreversible, adsorption and peak tailing.[5] If using silica gel, consider optimizing the mobile phase. Alternatively, consider using a different stationary phase like C18 reversed-phase silica gel or macroporous resins, which have shown good results for separating Tribulus terrestris saponins.[6] |
| Suboptimal Mobile Phase | The composition of the mobile phase is crucial for achieving good separation. For normal-phase chromatography on silica gel, a common solvent system is a mixture of chloroform, methanol, and water.[5] Systematically varying the proportions of these solvents can improve resolution.[5] Adding a small amount of acetic acid or ammonia to the mobile phase can sometimes improve peak shape by suppressing ionization.[5] For reversed-phase chromatography, gradients of methanol-water or acetonitrile-water are typically used. |
| Co-elution of Structurally Similar Saponins | Tribulus terrestris contains a complex mixture of steroidal saponins with similar structures, making their separation challenging.[3] High-Performance Liquid Chromatography (HPLC) is often necessary to achieve baseline separation.[4] Consider using a high-resolution column and optimizing the gradient elution program. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating complex saponin mixtures.[7][8] |
| Sample Overload | Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load and ensure the sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.[5] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Polysaccharides | The high polarity of saponins means that water-soluble polysaccharides are often co-extracted, leading to a viscous and difficult-to-handle extract.[5] To mitigate this, perform a pre-extraction step with a less polar solvent to remove some interfering compounds. Alternatively, after extraction, dissolve the crude extract in water and precipitate the saponins by adding a suitable organic solvent (e.g., acetone).[9] |
| Presence of Pigments and Flavonoids | The initial extract is often dark and contains pigments and other phenolic compounds like flavonoids.[3] These can be removed by passing the extract through a macroporous resin column and washing with water or a low percentage of ethanol before eluting the saponins with a higher concentration of ethanol.[6] |
| Residual Solvents | Ensure complete removal of extraction and chromatography solvents from the final product by using appropriate drying techniques, such as vacuum drying or lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical source and molecular formula of this compound?
A1: this compound is a steroidal saponin that has been reported in the fruits of Tribulus terrestris.[3][10] Its molecular formula is C₅₁H₈₂O₂₄.[10]
Q2: What analytical techniques are suitable for detecting and quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common method for the analysis of this compound and other saponins, as many do not possess a strong UV chromophore.[4][7][8] Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS) can be used for qualitative characterization.[4]
Q3: Are there any specific safety precautions to consider when working with Tribulus terrestris extracts?
A3: While Tribulus terrestris is widely used in traditional medicine, some studies have indicated potential for hepatorenal toxicity with certain saponin constituents, such as Terrestrosin D.[11][12] It is advisable to handle all extracts and purified compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). Purity can be assessed by HPLC, preferably using a different column or mobile phase system from the one used for purification to ensure no hidden impurities are co-eluting.
Experimental Protocols
Protocol 1: Extraction of Crude Saponins from Tribulus terrestris
-
Material Preparation: Dry the fruits of Tribulus terrestris and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.[1]
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform liquid-liquid extraction with n-butanol.[9] The saponins will partition into the n-butanol layer.
-
Collect the n-butanol layer and concentrate it to dryness to obtain the crude saponin extract.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Terrestrosin K
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Terrestrosin K. Our aim is to help you resolve common issues, such as co-elution with structurally similar compounds, to achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound is a furostanol saponin (B1150181) found in Tribulus terrestris. Due to their structural similarities, other steroidal saponins (B1172615) present in the plant extract are the most common co-eluents. A particularly common co-eluting compound is Terrestroside B. During the processing of Tribulus terrestris, Terrestrosin I can be converted to this compound, and Tribuluside A can be converted to Terrestroside B, making these pairs likely to be present and potentially co-elute.[1]
Q2: Which HPLC detector is most suitable for the analysis of this compound?
A2: this compound and other steroidal saponins lack a strong chromophore, which makes UV detection challenging and often results in low sensitivity.[2] Therefore, universal detectors that do not rely on the optical properties of the analyte are preferred. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly suitable for the analysis of this compound.[1] Studies have shown that while both detectors are effective, the CAD method may offer higher sensitivity and precision than the ELSD method for the quantification of saponins like this compound.
Q3: What type of HPLC column is recommended for this compound separation?
A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of this compound and other steroidal saponins from Tribulus terrestris extracts.[3] The non-polar nature of the C18 stationary phase allows for good retention and separation of these relatively polar saponin glycosides when used with a polar mobile phase, such as a water/acetonitrile (B52724) gradient.
Q4: Can I use a UV detector for the analysis of this compound?
A4: While it is challenging due to the lack of a strong chromophore, some studies have reported the use of UV detection at low wavelengths (around 203 nm) for the analysis of steroidal saponins like protodioscin, which is structurally related to this compound.[4][5] However, this approach may suffer from low sensitivity and interference from other compounds in the extract that absorb at this wavelength. For quantitative analysis, ELSD or CAD is generally recommended for better sensitivity and specificity.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Peak
Symptoms:
-
Broad, asymmetric, or shoulder peaks in the chromatogram.
-
Inability to obtain a baseline separation between this compound and an adjacent peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks. For a water/acetonitrile system, try decreasing the rate of increase of the acetonitrile concentration. |
| Incorrect Column Chemistry | While C18 is standard, if co-elution persists, consider a column with a different selectivity. A C8, phenyl-hexyl, or embedded polar group (EPG) stationary phase might offer different interactions with the analytes and improve resolution. |
| Suboptimal Flow Rate | Optimize the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
| Elevated Column Temperature | Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity. Experiment with temperatures in the range of 25-40°C. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a "tail" or "front."
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and reduce peak tailing.[4][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting compounds. |
Experimental Protocols
Example HPLC-ELSD Method for Separation of Steroidal Saponins
This method is adapted from a published procedure for the analysis of steroidal saponins in Tribulus terrestris.[3]
| Parameter | Condition |
| Column | Discovery C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80:20 (A:B) to 65:35 in 15 min, then to 20:80 in 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| ELSD Parameters | Nebulizer Temperature: 40°C, Nitrogen Pressure: 2.4 bar, Gain: 9 |
Sample Preparation
-
Weigh 500.0 mg of dried, powdered plant material into a test tube.
-
Add 5.0 mL of methanol (B129727) and sonicate for 10 minutes.
-
Centrifuge the mixture.
-
Transfer the supernatant to a 10.0 mL volumetric flask.
-
Repeat the extraction with another 5.0 mL of methanol.
-
Combine the extracts and adjust the final volume to 10.0 mL with methanol.
-
Filter the final solution through a 0.45 µm filter prior to injection.[3]
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution issues.
Caption: Workflow for optimizing an HPLC method for this compound.
References
- 1. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. rsdjournal.org [rsdjournal.org]
Technical Support Center: Optimizing HPLC Separation of Terrestrosin K
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Terrestrosin K. Our aim is to help you resolve common issues, such as co-elution with structurally similar compounds, to achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound is a furostanol saponin (B1150181) found in Tribulus terrestris. Due to their structural similarities, other steroidal saponins (B1172615) present in the plant extract are the most common co-eluents. A particularly common co-eluting compound is Terrestroside B. During the processing of Tribulus terrestris, Terrestrosin I can be converted to this compound, and Tribuluside A can be converted to Terrestroside B, making these pairs likely to be present and potentially co-elute.[1]
Q2: Which HPLC detector is most suitable for the analysis of this compound?
A2: this compound and other steroidal saponins lack a strong chromophore, which makes UV detection challenging and often results in low sensitivity.[2] Therefore, universal detectors that do not rely on the optical properties of the analyte are preferred. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly suitable for the analysis of this compound.[1] Studies have shown that while both detectors are effective, the CAD method may offer higher sensitivity and precision than the ELSD method for the quantification of saponins like this compound.
Q3: What type of HPLC column is recommended for this compound separation?
A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of this compound and other steroidal saponins from Tribulus terrestris extracts.[3] The non-polar nature of the C18 stationary phase allows for good retention and separation of these relatively polar saponin glycosides when used with a polar mobile phase, such as a water/acetonitrile (B52724) gradient.
Q4: Can I use a UV detector for the analysis of this compound?
A4: While it is challenging due to the lack of a strong chromophore, some studies have reported the use of UV detection at low wavelengths (around 203 nm) for the analysis of steroidal saponins like protodioscin, which is structurally related to this compound.[4][5] However, this approach may suffer from low sensitivity and interference from other compounds in the extract that absorb at this wavelength. For quantitative analysis, ELSD or CAD is generally recommended for better sensitivity and specificity.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Peak
Symptoms:
-
Broad, asymmetric, or shoulder peaks in the chromatogram.
-
Inability to obtain a baseline separation between this compound and an adjacent peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks. For a water/acetonitrile system, try decreasing the rate of increase of the acetonitrile concentration. |
| Incorrect Column Chemistry | While C18 is standard, if co-elution persists, consider a column with a different selectivity. A C8, phenyl-hexyl, or embedded polar group (EPG) stationary phase might offer different interactions with the analytes and improve resolution. |
| Suboptimal Flow Rate | Optimize the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
| Elevated Column Temperature | Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity. Experiment with temperatures in the range of 25-40°C. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a "tail" or "front."
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and reduce peak tailing.[4][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting compounds. |
Experimental Protocols
Example HPLC-ELSD Method for Separation of Steroidal Saponins
This method is adapted from a published procedure for the analysis of steroidal saponins in Tribulus terrestris.[3]
| Parameter | Condition |
| Column | Discovery C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80:20 (A:B) to 65:35 in 15 min, then to 20:80 in 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| ELSD Parameters | Nebulizer Temperature: 40°C, Nitrogen Pressure: 2.4 bar, Gain: 9 |
Sample Preparation
-
Weigh 500.0 mg of dried, powdered plant material into a test tube.
-
Add 5.0 mL of methanol (B129727) and sonicate for 10 minutes.
-
Centrifuge the mixture.
-
Transfer the supernatant to a 10.0 mL volumetric flask.
-
Repeat the extraction with another 5.0 mL of methanol.
-
Combine the extracts and adjust the final volume to 10.0 mL with methanol.
-
Filter the final solution through a 0.45 µm filter prior to injection.[3]
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution issues.
Caption: Workflow for optimizing an HPLC method for this compound.
References
- 1. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. rsdjournal.org [rsdjournal.org]
Technical Support Center: Optimizing HPLC Separation of Terrestrosin K
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Terrestrosin K. Our aim is to help you resolve common issues, such as co-elution with structurally similar compounds, to achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound is a furostanol saponin found in Tribulus terrestris. Due to their structural similarities, other steroidal saponins present in the plant extract are the most common co-eluents. A particularly common co-eluting compound is Terrestroside B. During the processing of Tribulus terrestris, Terrestrosin I can be converted to this compound, and Tribuluside A can be converted to Terrestroside B, making these pairs likely to be present and potentially co-elute.[1]
Q2: Which HPLC detector is most suitable for the analysis of this compound?
A2: this compound and other steroidal saponins lack a strong chromophore, which makes UV detection challenging and often results in low sensitivity.[2] Therefore, universal detectors that do not rely on the optical properties of the analyte are preferred. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly suitable for the analysis of this compound.[1] Studies have shown that while both detectors are effective, the CAD method may offer higher sensitivity and precision than the ELSD method for the quantification of saponins like this compound.
Q3: What type of HPLC column is recommended for this compound separation?
A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of this compound and other steroidal saponins from Tribulus terrestris extracts.[3] The non-polar nature of the C18 stationary phase allows for good retention and separation of these relatively polar saponin glycosides when used with a polar mobile phase, such as a water/acetonitrile gradient.
Q4: Can I use a UV detector for the analysis of this compound?
A4: While it is challenging due to the lack of a strong chromophore, some studies have reported the use of UV detection at low wavelengths (around 203 nm) for the analysis of steroidal saponins like protodioscin, which is structurally related to this compound.[4][5] However, this approach may suffer from low sensitivity and interference from other compounds in the extract that absorb at this wavelength. For quantitative analysis, ELSD or CAD is generally recommended for better sensitivity and specificity.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Peak
Symptoms:
-
Broad, asymmetric, or shoulder peaks in the chromatogram.
-
Inability to obtain a baseline separation between this compound and an adjacent peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks. For a water/acetonitrile system, try decreasing the rate of increase of the acetonitrile concentration. |
| Incorrect Column Chemistry | While C18 is standard, if co-elution persists, consider a column with a different selectivity. A C8, phenyl-hexyl, or embedded polar group (EPG) stationary phase might offer different interactions with the analytes and improve resolution. |
| Suboptimal Flow Rate | Optimize the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
| Elevated Column Temperature | Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity. Experiment with temperatures in the range of 25-40°C. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a "tail" or "front."
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups on the silica support and reduce peak tailing.[4][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting compounds. |
Experimental Protocols
Example HPLC-ELSD Method for Separation of Steroidal Saponins
This method is adapted from a published procedure for the analysis of steroidal saponins in Tribulus terrestris.[3]
| Parameter | Condition |
| Column | Discovery C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80:20 (A:B) to 65:35 in 15 min, then to 20:80 in 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| ELSD Parameters | Nebulizer Temperature: 40°C, Nitrogen Pressure: 2.4 bar, Gain: 9 |
Sample Preparation
-
Weigh 500.0 mg of dried, powdered plant material into a test tube.
-
Add 5.0 mL of methanol and sonicate for 10 minutes.
-
Centrifuge the mixture.
-
Transfer the supernatant to a 10.0 mL volumetric flask.
-
Repeat the extraction with another 5.0 mL of methanol.
-
Combine the extracts and adjust the final volume to 10.0 mL with methanol.
-
Filter the final solution through a 0.45 µm filter prior to injection.[3]
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution issues.
Caption: Workflow for optimizing an HPLC method for this compound.
References
- 1. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. rsdjournal.org [rsdjournal.org]
Terrestrosin K stability and degradation in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Terrestrosin K in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, a steroidal saponin (B1150181), is primarily influenced by temperature, pH, light exposure, and the properties of the solvent used.[1][2][3] High temperatures can accelerate degradation through processes like deglycosylation, where sugar moieties are cleaved from the saponin backbone.[4][5] The pH of the solution is also critical, as saponins (B1172615) can undergo hydrolysis under acidic or basic conditions.[5][6] Exposure to light can also contribute to degradation.[3]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For dissolving this compound, polar organic solvents are generally suitable. Methanol (B129727) and ethanol (B145695) have been effectively used for the extraction of saponins from Tribulus terrestris, the natural source of this compound.[7][8] For short-term storage, it is advisable to use these solvents and keep the solution at a low temperature (e.g., -20°C) and protected from light.[5] For long-term storage, it is best to store the compound as a dry powder at low temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathway for this compound is hydrolysis of its glycosidic bonds, leading to the loss of sugar molecules.[4][5][6] This process, known as deglycosylation, can be catalyzed by heat and acidic or basic conditions.[4][5] Another potential degradation pathway is dehydroxylation, which has been observed during the processing of its plant source.[4] Isomerization reactions are also possible under certain conditions.[5]
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the degradation of this compound.[4][9][10] An HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Diode-Array Detector (DAD), can be used to separate and quantify this compound and its degradation products.[4][9][10] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my methanolic solution stored at room temperature.
-
Possible Cause: Room temperature storage is likely accelerating the degradation of this compound. Saponins are generally sensitive to temperature.[5][11][12]
-
Solution: Store your this compound solutions at low temperatures, such as in a refrigerator (2-8°C) for short-term use or a freezer (-20°C or lower) for longer-term storage.[5] Always protect the solution from light by using amber vials or covering the container with aluminum foil.
Problem: I see multiple peaks in my HPLC chromatogram after dissolving this compound in an acidic buffer.
-
Possible Cause: Acidic conditions can catalyze the hydrolysis of the glycosidic bonds in this compound, leading to the formation of various degradation products (secondary saponins or the sapogenin).[5][6]
-
Solution: If possible, adjust the pH of your solution to be closer to neutral (pH 6-7). If the experiment requires an acidic pH, prepare the solution immediately before use and keep it on ice to minimize degradation. Analyze the stability of this compound at the required pH over time to understand its degradation kinetics.
Problem: The concentration of my this compound stock solution seems to be inconsistent between experiments.
-
Possible Cause: In addition to degradation, the choice of solvent and storage conditions can affect solubility and lead to precipitation over time, causing apparent changes in concentration.
-
Solution: Before each use, ensure your stock solution is fully dissolved. You may need to gently warm the solution or sonicate it briefly. For quantitative experiments, it is recommended to prepare fresh dilutions from a recently prepared stock solution. Consider performing a forced degradation study to understand the stability profile of this compound under your specific experimental conditions.[13]
Stability Data Summary
| Solvent System | Expected Stability | Key Influencing Factors | Recommendations |
| Methanol / Ethanol | Moderate to Good | Temperature, Light | Store at low temperatures (-20°C) and protect from light. |
| Aqueous Buffers (Neutral pH) | Moderate | Temperature, Microbial Growth | Prepare fresh solutions. For storage, filter-sterilize and keep at 2-8°C for short periods. |
| Aqueous Buffers (Acidic pH) | Poor to Moderate | pH, Temperature | Acid-catalyzed hydrolysis is likely.[5][6] Prepare fresh and use immediately. Keep cold. |
| Aqueous Buffers (Basic pH) | Poor to Moderate | pH, Temperature | Base-catalyzed hydrolysis can occur.[6] Prepare fresh and use immediately. |
| Aprotic Solvents (e.g., DMSO, DMF) | Good | Water Content, Temperature | Ensure use of anhydrous solvents as residual water can lead to hydrolysis. Store desiccated at low temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[13]
1. Materials:
- This compound standard
- HPLC-grade solvents: Methanol, Acetonitrile, Water
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with DAD or ELSD
- pH meter
- Thermostatic water bath
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH and dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and potential products.
References
- 1. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
Terrestrosin K stability and degradation in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Terrestrosin K in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, a steroidal saponin (B1150181), is primarily influenced by temperature, pH, light exposure, and the properties of the solvent used.[1][2][3] High temperatures can accelerate degradation through processes like deglycosylation, where sugar moieties are cleaved from the saponin backbone.[4][5] The pH of the solution is also critical, as saponins (B1172615) can undergo hydrolysis under acidic or basic conditions.[5][6] Exposure to light can also contribute to degradation.[3]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For dissolving this compound, polar organic solvents are generally suitable. Methanol (B129727) and ethanol (B145695) have been effectively used for the extraction of saponins from Tribulus terrestris, the natural source of this compound.[7][8] For short-term storage, it is advisable to use these solvents and keep the solution at a low temperature (e.g., -20°C) and protected from light.[5] For long-term storage, it is best to store the compound as a dry powder at low temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathway for this compound is hydrolysis of its glycosidic bonds, leading to the loss of sugar molecules.[4][5][6] This process, known as deglycosylation, can be catalyzed by heat and acidic or basic conditions.[4][5] Another potential degradation pathway is dehydroxylation, which has been observed during the processing of its plant source.[4] Isomerization reactions are also possible under certain conditions.[5]
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the degradation of this compound.[4][9][10] An HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Diode-Array Detector (DAD), can be used to separate and quantify this compound and its degradation products.[4][9][10] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my methanolic solution stored at room temperature.
-
Possible Cause: Room temperature storage is likely accelerating the degradation of this compound. Saponins are generally sensitive to temperature.[5][11][12]
-
Solution: Store your this compound solutions at low temperatures, such as in a refrigerator (2-8°C) for short-term use or a freezer (-20°C or lower) for longer-term storage.[5] Always protect the solution from light by using amber vials or covering the container with aluminum foil.
Problem: I see multiple peaks in my HPLC chromatogram after dissolving this compound in an acidic buffer.
-
Possible Cause: Acidic conditions can catalyze the hydrolysis of the glycosidic bonds in this compound, leading to the formation of various degradation products (secondary saponins or the sapogenin).[5][6]
-
Solution: If possible, adjust the pH of your solution to be closer to neutral (pH 6-7). If the experiment requires an acidic pH, prepare the solution immediately before use and keep it on ice to minimize degradation. Analyze the stability of this compound at the required pH over time to understand its degradation kinetics.
Problem: The concentration of my this compound stock solution seems to be inconsistent between experiments.
-
Possible Cause: In addition to degradation, the choice of solvent and storage conditions can affect solubility and lead to precipitation over time, causing apparent changes in concentration.
-
Solution: Before each use, ensure your stock solution is fully dissolved. You may need to gently warm the solution or sonicate it briefly. For quantitative experiments, it is recommended to prepare fresh dilutions from a recently prepared stock solution. Consider performing a forced degradation study to understand the stability profile of this compound under your specific experimental conditions.[13]
Stability Data Summary
| Solvent System | Expected Stability | Key Influencing Factors | Recommendations |
| Methanol / Ethanol | Moderate to Good | Temperature, Light | Store at low temperatures (-20°C) and protect from light. |
| Aqueous Buffers (Neutral pH) | Moderate | Temperature, Microbial Growth | Prepare fresh solutions. For storage, filter-sterilize and keep at 2-8°C for short periods. |
| Aqueous Buffers (Acidic pH) | Poor to Moderate | pH, Temperature | Acid-catalyzed hydrolysis is likely.[5][6] Prepare fresh and use immediately. Keep cold. |
| Aqueous Buffers (Basic pH) | Poor to Moderate | pH, Temperature | Base-catalyzed hydrolysis can occur.[6] Prepare fresh and use immediately. |
| Aprotic Solvents (e.g., DMSO, DMF) | Good | Water Content, Temperature | Ensure use of anhydrous solvents as residual water can lead to hydrolysis. Store desiccated at low temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[13]
1. Materials:
- This compound standard
- HPLC-grade solvents: Methanol, Acetonitrile, Water
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with DAD or ELSD
- pH meter
- Thermostatic water bath
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH and dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and potential products.
References
- 1. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
Terrestrosin K stability and degradation in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Terrestrosin K in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, a steroidal saponin, is primarily influenced by temperature, pH, light exposure, and the properties of the solvent used.[1][2][3] High temperatures can accelerate degradation through processes like deglycosylation, where sugar moieties are cleaved from the saponin backbone.[4][5] The pH of the solution is also critical, as saponins can undergo hydrolysis under acidic or basic conditions.[5][6] Exposure to light can also contribute to degradation.[3]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For dissolving this compound, polar organic solvents are generally suitable. Methanol and ethanol have been effectively used for the extraction of saponins from Tribulus terrestris, the natural source of this compound.[7][8] For short-term storage, it is advisable to use these solvents and keep the solution at a low temperature (e.g., -20°C) and protected from light.[5] For long-term storage, it is best to store the compound as a dry powder at low temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathway for this compound is hydrolysis of its glycosidic bonds, leading to the loss of sugar molecules.[4][5][6] This process, known as deglycosylation, can be catalyzed by heat and acidic or basic conditions.[4][5] Another potential degradation pathway is dehydroxylation, which has been observed during the processing of its plant source.[4] Isomerization reactions are also possible under certain conditions.[5]
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the degradation of this compound.[4][9][10] An HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Diode-Array Detector (DAD), can be used to separate and quantify this compound and its degradation products.[4][9][10] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my methanolic solution stored at room temperature.
-
Possible Cause: Room temperature storage is likely accelerating the degradation of this compound. Saponins are generally sensitive to temperature.[5][11][12]
-
Solution: Store your this compound solutions at low temperatures, such as in a refrigerator (2-8°C) for short-term use or a freezer (-20°C or lower) for longer-term storage.[5] Always protect the solution from light by using amber vials or covering the container with aluminum foil.
Problem: I see multiple peaks in my HPLC chromatogram after dissolving this compound in an acidic buffer.
-
Possible Cause: Acidic conditions can catalyze the hydrolysis of the glycosidic bonds in this compound, leading to the formation of various degradation products (secondary saponins or the sapogenin).[5][6]
-
Solution: If possible, adjust the pH of your solution to be closer to neutral (pH 6-7). If the experiment requires an acidic pH, prepare the solution immediately before use and keep it on ice to minimize degradation. Analyze the stability of this compound at the required pH over time to understand its degradation kinetics.
Problem: The concentration of my this compound stock solution seems to be inconsistent between experiments.
-
Possible Cause: In addition to degradation, the choice of solvent and storage conditions can affect solubility and lead to precipitation over time, causing apparent changes in concentration.
-
Solution: Before each use, ensure your stock solution is fully dissolved. You may need to gently warm the solution or sonicate it briefly. For quantitative experiments, it is recommended to prepare fresh dilutions from a recently prepared stock solution. Consider performing a forced degradation study to understand the stability profile of this compound under your specific experimental conditions.[13]
Stability Data Summary
| Solvent System | Expected Stability | Key Influencing Factors | Recommendations |
| Methanol / Ethanol | Moderate to Good | Temperature, Light | Store at low temperatures (-20°C) and protect from light. |
| Aqueous Buffers (Neutral pH) | Moderate | Temperature, Microbial Growth | Prepare fresh solutions. For storage, filter-sterilize and keep at 2-8°C for short periods. |
| Aqueous Buffers (Acidic pH) | Poor to Moderate | pH, Temperature | Acid-catalyzed hydrolysis is likely.[5][6] Prepare fresh and use immediately. Keep cold. |
| Aqueous Buffers (Basic pH) | Poor to Moderate | pH, Temperature | Base-catalyzed hydrolysis can occur.[6] Prepare fresh and use immediately. |
| Aprotic Solvents (e.g., DMSO, DMF) | Good | Water Content, Temperature | Ensure use of anhydrous solvents as residual water can lead to hydrolysis. Store desiccated at low temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[13]
1. Materials:
- This compound standard
- HPLC-grade solvents: Methanol, Acetonitrile, Water
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with DAD or ELSD
- pH meter
- Thermostatic water bath
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH and dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and potential products.
References
- 1. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
Technical Support Center: Troubleshooting Peak Tailing of Terrestrosin K in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the common issue of peak tailing when analyzing Terrestrosin K using reverse-phase high-performance liquid chromatography (RP-HPLC). The following frequently asked questions (FAQs) and troubleshooting protocols are designed to help you diagnose and resolve this chromatographic challenge efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. For this compound, a steroidal saponin, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and compromised overall data quality.
Q2: What are the most common causes of peak tailing for a compound like this compound in RP-HPLC?
A2: The primary causes of peak tailing for large, polar molecules like this compound on silica-based reversed-phase columns include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the silica (B1680970) stationary phase can interact with polar functional groups on this compound. These interactions are a common cause of peak tailing for polar analytes.
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols, increasing the likelihood of secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids in the packing material.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q3: How can I improve the peak shape of this compound?
A3: Improving the peak shape of this compound typically involves method optimization. Key strategies include:
-
Mobile Phase Modification: The addition of acidic modifiers or competitive bases to the mobile phase can significantly reduce peak tailing.
-
Column Selection: Using a highly end-capped or a base-deactivated column can minimize secondary silanol interactions.
-
Method Parameter Adjustment: Optimizing the gradient, flow rate, and column temperature can also enhance peak symmetry.
Q4: Should I use an acidic modifier in my mobile phase for this compound, which is a neutral saponin?
A4: Yes, even for neutral or very weakly acidic compounds like steroidal saponins, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often beneficial. This helps to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting protocol. It is recommended to change only one parameter at a time to accurately identify the source of the problem.
Experimental Protocol for Troubleshooting Peak Tailing
-
Initial Assessment:
-
Objective: To establish a baseline and confirm the issue.
-
Procedure:
-
Prepare a fresh mobile phase and a new, accurately weighed standard of this compound.
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject a standard concentration of this compound and record the chromatogram.
-
Calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered tailing.
-
-
-
Mobile Phase Optimization:
-
Objective: To mitigate secondary interactions by modifying the mobile phase.
-
Procedure:
-
Acidic Modifier: Add 0.1% formic acid or acetic acid to both the aqueous (A) and organic (B) mobile phase components. Equilibrate the column thoroughly with the new mobile phase and re-inject the standard.
-
Alternative Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can sometimes improve peak shape.
-
Competitive Base (for basic analytes, but can help with silanol masking): In some cases, a small amount of a basic additive like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) can be added to the mobile phase to compete with the analyte for active silanol sites. Note: TEA can suppress MS signals if using LC-MS.
-
-
-
Evaluate for Column Overload:
-
Objective: To determine if the injected sample concentration is too high.
-
Procedure:
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload.
-
-
-
Assess Column Health:
-
Objective: To rule out column degradation as the cause of peak tailing.
-
Procedure:
-
If available, install a new column of the same type and repeat the analysis with the original method. If the peak shape improves, the old column has likely degraded.
-
Consider using a column specifically designed for polar analytes or one with advanced end-capping technology.
-
-
Data Presentation: Mobile Phase Additives for Peak Shape Improvement
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Acetic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, effectively masks silanols. | Can cause ion suppression in MS and may be difficult to remove from the column. |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to maintain a stable pH and can help mask silanol interactions. | MS-compatible. |
| Triethylamine (TEA) | 0.05 - 0.1% | A competitive base that interacts with active silanol sites. | Not recommended for LC-MS due to significant signal suppression. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Technical Support Center: Troubleshooting Peak Tailing of Terrestrosin K in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the common issue of peak tailing when analyzing Terrestrosin K using reverse-phase high-performance liquid chromatography (RP-HPLC). The following frequently asked questions (FAQs) and troubleshooting protocols are designed to help you diagnose and resolve this chromatographic challenge efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. For this compound, a steroidal saponin, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and compromised overall data quality.
Q2: What are the most common causes of peak tailing for a compound like this compound in RP-HPLC?
A2: The primary causes of peak tailing for large, polar molecules like this compound on silica-based reversed-phase columns include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the silica (B1680970) stationary phase can interact with polar functional groups on this compound. These interactions are a common cause of peak tailing for polar analytes.
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols, increasing the likelihood of secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids in the packing material.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q3: How can I improve the peak shape of this compound?
A3: Improving the peak shape of this compound typically involves method optimization. Key strategies include:
-
Mobile Phase Modification: The addition of acidic modifiers or competitive bases to the mobile phase can significantly reduce peak tailing.
-
Column Selection: Using a highly end-capped or a base-deactivated column can minimize secondary silanol interactions.
-
Method Parameter Adjustment: Optimizing the gradient, flow rate, and column temperature can also enhance peak symmetry.
Q4: Should I use an acidic modifier in my mobile phase for this compound, which is a neutral saponin?
A4: Yes, even for neutral or very weakly acidic compounds like steroidal saponins, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often beneficial. This helps to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting protocol. It is recommended to change only one parameter at a time to accurately identify the source of the problem.
Experimental Protocol for Troubleshooting Peak Tailing
-
Initial Assessment:
-
Objective: To establish a baseline and confirm the issue.
-
Procedure:
-
Prepare a fresh mobile phase and a new, accurately weighed standard of this compound.
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject a standard concentration of this compound and record the chromatogram.
-
Calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered tailing.
-
-
-
Mobile Phase Optimization:
-
Objective: To mitigate secondary interactions by modifying the mobile phase.
-
Procedure:
-
Acidic Modifier: Add 0.1% formic acid or acetic acid to both the aqueous (A) and organic (B) mobile phase components. Equilibrate the column thoroughly with the new mobile phase and re-inject the standard.
-
Alternative Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can sometimes improve peak shape.
-
Competitive Base (for basic analytes, but can help with silanol masking): In some cases, a small amount of a basic additive like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) can be added to the mobile phase to compete with the analyte for active silanol sites. Note: TEA can suppress MS signals if using LC-MS.
-
-
-
Evaluate for Column Overload:
-
Objective: To determine if the injected sample concentration is too high.
-
Procedure:
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload.
-
-
-
Assess Column Health:
-
Objective: To rule out column degradation as the cause of peak tailing.
-
Procedure:
-
If available, install a new column of the same type and repeat the analysis with the original method. If the peak shape improves, the old column has likely degraded.
-
Consider using a column specifically designed for polar analytes or one with advanced end-capping technology.
-
-
Data Presentation: Mobile Phase Additives for Peak Shape Improvement
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Acetic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, effectively masks silanols. | Can cause ion suppression in MS and may be difficult to remove from the column. |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to maintain a stable pH and can help mask silanol interactions. | MS-compatible. |
| Triethylamine (TEA) | 0.05 - 0.1% | A competitive base that interacts with active silanol sites. | Not recommended for LC-MS due to significant signal suppression. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Technical Support Center: Troubleshooting Peak Tailing of Terrestrosin K in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the common issue of peak tailing when analyzing Terrestrosin K using reverse-phase high-performance liquid chromatography (RP-HPLC). The following frequently asked questions (FAQs) and troubleshooting protocols are designed to help you diagnose and resolve this chromatographic challenge efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. For this compound, a steroidal saponin, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and compromised overall data quality.
Q2: What are the most common causes of peak tailing for a compound like this compound in RP-HPLC?
A2: The primary causes of peak tailing for large, polar molecules like this compound on silica-based reversed-phase columns include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica stationary phase can interact with polar functional groups on this compound. These interactions are a common cause of peak tailing for polar analytes.
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols, increasing the likelihood of secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids in the packing material.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q3: How can I improve the peak shape of this compound?
A3: Improving the peak shape of this compound typically involves method optimization. Key strategies include:
-
Mobile Phase Modification: The addition of acidic modifiers or competitive bases to the mobile phase can significantly reduce peak tailing.
-
Column Selection: Using a highly end-capped or a base-deactivated column can minimize secondary silanol interactions.
-
Method Parameter Adjustment: Optimizing the gradient, flow rate, and column temperature can also enhance peak symmetry.
Q4: Should I use an acidic modifier in my mobile phase for this compound, which is a neutral saponin?
A4: Yes, even for neutral or very weakly acidic compounds like steroidal saponins, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often beneficial. This helps to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting protocol. It is recommended to change only one parameter at a time to accurately identify the source of the problem.
Experimental Protocol for Troubleshooting Peak Tailing
-
Initial Assessment:
-
Objective: To establish a baseline and confirm the issue.
-
Procedure:
-
Prepare a fresh mobile phase and a new, accurately weighed standard of this compound.
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject a standard concentration of this compound and record the chromatogram.
-
Calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered tailing.
-
-
-
Mobile Phase Optimization:
-
Objective: To mitigate secondary interactions by modifying the mobile phase.
-
Procedure:
-
Acidic Modifier: Add 0.1% formic acid or acetic acid to both the aqueous (A) and organic (B) mobile phase components. Equilibrate the column thoroughly with the new mobile phase and re-inject the standard.
-
Alternative Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can sometimes improve peak shape.
-
Competitive Base (for basic analytes, but can help with silanol masking): In some cases, a small amount of a basic additive like triethylamine (TEA) (e.g., 0.05-0.1%) can be added to the mobile phase to compete with the analyte for active silanol sites. Note: TEA can suppress MS signals if using LC-MS.
-
-
-
Evaluate for Column Overload:
-
Objective: To determine if the injected sample concentration is too high.
-
Procedure:
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload.
-
-
-
Assess Column Health:
-
Objective: To rule out column degradation as the cause of peak tailing.
-
Procedure:
-
If available, install a new column of the same type and repeat the analysis with the original method. If the peak shape improves, the old column has likely degraded.
-
Consider using a column specifically designed for polar analytes or one with advanced end-capping technology.
-
-
Data Presentation: Mobile Phase Additives for Peak Shape Improvement
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Acetic Acid | 0.05 - 0.2% | Suppresses ionization of residual silanols. | MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, effectively masks silanols. | Can cause ion suppression in MS and may be difficult to remove from the column. |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to maintain a stable pH and can help mask silanol interactions. | MS-compatible. |
| Triethylamine (TEA) | 0.05 - 0.1% | A competitive base that interacts with active silanol sites. | Not recommended for LC-MS due to significant signal suppression. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Technical Support Center: Preventing Degradation of Terrestrosin K
Disclaimer: Specific processing and stability data for "Terrestrosin K" are not widely available in published literature. The guidance provided here is based on established principles for the handling of steroidal saponins (B1172615), the chemical class to which this compound belongs. These recommendations are intended to serve as a robust starting point for developing a specific protocol for your research.
FAQs and Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and storage of steroidal saponins like this compound, focusing on preventing chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during processing?
A1: The main degradation pathways for steroidal saponins are hydrolysis (acidic, basic, or enzymatic) and thermal degradation.[1][2][3] Hydrolysis cleaves the sugar moieties from the steroidal backbone (aglycone), while excessive heat can cause decarboxylation and other transformations.[2][4]
Q2: What is the ideal pH range for working with this compound?
A2: Steroidal saponins are generally most stable at a neutral pH (around 7.0).[5] Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds that link the sugar chains to the steroid core.[2][3] It is crucial to maintain a neutral pH throughout extraction and purification.
Q3: What is the maximum temperature I should use during solvent evaporation?
A3: To prevent thermal degradation, it is critical to keep temperatures low. For solvent removal using a rotary evaporator, the water bath temperature should not exceed 40-50°C.[5][6] High temperatures can lead to the decomposition or conversion of saponin (B1150181) components.[2]
Q4: I'm using fresh plant material. Are there any special precautions I need to take?
A4: Yes. Fresh plant tissues contain endogenous enzymes, such as β-glucosidases, that can rapidly degrade saponins once the plant cells are disrupted.[2][5] To prevent this, it is highly recommended to blanch the fresh material (e.g., with steam or by briefly immersing in hot ethanol) to denature these enzymes before proceeding with extraction.[5] Using properly dried plant material can also mitigate this risk as the drying process inactivates many of these enzymes.[2]
Q5: How should I store my purified this compound and for how long?
A5: For long-term stability, purified this compound should be stored as a dry powder in a tightly sealed container, protected from light, at low temperatures. Storage at -20°C is ideal.[2] For solutions, sterile-filtered aqueous or alcoholic solutions should be stored at 4°C for short-term use. Studies have shown that saponins stored in a cold room (10°C) after sterilization show significantly less degradation compared to those stored at room temperature.[7][8]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Enzymatic Degradation: Active endogenous enzymes in fresh plant material.[2][5] 2. Acid Hydrolysis: Release of acidic compounds from plant vacuoles during extraction.[3] 3. Thermal Degradation: Excessive heat during solvent evaporation.[2][4] | 1. Blanch fresh plant material or use properly dried material.[5] 2. Use a buffered extraction solvent (e.g., 70% ethanol (B145695) buffered to pH 7.0).[5] 3. Concentrate extracts using a rotary evaporator with a water bath temperature below 40°C.[5] |
| Appearance of New, Unidentified Peaks in HPLC | 1. Hydrolysis: Cleavage of sugar moieties leading to secondary saponins or the aglycone.[2][3] 2. Isomerization/Epimerization: Changes in the stereochemistry, sometimes induced by harsh pH or heat.[3] | 1. Strictly control pH and temperature during all processing steps.[2][9] 2. Avoid prolonged exposure to acidic/alkaline conditions or high temperatures.[1][10] |
| Loss of Compound During Storage | 1. Microbial Contamination: Growth of microbes in aqueous solutions can lead to enzymatic degradation.[3] 2. Temperature Instability: Storage at room temperature accelerates degradation.[2][7] 3. Hydrolysis in Solution: Gradual hydrolysis in unbuffered aqueous solutions.[11][12] | 1. Store as a dry powder or in sterile-filtered solutions. Consider adding a bacteriostatic agent for long-term solution storage. 2. Store samples at low temperatures (-20°C for long-term, 4°C for short-term).[2] 3. Prepare solutions in a neutral buffer if they are to be stored for more than a few hours. |
| Precipitate Forms in Aqueous Solution | 1. Aglycone Precipitation: If hydrolysis has occurred, the non-polar aglycone (sapogenin) will be insoluble in water and precipitate out.[3] 2. Complexation with Metal Ions: Metal ions can sometimes form complexes with saponins, affecting their stability and solubility.[2] | 1. Re-evaluate your extraction and purification protocol to minimize hydrolysis. Confirm the identity of the precipitate using analytical techniques. 2. Avoid using metal utensils or containers where possible during processing.[6] Use deionized, purified water. |
Quantitative Data Summary
The stability of steroidal saponins is highly dependent on temperature and pH. The following tables provide illustrative data based on studies of various saponins, which can be used to guide experimental design for this compound.
Table 1: Effect of Temperature on Saponin Degradation (Illustrative data based on general saponin behavior)
| Temperature (°C) | Condition | Approximate Half-life (t½) | Expected Outcome |
| -20 | Storage of dry powder | > 1 year | Optimal for long-term preservation.[2] |
| 4 | Storage in neutral buffer | Weeks to months | Suitable for short to medium-term storage of solutions.[2] |
| 25 (Room Temp) | Storage in neutral buffer | Days to weeks | Significant degradation can occur over time.[7] |
| 50 | Processing (e.g., drying) | Hours | Potential for significant degradation; use with caution for short durations only.[2] |
| 100 | Processing (e.g., heating) | Minutes to hours | High risk of rapid degradation.[1][9] |
| 140 | Processing (e.g., heating) | Minutes | Severe degradation expected.[9] |
Table 2: Effect of pH on Saponin Stability at Room Temperature (Illustrative data based on general saponin behavior)
| pH | Condition | Approximate Half-life (t½) | Expected Outcome |
| 2.0 | Strong Acid | Minutes to hours | Rapid acid hydrolysis of glycosidic bonds.[3][13] |
| 4.0 | Mild Acid | Days | Partial degradation; risk of converting furostanol saponins to spirostanol (B12661974) forms.[9] |
| 7.0 | Neutral | Months | Optimal stability.[5][11] |
| 10.0 | Strong Base | Hours to days | Base-catalyzed hydrolysis occurs, though often slower than acid hydrolysis.[11] |
Experimental Protocols
Protocol 1: Low-Temperature, pH-Controlled Extraction of this compound
This protocol is designed to minimize both enzymatic and acid/heat-induced degradation during extraction.
1. Materials and Reagents:
- Dried and powdered plant material
- 70% Ethanol (v/v)
- Phosphate (B84403) buffer (0.1 M, pH 7.0)
- Ultrasonic bath with temperature control
- Rotary evaporator with vacuum pump and chiller
- Filter paper or centrifuge
2. Procedure:
- Sample Preparation: Weigh 10 g of powdered plant material.
- Solvent Preparation: Prepare a 70% ethanol solution buffered to pH 7.0 with the phosphate buffer.
- Extraction:
- Add the powdered material and 100 mL of the buffered 70% ethanol to an Erlenmeyer flask.
- Place the flask in an ultrasonic bath. Set the temperature of the bath to 30°C.
- Sonicate for 45 minutes.
- Filtration/Centrifugation: Separate the solid residue from the extract by filtering through a suitable filter paper or by centrifuging at 4000 rpm for 10 minutes.
- Re-extraction: Repeat the extraction (steps 3-4) on the residue one more time to ensure complete extraction.
- Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator. Crucially, ensure the water bath temperature is set to a maximum of 40°C.
- Drying: Dry the final concentrated extract to a constant weight under vacuum at low temperature.
Protocol 2: Forced Degradation Study for this compound
This protocol helps identify potential degradation products and establishes the stability-indicating nature of an analytical method (e.g., HPLC).[14][15][16]
1. Materials and Reagents:
- Purified this compound
- Methanol (B129727) or other suitable solvent
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)[17][18]
2. Procedure:
- Prepare Stock Solution: Dissolve a known amount of this compound in methanol to create a stock solution (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the dry powder of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
- Analysis: Analyze all treated samples, along with an untreated control sample, by a validated HPLC method to observe the formation of degradation products and the loss of the parent peak.
Visualizations
Logical Workflow for Preventing Degradation
The following diagram outlines the critical decision points and steps to mitigate the degradation of this compound during processing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of Terrestrosin K
Disclaimer: Specific processing and stability data for "Terrestrosin K" are not widely available in published literature. The guidance provided here is based on established principles for the handling of steroidal saponins (B1172615), the chemical class to which this compound belongs. These recommendations are intended to serve as a robust starting point for developing a specific protocol for your research.
FAQs and Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and storage of steroidal saponins like this compound, focusing on preventing chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during processing?
A1: The main degradation pathways for steroidal saponins are hydrolysis (acidic, basic, or enzymatic) and thermal degradation.[1][2][3] Hydrolysis cleaves the sugar moieties from the steroidal backbone (aglycone), while excessive heat can cause decarboxylation and other transformations.[2][4]
Q2: What is the ideal pH range for working with this compound?
A2: Steroidal saponins are generally most stable at a neutral pH (around 7.0).[5] Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds that link the sugar chains to the steroid core.[2][3] It is crucial to maintain a neutral pH throughout extraction and purification.
Q3: What is the maximum temperature I should use during solvent evaporation?
A3: To prevent thermal degradation, it is critical to keep temperatures low. For solvent removal using a rotary evaporator, the water bath temperature should not exceed 40-50°C.[5][6] High temperatures can lead to the decomposition or conversion of saponin (B1150181) components.[2]
Q4: I'm using fresh plant material. Are there any special precautions I need to take?
A4: Yes. Fresh plant tissues contain endogenous enzymes, such as β-glucosidases, that can rapidly degrade saponins once the plant cells are disrupted.[2][5] To prevent this, it is highly recommended to blanch the fresh material (e.g., with steam or by briefly immersing in hot ethanol) to denature these enzymes before proceeding with extraction.[5] Using properly dried plant material can also mitigate this risk as the drying process inactivates many of these enzymes.[2]
Q5: How should I store my purified this compound and for how long?
A5: For long-term stability, purified this compound should be stored as a dry powder in a tightly sealed container, protected from light, at low temperatures. Storage at -20°C is ideal.[2] For solutions, sterile-filtered aqueous or alcoholic solutions should be stored at 4°C for short-term use. Studies have shown that saponins stored in a cold room (10°C) after sterilization show significantly less degradation compared to those stored at room temperature.[7][8]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Enzymatic Degradation: Active endogenous enzymes in fresh plant material.[2][5] 2. Acid Hydrolysis: Release of acidic compounds from plant vacuoles during extraction.[3] 3. Thermal Degradation: Excessive heat during solvent evaporation.[2][4] | 1. Blanch fresh plant material or use properly dried material.[5] 2. Use a buffered extraction solvent (e.g., 70% ethanol (B145695) buffered to pH 7.0).[5] 3. Concentrate extracts using a rotary evaporator with a water bath temperature below 40°C.[5] |
| Appearance of New, Unidentified Peaks in HPLC | 1. Hydrolysis: Cleavage of sugar moieties leading to secondary saponins or the aglycone.[2][3] 2. Isomerization/Epimerization: Changes in the stereochemistry, sometimes induced by harsh pH or heat.[3] | 1. Strictly control pH and temperature during all processing steps.[2][9] 2. Avoid prolonged exposure to acidic/alkaline conditions or high temperatures.[1][10] |
| Loss of Compound During Storage | 1. Microbial Contamination: Growth of microbes in aqueous solutions can lead to enzymatic degradation.[3] 2. Temperature Instability: Storage at room temperature accelerates degradation.[2][7] 3. Hydrolysis in Solution: Gradual hydrolysis in unbuffered aqueous solutions.[11][12] | 1. Store as a dry powder or in sterile-filtered solutions. Consider adding a bacteriostatic agent for long-term solution storage. 2. Store samples at low temperatures (-20°C for long-term, 4°C for short-term).[2] 3. Prepare solutions in a neutral buffer if they are to be stored for more than a few hours. |
| Precipitate Forms in Aqueous Solution | 1. Aglycone Precipitation: If hydrolysis has occurred, the non-polar aglycone (sapogenin) will be insoluble in water and precipitate out.[3] 2. Complexation with Metal Ions: Metal ions can sometimes form complexes with saponins, affecting their stability and solubility.[2] | 1. Re-evaluate your extraction and purification protocol to minimize hydrolysis. Confirm the identity of the precipitate using analytical techniques. 2. Avoid using metal utensils or containers where possible during processing.[6] Use deionized, purified water. |
Quantitative Data Summary
The stability of steroidal saponins is highly dependent on temperature and pH. The following tables provide illustrative data based on studies of various saponins, which can be used to guide experimental design for this compound.
Table 1: Effect of Temperature on Saponin Degradation (Illustrative data based on general saponin behavior)
| Temperature (°C) | Condition | Approximate Half-life (t½) | Expected Outcome |
| -20 | Storage of dry powder | > 1 year | Optimal for long-term preservation.[2] |
| 4 | Storage in neutral buffer | Weeks to months | Suitable for short to medium-term storage of solutions.[2] |
| 25 (Room Temp) | Storage in neutral buffer | Days to weeks | Significant degradation can occur over time.[7] |
| 50 | Processing (e.g., drying) | Hours | Potential for significant degradation; use with caution for short durations only.[2] |
| 100 | Processing (e.g., heating) | Minutes to hours | High risk of rapid degradation.[1][9] |
| 140 | Processing (e.g., heating) | Minutes | Severe degradation expected.[9] |
Table 2: Effect of pH on Saponin Stability at Room Temperature (Illustrative data based on general saponin behavior)
| pH | Condition | Approximate Half-life (t½) | Expected Outcome |
| 2.0 | Strong Acid | Minutes to hours | Rapid acid hydrolysis of glycosidic bonds.[3][13] |
| 4.0 | Mild Acid | Days | Partial degradation; risk of converting furostanol saponins to spirostanol (B12661974) forms.[9] |
| 7.0 | Neutral | Months | Optimal stability.[5][11] |
| 10.0 | Strong Base | Hours to days | Base-catalyzed hydrolysis occurs, though often slower than acid hydrolysis.[11] |
Experimental Protocols
Protocol 1: Low-Temperature, pH-Controlled Extraction of this compound
This protocol is designed to minimize both enzymatic and acid/heat-induced degradation during extraction.
1. Materials and Reagents:
- Dried and powdered plant material
- 70% Ethanol (v/v)
- Phosphate (B84403) buffer (0.1 M, pH 7.0)
- Ultrasonic bath with temperature control
- Rotary evaporator with vacuum pump and chiller
- Filter paper or centrifuge
2. Procedure:
- Sample Preparation: Weigh 10 g of powdered plant material.
- Solvent Preparation: Prepare a 70% ethanol solution buffered to pH 7.0 with the phosphate buffer.
- Extraction:
- Add the powdered material and 100 mL of the buffered 70% ethanol to an Erlenmeyer flask.
- Place the flask in an ultrasonic bath. Set the temperature of the bath to 30°C.
- Sonicate for 45 minutes.
- Filtration/Centrifugation: Separate the solid residue from the extract by filtering through a suitable filter paper or by centrifuging at 4000 rpm for 10 minutes.
- Re-extraction: Repeat the extraction (steps 3-4) on the residue one more time to ensure complete extraction.
- Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator. Crucially, ensure the water bath temperature is set to a maximum of 40°C.
- Drying: Dry the final concentrated extract to a constant weight under vacuum at low temperature.
Protocol 2: Forced Degradation Study for this compound
This protocol helps identify potential degradation products and establishes the stability-indicating nature of an analytical method (e.g., HPLC).[14][15][16]
1. Materials and Reagents:
- Purified this compound
- Methanol (B129727) or other suitable solvent
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)[17][18]
2. Procedure:
- Prepare Stock Solution: Dissolve a known amount of this compound in methanol to create a stock solution (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the dry powder of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
- Analysis: Analyze all treated samples, along with an untreated control sample, by a validated HPLC method to observe the formation of degradation products and the loss of the parent peak.
Visualizations
Logical Workflow for Preventing Degradation
The following diagram outlines the critical decision points and steps to mitigate the degradation of this compound during processing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of Terrestrosin K
Disclaimer: Specific processing and stability data for "Terrestrosin K" are not widely available in published literature. The guidance provided here is based on established principles for the handling of steroidal saponins, the chemical class to which this compound belongs. These recommendations are intended to serve as a robust starting point for developing a specific protocol for your research.
FAQs and Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and storage of steroidal saponins like this compound, focusing on preventing chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during processing?
A1: The main degradation pathways for steroidal saponins are hydrolysis (acidic, basic, or enzymatic) and thermal degradation.[1][2][3] Hydrolysis cleaves the sugar moieties from the steroidal backbone (aglycone), while excessive heat can cause decarboxylation and other transformations.[2][4]
Q2: What is the ideal pH range for working with this compound?
A2: Steroidal saponins are generally most stable at a neutral pH (around 7.0).[5] Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds that link the sugar chains to the steroid core.[2][3] It is crucial to maintain a neutral pH throughout extraction and purification.
Q3: What is the maximum temperature I should use during solvent evaporation?
A3: To prevent thermal degradation, it is critical to keep temperatures low. For solvent removal using a rotary evaporator, the water bath temperature should not exceed 40-50°C.[5][6] High temperatures can lead to the decomposition or conversion of saponin components.[2]
Q4: I'm using fresh plant material. Are there any special precautions I need to take?
A4: Yes. Fresh plant tissues contain endogenous enzymes, such as β-glucosidases, that can rapidly degrade saponins once the plant cells are disrupted.[2][5] To prevent this, it is highly recommended to blanch the fresh material (e.g., with steam or by briefly immersing in hot ethanol) to denature these enzymes before proceeding with extraction.[5] Using properly dried plant material can also mitigate this risk as the drying process inactivates many of these enzymes.[2]
Q5: How should I store my purified this compound and for how long?
A5: For long-term stability, purified this compound should be stored as a dry powder in a tightly sealed container, protected from light, at low temperatures. Storage at -20°C is ideal.[2] For solutions, sterile-filtered aqueous or alcoholic solutions should be stored at 4°C for short-term use. Studies have shown that saponins stored in a cold room (10°C) after sterilization show significantly less degradation compared to those stored at room temperature.[7][8]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Enzymatic Degradation: Active endogenous enzymes in fresh plant material.[2][5] 2. Acid Hydrolysis: Release of acidic compounds from plant vacuoles during extraction.[3] 3. Thermal Degradation: Excessive heat during solvent evaporation.[2][4] | 1. Blanch fresh plant material or use properly dried material.[5] 2. Use a buffered extraction solvent (e.g., 70% ethanol buffered to pH 7.0).[5] 3. Concentrate extracts using a rotary evaporator with a water bath temperature below 40°C.[5] |
| Appearance of New, Unidentified Peaks in HPLC | 1. Hydrolysis: Cleavage of sugar moieties leading to secondary saponins or the aglycone.[2][3] 2. Isomerization/Epimerization: Changes in the stereochemistry, sometimes induced by harsh pH or heat.[3] | 1. Strictly control pH and temperature during all processing steps.[2][9] 2. Avoid prolonged exposure to acidic/alkaline conditions or high temperatures.[1][10] |
| Loss of Compound During Storage | 1. Microbial Contamination: Growth of microbes in aqueous solutions can lead to enzymatic degradation.[3] 2. Temperature Instability: Storage at room temperature accelerates degradation.[2][7] 3. Hydrolysis in Solution: Gradual hydrolysis in unbuffered aqueous solutions.[11][12] | 1. Store as a dry powder or in sterile-filtered solutions. Consider adding a bacteriostatic agent for long-term solution storage. 2. Store samples at low temperatures (-20°C for long-term, 4°C for short-term).[2] 3. Prepare solutions in a neutral buffer if they are to be stored for more than a few hours. |
| Precipitate Forms in Aqueous Solution | 1. Aglycone Precipitation: If hydrolysis has occurred, the non-polar aglycone (sapogenin) will be insoluble in water and precipitate out.[3] 2. Complexation with Metal Ions: Metal ions can sometimes form complexes with saponins, affecting their stability and solubility.[2] | 1. Re-evaluate your extraction and purification protocol to minimize hydrolysis. Confirm the identity of the precipitate using analytical techniques. 2. Avoid using metal utensils or containers where possible during processing.[6] Use deionized, purified water. |
Quantitative Data Summary
The stability of steroidal saponins is highly dependent on temperature and pH. The following tables provide illustrative data based on studies of various saponins, which can be used to guide experimental design for this compound.
Table 1: Effect of Temperature on Saponin Degradation (Illustrative data based on general saponin behavior)
| Temperature (°C) | Condition | Approximate Half-life (t½) | Expected Outcome |
| -20 | Storage of dry powder | > 1 year | Optimal for long-term preservation.[2] |
| 4 | Storage in neutral buffer | Weeks to months | Suitable for short to medium-term storage of solutions.[2] |
| 25 (Room Temp) | Storage in neutral buffer | Days to weeks | Significant degradation can occur over time.[7] |
| 50 | Processing (e.g., drying) | Hours | Potential for significant degradation; use with caution for short durations only.[2] |
| 100 | Processing (e.g., heating) | Minutes to hours | High risk of rapid degradation.[1][9] |
| 140 | Processing (e.g., heating) | Minutes | Severe degradation expected.[9] |
Table 2: Effect of pH on Saponin Stability at Room Temperature (Illustrative data based on general saponin behavior)
| pH | Condition | Approximate Half-life (t½) | Expected Outcome |
| 2.0 | Strong Acid | Minutes to hours | Rapid acid hydrolysis of glycosidic bonds.[3][13] |
| 4.0 | Mild Acid | Days | Partial degradation; risk of converting furostanol saponins to spirostanol forms.[9] |
| 7.0 | Neutral | Months | Optimal stability.[5][11] |
| 10.0 | Strong Base | Hours to days | Base-catalyzed hydrolysis occurs, though often slower than acid hydrolysis.[11] |
Experimental Protocols
Protocol 1: Low-Temperature, pH-Controlled Extraction of this compound
This protocol is designed to minimize both enzymatic and acid/heat-induced degradation during extraction.
1. Materials and Reagents:
- Dried and powdered plant material
- 70% Ethanol (v/v)
- Phosphate buffer (0.1 M, pH 7.0)
- Ultrasonic bath with temperature control
- Rotary evaporator with vacuum pump and chiller
- Filter paper or centrifuge
2. Procedure:
- Sample Preparation: Weigh 10 g of powdered plant material.
- Solvent Preparation: Prepare a 70% ethanol solution buffered to pH 7.0 with the phosphate buffer.
- Extraction:
- Add the powdered material and 100 mL of the buffered 70% ethanol to an Erlenmeyer flask.
- Place the flask in an ultrasonic bath. Set the temperature of the bath to 30°C.
- Sonicate for 45 minutes.
- Filtration/Centrifugation: Separate the solid residue from the extract by filtering through a suitable filter paper or by centrifuging at 4000 rpm for 10 minutes.
- Re-extraction: Repeat the extraction (steps 3-4) on the residue one more time to ensure complete extraction.
- Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator. Crucially, ensure the water bath temperature is set to a maximum of 40°C.
- Drying: Dry the final concentrated extract to a constant weight under vacuum at low temperature.
Protocol 2: Forced Degradation Study for this compound
This protocol helps identify potential degradation products and establishes the stability-indicating nature of an analytical method (e.g., HPLC).[14][15][16]
1. Materials and Reagents:
- Purified this compound
- Methanol or other suitable solvent
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)[17][18]
2. Procedure:
- Prepare Stock Solution: Dissolve a known amount of this compound in methanol to create a stock solution (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the dry powder of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
- Analysis: Analyze all treated samples, along with an untreated control sample, by a validated HPLC method to observe the formation of degradation products and the loss of the parent peak.
Visualizations
Logical Workflow for Preventing Degradation
The following diagram outlines the critical decision points and steps to mitigate the degradation of this compound during processing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
dealing with matrix effects in LC-MS analysis of Terrestrosin K
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Terrestrosin K.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.
This compound is a steroidal saponin (B1150181) found in Tribulus terrestris. When analyzing this compound in complex biological matrices like plasma, serum, or even plant extracts, endogenous components, particularly phospholipids (B1166683), are notorious for causing significant ion suppression in electrospray ionization (ESI). This interference can lead to unreliable quantification and erroneous results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal of this compound indicates the retention time of interfering components that cause ion suppression.
-
Post-Extraction Spike Analysis: This method provides a quantitative measure of the matrix effect. The signal response of this compound spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses is used to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: For a steroidal saponin like this compound, especially when analyzed in biological fluids, the most common sources of matrix effects are:
-
Phospholipids: These are major components of cell membranes and are well-known to cause significant ion suppression in ESI-MS. They often co-extract with analytes and can co-elute from the LC column.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can accumulate in the ion source, leading to signal suppression and instrument contamination.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with this compound for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins or peptides can still interfere with ionization.
Troubleshooting Guides
Problem: Poor sensitivity and inconsistent results for this compound.
This issue is often a primary indicator of ion suppression. Follow this workflow to diagnose and mitigate the problem.
Strategy 1: Improve Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, which are a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimizing the pH and solvent choice is critical for selectively extracting this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be very effective. Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE®), can simultaneously remove proteins and phospholipids. This is often the most robust solution for complex biological matrices.
Strategy 2: Optimize Chromatographic Conditions
If sample preparation alone is not sufficient, adjusting the LC method can help separate this compound from co-eluting interferences.
-
Modify Gradient: A shallower gradient can increase the separation between the analyte and matrix components.
-
Change Column Chemistry: If a standard C18 column is used, switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl) can alter the elution profile and resolve the interference.
-
Use a Diverter Valve: Program a diverter valve to send the highly contaminated early and late eluting fractions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Strategy 3: Compensate with an Internal Standard
When matrix effects cannot be completely eliminated, using an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for a reliable ratio-based quantification.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. However, it may not co-elute perfectly and may not experience the exact same matrix effect, potentially leading to less accurate compensation.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
LC mobile phases
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the infusion to proceed until a stable, elevated baseline signal for the this compound MRM transition is observed.
-
Injection: Inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the this compound MRM transition. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the expected retention time of this compound.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement using the Matrix Factor (MF).
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent to achieve a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike this compound into the final, clean extracts to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction procedure begins, at a concentration that will result in the same final concentration as Set A (this set is used for recovery calculation).
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) A value < 1 indicates ion suppression, > 1 indicates enhancement, and ~1 indicates no significant matrix effect.
-
Recovery (RE): RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
Process Efficiency (PE): PE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100
-
Protocol 3: Sample Preparation using Phospholipid Removal SPE
Objective: To selectively remove phospholipids and proteins from a plasma sample to minimize matrix effects.
Materials:
-
Phospholipid removal SPE plate or cartridges (e.g., HybridSPE®-Phospholipid)
-
Plasma sample
-
Acetonitrile (B52724) with 1% formic acid
-
Vortex mixer
-
Centrifuge or positive pressure manifold
Procedure:
-
Protein Precipitation: In a microcentrifuge tube or well of the SPE plate, add 300 µL of acetonitrile with 1% formic acid to 100 µL of plasma sample.
-
Mix: Vortex for 30 seconds to precipitate proteins.
-
Process: If using a plate, apply positive pressure or vacuum to pass the mixture through the SPE packing material. If using tubes, centrifuge to pellet the protein, then pass the supernatant through the cartridge. The zirconia-coated silica (B1680970) in the packing material specifically retains phospholipids.
-
Collection: Collect the clean filtrate/eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 100 µL of 50:50 methanol:water).
Data Presentation
The following tables present illustrative data for the analysis of this compound in human plasma, comparing different sample preparation techniques.
Table 1: Quantitative Assessment of Matrix Factor (MF) for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 1,500,000 | 600,000 | 0.40 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 0.70 | 30% |
| Phospholipid Removal SPE | 1,500,000 | 1,425,000 | 0.95 | 5% |
Table 2: Recovery and Process Efficiency for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Recovery (RE) | Process Efficiency (PE) |
| Protein Precipitation (PPT) | 95% | 38% |
| Liquid-Liquid Extraction (LLE) | 85% | 60% |
| Phospholipid Removal SPE | 98% | 93% |
Visualizations
dealing with matrix effects in LC-MS analysis of Terrestrosin K
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Terrestrosin K.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.
This compound is a steroidal saponin (B1150181) found in Tribulus terrestris. When analyzing this compound in complex biological matrices like plasma, serum, or even plant extracts, endogenous components, particularly phospholipids (B1166683), are notorious for causing significant ion suppression in electrospray ionization (ESI). This interference can lead to unreliable quantification and erroneous results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal of this compound indicates the retention time of interfering components that cause ion suppression.
-
Post-Extraction Spike Analysis: This method provides a quantitative measure of the matrix effect. The signal response of this compound spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses is used to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: For a steroidal saponin like this compound, especially when analyzed in biological fluids, the most common sources of matrix effects are:
-
Phospholipids: These are major components of cell membranes and are well-known to cause significant ion suppression in ESI-MS. They often co-extract with analytes and can co-elute from the LC column.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can accumulate in the ion source, leading to signal suppression and instrument contamination.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with this compound for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins or peptides can still interfere with ionization.
Troubleshooting Guides
Problem: Poor sensitivity and inconsistent results for this compound.
This issue is often a primary indicator of ion suppression. Follow this workflow to diagnose and mitigate the problem.
Strategy 1: Improve Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, which are a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimizing the pH and solvent choice is critical for selectively extracting this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be very effective. Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE®), can simultaneously remove proteins and phospholipids. This is often the most robust solution for complex biological matrices.
Strategy 2: Optimize Chromatographic Conditions
If sample preparation alone is not sufficient, adjusting the LC method can help separate this compound from co-eluting interferences.
-
Modify Gradient: A shallower gradient can increase the separation between the analyte and matrix components.
-
Change Column Chemistry: If a standard C18 column is used, switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl) can alter the elution profile and resolve the interference.
-
Use a Diverter Valve: Program a diverter valve to send the highly contaminated early and late eluting fractions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Strategy 3: Compensate with an Internal Standard
When matrix effects cannot be completely eliminated, using an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for a reliable ratio-based quantification.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. However, it may not co-elute perfectly and may not experience the exact same matrix effect, potentially leading to less accurate compensation.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
LC mobile phases
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the infusion to proceed until a stable, elevated baseline signal for the this compound MRM transition is observed.
-
Injection: Inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the this compound MRM transition. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the expected retention time of this compound.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement using the Matrix Factor (MF).
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent to achieve a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike this compound into the final, clean extracts to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction procedure begins, at a concentration that will result in the same final concentration as Set A (this set is used for recovery calculation).
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) A value < 1 indicates ion suppression, > 1 indicates enhancement, and ~1 indicates no significant matrix effect.
-
Recovery (RE): RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
Process Efficiency (PE): PE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100
-
Protocol 3: Sample Preparation using Phospholipid Removal SPE
Objective: To selectively remove phospholipids and proteins from a plasma sample to minimize matrix effects.
Materials:
-
Phospholipid removal SPE plate or cartridges (e.g., HybridSPE®-Phospholipid)
-
Plasma sample
-
Acetonitrile (B52724) with 1% formic acid
-
Vortex mixer
-
Centrifuge or positive pressure manifold
Procedure:
-
Protein Precipitation: In a microcentrifuge tube or well of the SPE plate, add 300 µL of acetonitrile with 1% formic acid to 100 µL of plasma sample.
-
Mix: Vortex for 30 seconds to precipitate proteins.
-
Process: If using a plate, apply positive pressure or vacuum to pass the mixture through the SPE packing material. If using tubes, centrifuge to pellet the protein, then pass the supernatant through the cartridge. The zirconia-coated silica (B1680970) in the packing material specifically retains phospholipids.
-
Collection: Collect the clean filtrate/eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 100 µL of 50:50 methanol:water).
Data Presentation
The following tables present illustrative data for the analysis of this compound in human plasma, comparing different sample preparation techniques.
Table 1: Quantitative Assessment of Matrix Factor (MF) for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 1,500,000 | 600,000 | 0.40 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 0.70 | 30% |
| Phospholipid Removal SPE | 1,500,000 | 1,425,000 | 0.95 | 5% |
Table 2: Recovery and Process Efficiency for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Recovery (RE) | Process Efficiency (PE) |
| Protein Precipitation (PPT) | 95% | 38% |
| Liquid-Liquid Extraction (LLE) | 85% | 60% |
| Phospholipid Removal SPE | 98% | 93% |
Visualizations
dealing with matrix effects in LC-MS analysis of Terrestrosin K
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Terrestrosin K.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.
This compound is a steroidal saponin found in Tribulus terrestris. When analyzing this compound in complex biological matrices like plasma, serum, or even plant extracts, endogenous components, particularly phospholipids, are notorious for causing significant ion suppression in electrospray ionization (ESI). This interference can lead to unreliable quantification and erroneous results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal of this compound indicates the retention time of interfering components that cause ion suppression.
-
Post-Extraction Spike Analysis: This method provides a quantitative measure of the matrix effect. The signal response of this compound spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses is used to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: For a steroidal saponin like this compound, especially when analyzed in biological fluids, the most common sources of matrix effects are:
-
Phospholipids: These are major components of cell membranes and are well-known to cause significant ion suppression in ESI-MS. They often co-extract with analytes and can co-elute from the LC column.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can accumulate in the ion source, leading to signal suppression and instrument contamination.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with this compound for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins or peptides can still interfere with ionization.
Troubleshooting Guides
Problem: Poor sensitivity and inconsistent results for this compound.
This issue is often a primary indicator of ion suppression. Follow this workflow to diagnose and mitigate the problem.
Strategy 1: Improve Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, which are a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimizing the pH and solvent choice is critical for selectively extracting this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be very effective. Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE®), can simultaneously remove proteins and phospholipids. This is often the most robust solution for complex biological matrices.
Strategy 2: Optimize Chromatographic Conditions
If sample preparation alone is not sufficient, adjusting the LC method can help separate this compound from co-eluting interferences.
-
Modify Gradient: A shallower gradient can increase the separation between the analyte and matrix components.
-
Change Column Chemistry: If a standard C18 column is used, switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl) can alter the elution profile and resolve the interference.
-
Use a Diverter Valve: Program a diverter valve to send the highly contaminated early and late eluting fractions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Strategy 3: Compensate with an Internal Standard
When matrix effects cannot be completely eliminated, using an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for a reliable ratio-based quantification.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. However, it may not co-elute perfectly and may not experience the exact same matrix effect, potentially leading to less accurate compensation.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
LC mobile phases
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the infusion to proceed until a stable, elevated baseline signal for the this compound MRM transition is observed.
-
Injection: Inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the this compound MRM transition. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the expected retention time of this compound.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement using the Matrix Factor (MF).
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent to achieve a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike this compound into the final, clean extracts to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction procedure begins, at a concentration that will result in the same final concentration as Set A (this set is used for recovery calculation).
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) A value < 1 indicates ion suppression, > 1 indicates enhancement, and ~1 indicates no significant matrix effect.
-
Recovery (RE): RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
Process Efficiency (PE): PE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100
-
Protocol 3: Sample Preparation using Phospholipid Removal SPE
Objective: To selectively remove phospholipids and proteins from a plasma sample to minimize matrix effects.
Materials:
-
Phospholipid removal SPE plate or cartridges (e.g., HybridSPE®-Phospholipid)
-
Plasma sample
-
Acetonitrile with 1% formic acid
-
Vortex mixer
-
Centrifuge or positive pressure manifold
Procedure:
-
Protein Precipitation: In a microcentrifuge tube or well of the SPE plate, add 300 µL of acetonitrile with 1% formic acid to 100 µL of plasma sample.
-
Mix: Vortex for 30 seconds to precipitate proteins.
-
Process: If using a plate, apply positive pressure or vacuum to pass the mixture through the SPE packing material. If using tubes, centrifuge to pellet the protein, then pass the supernatant through the cartridge. The zirconia-coated silica in the packing material specifically retains phospholipids.
-
Collection: Collect the clean filtrate/eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 100 µL of 50:50 methanol:water).
Data Presentation
The following tables present illustrative data for the analysis of this compound in human plasma, comparing different sample preparation techniques.
Table 1: Quantitative Assessment of Matrix Factor (MF) for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 1,500,000 | 600,000 | 0.40 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 0.70 | 30% |
| Phospholipid Removal SPE | 1,500,000 | 1,425,000 | 0.95 | 5% |
Table 2: Recovery and Process Efficiency for this compound (Data are hypothetical and for illustrative purposes)
| Sample Preparation Method | Recovery (RE) | Process Efficiency (PE) |
| Protein Precipitation (PPT) | 95% | 38% |
| Liquid-Liquid Extraction (LLE) | 85% | 60% |
| Phospholipid Removal SPE | 98% | 93% |
Visualizations
Technical Support Center: Enhancing the Bioavailability of Terrestrosin K for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the in vivo bioavailability of Terrestrosin K, a steroidal saponin (B1150181) with potential therapeutic applications. Given the inherent challenges associated with the oral delivery of saponins (B1172615), this resource offers a structured approach to formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of saponins like this compound is often attributed to several factors. These include their high molecular weight and structural complexity, which can limit direct absorption. Additionally, poor aqueous solubility can hinder dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on improving solubility and/or permeability. These include:
-
Formulation-based approaches: Such as the use of lipid-based formulations (e.g., nanoemulsions, self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticle systems.[3][4]
-
Use of excipients: Incorporating absorption enhancers that can modulate intestinal permeability.[3]
-
Chemical modification: While more complex, altering the chemical structure of the compound can sometimes improve its physicochemical properties.
Q3: What are "bioenhancers" and can they be used with this compound?
A3: Bioenhancers are compounds of natural origin that, when co-administered with a drug, can improve its bioavailability.[2] Some saponins themselves have been shown to act as absorption enhancers. While specific studies on this compound are limited, exploring the co-administration with known bioenhancers like piperine (B192125) or quercetin (B1663063) could be a viable strategy.
Q4: My in vivo studies with this compound show high variability in plasma concentrations. What could be the cause?
A4: High variability is a common issue with poorly soluble compounds.[3] Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, the influence of food on gastric emptying and GI fluid composition, variable first-pass metabolism in the gut and liver, and differences in GI motility among individual animals.[3] Standardizing experimental conditions, such as fasting protocols, can help mitigate this.[3]
Q5: this compound shows good permeability in my Caco-2 assay, but the in vivo bioavailability is still low. What could be the reason?
A5: This discrepancy can arise from several factors not fully captured by the in vitro model. High first-pass metabolism in the liver is a primary suspect, where the compound is extensively metabolized before reaching systemic circulation. The compound might also be susceptible to degradation in the acidic environment of the stomach or be actively pumped out of intestinal cells by efflux transporters.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Problem: Difficulty in preparing a suitable formulation for in vivo studies due to the low solubility of this compound in aqueous media.
Troubleshooting Steps:
-
Systematic Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).
-
Evaluate the effect of pH on solubility by testing in different buffer systems (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.[5]
-
Data Presentation: Record the results in a structured table.
Solvent/Medium Temperature (°C) Solubility (mg/mL) Method of Determination Purified Water 25 [Enter experimental data] Shake-flask / HPLC 0.1 N HCl (pH 1.2) 37 [Enter experimental data] Shake-flask / HPLC Acetate Buffer (pH 4.5) 37 [Enter experimental data] Shake-flask / HPLC Phosphate Buffer (pH 6.8) 37 [Enter experimental data] Shake-flask / HPLC Ethanol 25 [Enter experimental data] Shake-flask / HPLC Propylene Glycol 25 [Enter experimental data] Shake-flask / HPLC PEG 400 25 [Enter experimental data] Shake-flask / HPLC DMSO 25 [Enter experimental data] Shake-flask / HPLC -
-
Formulation Development:
-
Based on the solubility data, select a suitable formulation strategy. For instance, if solubility is higher in lipids and surfactants, a nanoemulsion or SEDDS approach may be appropriate. If a suitable organic solvent is found, a solid dispersion could be developed.
-
Refer to the detailed experimental protocols below for guidance on preparing these formulations.
-
Issue 2: Low and Inconsistent Oral Absorption in Preclinical Models
Problem: In vivo pharmacokinetic studies show low Cmax and AUC values with high standard deviations after oral administration of this compound.
Troubleshooting Steps:
-
Evaluate Intestinal Permeability:
-
Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound across an intestinal epithelial cell monolayer. This will help distinguish between poor permeability and other factors like poor solubility or high metabolism.
-
Data Presentation: Present the results in a clear format.
Compound Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) This compound A -> B [Enter experimental data] [Calculate from data] This compound B -> A [Enter experimental data] Propranolol (High Permeability Control) A -> B [Enter experimental data] [Calculate from data] Atenolol (Low Permeability Control) A -> B [Enter experimental data] [Calculate from data] -
-
Optimize Formulation:
-
If permeability is moderate to high but bioavailability is low, the issue is likely dissolution rate-limited absorption or first-pass metabolism. Focus on formulations that enhance dissolution, such as solid dispersions or nanosuspensions.
-
If permeability is low, consider formulations that can enhance absorption, such as lipid-based systems or the inclusion of permeation enhancers.
-
-
Refine In Vivo Study Design:
-
Ensure strict adherence to fasting protocols for all animals to minimize variability from food effects.
-
Consider the use of a positive control (a well-absorbed compound) to validate the experimental setup.
-
If first-pass metabolism is suspected, a pilot study comparing oral and intraperitoneal or intravenous administration can provide insights into the extent of this effect.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method, adapted from a procedure for saponin-stabilized nanoemulsions.[6][7]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sweet almond oil)
-
Aqueous phase (e.g., purified water)
-
Surfactant (e.g., Quillaja saponin, Tween 80)
-
Co-surfactant (optional, e.g., glycerol)
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases:
-
Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. The surfactant can also be added to the oil phase and homogenized.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant if used.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The number of cycles and the homogenization pressure should be optimized. A typical starting point is 6 cycles at 100 MPa.[7]
-
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation over a set period (e.g., 30 days) at different storage conditions.[6]
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound, based on common solvent evaporation techniques.[8][9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).
Methodology:
-
Dissolution:
-
Dissolve this compound and the chosen hydrophilic carrier in the common solvent in a predetermined ratio (e.g., 1:5 drug to carrier). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution testing of the solid dispersion compared to the pure drug in various media (e.g., simulated gastric and intestinal fluids).
-
Characterize the solid-state properties using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.[8]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a preclinical pharmacokinetic study.[3]
Materials and Methods:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Animal Preparation: Fast animals overnight (12-16 hours) before dosing, with free access to water. Acclimatize the animals for at least 3 days prior to the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion, solid dispersion suspended in a vehicle) on the day of dosing. Ensure homogeneity and verify the concentration.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Units | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Enter experimental data] |
| Tmax (Time to Cmax) | h | [Enter experimental data] |
| AUC(0-t) (Area under the curve to last measurable point) | ngh/mL | [Enter experimental data] |
| AUC(0-inf) (Area under the curve to infinity) | ngh/mL | [Enter experimental data] |
| t1/2 (Half-life) | h | [Enter experimental data] |
| F% (Absolute Bioavailability, if IV data is available) | % | [Enter experimental data] |
Visualizations
Caption: Key factors contributing to the low oral bioavailability of this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Simplified pathway of this compound absorption and first-pass metabolism.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System [mdpi.com]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Terrestrosin K for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the in vivo bioavailability of Terrestrosin K, a steroidal saponin (B1150181) with potential therapeutic applications. Given the inherent challenges associated with the oral delivery of saponins (B1172615), this resource offers a structured approach to formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of saponins like this compound is often attributed to several factors. These include their high molecular weight and structural complexity, which can limit direct absorption. Additionally, poor aqueous solubility can hinder dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on improving solubility and/or permeability. These include:
-
Formulation-based approaches: Such as the use of lipid-based formulations (e.g., nanoemulsions, self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticle systems.[3][4]
-
Use of excipients: Incorporating absorption enhancers that can modulate intestinal permeability.[3]
-
Chemical modification: While more complex, altering the chemical structure of the compound can sometimes improve its physicochemical properties.
Q3: What are "bioenhancers" and can they be used with this compound?
A3: Bioenhancers are compounds of natural origin that, when co-administered with a drug, can improve its bioavailability.[2] Some saponins themselves have been shown to act as absorption enhancers. While specific studies on this compound are limited, exploring the co-administration with known bioenhancers like piperine (B192125) or quercetin (B1663063) could be a viable strategy.
Q4: My in vivo studies with this compound show high variability in plasma concentrations. What could be the cause?
A4: High variability is a common issue with poorly soluble compounds.[3] Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, the influence of food on gastric emptying and GI fluid composition, variable first-pass metabolism in the gut and liver, and differences in GI motility among individual animals.[3] Standardizing experimental conditions, such as fasting protocols, can help mitigate this.[3]
Q5: this compound shows good permeability in my Caco-2 assay, but the in vivo bioavailability is still low. What could be the reason?
A5: This discrepancy can arise from several factors not fully captured by the in vitro model. High first-pass metabolism in the liver is a primary suspect, where the compound is extensively metabolized before reaching systemic circulation. The compound might also be susceptible to degradation in the acidic environment of the stomach or be actively pumped out of intestinal cells by efflux transporters.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Problem: Difficulty in preparing a suitable formulation for in vivo studies due to the low solubility of this compound in aqueous media.
Troubleshooting Steps:
-
Systematic Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).
-
Evaluate the effect of pH on solubility by testing in different buffer systems (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.[5]
-
Data Presentation: Record the results in a structured table.
Solvent/Medium Temperature (°C) Solubility (mg/mL) Method of Determination Purified Water 25 [Enter experimental data] Shake-flask / HPLC 0.1 N HCl (pH 1.2) 37 [Enter experimental data] Shake-flask / HPLC Acetate Buffer (pH 4.5) 37 [Enter experimental data] Shake-flask / HPLC Phosphate Buffer (pH 6.8) 37 [Enter experimental data] Shake-flask / HPLC Ethanol 25 [Enter experimental data] Shake-flask / HPLC Propylene Glycol 25 [Enter experimental data] Shake-flask / HPLC PEG 400 25 [Enter experimental data] Shake-flask / HPLC DMSO 25 [Enter experimental data] Shake-flask / HPLC -
-
Formulation Development:
-
Based on the solubility data, select a suitable formulation strategy. For instance, if solubility is higher in lipids and surfactants, a nanoemulsion or SEDDS approach may be appropriate. If a suitable organic solvent is found, a solid dispersion could be developed.
-
Refer to the detailed experimental protocols below for guidance on preparing these formulations.
-
Issue 2: Low and Inconsistent Oral Absorption in Preclinical Models
Problem: In vivo pharmacokinetic studies show low Cmax and AUC values with high standard deviations after oral administration of this compound.
Troubleshooting Steps:
-
Evaluate Intestinal Permeability:
-
Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound across an intestinal epithelial cell monolayer. This will help distinguish between poor permeability and other factors like poor solubility or high metabolism.
-
Data Presentation: Present the results in a clear format.
Compound Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) This compound A -> B [Enter experimental data] [Calculate from data] This compound B -> A [Enter experimental data] Propranolol (High Permeability Control) A -> B [Enter experimental data] [Calculate from data] Atenolol (Low Permeability Control) A -> B [Enter experimental data] [Calculate from data] -
-
Optimize Formulation:
-
If permeability is moderate to high but bioavailability is low, the issue is likely dissolution rate-limited absorption or first-pass metabolism. Focus on formulations that enhance dissolution, such as solid dispersions or nanosuspensions.
-
If permeability is low, consider formulations that can enhance absorption, such as lipid-based systems or the inclusion of permeation enhancers.
-
-
Refine In Vivo Study Design:
-
Ensure strict adherence to fasting protocols for all animals to minimize variability from food effects.
-
Consider the use of a positive control (a well-absorbed compound) to validate the experimental setup.
-
If first-pass metabolism is suspected, a pilot study comparing oral and intraperitoneal or intravenous administration can provide insights into the extent of this effect.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method, adapted from a procedure for saponin-stabilized nanoemulsions.[6][7]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sweet almond oil)
-
Aqueous phase (e.g., purified water)
-
Surfactant (e.g., Quillaja saponin, Tween 80)
-
Co-surfactant (optional, e.g., glycerol)
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases:
-
Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. The surfactant can also be added to the oil phase and homogenized.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant if used.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The number of cycles and the homogenization pressure should be optimized. A typical starting point is 6 cycles at 100 MPa.[7]
-
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation over a set period (e.g., 30 days) at different storage conditions.[6]
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound, based on common solvent evaporation techniques.[8][9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).
Methodology:
-
Dissolution:
-
Dissolve this compound and the chosen hydrophilic carrier in the common solvent in a predetermined ratio (e.g., 1:5 drug to carrier). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution testing of the solid dispersion compared to the pure drug in various media (e.g., simulated gastric and intestinal fluids).
-
Characterize the solid-state properties using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.[8]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a preclinical pharmacokinetic study.[3]
Materials and Methods:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Animal Preparation: Fast animals overnight (12-16 hours) before dosing, with free access to water. Acclimatize the animals for at least 3 days prior to the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion, solid dispersion suspended in a vehicle) on the day of dosing. Ensure homogeneity and verify the concentration.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Units | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Enter experimental data] |
| Tmax (Time to Cmax) | h | [Enter experimental data] |
| AUC(0-t) (Area under the curve to last measurable point) | ngh/mL | [Enter experimental data] |
| AUC(0-inf) (Area under the curve to infinity) | ngh/mL | [Enter experimental data] |
| t1/2 (Half-life) | h | [Enter experimental data] |
| F% (Absolute Bioavailability, if IV data is available) | % | [Enter experimental data] |
Visualizations
Caption: Key factors contributing to the low oral bioavailability of this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Simplified pathway of this compound absorption and first-pass metabolism.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System [mdpi.com]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Terrestrosin K for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the in vivo bioavailability of Terrestrosin K, a steroidal saponin with potential therapeutic applications. Given the inherent challenges associated with the oral delivery of saponins, this resource offers a structured approach to formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of saponins like this compound is often attributed to several factors. These include their high molecular weight and structural complexity, which can limit direct absorption. Additionally, poor aqueous solubility can hinder dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on improving solubility and/or permeability. These include:
-
Formulation-based approaches: Such as the use of lipid-based formulations (e.g., nanoemulsions, self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticle systems.[3][4]
-
Use of excipients: Incorporating absorption enhancers that can modulate intestinal permeability.[3]
-
Chemical modification: While more complex, altering the chemical structure of the compound can sometimes improve its physicochemical properties.
Q3: What are "bioenhancers" and can they be used with this compound?
A3: Bioenhancers are compounds of natural origin that, when co-administered with a drug, can improve its bioavailability.[2] Some saponins themselves have been shown to act as absorption enhancers. While specific studies on this compound are limited, exploring the co-administration with known bioenhancers like piperine or quercetin could be a viable strategy.
Q4: My in vivo studies with this compound show high variability in plasma concentrations. What could be the cause?
A4: High variability is a common issue with poorly soluble compounds.[3] Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, the influence of food on gastric emptying and GI fluid composition, variable first-pass metabolism in the gut and liver, and differences in GI motility among individual animals.[3] Standardizing experimental conditions, such as fasting protocols, can help mitigate this.[3]
Q5: this compound shows good permeability in my Caco-2 assay, but the in vivo bioavailability is still low. What could be the reason?
A5: This discrepancy can arise from several factors not fully captured by the in vitro model. High first-pass metabolism in the liver is a primary suspect, where the compound is extensively metabolized before reaching systemic circulation. The compound might also be susceptible to degradation in the acidic environment of the stomach or be actively pumped out of intestinal cells by efflux transporters.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Problem: Difficulty in preparing a suitable formulation for in vivo studies due to the low solubility of this compound in aqueous media.
Troubleshooting Steps:
-
Systematic Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, DMSO).
-
Evaluate the effect of pH on solubility by testing in different buffer systems (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.[5]
-
Data Presentation: Record the results in a structured table.
Solvent/Medium Temperature (°C) Solubility (mg/mL) Method of Determination Purified Water 25 [Enter experimental data] Shake-flask / HPLC 0.1 N HCl (pH 1.2) 37 [Enter experimental data] Shake-flask / HPLC Acetate Buffer (pH 4.5) 37 [Enter experimental data] Shake-flask / HPLC Phosphate Buffer (pH 6.8) 37 [Enter experimental data] Shake-flask / HPLC Ethanol 25 [Enter experimental data] Shake-flask / HPLC Propylene Glycol 25 [Enter experimental data] Shake-flask / HPLC PEG 400 25 [Enter experimental data] Shake-flask / HPLC DMSO 25 [Enter experimental data] Shake-flask / HPLC -
-
Formulation Development:
-
Based on the solubility data, select a suitable formulation strategy. For instance, if solubility is higher in lipids and surfactants, a nanoemulsion or SEDDS approach may be appropriate. If a suitable organic solvent is found, a solid dispersion could be developed.
-
Refer to the detailed experimental protocols below for guidance on preparing these formulations.
-
Issue 2: Low and Inconsistent Oral Absorption in Preclinical Models
Problem: In vivo pharmacokinetic studies show low Cmax and AUC values with high standard deviations after oral administration of this compound.
Troubleshooting Steps:
-
Evaluate Intestinal Permeability:
-
Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound across an intestinal epithelial cell monolayer. This will help distinguish between poor permeability and other factors like poor solubility or high metabolism.
-
Data Presentation: Present the results in a clear format.
Compound Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) This compound A -> B [Enter experimental data] [Calculate from data] This compound B -> A [Enter experimental data] Propranolol (High Permeability Control) A -> B [Enter experimental data] [Calculate from data] Atenolol (Low Permeability Control) A -> B [Enter experimental data] [Calculate from data] -
-
Optimize Formulation:
-
If permeability is moderate to high but bioavailability is low, the issue is likely dissolution rate-limited absorption or first-pass metabolism. Focus on formulations that enhance dissolution, such as solid dispersions or nanosuspensions.
-
If permeability is low, consider formulations that can enhance absorption, such as lipid-based systems or the inclusion of permeation enhancers.
-
-
Refine In Vivo Study Design:
-
Ensure strict adherence to fasting protocols for all animals to minimize variability from food effects.
-
Consider the use of a positive control (a well-absorbed compound) to validate the experimental setup.
-
If first-pass metabolism is suspected, a pilot study comparing oral and intraperitoneal or intravenous administration can provide insights into the extent of this effect.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method, adapted from a procedure for saponin-stabilized nanoemulsions.[6][7]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sweet almond oil)
-
Aqueous phase (e.g., purified water)
-
Surfactant (e.g., Quillaja saponin, Tween 80)
-
Co-surfactant (optional, e.g., glycerol)
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases:
-
Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. The surfactant can also be added to the oil phase and homogenized.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant if used.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The number of cycles and the homogenization pressure should be optimized. A typical starting point is 6 cycles at 100 MPa.[7]
-
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation over a set period (e.g., 30 days) at different storage conditions.[6]
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound, based on common solvent evaporation techniques.[8][9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC))
-
A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).
Methodology:
-
Dissolution:
-
Dissolve this compound and the chosen hydrophilic carrier in the common solvent in a predetermined ratio (e.g., 1:5 drug to carrier). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution testing of the solid dispersion compared to the pure drug in various media (e.g., simulated gastric and intestinal fluids).
-
Characterize the solid-state properties using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.[8]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a preclinical pharmacokinetic study.[3]
Materials and Methods:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Animal Preparation: Fast animals overnight (12-16 hours) before dosing, with free access to water. Acclimatize the animals for at least 3 days prior to the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion, solid dispersion suspended in a vehicle) on the day of dosing. Ensure homogeneity and verify the concentration.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Units | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Enter experimental data] |
| Tmax (Time to Cmax) | h | [Enter experimental data] |
| AUC(0-t) (Area under the curve to last measurable point) | ngh/mL | [Enter experimental data] |
| AUC(0-inf) (Area under the curve to infinity) | ngh/mL | [Enter experimental data] |
| t1/2 (Half-life) | h | [Enter experimental data] |
| F% (Absolute Bioavailability, if IV data is available) | % | [Enter experimental data] |
Visualizations
Caption: Key factors contributing to the low oral bioavailability of this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Simplified pathway of this compound absorption and first-pass metabolism.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System [mdpi.com]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate control groups for Terrestrosin K experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Terrestrosin K in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a steroidal saponin (B1150181) isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant, including the closely related analogue Terrestrosin D, have been investigated for their potential anti-cancer properties.[3][4][5] Research suggests that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of interest for cancer research and drug development.[4][6]
Q2: I am planning an experiment with this compound. What are the essential control groups I need to include?
A2: To ensure the validity of your experimental results with this compound, it is crucial to include the following control groups:
-
Negative Control: This group consists of untreated cells. It serves as a baseline to observe the normal behavior and viability of the cells under standard culture conditions.
-
Vehicle Control: this compound is typically dissolved in a solvent, such as DMSO or ethanol, before being added to the cell culture medium. The vehicle control group consists of cells treated with the same concentration of the solvent used to dissolve this compound. This is critical to differentiate the effects of this compound from any potential effects of the solvent itself.
-
Positive Control: This group is treated with a compound known to induce the expected effect you are measuring. For example, if you are studying apoptosis, a known pro-apoptotic agent like staurosporine (B1682477) or cisplatin (B142131) would be an appropriate positive control. This confirms that your assay is working correctly.
Q3: What is a "vehicle" and why is a vehicle control so important?
A3: In the context of in vitro experiments, a "vehicle" is the solvent used to dissolve a drug or test compound, such as this compound, for delivery into the cell culture medium. A vehicle control is essential because the solvent itself can have biological effects on the cells, potentially confounding the interpretation of the results. By including a vehicle control, you can isolate and attribute the observed effects specifically to the test compound.
Q4: My vehicle control is showing unexpected effects on the cells. What should I do?
A4: If your vehicle control is showing significant effects, consider the following troubleshooting steps:
-
Lower the Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v) in the final culture medium, as higher concentrations can be toxic to cells.
-
Test Alternative Solvents: If lowering the concentration is not feasible due to the solubility of this compound, you may need to explore other less toxic solvents.
-
Literature Review: Check published studies using similar cell lines to see what vehicle concentrations are reported to be non-toxic.
-
Purity of the Solvent: Ensure that the solvent you are using is of high purity and sterile.
Q5: What are the likely mechanisms of action for this compound?
A5: While specific studies on this compound are limited, research on the analogous compound Terrestrosin D and extracts from Tribulus terrestris suggest that the mechanism of action likely involves:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4][6]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.[4][6]
-
Modulation of Signaling Pathways: Extracts from Tribulus terrestris have been shown to down-regulate NF-κB signaling, a key pathway involved in inflammation and cancer progression.[4][5] Saponins, in general, are known to modulate various signaling pathways related to apoptosis, invasion, and metastasis.[7][8]
Experimental Workflow for this compound
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on cancer cells.
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
selecting appropriate control groups for Terrestrosin K experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Terrestrosin K in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a steroidal saponin (B1150181) isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant, including the closely related analogue Terrestrosin D, have been investigated for their potential anti-cancer properties.[3][4][5] Research suggests that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of interest for cancer research and drug development.[4][6]
Q2: I am planning an experiment with this compound. What are the essential control groups I need to include?
A2: To ensure the validity of your experimental results with this compound, it is crucial to include the following control groups:
-
Negative Control: This group consists of untreated cells. It serves as a baseline to observe the normal behavior and viability of the cells under standard culture conditions.
-
Vehicle Control: this compound is typically dissolved in a solvent, such as DMSO or ethanol, before being added to the cell culture medium. The vehicle control group consists of cells treated with the same concentration of the solvent used to dissolve this compound. This is critical to differentiate the effects of this compound from any potential effects of the solvent itself.
-
Positive Control: This group is treated with a compound known to induce the expected effect you are measuring. For example, if you are studying apoptosis, a known pro-apoptotic agent like staurosporine (B1682477) or cisplatin (B142131) would be an appropriate positive control. This confirms that your assay is working correctly.
Q3: What is a "vehicle" and why is a vehicle control so important?
A3: In the context of in vitro experiments, a "vehicle" is the solvent used to dissolve a drug or test compound, such as this compound, for delivery into the cell culture medium. A vehicle control is essential because the solvent itself can have biological effects on the cells, potentially confounding the interpretation of the results. By including a vehicle control, you can isolate and attribute the observed effects specifically to the test compound.
Q4: My vehicle control is showing unexpected effects on the cells. What should I do?
A4: If your vehicle control is showing significant effects, consider the following troubleshooting steps:
-
Lower the Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v) in the final culture medium, as higher concentrations can be toxic to cells.
-
Test Alternative Solvents: If lowering the concentration is not feasible due to the solubility of this compound, you may need to explore other less toxic solvents.
-
Literature Review: Check published studies using similar cell lines to see what vehicle concentrations are reported to be non-toxic.
-
Purity of the Solvent: Ensure that the solvent you are using is of high purity and sterile.
Q5: What are the likely mechanisms of action for this compound?
A5: While specific studies on this compound are limited, research on the analogous compound Terrestrosin D and extracts from Tribulus terrestris suggest that the mechanism of action likely involves:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4][6]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.[4][6]
-
Modulation of Signaling Pathways: Extracts from Tribulus terrestris have been shown to down-regulate NF-κB signaling, a key pathway involved in inflammation and cancer progression.[4][5] Saponins, in general, are known to modulate various signaling pathways related to apoptosis, invasion, and metastasis.[7][8]
Experimental Workflow for this compound
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on cancer cells.
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
selecting appropriate control groups for Terrestrosin K experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Terrestrosin K in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris.[1][2] Saponins from this plant, including the closely related analogue Terrestrosin D, have been investigated for their potential anti-cancer properties.[3][4][5] Research suggests that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of interest for cancer research and drug development.[4][6]
Q2: I am planning an experiment with this compound. What are the essential control groups I need to include?
A2: To ensure the validity of your experimental results with this compound, it is crucial to include the following control groups:
-
Negative Control: This group consists of untreated cells. It serves as a baseline to observe the normal behavior and viability of the cells under standard culture conditions.
-
Vehicle Control: this compound is typically dissolved in a solvent, such as DMSO or ethanol, before being added to the cell culture medium. The vehicle control group consists of cells treated with the same concentration of the solvent used to dissolve this compound. This is critical to differentiate the effects of this compound from any potential effects of the solvent itself.
-
Positive Control: This group is treated with a compound known to induce the expected effect you are measuring. For example, if you are studying apoptosis, a known pro-apoptotic agent like staurosporine or cisplatin would be an appropriate positive control. This confirms that your assay is working correctly.
Q3: What is a "vehicle" and why is a vehicle control so important?
A3: In the context of in vitro experiments, a "vehicle" is the solvent used to dissolve a drug or test compound, such as this compound, for delivery into the cell culture medium. A vehicle control is essential because the solvent itself can have biological effects on the cells, potentially confounding the interpretation of the results. By including a vehicle control, you can isolate and attribute the observed effects specifically to the test compound.
Q4: My vehicle control is showing unexpected effects on the cells. What should I do?
A4: If your vehicle control is showing significant effects, consider the following troubleshooting steps:
-
Lower the Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v) in the final culture medium, as higher concentrations can be toxic to cells.
-
Test Alternative Solvents: If lowering the concentration is not feasible due to the solubility of this compound, you may need to explore other less toxic solvents.
-
Literature Review: Check published studies using similar cell lines to see what vehicle concentrations are reported to be non-toxic.
-
Purity of the Solvent: Ensure that the solvent you are using is of high purity and sterile.
Q5: What are the likely mechanisms of action for this compound?
A5: While specific studies on this compound are limited, research on the analogous compound Terrestrosin D and extracts from Tribulus terrestris suggest that the mechanism of action likely involves:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4][6]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.[4][6]
-
Modulation of Signaling Pathways: Extracts from Tribulus terrestris have been shown to down-regulate NF-κB signaling, a key pathway involved in inflammation and cancer progression.[4][5] Saponins, in general, are known to modulate various signaling pathways related to apoptosis, invasion, and metastasis.[7][8]
Experimental Workflow for this compound
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on cancer cells.
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
managing potential cytotoxicity of Terrestrosin K at high concentrations
Technical Support Center: Managing Terrestrosin K Cytotoxicity
Disclaimer: Specific peer-reviewed data on the cytotoxicity of this compound is limited in the public domain. This guide is developed based on extensive research into its parent compound family, steroidal saponins (B1172615) from Tribulus terrestris, particularly the closely related and well-studied Terrestrosin D. The principles and methodologies provided are standard toxicological and pharmacological approaches applicable to novel saponin (B1150181) compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high-concentration cytotoxicity a concern?
A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris. Saponins are known for their wide range of biological activities, but they also possess cytotoxic properties, especially at high concentrations.[1][2] This is primarily due to their amphiphilic nature, which can lead to cell membrane disruption, cell cycle arrest, and induction of apoptosis.[3][4] For researchers investigating its therapeutic potential, understanding and managing this cytotoxicity is crucial to differentiate between targeted anti-cancer effects and general toxicity, and to establish a safe therapeutic window.
Q2: I am seeing widespread cell death even at moderate concentrations. What are the immediate troubleshooting steps?
A2: If you are observing higher-than-expected cytotoxicity, consider the following:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities can contribute to toxicity. Also, ensure the compound has not degraded during storage. Saponin toxicity can be enhanced after degradation.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to saponins.[6][7] It is possible your cell line is particularly sensitive. Consider running a dose-response curve on a normal, non-cancerous cell line (e.g., human fibroblasts) to determine the therapeutic index.[4][6] Extracts from Tribulus terrestris have been shown to be less toxic to normal fibroblasts compared to many cancer cell lines.[4][6]
-
Concentration Verification: Double-check all calculations for your stock solutions and final dilutions. Simple errors in calculation are a common source of unexpected results.
-
Assay Interference: At high concentrations, saponins can interfere with certain viability assays. Confirm findings with an alternative method (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).
Q3: How can I establish a suitable working concentration range for my experiments?
A3: A systematic approach is recommended.
-
Literature Review: Search for IC50 values of closely related compounds like Terrestrosin D in similar cell lines to get a preliminary estimate.[4][7]
-
Range-Finding Study: Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 200 µM) to identify the approximate range where biological activity and cytotoxicity occur.
-
Narrow-Range Analysis: Conduct a more detailed dose-response study around the active range identified in the previous step to precisely determine the IC50 (concentration that inhibits 50% of cell growth) and EC50 (concentration that gives 50% of the maximal desired effect). Test at concentrations that are not too widely spaced to precisely determine the effective concentration.[8]
Q4: What are the likely molecular mechanisms behind this compound-induced cytotoxicity?
A4: Based on studies of related saponins from Tribulus terrestris and other plants, cytotoxicity at high concentrations is often mediated by the induction of apoptosis.[9][10] Key mechanisms include:
-
Cell Cycle Arrest: Saponins can cause cells to arrest at different phases of the cell cycle, preventing proliferation.[9]
-
Induction of Apoptosis: This is a primary mechanism. Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][11] This involves the activation of caspases (like caspase-3), modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and subsequent DNA fragmentation.[10][12][13]
-
NF-κB Signaling Downregulation: Some T. terrestris saponins have been shown to induce apoptosis by down-regulating the NF-κB signaling pathway in cancer cells.[4][9]
Q5: Are there formulation strategies to mitigate the cytotoxicity of this compound?
A5: Yes, formulation strategies can help reduce systemic toxicity and improve the therapeutic index, although this is more relevant for in vivo studies. For in vitro work, the focus is on understanding the concentration-response relationship. However, concepts from drug development can be informative. Strategies include encapsulation into drug delivery systems like liposomes or nanoparticles.[3][14] These systems can alter the pharmacokinetic parameters, potentially leading to higher concentrations in target tissues while lowering them in sensitive ones like the kidneys and liver, thereby decreasing toxicity.[14][15]
Quantitative Data Summary
The following tables summarize cytotoxicity data for saponins isolated from Tribulus terrestris and provide a general guideline for starting experimental concentrations.
Table 1: Cytotoxicity of Tribulus terrestris Saponins on Various Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [13] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [13] |
| Methanolic Extract | L929 (Normal Fibroblast) | MTT | 224.35 µg/mL | [13] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | Annexin V-PI | ~5 µM (induced 60.5% apoptosis) | [4] |
| Terrestrosin D (TED) | HUVEC (Endothelial) | - | Suppressed growth at 2-5 µM | [4] |
| Commercial Extract 1 | Hepa1c1c7 (Hepatoma) | MTT | 7.4 µg/mL | [7] |
| Commercial Extract 1 | Ovcar3 (Ovarian Cancer) | MTT | 38.2 µg/mL |[7] |
Table 2: Recommended Starting Concentrations for Screening this compound
| Experimental Phase | Concentration Range (µM) | Purpose |
|---|---|---|
| Phase 1: Range-Finding | 0.1, 1, 10, 50, 100, 200 | To identify the general cytotoxic and active range. |
| Phase 2: IC50 Determination | Logarithmic or semi-log dilutions around the active range found in Phase 1. | To precisely calculate the IC50 value. |
| Phase 3: Mechanistic Studies | IC50, 2x IC50, and a non-toxic concentration (e.g., 0.1x IC50). | To study the mechanism of action at relevant concentrations. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.[10] Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and attached cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visual Guides: Workflows and Pathways
Figure 1: Recommended experimental workflow for investigating this compound cytotoxicity.
// Invisible nodes for alignment {rank=same; bcl2; bax;} }
Figure 2: Simplified signaling pathway for saponin-induced intrinsic apoptosis.
Figure 3: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Reducing the damage of quinoa saponins on human gastric mucosal cells by a heating process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. scielo.br [scielo.br]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 15. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
managing potential cytotoxicity of Terrestrosin K at high concentrations
Technical Support Center: Managing Terrestrosin K Cytotoxicity
Disclaimer: Specific peer-reviewed data on the cytotoxicity of this compound is limited in the public domain. This guide is developed based on extensive research into its parent compound family, steroidal saponins (B1172615) from Tribulus terrestris, particularly the closely related and well-studied Terrestrosin D. The principles and methodologies provided are standard toxicological and pharmacological approaches applicable to novel saponin (B1150181) compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high-concentration cytotoxicity a concern?
A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris. Saponins are known for their wide range of biological activities, but they also possess cytotoxic properties, especially at high concentrations.[1][2] This is primarily due to their amphiphilic nature, which can lead to cell membrane disruption, cell cycle arrest, and induction of apoptosis.[3][4] For researchers investigating its therapeutic potential, understanding and managing this cytotoxicity is crucial to differentiate between targeted anti-cancer effects and general toxicity, and to establish a safe therapeutic window.
Q2: I am seeing widespread cell death even at moderate concentrations. What are the immediate troubleshooting steps?
A2: If you are observing higher-than-expected cytotoxicity, consider the following:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities can contribute to toxicity. Also, ensure the compound has not degraded during storage. Saponin toxicity can be enhanced after degradation.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to saponins.[6][7] It is possible your cell line is particularly sensitive. Consider running a dose-response curve on a normal, non-cancerous cell line (e.g., human fibroblasts) to determine the therapeutic index.[4][6] Extracts from Tribulus terrestris have been shown to be less toxic to normal fibroblasts compared to many cancer cell lines.[4][6]
-
Concentration Verification: Double-check all calculations for your stock solutions and final dilutions. Simple errors in calculation are a common source of unexpected results.
-
Assay Interference: At high concentrations, saponins can interfere with certain viability assays. Confirm findings with an alternative method (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).
Q3: How can I establish a suitable working concentration range for my experiments?
A3: A systematic approach is recommended.
-
Literature Review: Search for IC50 values of closely related compounds like Terrestrosin D in similar cell lines to get a preliminary estimate.[4][7]
-
Range-Finding Study: Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 200 µM) to identify the approximate range where biological activity and cytotoxicity occur.
-
Narrow-Range Analysis: Conduct a more detailed dose-response study around the active range identified in the previous step to precisely determine the IC50 (concentration that inhibits 50% of cell growth) and EC50 (concentration that gives 50% of the maximal desired effect). Test at concentrations that are not too widely spaced to precisely determine the effective concentration.[8]
Q4: What are the likely molecular mechanisms behind this compound-induced cytotoxicity?
A4: Based on studies of related saponins from Tribulus terrestris and other plants, cytotoxicity at high concentrations is often mediated by the induction of apoptosis.[9][10] Key mechanisms include:
-
Cell Cycle Arrest: Saponins can cause cells to arrest at different phases of the cell cycle, preventing proliferation.[9]
-
Induction of Apoptosis: This is a primary mechanism. Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][11] This involves the activation of caspases (like caspase-3), modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and subsequent DNA fragmentation.[10][12][13]
-
NF-κB Signaling Downregulation: Some T. terrestris saponins have been shown to induce apoptosis by down-regulating the NF-κB signaling pathway in cancer cells.[4][9]
Q5: Are there formulation strategies to mitigate the cytotoxicity of this compound?
A5: Yes, formulation strategies can help reduce systemic toxicity and improve the therapeutic index, although this is more relevant for in vivo studies. For in vitro work, the focus is on understanding the concentration-response relationship. However, concepts from drug development can be informative. Strategies include encapsulation into drug delivery systems like liposomes or nanoparticles.[3][14] These systems can alter the pharmacokinetic parameters, potentially leading to higher concentrations in target tissues while lowering them in sensitive ones like the kidneys and liver, thereby decreasing toxicity.[14][15]
Quantitative Data Summary
The following tables summarize cytotoxicity data for saponins isolated from Tribulus terrestris and provide a general guideline for starting experimental concentrations.
Table 1: Cytotoxicity of Tribulus terrestris Saponins on Various Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [13] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [13] |
| Methanolic Extract | L929 (Normal Fibroblast) | MTT | 224.35 µg/mL | [13] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | Annexin V-PI | ~5 µM (induced 60.5% apoptosis) | [4] |
| Terrestrosin D (TED) | HUVEC (Endothelial) | - | Suppressed growth at 2-5 µM | [4] |
| Commercial Extract 1 | Hepa1c1c7 (Hepatoma) | MTT | 7.4 µg/mL | [7] |
| Commercial Extract 1 | Ovcar3 (Ovarian Cancer) | MTT | 38.2 µg/mL |[7] |
Table 2: Recommended Starting Concentrations for Screening this compound
| Experimental Phase | Concentration Range (µM) | Purpose |
|---|---|---|
| Phase 1: Range-Finding | 0.1, 1, 10, 50, 100, 200 | To identify the general cytotoxic and active range. |
| Phase 2: IC50 Determination | Logarithmic or semi-log dilutions around the active range found in Phase 1. | To precisely calculate the IC50 value. |
| Phase 3: Mechanistic Studies | IC50, 2x IC50, and a non-toxic concentration (e.g., 0.1x IC50). | To study the mechanism of action at relevant concentrations. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.[10] Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and attached cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visual Guides: Workflows and Pathways
Figure 1: Recommended experimental workflow for investigating this compound cytotoxicity.
// Invisible nodes for alignment {rank=same; bcl2; bax;} }
Figure 2: Simplified signaling pathway for saponin-induced intrinsic apoptosis.
Figure 3: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Reducing the damage of quinoa saponins on human gastric mucosal cells by a heating process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. scielo.br [scielo.br]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 15. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
managing potential cytotoxicity of Terrestrosin K at high concentrations
Technical Support Center: Managing Terrestrosin K Cytotoxicity
Disclaimer: Specific peer-reviewed data on the cytotoxicity of this compound is limited in the public domain. This guide is developed based on extensive research into its parent compound family, steroidal saponins from Tribulus terrestris, particularly the closely related and well-studied Terrestrosin D. The principles and methodologies provided are standard toxicological and pharmacological approaches applicable to novel saponin compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high-concentration cytotoxicity a concern?
A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris. Saponins are known for their wide range of biological activities, but they also possess cytotoxic properties, especially at high concentrations.[1][2] This is primarily due to their amphiphilic nature, which can lead to cell membrane disruption, cell cycle arrest, and induction of apoptosis.[3][4] For researchers investigating its therapeutic potential, understanding and managing this cytotoxicity is crucial to differentiate between targeted anti-cancer effects and general toxicity, and to establish a safe therapeutic window.
Q2: I am seeing widespread cell death even at moderate concentrations. What are the immediate troubleshooting steps?
A2: If you are observing higher-than-expected cytotoxicity, consider the following:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities can contribute to toxicity. Also, ensure the compound has not degraded during storage. Saponin toxicity can be enhanced after degradation.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to saponins.[6][7] It is possible your cell line is particularly sensitive. Consider running a dose-response curve on a normal, non-cancerous cell line (e.g., human fibroblasts) to determine the therapeutic index.[4][6] Extracts from Tribulus terrestris have been shown to be less toxic to normal fibroblasts compared to many cancer cell lines.[4][6]
-
Concentration Verification: Double-check all calculations for your stock solutions and final dilutions. Simple errors in calculation are a common source of unexpected results.
-
Assay Interference: At high concentrations, saponins can interfere with certain viability assays. Confirm findings with an alternative method (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).
Q3: How can I establish a suitable working concentration range for my experiments?
A3: A systematic approach is recommended.
-
Literature Review: Search for IC50 values of closely related compounds like Terrestrosin D in similar cell lines to get a preliminary estimate.[4][7]
-
Range-Finding Study: Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 200 µM) to identify the approximate range where biological activity and cytotoxicity occur.
-
Narrow-Range Analysis: Conduct a more detailed dose-response study around the active range identified in the previous step to precisely determine the IC50 (concentration that inhibits 50% of cell growth) and EC50 (concentration that gives 50% of the maximal desired effect). Test at concentrations that are not too widely spaced to precisely determine the effective concentration.[8]
Q4: What are the likely molecular mechanisms behind this compound-induced cytotoxicity?
A4: Based on studies of related saponins from Tribulus terrestris and other plants, cytotoxicity at high concentrations is often mediated by the induction of apoptosis.[9][10] Key mechanisms include:
-
Cell Cycle Arrest: Saponins can cause cells to arrest at different phases of the cell cycle, preventing proliferation.[9]
-
Induction of Apoptosis: This is a primary mechanism. Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][11] This involves the activation of caspases (like caspase-3), modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and subsequent DNA fragmentation.[10][12][13]
-
NF-κB Signaling Downregulation: Some T. terrestris saponins have been shown to induce apoptosis by down-regulating the NF-κB signaling pathway in cancer cells.[4][9]
Q5: Are there formulation strategies to mitigate the cytotoxicity of this compound?
A5: Yes, formulation strategies can help reduce systemic toxicity and improve the therapeutic index, although this is more relevant for in vivo studies. For in vitro work, the focus is on understanding the concentration-response relationship. However, concepts from drug development can be informative. Strategies include encapsulation into drug delivery systems like liposomes or nanoparticles.[3][14] These systems can alter the pharmacokinetic parameters, potentially leading to higher concentrations in target tissues while lowering them in sensitive ones like the kidneys and liver, thereby decreasing toxicity.[14][15]
Quantitative Data Summary
The following tables summarize cytotoxicity data for saponins isolated from Tribulus terrestris and provide a general guideline for starting experimental concentrations.
Table 1: Cytotoxicity of Tribulus terrestris Saponins on Various Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [13] |
| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [13] |
| Methanolic Extract | L929 (Normal Fibroblast) | MTT | 224.35 µg/mL | [13] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | Annexin V-PI | ~5 µM (induced 60.5% apoptosis) | [4] |
| Terrestrosin D (TED) | HUVEC (Endothelial) | - | Suppressed growth at 2-5 µM | [4] |
| Commercial Extract 1 | Hepa1c1c7 (Hepatoma) | MTT | 7.4 µg/mL | [7] |
| Commercial Extract 1 | Ovcar3 (Ovarian Cancer) | MTT | 38.2 µg/mL |[7] |
Table 2: Recommended Starting Concentrations for Screening this compound
| Experimental Phase | Concentration Range (µM) | Purpose |
|---|---|---|
| Phase 1: Range-Finding | 0.1, 1, 10, 50, 100, 200 | To identify the general cytotoxic and active range. |
| Phase 2: IC50 Determination | Logarithmic or semi-log dilutions around the active range found in Phase 1. | To precisely calculate the IC50 value. |
| Phase 3: Mechanistic Studies | IC50, 2x IC50, and a non-toxic concentration (e.g., 0.1x IC50). | To study the mechanism of action at relevant concentrations. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.[10] Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and attached cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visual Guides: Workflows and Pathways
Figure 1: Recommended experimental workflow for investigating this compound cytotoxicity.
// Invisible nodes for alignment {rank=same; bcl2; bax;} }
Figure 2: Simplified signaling pathway for saponin-induced intrinsic apoptosis.
Figure 3: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Reducing the damage of quinoa saponins on human gastric mucosal cells by a heating process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. scielo.br [scielo.br]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 15. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity of Synthesized Terrestrosin K Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the purity of synthesized Terrestrosin K derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: During the synthesis of this compound and its derivatives, which are furostanol saponins (B1172615), several types of impurities can arise. These often stem from the glycosylation steps and subsequent modifications of the steroidal aglycone. Common impurities may include:
-
Incompletely glycosylated intermediates: Molecules where not all sugar moieties have been attached to the aglycone.
-
Anomeric mixtures: Formation of both α and β anomers at the glycosidic linkages, which can be difficult to separate.
-
Side-products from protecting group manipulation: Incomplete removal or migration of protecting groups used during the synthesis.
-
Epimers: Isomers that differ in configuration at one stereocenter, which can form under certain reaction conditions.
-
Degradation products: Furostanol saponins can be sensitive to acidic conditions, which may lead to the formation of spirostanol (B12661974) derivatives as degradation products.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound derivatives?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound derivatives.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Reversed-phase HPLC with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is commonly used.[2][3] UV detection can also be employed, typically at low wavelengths (around 200-210 nm), though it may lack specificity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for structural confirmation and identification of impurities.[6][7] Specific chemical shifts can confirm the furostanol structure and the nature and linkage of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivative and any impurities.[6][7] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[8][9][10]
Q3: What are the key challenges in purifying synthetic this compound derivatives?
A3: The purification of synthetic steroidal saponins like this compound derivatives presents several challenges:
-
Structural Similarity of Byproducts: Impurities often have very similar structures and polarities to the target compound, making chromatographic separation difficult.
-
Amphiphilic Nature: The combination of a hydrophobic steroidal backbone and hydrophilic sugar chains gives these molecules amphiphilic properties, which can lead to poor peak shapes and complex retention behavior in chromatography.
-
Low UV Absorbance: The lack of a strong chromophore in many saponins makes detection by UV-Vis challenging, often requiring the use of more universal detectors like ELSD, CAD, or MS.[2][3]
-
Potential for On-Column Degradation: The acidic or basic conditions of some chromatographic methods can potentially degrade the target compound.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Sample degradation in the autosampler. | 1. Use high-purity solvents and flush the system thoroughly. Run a blank gradient. 2. Keep the autosampler tray cool and use fresh sample solutions. |
| Low Detector Response (ELSD/CAD) | 1. Inappropriate nebulizer or evaporator temperature. 2. Low analyte concentration. | 1. Optimize the ELSD/CAD parameters for your specific compound and mobile phase. 2. Concentrate the sample if possible. |
Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurities have very similar polarity to the target compound. | 1. Optimize the gradient, mobile phase composition, or try a different stationary phase (e.g., a different bonded phase or particle size). 2. Consider orthogonal purification techniques such as counter-current chromatography or a different mode of chromatography (e.g., normal phase if reversed-phase was used). |
| Low Recovery After Purification | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Degradation of the compound during purification. | 1. Use a different stationary phase or modify the mobile phase to reduce strong interactions. 2. Ensure the mobile phase pH is within the stability range of your compound. Avoid prolonged exposure to harsh conditions. |
| Presence of Anomeric Impurities | 1. Non-stereoselective glycosylation reaction. | 1. Optimize the glycosylation reaction conditions (e.g., catalyst, temperature, solvent) to favor the desired anomer. 2. Utilize a high-resolution preparative HPLC method to separate the anomers. |
Experimental Protocols
General Purification Protocol for this compound Derivatives
This protocol outlines a general strategy for the purification of a crude synthetic this compound derivative.
-
Initial Extraction and Precipitation:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol).
-
Slowly add an anti-solvent (e.g., diethyl ether or cold water) to precipitate the crude saponin (B1150181) fraction.
-
Collect the precipitate by filtration or centrifugation.
-
-
Macroporous Resin Chromatography (Optional Enrichment Step):
-
Dissolve the crude precipitate in an appropriate solvent (e.g., aqueous ethanol).
-
Load the solution onto a pre-conditioned macroporous resin column (e.g., D101 or HPD-600).[11][12]
-
Wash the column with water to remove highly polar impurities.
-
Elute the saponin fraction with increasing concentrations of ethanol (B145695) in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Analyze the fractions by TLC or HPLC to identify those containing the target compound.
-
-
Preparative Reversed-Phase HPLC:
-
Column: C18, 5-10 µm particle size.
-
Mobile Phase A: Water (often with 0.1% formic acid or acetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized based on analytical HPLC data.
-
Detection: Monitor at a low UV wavelength (e.g., 205 nm) or use an ELSD/CAD if available.
-
Fraction Collection: Collect fractions across the peak corresponding to the target this compound derivative.
-
Analysis of Fractions: Analyze the collected fractions for purity by analytical HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified compound.
-
Quantitative Purity Analysis by HPLC-ELSD
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-100% B; 35-40 min, 100% B. This should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
-
-
Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor in the ELSD.
Data Presentation
Table 1: Example HPLC Purity Analysis of a this compound Derivative at Different Purification Stages
| Purification Stage | Purity (%) | Major Impurities Detected | Recovery (%) |
| Crude Product | 45 | Incomplete glycosylation products, starting materials | - |
| After Macroporous Resin | 70 | Isomeric byproducts, partially deprotected compounds | 85 |
| After Preparative HPLC | >98 | None detected above 0.1% | 60 |
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity of Synthesized Terrestrosin K Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the purity of synthesized Terrestrosin K derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: During the synthesis of this compound and its derivatives, which are furostanol saponins (B1172615), several types of impurities can arise. These often stem from the glycosylation steps and subsequent modifications of the steroidal aglycone. Common impurities may include:
-
Incompletely glycosylated intermediates: Molecules where not all sugar moieties have been attached to the aglycone.
-
Anomeric mixtures: Formation of both α and β anomers at the glycosidic linkages, which can be difficult to separate.
-
Side-products from protecting group manipulation: Incomplete removal or migration of protecting groups used during the synthesis.
-
Epimers: Isomers that differ in configuration at one stereocenter, which can form under certain reaction conditions.
-
Degradation products: Furostanol saponins can be sensitive to acidic conditions, which may lead to the formation of spirostanol (B12661974) derivatives as degradation products.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound derivatives?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound derivatives.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Reversed-phase HPLC with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is commonly used.[2][3] UV detection can also be employed, typically at low wavelengths (around 200-210 nm), though it may lack specificity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for structural confirmation and identification of impurities.[6][7] Specific chemical shifts can confirm the furostanol structure and the nature and linkage of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivative and any impurities.[6][7] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[8][9][10]
Q3: What are the key challenges in purifying synthetic this compound derivatives?
A3: The purification of synthetic steroidal saponins like this compound derivatives presents several challenges:
-
Structural Similarity of Byproducts: Impurities often have very similar structures and polarities to the target compound, making chromatographic separation difficult.
-
Amphiphilic Nature: The combination of a hydrophobic steroidal backbone and hydrophilic sugar chains gives these molecules amphiphilic properties, which can lead to poor peak shapes and complex retention behavior in chromatography.
-
Low UV Absorbance: The lack of a strong chromophore in many saponins makes detection by UV-Vis challenging, often requiring the use of more universal detectors like ELSD, CAD, or MS.[2][3]
-
Potential for On-Column Degradation: The acidic or basic conditions of some chromatographic methods can potentially degrade the target compound.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Sample degradation in the autosampler. | 1. Use high-purity solvents and flush the system thoroughly. Run a blank gradient. 2. Keep the autosampler tray cool and use fresh sample solutions. |
| Low Detector Response (ELSD/CAD) | 1. Inappropriate nebulizer or evaporator temperature. 2. Low analyte concentration. | 1. Optimize the ELSD/CAD parameters for your specific compound and mobile phase. 2. Concentrate the sample if possible. |
Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurities have very similar polarity to the target compound. | 1. Optimize the gradient, mobile phase composition, or try a different stationary phase (e.g., a different bonded phase or particle size). 2. Consider orthogonal purification techniques such as counter-current chromatography or a different mode of chromatography (e.g., normal phase if reversed-phase was used). |
| Low Recovery After Purification | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Degradation of the compound during purification. | 1. Use a different stationary phase or modify the mobile phase to reduce strong interactions. 2. Ensure the mobile phase pH is within the stability range of your compound. Avoid prolonged exposure to harsh conditions. |
| Presence of Anomeric Impurities | 1. Non-stereoselective glycosylation reaction. | 1. Optimize the glycosylation reaction conditions (e.g., catalyst, temperature, solvent) to favor the desired anomer. 2. Utilize a high-resolution preparative HPLC method to separate the anomers. |
Experimental Protocols
General Purification Protocol for this compound Derivatives
This protocol outlines a general strategy for the purification of a crude synthetic this compound derivative.
-
Initial Extraction and Precipitation:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol).
-
Slowly add an anti-solvent (e.g., diethyl ether or cold water) to precipitate the crude saponin (B1150181) fraction.
-
Collect the precipitate by filtration or centrifugation.
-
-
Macroporous Resin Chromatography (Optional Enrichment Step):
-
Dissolve the crude precipitate in an appropriate solvent (e.g., aqueous ethanol).
-
Load the solution onto a pre-conditioned macroporous resin column (e.g., D101 or HPD-600).[11][12]
-
Wash the column with water to remove highly polar impurities.
-
Elute the saponin fraction with increasing concentrations of ethanol (B145695) in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Analyze the fractions by TLC or HPLC to identify those containing the target compound.
-
-
Preparative Reversed-Phase HPLC:
-
Column: C18, 5-10 µm particle size.
-
Mobile Phase A: Water (often with 0.1% formic acid or acetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized based on analytical HPLC data.
-
Detection: Monitor at a low UV wavelength (e.g., 205 nm) or use an ELSD/CAD if available.
-
Fraction Collection: Collect fractions across the peak corresponding to the target this compound derivative.
-
Analysis of Fractions: Analyze the collected fractions for purity by analytical HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified compound.
-
Quantitative Purity Analysis by HPLC-ELSD
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-100% B; 35-40 min, 100% B. This should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
-
-
Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor in the ELSD.
Data Presentation
Table 1: Example HPLC Purity Analysis of a this compound Derivative at Different Purification Stages
| Purification Stage | Purity (%) | Major Impurities Detected | Recovery (%) |
| Crude Product | 45 | Incomplete glycosylation products, starting materials | - |
| After Macroporous Resin | 70 | Isomeric byproducts, partially deprotected compounds | 85 |
| After Preparative HPLC | >98 | None detected above 0.1% | 60 |
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity of Synthesized Terrestrosin K Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the purity of synthesized Terrestrosin K derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: During the synthesis of this compound and its derivatives, which are furostanol saponins, several types of impurities can arise. These often stem from the glycosylation steps and subsequent modifications of the steroidal aglycone. Common impurities may include:
-
Incompletely glycosylated intermediates: Molecules where not all sugar moieties have been attached to the aglycone.
-
Anomeric mixtures: Formation of both α and β anomers at the glycosidic linkages, which can be difficult to separate.
-
Side-products from protecting group manipulation: Incomplete removal or migration of protecting groups used during the synthesis.
-
Epimers: Isomers that differ in configuration at one stereocenter, which can form under certain reaction conditions.
-
Degradation products: Furostanol saponins can be sensitive to acidic conditions, which may lead to the formation of spirostanol derivatives as degradation products.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound derivatives?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound derivatives.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Reversed-phase HPLC with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is commonly used.[2][3] UV detection can also be employed, typically at low wavelengths (around 200-210 nm), though it may lack specificity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for structural confirmation and identification of impurities.[6][7] Specific chemical shifts can confirm the furostanol structure and the nature and linkage of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivative and any impurities.[6][7] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[8][9][10]
Q3: What are the key challenges in purifying synthetic this compound derivatives?
A3: The purification of synthetic steroidal saponins like this compound derivatives presents several challenges:
-
Structural Similarity of Byproducts: Impurities often have very similar structures and polarities to the target compound, making chromatographic separation difficult.
-
Amphiphilic Nature: The combination of a hydrophobic steroidal backbone and hydrophilic sugar chains gives these molecules amphiphilic properties, which can lead to poor peak shapes and complex retention behavior in chromatography.
-
Low UV Absorbance: The lack of a strong chromophore in many saponins makes detection by UV-Vis challenging, often requiring the use of more universal detectors like ELSD, CAD, or MS.[2][3]
-
Potential for On-Column Degradation: The acidic or basic conditions of some chromatographic methods can potentially degrade the target compound.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Sample degradation in the autosampler. | 1. Use high-purity solvents and flush the system thoroughly. Run a blank gradient. 2. Keep the autosampler tray cool and use fresh sample solutions. |
| Low Detector Response (ELSD/CAD) | 1. Inappropriate nebulizer or evaporator temperature. 2. Low analyte concentration. | 1. Optimize the ELSD/CAD parameters for your specific compound and mobile phase. 2. Concentrate the sample if possible. |
Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurities have very similar polarity to the target compound. | 1. Optimize the gradient, mobile phase composition, or try a different stationary phase (e.g., a different bonded phase or particle size). 2. Consider orthogonal purification techniques such as counter-current chromatography or a different mode of chromatography (e.g., normal phase if reversed-phase was used). |
| Low Recovery After Purification | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Degradation of the compound during purification. | 1. Use a different stationary phase or modify the mobile phase to reduce strong interactions. 2. Ensure the mobile phase pH is within the stability range of your compound. Avoid prolonged exposure to harsh conditions. |
| Presence of Anomeric Impurities | 1. Non-stereoselective glycosylation reaction. | 1. Optimize the glycosylation reaction conditions (e.g., catalyst, temperature, solvent) to favor the desired anomer. 2. Utilize a high-resolution preparative HPLC method to separate the anomers. |
Experimental Protocols
General Purification Protocol for this compound Derivatives
This protocol outlines a general strategy for the purification of a crude synthetic this compound derivative.
-
Initial Extraction and Precipitation:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol).
-
Slowly add an anti-solvent (e.g., diethyl ether or cold water) to precipitate the crude saponin fraction.
-
Collect the precipitate by filtration or centrifugation.
-
-
Macroporous Resin Chromatography (Optional Enrichment Step):
-
Dissolve the crude precipitate in an appropriate solvent (e.g., aqueous ethanol).
-
Load the solution onto a pre-conditioned macroporous resin column (e.g., D101 or HPD-600).[11][12]
-
Wash the column with water to remove highly polar impurities.
-
Elute the saponin fraction with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Analyze the fractions by TLC or HPLC to identify those containing the target compound.
-
-
Preparative Reversed-Phase HPLC:
-
Column: C18, 5-10 µm particle size.
-
Mobile Phase A: Water (often with 0.1% formic acid or acetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized based on analytical HPLC data.
-
Detection: Monitor at a low UV wavelength (e.g., 205 nm) or use an ELSD/CAD if available.
-
Fraction Collection: Collect fractions across the peak corresponding to the target this compound derivative.
-
Analysis of Fractions: Analyze the collected fractions for purity by analytical HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified compound.
-
Quantitative Purity Analysis by HPLC-ELSD
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-100% B; 35-40 min, 100% B. This should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
-
-
Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor in the ELSD.
Data Presentation
Table 1: Example HPLC Purity Analysis of a this compound Derivative at Different Purification Stages
| Purification Stage | Purity (%) | Major Impurities Detected | Recovery (%) |
| Crude Product | 45 | Incomplete glycosylation products, starting materials | - |
| After Macroporous Resin | 70 | Isomeric byproducts, partially deprotected compounds | 85 |
| After Preparative HPLC | >98 | None detected above 0.1% | 60 |
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Terrestrosin K
Methodology Comparison
The quantification of saponins (B1172615) like Terrestrosin K, which lack a strong UV chromophore, presents analytical challenges. HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common approach. An alternative and efficient method is HPTLC, which offers high sample throughput and sensitivity, especially for compounds that are not amenable to UV detection.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | HPLC-ELSD (Representative) | HPTLC-Densitometry (for Tribulosin) |
| Linearity (Range) | Not Available | 200-1200 ng/spot[1] |
| Correlation Coefficient (r²) | Not Available | 0.997[1] |
| Accuracy (% Recovery) | Not Available | 96-98%[1] |
| Precision (% RSD) | Not Available | < 2% |
| Limit of Detection (LOD) | Not Available | 72.50 ng/spot[1] |
| Limit of Quantification (LOQ) | Not Available | 219.70 ng/spot[1] |
Note: The data presented for the HPTLC method was validated for Tribulosin, a structurally related saponin (B1150181) from Tribulus terrestris, as a direct validated method for this compound was not available in the cited literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
This protocol is a representative method for the quantification of this compound, adapted from methodologies used for similar saponins.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) and dilute to create a series of calibration standards.
-
Sample Preparation: Extract the analyte from the matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This is a validated method for the quantification of Tribulosin, which can be adapted for this compound.[1]
1. Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[1]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[1]
-
Development: Ascending development in a twin-trough chamber.[1]
-
Detection: Post-chromatographic derivatization followed by densitometric scanning.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the standard in a suitable solvent and apply different volumes to the HPTLC plate to construct a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix, concentrate the extract, and apply a specific volume to the plate.
Visualized Workflows
References
A Comparative Guide to the Quantification of Terrestrosin K
Methodology Comparison
The quantification of saponins (B1172615) like Terrestrosin K, which lack a strong UV chromophore, presents analytical challenges. HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common approach. An alternative and efficient method is HPTLC, which offers high sample throughput and sensitivity, especially for compounds that are not amenable to UV detection.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | HPLC-ELSD (Representative) | HPTLC-Densitometry (for Tribulosin) |
| Linearity (Range) | Not Available | 200-1200 ng/spot[1] |
| Correlation Coefficient (r²) | Not Available | 0.997[1] |
| Accuracy (% Recovery) | Not Available | 96-98%[1] |
| Precision (% RSD) | Not Available | < 2% |
| Limit of Detection (LOD) | Not Available | 72.50 ng/spot[1] |
| Limit of Quantification (LOQ) | Not Available | 219.70 ng/spot[1] |
Note: The data presented for the HPTLC method was validated for Tribulosin, a structurally related saponin (B1150181) from Tribulus terrestris, as a direct validated method for this compound was not available in the cited literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
This protocol is a representative method for the quantification of this compound, adapted from methodologies used for similar saponins.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) and dilute to create a series of calibration standards.
-
Sample Preparation: Extract the analyte from the matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This is a validated method for the quantification of Tribulosin, which can be adapted for this compound.[1]
1. Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[1]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[1]
-
Development: Ascending development in a twin-trough chamber.[1]
-
Detection: Post-chromatographic derivatization followed by densitometric scanning.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the standard in a suitable solvent and apply different volumes to the HPTLC plate to construct a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix, concentrate the extract, and apply a specific volume to the plate.
Visualized Workflows
References
A Comparative Guide to the Quantification of Terrestrosin K
Methodology Comparison
The quantification of saponins like Terrestrosin K, which lack a strong UV chromophore, presents analytical challenges. HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a common approach. An alternative and efficient method is HPTLC, which offers high sample throughput and sensitivity, especially for compounds that are not amenable to UV detection.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | HPLC-ELSD (Representative) | HPTLC-Densitometry (for Tribulosin) |
| Linearity (Range) | Not Available | 200-1200 ng/spot[1] |
| Correlation Coefficient (r²) | Not Available | 0.997[1] |
| Accuracy (% Recovery) | Not Available | 96-98%[1] |
| Precision (% RSD) | Not Available | < 2% |
| Limit of Detection (LOD) | Not Available | 72.50 ng/spot[1] |
| Limit of Quantification (LOQ) | Not Available | 219.70 ng/spot[1] |
Note: The data presented for the HPTLC method was validated for Tribulosin, a structurally related saponin from Tribulus terrestris, as a direct validated method for this compound was not available in the cited literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
This protocol is a representative method for the quantification of this compound, adapted from methodologies used for similar saponins.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Extract the analyte from the matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This is a validated method for the quantification of Tribulosin, which can be adapted for this compound.[1]
1. Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[1]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[1]
-
Development: Ascending development in a twin-trough chamber.[1]
-
Detection: Post-chromatographic derivatization followed by densitometric scanning.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the standard in a suitable solvent and apply different volumes to the HPTLC plate to construct a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix, concentrate the extract, and apply a specific volume to the plate.
Visualized Workflows
References
A Comparative Analysis of the Bioactivities of Terrestrosin K and Terrestrosin D
A detailed examination of two prominent steroidal saponins (B1172615) from Tribulus terrestris, highlighting the extensive research on Terrestrosin D's anti-cancer properties versus the nascent investigations into Terrestrosin K's potential cardiovascular applications.
Introduction
This compound and Terrestrosin D are two structurally related steroidal saponins isolated from the medicinal plant Tribulus terrestris[1]. This plant has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified a plethora of bioactive compounds within Tribulus terrestris, with steroidal saponins being a major focus of investigation for their therapeutic potential[1]. This guide provides a comparative overview of the current scientific understanding of the bioactivities of this compound and Terrestrosin D, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Chemical Properties
Both this compound and Terrestrosin D belong to the furostanol class of steroidal saponins. Their core structures are similar, with differences in their glycosidic chains and substitutions on the steroid backbone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅₁H₈₂O₂₄ | 1079.18 |
| Terrestrosin D | C₅₀H₈₀O₂₃ | 1049.16 |
Bioactivity of Terrestrosin D
The bioactivity of Terrestrosin D has been more extensively studied, with a primary focus on its anti-cancer and anti-angiogenic properties.
Anti-Cancer and Anti-Angiogenic Effects
In vitro studies have demonstrated that Terrestrosin D can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study investigated its effects on human prostate cancer cells (PC-3) and human umbilical vein endothelial cells (HUVECs). The findings revealed that Terrestrosin D induced apoptosis in a dose-dependent manner. Specifically, treatment with 2 µM and 5 µM of Terrestrosin D for 24 hours resulted in a significant increase in apoptotic PC-3 cells, rising from 2.4% in the control group to 6.1% and 60.5%, respectively.
In vivo experiments using a PC-3 xenograft mouse model further substantiated these findings. Administration of Terrestrosin D at doses of 25 and 50 mg/kg was shown to significantly suppress tumor growth. Immunohistochemical analysis of the tumor tissues indicated that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis within the tumors.
Potential Hepatotoxicity
It is important to note that some studies have suggested potential hepatorenal toxicity associated with Terrestrosin D. Researchers are actively investigating the mechanisms behind these observations to determine safe therapeutic windows.
Bioactivity of this compound
In contrast to Terrestrosin D, the specific bioactivities of this compound are less well-documented in publicly available research. While it is often cited as having the "potential to treat cardiovascular and cerebrovascular diseases," there is a notable absence of concrete experimental data, such as IC50 values or detailed mechanistic studies, to substantiate these claims.
General research on extracts of Tribulus terrestris has indicated potential cardiovascular benefits, including vasodilation and cardioprotective effects. However, these studies typically utilize complex extracts containing a multitude of compounds, making it difficult to attribute specific effects to this compound alone. Further research is critically needed to isolate and characterize the specific bioactivities of this compound and to elucidate its mechanisms of action on cardiovascular and cerebrovascular systems.
Comparative Summary of Bioactivities
| Feature | This compound | Terrestrosin D |
| Primary Reported Bioactivity | Potential treatment for cardiovascular and cerebrovascular diseases (lacks specific data) | Anti-cancer, Anti-angiogenic |
| Supporting Experimental Data | Limited to general extract studies | Extensive in vitro and in vivo data on cancer cell lines |
| Known Mechanisms of Action | Not well-defined | Induction of apoptosis, cell cycle arrest |
| Potential Side Effects | Not well-documented | Potential hepatorenal toxicity |
Experimental Protocols
Terrestrosin D: Induction of Apoptosis in PC-3 Cells (in vitro)
-
Cell Culture: Human prostate cancer PC-3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of Terrestrosin D (e.g., 0, 2, and 5 µM).
-
Incubation: The cells are incubated for 24 hours.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Terrestrosin D: Anti-Tumor Efficacy (in vivo)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Xenograft: PC-3 cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to control and treatment groups. The treatment groups receive intraperitoneal injections of Terrestrosin D at specified doses (e.g., 25 and 50 mg/kg) on a predetermined schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
Signaling Pathways and Workflows
Caption: Proposed mechanism of Terrestrosin D's anti-cancer activity.
Caption: Workflow for in vivo evaluation of Terrestrosin D.
Conclusion
The current body of scientific literature provides a compelling case for the anti-cancer and anti-angiogenic properties of Terrestrosin D, supported by both in vitro and in vivo experimental data. In contrast, while this compound is suggested to have potential in the realm of cardiovascular and cerebrovascular diseases, there is a clear and significant gap in the availability of specific experimental evidence. This disparity highlights a critical need for focused research to elucidate the bioactivities and mechanisms of action of this compound. A direct comparative study of these two saponins would be highly valuable to the scientific community to fully understand their relative therapeutic potentials. Researchers are encouraged to pursue studies that will provide quantitative data on this compound, which will be essential for any future drug development endeavors.
References
A Comparative Analysis of the Bioactivities of Terrestrosin K and Terrestrosin D
A detailed examination of two prominent steroidal saponins (B1172615) from Tribulus terrestris, highlighting the extensive research on Terrestrosin D's anti-cancer properties versus the nascent investigations into Terrestrosin K's potential cardiovascular applications.
Introduction
This compound and Terrestrosin D are two structurally related steroidal saponins isolated from the medicinal plant Tribulus terrestris[1]. This plant has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified a plethora of bioactive compounds within Tribulus terrestris, with steroidal saponins being a major focus of investigation for their therapeutic potential[1]. This guide provides a comparative overview of the current scientific understanding of the bioactivities of this compound and Terrestrosin D, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Chemical Properties
Both this compound and Terrestrosin D belong to the furostanol class of steroidal saponins. Their core structures are similar, with differences in their glycosidic chains and substitutions on the steroid backbone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅₁H₈₂O₂₄ | 1079.18 |
| Terrestrosin D | C₅₀H₈₀O₂₃ | 1049.16 |
Bioactivity of Terrestrosin D
The bioactivity of Terrestrosin D has been more extensively studied, with a primary focus on its anti-cancer and anti-angiogenic properties.
Anti-Cancer and Anti-Angiogenic Effects
In vitro studies have demonstrated that Terrestrosin D can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study investigated its effects on human prostate cancer cells (PC-3) and human umbilical vein endothelial cells (HUVECs). The findings revealed that Terrestrosin D induced apoptosis in a dose-dependent manner. Specifically, treatment with 2 µM and 5 µM of Terrestrosin D for 24 hours resulted in a significant increase in apoptotic PC-3 cells, rising from 2.4% in the control group to 6.1% and 60.5%, respectively.
In vivo experiments using a PC-3 xenograft mouse model further substantiated these findings. Administration of Terrestrosin D at doses of 25 and 50 mg/kg was shown to significantly suppress tumor growth. Immunohistochemical analysis of the tumor tissues indicated that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis within the tumors.
Potential Hepatotoxicity
It is important to note that some studies have suggested potential hepatorenal toxicity associated with Terrestrosin D. Researchers are actively investigating the mechanisms behind these observations to determine safe therapeutic windows.
Bioactivity of this compound
In contrast to Terrestrosin D, the specific bioactivities of this compound are less well-documented in publicly available research. While it is often cited as having the "potential to treat cardiovascular and cerebrovascular diseases," there is a notable absence of concrete experimental data, such as IC50 values or detailed mechanistic studies, to substantiate these claims.
General research on extracts of Tribulus terrestris has indicated potential cardiovascular benefits, including vasodilation and cardioprotective effects. However, these studies typically utilize complex extracts containing a multitude of compounds, making it difficult to attribute specific effects to this compound alone. Further research is critically needed to isolate and characterize the specific bioactivities of this compound and to elucidate its mechanisms of action on cardiovascular and cerebrovascular systems.
Comparative Summary of Bioactivities
| Feature | This compound | Terrestrosin D |
| Primary Reported Bioactivity | Potential treatment for cardiovascular and cerebrovascular diseases (lacks specific data) | Anti-cancer, Anti-angiogenic |
| Supporting Experimental Data | Limited to general extract studies | Extensive in vitro and in vivo data on cancer cell lines |
| Known Mechanisms of Action | Not well-defined | Induction of apoptosis, cell cycle arrest |
| Potential Side Effects | Not well-documented | Potential hepatorenal toxicity |
Experimental Protocols
Terrestrosin D: Induction of Apoptosis in PC-3 Cells (in vitro)
-
Cell Culture: Human prostate cancer PC-3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of Terrestrosin D (e.g., 0, 2, and 5 µM).
-
Incubation: The cells are incubated for 24 hours.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Terrestrosin D: Anti-Tumor Efficacy (in vivo)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Xenograft: PC-3 cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to control and treatment groups. The treatment groups receive intraperitoneal injections of Terrestrosin D at specified doses (e.g., 25 and 50 mg/kg) on a predetermined schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
Signaling Pathways and Workflows
Caption: Proposed mechanism of Terrestrosin D's anti-cancer activity.
Caption: Workflow for in vivo evaluation of Terrestrosin D.
Conclusion
The current body of scientific literature provides a compelling case for the anti-cancer and anti-angiogenic properties of Terrestrosin D, supported by both in vitro and in vivo experimental data. In contrast, while this compound is suggested to have potential in the realm of cardiovascular and cerebrovascular diseases, there is a clear and significant gap in the availability of specific experimental evidence. This disparity highlights a critical need for focused research to elucidate the bioactivities and mechanisms of action of this compound. A direct comparative study of these two saponins would be highly valuable to the scientific community to fully understand their relative therapeutic potentials. Researchers are encouraged to pursue studies that will provide quantitative data on this compound, which will be essential for any future drug development endeavors.
References
A Comparative Analysis of the Bioactivities of Terrestrosin K and Terrestrosin D
A detailed examination of two prominent steroidal saponins from Tribulus terrestris, highlighting the extensive research on Terrestrosin D's anti-cancer properties versus the nascent investigations into Terrestrosin K's potential cardiovascular applications.
Introduction
This compound and Terrestrosin D are two structurally related steroidal saponins isolated from the medicinal plant Tribulus terrestris[1]. This plant has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified a plethora of bioactive compounds within Tribulus terrestris, with steroidal saponins being a major focus of investigation for their therapeutic potential[1]. This guide provides a comparative overview of the current scientific understanding of the bioactivities of this compound and Terrestrosin D, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Chemical Properties
Both this compound and Terrestrosin D belong to the furostanol class of steroidal saponins. Their core structures are similar, with differences in their glycosidic chains and substitutions on the steroid backbone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅₁H₈₂O₂₄ | 1079.18 |
| Terrestrosin D | C₅₀H₈₀O₂₃ | 1049.16 |
Bioactivity of Terrestrosin D
The bioactivity of Terrestrosin D has been more extensively studied, with a primary focus on its anti-cancer and anti-angiogenic properties.
Anti-Cancer and Anti-Angiogenic Effects
In vitro studies have demonstrated that Terrestrosin D can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study investigated its effects on human prostate cancer cells (PC-3) and human umbilical vein endothelial cells (HUVECs). The findings revealed that Terrestrosin D induced apoptosis in a dose-dependent manner. Specifically, treatment with 2 µM and 5 µM of Terrestrosin D for 24 hours resulted in a significant increase in apoptotic PC-3 cells, rising from 2.4% in the control group to 6.1% and 60.5%, respectively.
In vivo experiments using a PC-3 xenograft mouse model further substantiated these findings. Administration of Terrestrosin D at doses of 25 and 50 mg/kg was shown to significantly suppress tumor growth. Immunohistochemical analysis of the tumor tissues indicated that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis within the tumors.
Potential Hepatotoxicity
It is important to note that some studies have suggested potential hepatorenal toxicity associated with Terrestrosin D. Researchers are actively investigating the mechanisms behind these observations to determine safe therapeutic windows.
Bioactivity of this compound
In contrast to Terrestrosin D, the specific bioactivities of this compound are less well-documented in publicly available research. While it is often cited as having the "potential to treat cardiovascular and cerebrovascular diseases," there is a notable absence of concrete experimental data, such as IC50 values or detailed mechanistic studies, to substantiate these claims.
General research on extracts of Tribulus terrestris has indicated potential cardiovascular benefits, including vasodilation and cardioprotective effects. However, these studies typically utilize complex extracts containing a multitude of compounds, making it difficult to attribute specific effects to this compound alone. Further research is critically needed to isolate and characterize the specific bioactivities of this compound and to elucidate its mechanisms of action on cardiovascular and cerebrovascular systems.
Comparative Summary of Bioactivities
| Feature | This compound | Terrestrosin D |
| Primary Reported Bioactivity | Potential treatment for cardiovascular and cerebrovascular diseases (lacks specific data) | Anti-cancer, Anti-angiogenic |
| Supporting Experimental Data | Limited to general extract studies | Extensive in vitro and in vivo data on cancer cell lines |
| Known Mechanisms of Action | Not well-defined | Induction of apoptosis, cell cycle arrest |
| Potential Side Effects | Not well-documented | Potential hepatorenal toxicity |
Experimental Protocols
Terrestrosin D: Induction of Apoptosis in PC-3 Cells (in vitro)
-
Cell Culture: Human prostate cancer PC-3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of Terrestrosin D (e.g., 0, 2, and 5 µM).
-
Incubation: The cells are incubated for 24 hours.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Terrestrosin D: Anti-Tumor Efficacy (in vivo)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Xenograft: PC-3 cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to control and treatment groups. The treatment groups receive intraperitoneal injections of Terrestrosin D at specified doses (e.g., 25 and 50 mg/kg) on a predetermined schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
Signaling Pathways and Workflows
Caption: Proposed mechanism of Terrestrosin D's anti-cancer activity.
Caption: Workflow for in vivo evaluation of Terrestrosin D.
Conclusion
The current body of scientific literature provides a compelling case for the anti-cancer and anti-angiogenic properties of Terrestrosin D, supported by both in vitro and in vivo experimental data. In contrast, while this compound is suggested to have potential in the realm of cardiovascular and cerebrovascular diseases, there is a clear and significant gap in the availability of specific experimental evidence. This disparity highlights a critical need for focused research to elucidate the bioactivities and mechanisms of action of this compound. A direct comparative study of these two saponins would be highly valuable to the scientific community to fully understand their relative therapeutic potentials. Researchers are encouraged to pursue studies that will provide quantitative data on this compound, which will be essential for any future drug development endeavors.
References
Unveiling the Anti-Cancer Potential of Terrestrosin K: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inferred mechanism of action of Terrestrosin K, a steroidal saponin (B1150181) derived from Tribulus terrestris, with related compounds and extracts. Due to the limited direct experimental data on this compound, this analysis heavily relies on findings for its close structural analog, Terrestrosin D, and various extracts of Tribulus terrestris. The primary proposed anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic activities of Terrestrosin D and Tribulus terrestris extracts against various cancer cell lines. This data provides a quantitative basis for comparing their anti-proliferative efficacy.
Table 1: Cytotoxicity (IC50) Data
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | PC-3M (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | DU145 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | LNCaP (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | 22RV1 (Prostate Cancer) | < 5 µM | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | [2] |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | 179.62 µg/mL | [2] |
| Tribulus terrestris Aqueous Extract | A549 (Lung Cancer) | 189.70 µg/mL | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not explicitly stated, but used as a positive control | [2] |
Table 2: Apoptosis Induction Data
| Compound/Extract | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 2 µM | 6.1% | [1] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 5 µM | 60.5% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 2 µM | 9.1% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 3 µM | 34.3% | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | IC50 concentration | 15.31% | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not specified | 25.48% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Unveiling the Anti-Cancer Potential of Terrestrosin K: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inferred mechanism of action of Terrestrosin K, a steroidal saponin (B1150181) derived from Tribulus terrestris, with related compounds and extracts. Due to the limited direct experimental data on this compound, this analysis heavily relies on findings for its close structural analog, Terrestrosin D, and various extracts of Tribulus terrestris. The primary proposed anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic activities of Terrestrosin D and Tribulus terrestris extracts against various cancer cell lines. This data provides a quantitative basis for comparing their anti-proliferative efficacy.
Table 1: Cytotoxicity (IC50) Data
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | PC-3M (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | DU145 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | LNCaP (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | 22RV1 (Prostate Cancer) | < 5 µM | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | [2] |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | 179.62 µg/mL | [2] |
| Tribulus terrestris Aqueous Extract | A549 (Lung Cancer) | 189.70 µg/mL | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not explicitly stated, but used as a positive control | [2] |
Table 2: Apoptosis Induction Data
| Compound/Extract | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 2 µM | 6.1% | [1] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 5 µM | 60.5% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 2 µM | 9.1% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 3 µM | 34.3% | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | IC50 concentration | 15.31% | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not specified | 25.48% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Unveiling the Anti-Cancer Potential of Terrestrosin K: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inferred mechanism of action of Terrestrosin K, a steroidal saponin derived from Tribulus terrestris, with related compounds and extracts. Due to the limited direct experimental data on this compound, this analysis heavily relies on findings for its close structural analog, Terrestrosin D, and various extracts of Tribulus terrestris. The primary proposed anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic activities of Terrestrosin D and Tribulus terrestris extracts against various cancer cell lines. This data provides a quantitative basis for comparing their anti-proliferative efficacy.
Table 1: Cytotoxicity (IC50) Data
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | PC-3M (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | DU145 (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | LNCaP (Prostate Cancer) | < 5 µM | [1] |
| Terrestrosin D (TED) | 22RV1 (Prostate Cancer) | < 5 µM | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | [2] |
| Tribulus terrestris Methanol Extract | A549 (Lung Cancer) | 179.62 µg/mL | [2] |
| Tribulus terrestris Aqueous Extract | A549 (Lung Cancer) | 189.70 µg/mL | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not explicitly stated, but used as a positive control | [2] |
Table 2: Apoptosis Induction Data
| Compound/Extract | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 2 µM | 6.1% | [1] |
| Terrestrosin D (TED) | PC-3 (Prostate Cancer) | 5 µM | 60.5% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 2 µM | 9.1% | [1] |
| Terrestrosin D (TED) | HUVECs (Endothelial Cells) | 3 µM | 34.3% | [1] |
| Tribulus terrestris Methanol Extract | MCF-7 (Breast Cancer) | IC50 concentration | 15.31% | [2] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Not specified | 25.48% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Comparative Analysis of Terrestrosin K in Tribulus terrestris from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
A comprehensive review of available scientific literature reveals significant variations in the content of Terrestrosin K, a key furostanol saponin, across different populations of Tribulus terrestris. This guide provides a comparative analysis of this compound content, offering valuable insights for researchers, scientists, and drug development professionals working with this medicinal plant. The data underscores the critical importance of geographical origin on the phytochemical profile of T. terrestris and its potential therapeutic efficacy.
Quantitative Data Summary
The concentration of this compound in Tribulus terrestris exhibits notable differences depending on the geographical source of the plant material. While comprehensive comparative studies are limited, available data indicates a significant disparity in content, highlighting the existence of distinct chemotypes.
| Geographical Origin | Plant Part | This compound Content (%) | Reference |
| China | Fruits | 1.27 | [1] |
| China (Beijing, Xinjiang) | Not Specified | Presence Identified | [2] |
| Italy (Rome) | Not Specified | Presence Identified (distinct chemical profile from Chinese samples) | [2] |
Note: The data presented is based on available published research. Further studies are required for a more comprehensive global comparison of this compound content.
Experimental Protocols
Accurate quantification of this compound is crucial for standardizing raw materials and finished products. The following is a detailed methodology for the extraction and analysis of this compound from Tribulus terrestris, synthesized from established research protocols.[3][4][5]
Sample Preparation and Extraction
-
Plant Material: Dried and powdered fruits of Tribulus terrestris are the recommended plant part for this compound analysis, as it is a primary site of accumulation.[1]
-
Extraction Solvent: A 70% aqueous ethanol (B145695) solution is an effective solvent for the extraction of furostanol saponins (B1172615), including this compound.[6][7]
-
Extraction Procedure:
-
Macerate a precisely weighed amount of the powdered plant material (e.g., 10 g) with the 70% ethanol solution (e.g., 100 mL) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 4-6 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
Quantification by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD)
This method is suitable for the quantification of non-chromophoric compounds like this compound.[3]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an evaporative light-scattering detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of saponins.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) is common. A typical gradient might be:
-
0-20 min, 20-40% B
-
20-35 min, 40-60% B
-
35-45 min, 60-80% B
-
The gradient should be optimized based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator (Drift Tube) Temperature: 80°C
-
Gas (Nitrogen) Flow Rate: 2.5 L/min
-
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards. Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram has been generated.
Caption: Experimental workflow for the comparative analysis of this compound.
This guide highlights the current understanding of this compound distribution in Tribulus terrestris. The significant impact of geographical origin on the concentration of this bioactive compound necessitates careful sourcing and rigorous quality control for any research or commercial application. Further studies quantifying this compound from a wider range of global populations are essential to build a more complete picture of its natural variability.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Terrestrosin K in Tribulus terrestris from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
A comprehensive review of available scientific literature reveals significant variations in the content of Terrestrosin K, a key furostanol saponin, across different populations of Tribulus terrestris. This guide provides a comparative analysis of this compound content, offering valuable insights for researchers, scientists, and drug development professionals working with this medicinal plant. The data underscores the critical importance of geographical origin on the phytochemical profile of T. terrestris and its potential therapeutic efficacy.
Quantitative Data Summary
The concentration of this compound in Tribulus terrestris exhibits notable differences depending on the geographical source of the plant material. While comprehensive comparative studies are limited, available data indicates a significant disparity in content, highlighting the existence of distinct chemotypes.
| Geographical Origin | Plant Part | This compound Content (%) | Reference |
| China | Fruits | 1.27 | [1] |
| China (Beijing, Xinjiang) | Not Specified | Presence Identified | [2] |
| Italy (Rome) | Not Specified | Presence Identified (distinct chemical profile from Chinese samples) | [2] |
Note: The data presented is based on available published research. Further studies are required for a more comprehensive global comparison of this compound content.
Experimental Protocols
Accurate quantification of this compound is crucial for standardizing raw materials and finished products. The following is a detailed methodology for the extraction and analysis of this compound from Tribulus terrestris, synthesized from established research protocols.[3][4][5]
Sample Preparation and Extraction
-
Plant Material: Dried and powdered fruits of Tribulus terrestris are the recommended plant part for this compound analysis, as it is a primary site of accumulation.[1]
-
Extraction Solvent: A 70% aqueous ethanol (B145695) solution is an effective solvent for the extraction of furostanol saponins (B1172615), including this compound.[6][7]
-
Extraction Procedure:
-
Macerate a precisely weighed amount of the powdered plant material (e.g., 10 g) with the 70% ethanol solution (e.g., 100 mL) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 4-6 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
Quantification by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD)
This method is suitable for the quantification of non-chromophoric compounds like this compound.[3]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an evaporative light-scattering detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of saponins.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) is common. A typical gradient might be:
-
0-20 min, 20-40% B
-
20-35 min, 40-60% B
-
35-45 min, 60-80% B
-
The gradient should be optimized based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator (Drift Tube) Temperature: 80°C
-
Gas (Nitrogen) Flow Rate: 2.5 L/min
-
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards. Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram has been generated.
Caption: Experimental workflow for the comparative analysis of this compound.
This guide highlights the current understanding of this compound distribution in Tribulus terrestris. The significant impact of geographical origin on the concentration of this bioactive compound necessitates careful sourcing and rigorous quality control for any research or commercial application. Further studies quantifying this compound from a wider range of global populations are essential to build a more complete picture of its natural variability.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Terrestrosin K in Tribulus terrestris from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
A comprehensive review of available scientific literature reveals significant variations in the content of Terrestrosin K, a key furostanol saponin, across different populations of Tribulus terrestris. This guide provides a comparative analysis of this compound content, offering valuable insights for researchers, scientists, and drug development professionals working with this medicinal plant. The data underscores the critical importance of geographical origin on the phytochemical profile of T. terrestris and its potential therapeutic efficacy.
Quantitative Data Summary
The concentration of this compound in Tribulus terrestris exhibits notable differences depending on the geographical source of the plant material. While comprehensive comparative studies are limited, available data indicates a significant disparity in content, highlighting the existence of distinct chemotypes.
| Geographical Origin | Plant Part | This compound Content (%) | Reference |
| China | Fruits | 1.27 | [1] |
| China (Beijing, Xinjiang) | Not Specified | Presence Identified | [2] |
| Italy (Rome) | Not Specified | Presence Identified (distinct chemical profile from Chinese samples) | [2] |
Note: The data presented is based on available published research. Further studies are required for a more comprehensive global comparison of this compound content.
Experimental Protocols
Accurate quantification of this compound is crucial for standardizing raw materials and finished products. The following is a detailed methodology for the extraction and analysis of this compound from Tribulus terrestris, synthesized from established research protocols.[3][4][5]
Sample Preparation and Extraction
-
Plant Material: Dried and powdered fruits of Tribulus terrestris are the recommended plant part for this compound analysis, as it is a primary site of accumulation.[1]
-
Extraction Solvent: A 70% aqueous ethanol solution is an effective solvent for the extraction of furostanol saponins, including this compound.[6][7]
-
Extraction Procedure:
-
Macerate a precisely weighed amount of the powdered plant material (e.g., 10 g) with the 70% ethanol solution (e.g., 100 mL) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 4-6 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
Quantification by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD)
This method is suitable for the quantification of non-chromophoric compounds like this compound.[3]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an evaporative light-scattering detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of saponins.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is common. A typical gradient might be:
-
0-20 min, 20-40% B
-
20-35 min, 40-60% B
-
35-45 min, 60-80% B
-
The gradient should be optimized based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator (Drift Tube) Temperature: 80°C
-
Gas (Nitrogen) Flow Rate: 2.5 L/min
-
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards. Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram has been generated.
Caption: Experimental workflow for the comparative analysis of this compound.
This guide highlights the current understanding of this compound distribution in Tribulus terrestris. The significant impact of geographical origin on the concentration of this bioactive compound necessitates careful sourcing and rigorous quality control for any research or commercial application. Further studies quantifying this compound from a wider range of global populations are essential to build a more complete picture of its natural variability.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Terrestrosin K and Other Saponins in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The diverse class of naturally occurring compounds known as saponins (B1172615) has garnered significant attention in oncology research for their potential as potent anti-cancer agents. Among these, Terrestrosin K, a steroidal saponin (B1150181), has emerged as a compound of interest. This guide provides a comparative analysis of this compound and other notable saponins—Dioscin (B1662501), Paris Saponin I, and Polyphyllin D—in the context of cancer therapy. By presenting experimental data, detailed methodologies, and key signaling pathways, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of saponins is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Terrestrosin D (a structurally similar and often co-occurring compound to this compound, used here as a proxy), Dioscin, Paris Saponin I, and Polyphyllin D across various cancer cell lines.
| Saponin | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Terrestrosin D | PC-3 | Prostate Cancer | < 5 µM | [1] |
| LNCaP | Prostate Cancer | < 5 µM | [2] | |
| DU145 | Prostate Cancer | < 5 µM | [2] | |
| Dioscin | MDA-MB-231 | Breast Cancer | 3.23 µM (72h) | [3] |
| MCF-7 | Breast Cancer | 2.50 µM (72h) | [3] | |
| H1650 | Lung Adenocarcinoma | 1.7 µM | [4] | |
| PC9GR | Lung Adenocarcinoma | 2.1 µM | [4] | |
| H1975 | Lung Adenocarcinoma | 4.3 µM | [4] | |
| MDA-MB-468 | Breast Cancer | 1.53 µM | [5] | |
| SCC15 | Squamous Cell Carcinoma | ~1-2 µM (antiproliferative) | [6] | |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 1.12 µg/ml | [7] |
| Paris Saponin VII | HT-29 | Colorectal Cancer | 1.02 µM | [8] |
| SW-620 | Colorectal Cancer | 4.90 µM | [8] | |
| SKOV3 PARPi-R | Ovarian Cancer | 2.951 µM | [9] | |
| HEY PARPi-R | Ovarian Cancer | 3.239 µM | [9] | |
| Polyphyllin D | Ovarian Cancer (various) | Ovarian Cancer | 0.2 - 1.4 µM | [10] |
| Jurkat | Leukemia | 2.8 µM | [11] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.265 µM (24h) | [12] | |
| BT-549 | Triple-Negative Breast Cancer | 2.551 µM (24h) | [12] | |
| Tribulus terrestris | MCF-7 | Breast Cancer | 218.19 µg/mL (Methanol Extract) | [13] |
| (source of this compound) | A549 | Lung Cancer | 179.62 µg/mL (Methanol Extract) | [13] |
| LNCaP | Prostate Cancer | 0.3 µg/mL (Fruit Extract) | [14] | |
| HT-29 | Colon Cancer | 7.1 µg/mL (Fruit Extract) | [14] |
Induction of Apoptosis: A Key Anti-Cancer Mechanism
A primary mechanism by which saponins exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. The table below presents data on the apoptotic effects of Terrestrosin D and Dioscin.
| Saponin | Cancer Cell Line | Treatment Concentration | Apoptosis Rate | Citation |
| Terrestrosin D | PC-3 | 2 µM | 6.1% | [1] |
| PC-3 | 5 µM | 60.5% | [1] | |
| Dioscin | SCC15 | 0.5 µM | Early: 3.10%, Late: 8.14% | [6] |
| SCC15 | 1 µM | Early: 5.62%, Late: 15.10% | [6] | |
| SCC15 | 2 µM | Early: 7.79%, Late: 21.02% | [6] |
Signaling Pathways in Saponin-Mediated Cancer Therapy
Saponins influence a variety of intracellular signaling pathways to exert their anti-cancer effects. Understanding these pathways is crucial for identifying potential therapeutic targets and developing combination therapies.
Terrestrosin D and the PI3K/Akt Signaling Pathway
Terrestrosin D has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a key mechanism of its anti-cancer activity.
Dioscin's Multi-faceted Impact on Apoptotic Pathways
Dioscin induces apoptosis through a complex interplay of signaling molecules, including the Bcl-2 family of proteins and the generation of reactive oxygen species (ROS), often converging on the PI3K/Akt pathway.
Paris Saponin I and the Induction of Apoptosis
Paris Saponin I has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins and activating caspases.
Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer effects of these saponins, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saponin of interest. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of saponin for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the saponin of interest and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the saponin, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This comparative guide highlights the potent anti-cancer activities of this compound (via its proxy Terrestrosin D), Dioscin, Paris Saponin I, and Polyphyllin D. The presented data demonstrates their ability to inhibit cancer cell proliferation and induce apoptosis across a range of cancer types. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as PI3K/Akt, provides a strong rationale for their continued investigation as potential cancer therapeutics. The detailed experimental protocols provided herein are intended to support and standardize future research in this promising area of oncology drug discovery. Further head-to-head comparative studies are warranted to fully delineate the relative efficacy and therapeutic potential of these and other saponins in a clinical setting.
References
- 1. karger.com [karger.com]
- 2. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 3. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paris saponin VII inhibits growth of colorectal cancer cells through Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 10. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteomics Analysis of Polyphyllin D-Treated Triple-Negative Breast Cancer Cells Reveal the Anticancer Mechanisms of Polyphyllin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
A Head-to-Head Battle: Terrestrosin K and Other Saponins in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The diverse class of naturally occurring compounds known as saponins (B1172615) has garnered significant attention in oncology research for their potential as potent anti-cancer agents. Among these, Terrestrosin K, a steroidal saponin (B1150181), has emerged as a compound of interest. This guide provides a comparative analysis of this compound and other notable saponins—Dioscin (B1662501), Paris Saponin I, and Polyphyllin D—in the context of cancer therapy. By presenting experimental data, detailed methodologies, and key signaling pathways, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of saponins is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Terrestrosin D (a structurally similar and often co-occurring compound to this compound, used here as a proxy), Dioscin, Paris Saponin I, and Polyphyllin D across various cancer cell lines.
| Saponin | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Terrestrosin D | PC-3 | Prostate Cancer | < 5 µM | [1] |
| LNCaP | Prostate Cancer | < 5 µM | [2] | |
| DU145 | Prostate Cancer | < 5 µM | [2] | |
| Dioscin | MDA-MB-231 | Breast Cancer | 3.23 µM (72h) | [3] |
| MCF-7 | Breast Cancer | 2.50 µM (72h) | [3] | |
| H1650 | Lung Adenocarcinoma | 1.7 µM | [4] | |
| PC9GR | Lung Adenocarcinoma | 2.1 µM | [4] | |
| H1975 | Lung Adenocarcinoma | 4.3 µM | [4] | |
| MDA-MB-468 | Breast Cancer | 1.53 µM | [5] | |
| SCC15 | Squamous Cell Carcinoma | ~1-2 µM (antiproliferative) | [6] | |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 1.12 µg/ml | [7] |
| Paris Saponin VII | HT-29 | Colorectal Cancer | 1.02 µM | [8] |
| SW-620 | Colorectal Cancer | 4.90 µM | [8] | |
| SKOV3 PARPi-R | Ovarian Cancer | 2.951 µM | [9] | |
| HEY PARPi-R | Ovarian Cancer | 3.239 µM | [9] | |
| Polyphyllin D | Ovarian Cancer (various) | Ovarian Cancer | 0.2 - 1.4 µM | [10] |
| Jurkat | Leukemia | 2.8 µM | [11] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.265 µM (24h) | [12] | |
| BT-549 | Triple-Negative Breast Cancer | 2.551 µM (24h) | [12] | |
| Tribulus terrestris | MCF-7 | Breast Cancer | 218.19 µg/mL (Methanol Extract) | [13] |
| (source of this compound) | A549 | Lung Cancer | 179.62 µg/mL (Methanol Extract) | [13] |
| LNCaP | Prostate Cancer | 0.3 µg/mL (Fruit Extract) | [14] | |
| HT-29 | Colon Cancer | 7.1 µg/mL (Fruit Extract) | [14] |
Induction of Apoptosis: A Key Anti-Cancer Mechanism
A primary mechanism by which saponins exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. The table below presents data on the apoptotic effects of Terrestrosin D and Dioscin.
| Saponin | Cancer Cell Line | Treatment Concentration | Apoptosis Rate | Citation |
| Terrestrosin D | PC-3 | 2 µM | 6.1% | [1] |
| PC-3 | 5 µM | 60.5% | [1] | |
| Dioscin | SCC15 | 0.5 µM | Early: 3.10%, Late: 8.14% | [6] |
| SCC15 | 1 µM | Early: 5.62%, Late: 15.10% | [6] | |
| SCC15 | 2 µM | Early: 7.79%, Late: 21.02% | [6] |
Signaling Pathways in Saponin-Mediated Cancer Therapy
Saponins influence a variety of intracellular signaling pathways to exert their anti-cancer effects. Understanding these pathways is crucial for identifying potential therapeutic targets and developing combination therapies.
Terrestrosin D and the PI3K/Akt Signaling Pathway
Terrestrosin D has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a key mechanism of its anti-cancer activity.
Dioscin's Multi-faceted Impact on Apoptotic Pathways
Dioscin induces apoptosis through a complex interplay of signaling molecules, including the Bcl-2 family of proteins and the generation of reactive oxygen species (ROS), often converging on the PI3K/Akt pathway.
Paris Saponin I and the Induction of Apoptosis
Paris Saponin I has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins and activating caspases.
Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer effects of these saponins, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saponin of interest. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of saponin for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the saponin of interest and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the saponin, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This comparative guide highlights the potent anti-cancer activities of this compound (via its proxy Terrestrosin D), Dioscin, Paris Saponin I, and Polyphyllin D. The presented data demonstrates their ability to inhibit cancer cell proliferation and induce apoptosis across a range of cancer types. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as PI3K/Akt, provides a strong rationale for their continued investigation as potential cancer therapeutics. The detailed experimental protocols provided herein are intended to support and standardize future research in this promising area of oncology drug discovery. Further head-to-head comparative studies are warranted to fully delineate the relative efficacy and therapeutic potential of these and other saponins in a clinical setting.
References
- 1. karger.com [karger.com]
- 2. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 3. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paris saponin VII inhibits growth of colorectal cancer cells through Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 10. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteomics Analysis of Polyphyllin D-Treated Triple-Negative Breast Cancer Cells Reveal the Anticancer Mechanisms of Polyphyllin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
A Head-to-Head Battle: Terrestrosin K and Other Saponins in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The diverse class of naturally occurring compounds known as saponins has garnered significant attention in oncology research for their potential as potent anti-cancer agents. Among these, Terrestrosin K, a steroidal saponin, has emerged as a compound of interest. This guide provides a comparative analysis of this compound and other notable saponins—Dioscin, Paris Saponin I, and Polyphyllin D—in the context of cancer therapy. By presenting experimental data, detailed methodologies, and key signaling pathways, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of saponins is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Terrestrosin D (a structurally similar and often co-occurring compound to this compound, used here as a proxy), Dioscin, Paris Saponin I, and Polyphyllin D across various cancer cell lines.
| Saponin | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Terrestrosin D | PC-3 | Prostate Cancer | < 5 µM | [1] |
| LNCaP | Prostate Cancer | < 5 µM | [2] | |
| DU145 | Prostate Cancer | < 5 µM | [2] | |
| Dioscin | MDA-MB-231 | Breast Cancer | 3.23 µM (72h) | [3] |
| MCF-7 | Breast Cancer | 2.50 µM (72h) | [3] | |
| H1650 | Lung Adenocarcinoma | 1.7 µM | [4] | |
| PC9GR | Lung Adenocarcinoma | 2.1 µM | [4] | |
| H1975 | Lung Adenocarcinoma | 4.3 µM | [4] | |
| MDA-MB-468 | Breast Cancer | 1.53 µM | [5] | |
| SCC15 | Squamous Cell Carcinoma | ~1-2 µM (antiproliferative) | [6] | |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 1.12 µg/ml | [7] |
| Paris Saponin VII | HT-29 | Colorectal Cancer | 1.02 µM | [8] |
| SW-620 | Colorectal Cancer | 4.90 µM | [8] | |
| SKOV3 PARPi-R | Ovarian Cancer | 2.951 µM | [9] | |
| HEY PARPi-R | Ovarian Cancer | 3.239 µM | [9] | |
| Polyphyllin D | Ovarian Cancer (various) | Ovarian Cancer | 0.2 - 1.4 µM | [10] |
| Jurkat | Leukemia | 2.8 µM | [11] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.265 µM (24h) | [12] | |
| BT-549 | Triple-Negative Breast Cancer | 2.551 µM (24h) | [12] | |
| Tribulus terrestris | MCF-7 | Breast Cancer | 218.19 µg/mL (Methanol Extract) | [13] |
| (source of this compound) | A549 | Lung Cancer | 179.62 µg/mL (Methanol Extract) | [13] |
| LNCaP | Prostate Cancer | 0.3 µg/mL (Fruit Extract) | [14] | |
| HT-29 | Colon Cancer | 7.1 µg/mL (Fruit Extract) | [14] |
Induction of Apoptosis: A Key Anti-Cancer Mechanism
A primary mechanism by which saponins exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. The table below presents data on the apoptotic effects of Terrestrosin D and Dioscin.
| Saponin | Cancer Cell Line | Treatment Concentration | Apoptosis Rate | Citation |
| Terrestrosin D | PC-3 | 2 µM | 6.1% | [1] |
| PC-3 | 5 µM | 60.5% | [1] | |
| Dioscin | SCC15 | 0.5 µM | Early: 3.10%, Late: 8.14% | [6] |
| SCC15 | 1 µM | Early: 5.62%, Late: 15.10% | [6] | |
| SCC15 | 2 µM | Early: 7.79%, Late: 21.02% | [6] |
Signaling Pathways in Saponin-Mediated Cancer Therapy
Saponins influence a variety of intracellular signaling pathways to exert their anti-cancer effects. Understanding these pathways is crucial for identifying potential therapeutic targets and developing combination therapies.
Terrestrosin D and the PI3K/Akt Signaling Pathway
Terrestrosin D has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a key mechanism of its anti-cancer activity.
Dioscin's Multi-faceted Impact on Apoptotic Pathways
Dioscin induces apoptosis through a complex interplay of signaling molecules, including the Bcl-2 family of proteins and the generation of reactive oxygen species (ROS), often converging on the PI3K/Akt pathway.
Paris Saponin I and the Induction of Apoptosis
Paris Saponin I has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins and activating caspases.
Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer effects of these saponins, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saponin of interest. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of saponin for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the saponin of interest and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the saponin, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This comparative guide highlights the potent anti-cancer activities of this compound (via its proxy Terrestrosin D), Dioscin, Paris Saponin I, and Polyphyllin D. The presented data demonstrates their ability to inhibit cancer cell proliferation and induce apoptosis across a range of cancer types. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as PI3K/Akt, provides a strong rationale for their continued investigation as potential cancer therapeutics. The detailed experimental protocols provided herein are intended to support and standardize future research in this promising area of oncology drug discovery. Further head-to-head comparative studies are warranted to fully delineate the relative efficacy and therapeutic potential of these and other saponins in a clinical setting.
References
- 1. karger.com [karger.com]
- 2. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 3. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin inhibits SCC15 cell proliferation via the RASSF1A/MST2/YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paris saponin VII inhibits growth of colorectal cancer cells through Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 10. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteomics Analysis of Polyphyllin D-Treated Triple-Negative Breast Cancer Cells Reveal the Anticancer Mechanisms of Polyphyllin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
Validating the Anti-inflammatory Effects of Terrestrosin K: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory potential of Terrestrosin K, a steroidal saponin (B1150181), in established animal models. Due to the current lack of direct in vivo studies on this compound, this document presents a proposed validation strategy, drawing comparisons with the known effects of standard anti-inflammatory drugs, Indomethacin and Dexamethasone. The experimental protocols and data presented for the comparator drugs are based on established findings in the scientific literature.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This compound, a compound isolated from Tribulus terrestris, belongs to a class of compounds that have demonstrated anti-inflammatory properties. For instance, a methanolic extract of T. terrestris has been shown to significantly inhibit carrageenan-induced paw edema in rats[1][2]. Furthermore, related compounds such as Tigogenin, another saponin from T. terrestris, have been found to suppress inflammation by inhibiting the TNF-α/NF-κB signaling pathway[3]. This guide outlines a direct comparison of the potential effects of this compound with Indomethacin in the carrageenan-induced paw edema model and with Dexamethasone in the lipopolysaccharide (LPS)-induced systemic inflammation model.
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize the expected and established quantitative data for this compound and the comparator drugs in two standard animal models of inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | Hypothetical | To be determined |
| Indomethacin | 10 | ~50-70% |
Table 2: LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | Hypothetical | To be determined | To be determined |
| Dexamethasone | 1-5 | ~50-80% | ~40-70% |
Detailed Experimental Protocols
Robust and reproducible experimental design is crucial for the validation of novel anti-inflammatory compounds. Below are detailed protocols for the two proposed animal models.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-220g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Indomethacin-treated.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, Indomethacin, or the vehicle orally or intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat[4].
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effects of compounds on systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Dexamethasone-treated.
-
Administer this compound, Dexamethasone, or the vehicle.
-
After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
At a predetermined time point (e.g., 2 or 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum and store it at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage reduction in cytokine levels for the treated groups compared to the control group.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the planning and execution of in vivo studies.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the LPS-induced systemic inflammation model.
Conclusion and Future Directions
While direct evidence for the in vivo anti-inflammatory effects of this compound is currently lacking, the data from related compounds and the broader plant extract are promising. The experimental framework provided in this guide offers a clear path for the systematic validation of this compound as a potential anti-inflammatory agent. Future studies should focus on dose-response relationships, elucidation of the precise molecular mechanisms of action, and evaluation in chronic inflammation models to fully characterize its therapeutic potential. The comparison with well-established drugs like Indomethacin and Dexamethasone will be critical in determining its relative efficacy and potential advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validating the Anti-inflammatory Effects of Terrestrosin K: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory potential of Terrestrosin K, a steroidal saponin (B1150181), in established animal models. Due to the current lack of direct in vivo studies on this compound, this document presents a proposed validation strategy, drawing comparisons with the known effects of standard anti-inflammatory drugs, Indomethacin and Dexamethasone. The experimental protocols and data presented for the comparator drugs are based on established findings in the scientific literature.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This compound, a compound isolated from Tribulus terrestris, belongs to a class of compounds that have demonstrated anti-inflammatory properties. For instance, a methanolic extract of T. terrestris has been shown to significantly inhibit carrageenan-induced paw edema in rats[1][2]. Furthermore, related compounds such as Tigogenin, another saponin from T. terrestris, have been found to suppress inflammation by inhibiting the TNF-α/NF-κB signaling pathway[3]. This guide outlines a direct comparison of the potential effects of this compound with Indomethacin in the carrageenan-induced paw edema model and with Dexamethasone in the lipopolysaccharide (LPS)-induced systemic inflammation model.
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize the expected and established quantitative data for this compound and the comparator drugs in two standard animal models of inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | Hypothetical | To be determined |
| Indomethacin | 10 | ~50-70% |
Table 2: LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | Hypothetical | To be determined | To be determined |
| Dexamethasone | 1-5 | ~50-80% | ~40-70% |
Detailed Experimental Protocols
Robust and reproducible experimental design is crucial for the validation of novel anti-inflammatory compounds. Below are detailed protocols for the two proposed animal models.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-220g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Indomethacin-treated.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, Indomethacin, or the vehicle orally or intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat[4].
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effects of compounds on systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Dexamethasone-treated.
-
Administer this compound, Dexamethasone, or the vehicle.
-
After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
At a predetermined time point (e.g., 2 or 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum and store it at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage reduction in cytokine levels for the treated groups compared to the control group.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the planning and execution of in vivo studies.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the LPS-induced systemic inflammation model.
Conclusion and Future Directions
While direct evidence for the in vivo anti-inflammatory effects of this compound is currently lacking, the data from related compounds and the broader plant extract are promising. The experimental framework provided in this guide offers a clear path for the systematic validation of this compound as a potential anti-inflammatory agent. Future studies should focus on dose-response relationships, elucidation of the precise molecular mechanisms of action, and evaluation in chronic inflammation models to fully characterize its therapeutic potential. The comparison with well-established drugs like Indomethacin and Dexamethasone will be critical in determining its relative efficacy and potential advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validating the Anti-inflammatory Effects of Terrestrosin K: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory potential of Terrestrosin K, a steroidal saponin, in established animal models. Due to the current lack of direct in vivo studies on this compound, this document presents a proposed validation strategy, drawing comparisons with the known effects of standard anti-inflammatory drugs, Indomethacin and Dexamethasone. The experimental protocols and data presented for the comparator drugs are based on established findings in the scientific literature.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This compound, a compound isolated from Tribulus terrestris, belongs to a class of compounds that have demonstrated anti-inflammatory properties. For instance, a methanolic extract of T. terrestris has been shown to significantly inhibit carrageenan-induced paw edema in rats[1][2]. Furthermore, related compounds such as Tigogenin, another saponin from T. terrestris, have been found to suppress inflammation by inhibiting the TNF-α/NF-κB signaling pathway[3]. This guide outlines a direct comparison of the potential effects of this compound with Indomethacin in the carrageenan-induced paw edema model and with Dexamethasone in the lipopolysaccharide (LPS)-induced systemic inflammation model.
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize the expected and established quantitative data for this compound and the comparator drugs in two standard animal models of inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | Hypothetical | To be determined |
| Indomethacin | 10 | ~50-70% |
Table 2: LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | Hypothetical | To be determined | To be determined |
| Dexamethasone | 1-5 | ~50-80% | ~40-70% |
Detailed Experimental Protocols
Robust and reproducible experimental design is crucial for the validation of novel anti-inflammatory compounds. Below are detailed protocols for the two proposed animal models.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-220g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Indomethacin-treated.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, Indomethacin, or the vehicle orally or intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat[4].
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effects of compounds on systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week.
-
Divide the animals into three groups: Vehicle control, this compound-treated, and Dexamethasone-treated.
-
Administer this compound, Dexamethasone, or the vehicle.
-
After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
At a predetermined time point (e.g., 2 or 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum and store it at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage reduction in cytokine levels for the treated groups compared to the control group.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the planning and execution of in vivo studies.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the LPS-induced systemic inflammation model.
Conclusion and Future Directions
While direct evidence for the in vivo anti-inflammatory effects of this compound is currently lacking, the data from related compounds and the broader plant extract are promising. The experimental framework provided in this guide offers a clear path for the systematic validation of this compound as a potential anti-inflammatory agent. Future studies should focus on dose-response relationships, elucidation of the precise molecular mechanisms of action, and evaluation in chronic inflammation models to fully characterize its therapeutic potential. The comparison with well-established drugs like Indomethacin and Dexamethasone will be critical in determining its relative efficacy and potential advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Assessing the Reproducibility of Terrestrosin K Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on the anti-cancer properties of compounds derived from Tribulus terrestris, with a focus on assessing the potential reproducibility of research concerning Terrestrosin K. Due to a scarcity of published studies specifically on this compound, this guide draws upon data from whole extracts of T. terrestris and its more extensively studied steroidal saponin, Terrestrosin D. This approach offers a framework for evaluating the potential bioactivity of this compound and provides detailed methodologies for reproducible future studies.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity of Tribulus terrestris Extracts and Related Saponins (B1172615)
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| T. terrestris Fruit Extract (Hydro-alcoholic) | LNCaP | Prostate Cancer | 0.3 µg/mL | [1] |
| HT-29 | Colon Cancer | 7.1 µg/mL | [1] | |
| HSkMC (Normal Fibroblast) | Non-cancerous | 8.7 µg/mL | [1] | |
| T. terrestris Methanolic Extract | MCF-7 | Breast Cancer | 74.1 µg/mL | [2] |
| SK-OV-3 | Ovarian Cancer | 89.4 µg/mL | [2] | |
| A549 | Lung Cancer | 179.62 µg/mL | [3] | |
| L929 (Normal Fibroblast) | Non-cancerous | 224.35 µg/mL | [3] | |
| T. terrestris Aqueous Extract | HepG2 | Liver Cancer | Not specified (activity shown) | |
| Terrestrosin D | PC-3 | Prostate Cancer | ~2-5 µM | [4] |
| DU-145, PC-3M | Prostate Cancer | Not specified (activity shown) | [5] | |
| LNCaP, 22RV1 | Prostate Cancer | Not specified (activity shown) | [5] | |
| Furostanol Saponins (mixture incl. This compound) | NCI-H460, SF-268, MCF-7, HepG2 | Lung, CNS, Breast, Liver | Potent anti-tumor activity (specific IC50s not provided) | [6][7] |
Table 2: Summary of Reported Anti-Cancer Mechanisms
| Compound/Extract | Proposed Mechanism of Action | Key Molecular Targets/Pathways | Citation |
| Tribulus terrestris Extracts | Induction of apoptosis (intrinsic and extrinsic pathways), cell growth arrest, anti-inflammatory | Down-regulation of NF-κB signaling, activation of caspase-3, decreased Bcl-2 expression. | [3] |
| Terrestrosin D | Induction of apoptosis, cell cycle arrest (G1 phase), anti-angiogenesis | Caspase-independent apoptosis, decreased mitochondrial membrane potential. | [4][8] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of future research on this compound, detailed experimental protocols are essential. Below are standard protocols for key assays cited in the literature for evaluating the anti-cancer effects of Tribulus terrestris and its constituents.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells to be tested
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway (e.g., p65, IκBα, and their phosphorylated forms).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the anti-cancer properties of this compound.
Caption: Proposed anti-cancer signaling pathways of T. terrestris saponins.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Reproducibility of Terrestrosin K Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on the anti-cancer properties of compounds derived from Tribulus terrestris, with a focus on assessing the potential reproducibility of research concerning Terrestrosin K. Due to a scarcity of published studies specifically on this compound, this guide draws upon data from whole extracts of T. terrestris and its more extensively studied steroidal saponin, Terrestrosin D. This approach offers a framework for evaluating the potential bioactivity of this compound and provides detailed methodologies for reproducible future studies.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity of Tribulus terrestris Extracts and Related Saponins (B1172615)
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| T. terrestris Fruit Extract (Hydro-alcoholic) | LNCaP | Prostate Cancer | 0.3 µg/mL | [1] |
| HT-29 | Colon Cancer | 7.1 µg/mL | [1] | |
| HSkMC (Normal Fibroblast) | Non-cancerous | 8.7 µg/mL | [1] | |
| T. terrestris Methanolic Extract | MCF-7 | Breast Cancer | 74.1 µg/mL | [2] |
| SK-OV-3 | Ovarian Cancer | 89.4 µg/mL | [2] | |
| A549 | Lung Cancer | 179.62 µg/mL | [3] | |
| L929 (Normal Fibroblast) | Non-cancerous | 224.35 µg/mL | [3] | |
| T. terrestris Aqueous Extract | HepG2 | Liver Cancer | Not specified (activity shown) | |
| Terrestrosin D | PC-3 | Prostate Cancer | ~2-5 µM | [4] |
| DU-145, PC-3M | Prostate Cancer | Not specified (activity shown) | [5] | |
| LNCaP, 22RV1 | Prostate Cancer | Not specified (activity shown) | [5] | |
| Furostanol Saponins (mixture incl. This compound) | NCI-H460, SF-268, MCF-7, HepG2 | Lung, CNS, Breast, Liver | Potent anti-tumor activity (specific IC50s not provided) | [6][7] |
Table 2: Summary of Reported Anti-Cancer Mechanisms
| Compound/Extract | Proposed Mechanism of Action | Key Molecular Targets/Pathways | Citation |
| Tribulus terrestris Extracts | Induction of apoptosis (intrinsic and extrinsic pathways), cell growth arrest, anti-inflammatory | Down-regulation of NF-κB signaling, activation of caspase-3, decreased Bcl-2 expression. | [3] |
| Terrestrosin D | Induction of apoptosis, cell cycle arrest (G1 phase), anti-angiogenesis | Caspase-independent apoptosis, decreased mitochondrial membrane potential. | [4][8] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of future research on this compound, detailed experimental protocols are essential. Below are standard protocols for key assays cited in the literature for evaluating the anti-cancer effects of Tribulus terrestris and its constituents.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells to be tested
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway (e.g., p65, IκBα, and their phosphorylated forms).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the anti-cancer properties of this compound.
Caption: Proposed anti-cancer signaling pathways of T. terrestris saponins.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Reproducibility of Terrestrosin K Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on the anti-cancer properties of compounds derived from Tribulus terrestris, with a focus on assessing the potential reproducibility of research concerning Terrestrosin K. Due to a scarcity of published studies specifically on this compound, this guide draws upon data from whole extracts of T. terrestris and its more extensively studied steroidal saponin, Terrestrosin D. This approach offers a framework for evaluating the potential bioactivity of this compound and provides detailed methodologies for reproducible future studies.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity of Tribulus terrestris Extracts and Related Saponins
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| T. terrestris Fruit Extract (Hydro-alcoholic) | LNCaP | Prostate Cancer | 0.3 µg/mL | [1] |
| HT-29 | Colon Cancer | 7.1 µg/mL | [1] | |
| HSkMC (Normal Fibroblast) | Non-cancerous | 8.7 µg/mL | [1] | |
| T. terrestris Methanolic Extract | MCF-7 | Breast Cancer | 74.1 µg/mL | [2] |
| SK-OV-3 | Ovarian Cancer | 89.4 µg/mL | [2] | |
| A549 | Lung Cancer | 179.62 µg/mL | [3] | |
| L929 (Normal Fibroblast) | Non-cancerous | 224.35 µg/mL | [3] | |
| T. terrestris Aqueous Extract | HepG2 | Liver Cancer | Not specified (activity shown) | |
| Terrestrosin D | PC-3 | Prostate Cancer | ~2-5 µM | [4] |
| DU-145, PC-3M | Prostate Cancer | Not specified (activity shown) | [5] | |
| LNCaP, 22RV1 | Prostate Cancer | Not specified (activity shown) | [5] | |
| Furostanol Saponins (mixture incl. This compound) | NCI-H460, SF-268, MCF-7, HepG2 | Lung, CNS, Breast, Liver | Potent anti-tumor activity (specific IC50s not provided) | [6][7] |
Table 2: Summary of Reported Anti-Cancer Mechanisms
| Compound/Extract | Proposed Mechanism of Action | Key Molecular Targets/Pathways | Citation |
| Tribulus terrestris Extracts | Induction of apoptosis (intrinsic and extrinsic pathways), cell growth arrest, anti-inflammatory | Down-regulation of NF-κB signaling, activation of caspase-3, decreased Bcl-2 expression. | [3] |
| Terrestrosin D | Induction of apoptosis, cell cycle arrest (G1 phase), anti-angiogenesis | Caspase-independent apoptosis, decreased mitochondrial membrane potential. | [4][8] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of future research on this compound, detailed experimental protocols are essential. Below are standard protocols for key assays cited in the literature for evaluating the anti-cancer effects of Tribulus terrestris and its constituents.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells to be tested
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway (e.g., p65, IκBα, and their phosphorylated forms).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the anti-cancer properties of this compound.
Caption: Proposed anti-cancer signaling pathways of T. terrestris saponins.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Terrestrosin K: A Superior Quality Control Marker for Herbal Products Derived from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The increasing global demand for herbal products necessitates robust quality control measures to ensure their safety, efficacy, and consistency. For products containing extracts of Tribulus terrestris L., a plant rich in bioactive steroidal saponins (B1172615), the selection of an appropriate chemical marker is paramount. This guide provides a comprehensive comparison of Terrestrosin K as a quality control marker against other alternatives, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound, a steroidal saponin (B1150181) unique to Tribulus terrestris, demonstrates significant potential as a specific and reliable quality control marker. This guide will demonstrate that while protodioscin (B192190) is a more established marker for T. terrestris, the specificity of this compound offers distinct advantages in ensuring the authenticity and quality of herbal products. This document provides a comparative analysis of these markers, detailed experimental protocols for their quantification, and insights into their potential biological activities.
Comparative Analysis of Quality Control Markers in Tribulus terrestris
The quality control of Tribulus terrestris has historically focused on the quantification of total saponins or specific prominent saponins like protodioscin. However, the complexity of the plant's phytochemical profile calls for more specific markers. The following table summarizes the comparison between this compound and other potential markers.
| Marker Compound | Chemical Class | Key Advantages | Key Disadvantages | Analytical Methods |
| This compound | Spirostanol Saponin | Highly specific to Tribulus terrestris. Its presence confirms the authenticity of the raw material. | Less abundant than protodioscin, potentially requiring more sensitive analytical techniques. Not as widely researched as protodioscin. | HPLC-ELSD, HPLC-CAD, UPLC-MS/MS[1][2] |
| Protodioscin | Furostanol Saponin | Generally the most abundant saponin, making it easier to detect and quantify. Extensively studied for its biological activities. | Present in other plant species, leading to potential false positives if used as a sole marker for authenticity. | HPLC-UV, HPLC-ELSD, LC-MS/MS[3][4][5] |
| Total Saponins | Mixture | Provides an overall measure of the saponin content, which is often linked to the herb's bioactivity. | Lacks specificity; the composition of saponins can vary significantly due to geographical origin and processing, affecting the product's efficacy and safety.[6] | Gravimetric methods, Spectrophotometry |
| Diosgenin | Sapogenin | A common aglycone of many saponins; can be used as a marker after hydrolysis. | Not specific to Tribulus terrestris and its presence does not guarantee the original saponin profile. The hydrolysis step can introduce variability. | HPLC-UV, GC-FID[7] |
Key Findings: A comparative study on the determination of a saponin identified as "Tribulus Terrestris saponin K" (highly likely to be this compound) using HPLC with Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) revealed that the CAD method offered a lower limit of detection and quantification, suggesting higher sensitivity[1]. This indicates that with the right analytical method, the lower abundance of this compound is not a significant hurdle.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its use as a quality control marker. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of compounds that lack a UV chromophore, such as this compound.
a) Sample Preparation:
-
Weigh 1.0 g of powdered Tribulus terrestris fruit into a flask.
-
Add 25 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: Linear gradient from 20% A to 40% A.
-
20-30 min: Isocratic at 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 110°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the accurate quantification of this compound, even at low concentrations.
a) Sample Preparation:
-
Follow the same extraction procedure as for HPLC-ELSD.
-
Dilute the filtered extract 1:10 with the initial mobile phase.
b) UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
0-10 min: Linear gradient from 10% A to 50% A.
-
10-12 min: Linear gradient from 50% A to 90% A.
-
12-15 min: Isocratic at 90% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.
-
Mandatory Visualizations
Experimental Workflow for Quality Control
Caption: Workflow for the quality control of Tribulus terrestris herbal products using this compound as a marker.
Potential Signaling Pathway Modulation
While the direct signaling pathways of this compound are still under investigation, studies on Tribulus terrestris extracts and its other saponin constituents suggest a potential interaction with the NF-κB signaling pathway. Aqueous extracts of T. terrestris have been shown to down-regulate NF-κB signaling in liver cancer cells[8]. Terrestrosin D, another saponin from this plant, has also been linked to the inhibition of NF-κB signaling[9]. This pathway is crucial in regulating inflammatory responses and cell survival.
References
- 1. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Terrestrosin K: A Superior Quality Control Marker for Herbal Products Derived from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The increasing global demand for herbal products necessitates robust quality control measures to ensure their safety, efficacy, and consistency. For products containing extracts of Tribulus terrestris L., a plant rich in bioactive steroidal saponins (B1172615), the selection of an appropriate chemical marker is paramount. This guide provides a comprehensive comparison of Terrestrosin K as a quality control marker against other alternatives, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound, a steroidal saponin (B1150181) unique to Tribulus terrestris, demonstrates significant potential as a specific and reliable quality control marker. This guide will demonstrate that while protodioscin (B192190) is a more established marker for T. terrestris, the specificity of this compound offers distinct advantages in ensuring the authenticity and quality of herbal products. This document provides a comparative analysis of these markers, detailed experimental protocols for their quantification, and insights into their potential biological activities.
Comparative Analysis of Quality Control Markers in Tribulus terrestris
The quality control of Tribulus terrestris has historically focused on the quantification of total saponins or specific prominent saponins like protodioscin. However, the complexity of the plant's phytochemical profile calls for more specific markers. The following table summarizes the comparison between this compound and other potential markers.
| Marker Compound | Chemical Class | Key Advantages | Key Disadvantages | Analytical Methods |
| This compound | Spirostanol Saponin | Highly specific to Tribulus terrestris. Its presence confirms the authenticity of the raw material. | Less abundant than protodioscin, potentially requiring more sensitive analytical techniques. Not as widely researched as protodioscin. | HPLC-ELSD, HPLC-CAD, UPLC-MS/MS[1][2] |
| Protodioscin | Furostanol Saponin | Generally the most abundant saponin, making it easier to detect and quantify. Extensively studied for its biological activities. | Present in other plant species, leading to potential false positives if used as a sole marker for authenticity. | HPLC-UV, HPLC-ELSD, LC-MS/MS[3][4][5] |
| Total Saponins | Mixture | Provides an overall measure of the saponin content, which is often linked to the herb's bioactivity. | Lacks specificity; the composition of saponins can vary significantly due to geographical origin and processing, affecting the product's efficacy and safety.[6] | Gravimetric methods, Spectrophotometry |
| Diosgenin | Sapogenin | A common aglycone of many saponins; can be used as a marker after hydrolysis. | Not specific to Tribulus terrestris and its presence does not guarantee the original saponin profile. The hydrolysis step can introduce variability. | HPLC-UV, GC-FID[7] |
Key Findings: A comparative study on the determination of a saponin identified as "Tribulus Terrestris saponin K" (highly likely to be this compound) using HPLC with Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) revealed that the CAD method offered a lower limit of detection and quantification, suggesting higher sensitivity[1]. This indicates that with the right analytical method, the lower abundance of this compound is not a significant hurdle.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its use as a quality control marker. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of compounds that lack a UV chromophore, such as this compound.
a) Sample Preparation:
-
Weigh 1.0 g of powdered Tribulus terrestris fruit into a flask.
-
Add 25 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: Linear gradient from 20% A to 40% A.
-
20-30 min: Isocratic at 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 110°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the accurate quantification of this compound, even at low concentrations.
a) Sample Preparation:
-
Follow the same extraction procedure as for HPLC-ELSD.
-
Dilute the filtered extract 1:10 with the initial mobile phase.
b) UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
0-10 min: Linear gradient from 10% A to 50% A.
-
10-12 min: Linear gradient from 50% A to 90% A.
-
12-15 min: Isocratic at 90% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.
-
Mandatory Visualizations
Experimental Workflow for Quality Control
Caption: Workflow for the quality control of Tribulus terrestris herbal products using this compound as a marker.
Potential Signaling Pathway Modulation
While the direct signaling pathways of this compound are still under investigation, studies on Tribulus terrestris extracts and its other saponin constituents suggest a potential interaction with the NF-κB signaling pathway. Aqueous extracts of T. terrestris have been shown to down-regulate NF-κB signaling in liver cancer cells[8]. Terrestrosin D, another saponin from this plant, has also been linked to the inhibition of NF-κB signaling[9]. This pathway is crucial in regulating inflammatory responses and cell survival.
References
- 1. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Terrestrosin K: A Superior Quality Control Marker for Herbal Products Derived from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The increasing global demand for herbal products necessitates robust quality control measures to ensure their safety, efficacy, and consistency. For products containing extracts of Tribulus terrestris L., a plant rich in bioactive steroidal saponins, the selection of an appropriate chemical marker is paramount. This guide provides a comprehensive comparison of Terrestrosin K as a quality control marker against other alternatives, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound, a steroidal saponin unique to Tribulus terrestris, demonstrates significant potential as a specific and reliable quality control marker. This guide will demonstrate that while protodioscin is a more established marker for T. terrestris, the specificity of this compound offers distinct advantages in ensuring the authenticity and quality of herbal products. This document provides a comparative analysis of these markers, detailed experimental protocols for their quantification, and insights into their potential biological activities.
Comparative Analysis of Quality Control Markers in Tribulus terrestris
The quality control of Tribulus terrestris has historically focused on the quantification of total saponins or specific prominent saponins like protodioscin. However, the complexity of the plant's phytochemical profile calls for more specific markers. The following table summarizes the comparison between this compound and other potential markers.
| Marker Compound | Chemical Class | Key Advantages | Key Disadvantages | Analytical Methods |
| This compound | Spirostanol Saponin | Highly specific to Tribulus terrestris. Its presence confirms the authenticity of the raw material. | Less abundant than protodioscin, potentially requiring more sensitive analytical techniques. Not as widely researched as protodioscin. | HPLC-ELSD, HPLC-CAD, UPLC-MS/MS[1][2] |
| Protodioscin | Furostanol Saponin | Generally the most abundant saponin, making it easier to detect and quantify. Extensively studied for its biological activities. | Present in other plant species, leading to potential false positives if used as a sole marker for authenticity. | HPLC-UV, HPLC-ELSD, LC-MS/MS[3][4][5] |
| Total Saponins | Mixture | Provides an overall measure of the saponin content, which is often linked to the herb's bioactivity. | Lacks specificity; the composition of saponins can vary significantly due to geographical origin and processing, affecting the product's efficacy and safety.[6] | Gravimetric methods, Spectrophotometry |
| Diosgenin | Sapogenin | A common aglycone of many saponins; can be used as a marker after hydrolysis. | Not specific to Tribulus terrestris and its presence does not guarantee the original saponin profile. The hydrolysis step can introduce variability. | HPLC-UV, GC-FID[7] |
Key Findings: A comparative study on the determination of a saponin identified as "Tribulus Terrestris saponin K" (highly likely to be this compound) using HPLC with Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) revealed that the CAD method offered a lower limit of detection and quantification, suggesting higher sensitivity[1]. This indicates that with the right analytical method, the lower abundance of this compound is not a significant hurdle.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its use as a quality control marker. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of compounds that lack a UV chromophore, such as this compound.
a) Sample Preparation:
-
Weigh 1.0 g of powdered Tribulus terrestris fruit into a flask.
-
Add 25 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: Linear gradient from 20% A to 40% A.
-
20-30 min: Isocratic at 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 110°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the accurate quantification of this compound, even at low concentrations.
a) Sample Preparation:
-
Follow the same extraction procedure as for HPLC-ELSD.
-
Dilute the filtered extract 1:10 with the initial mobile phase.
b) UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
0-10 min: Linear gradient from 10% A to 50% A.
-
10-12 min: Linear gradient from 50% A to 90% A.
-
12-15 min: Isocratic at 90% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.
-
Mandatory Visualizations
Experimental Workflow for Quality Control
Caption: Workflow for the quality control of Tribulus terrestris herbal products using this compound as a marker.
Potential Signaling Pathway Modulation
While the direct signaling pathways of this compound are still under investigation, studies on Tribulus terrestris extracts and its other saponin constituents suggest a potential interaction with the NF-κB signaling pathway. Aqueous extracts of T. terrestris have been shown to down-regulate NF-κB signaling in liver cancer cells[8]. Terrestrosin D, another saponin from this plant, has also been linked to the inhibition of NF-κB signaling[9]. This pathway is crucial in regulating inflammatory responses and cell survival.
References
- 1. Comparative Study on Content Determination of Tribulus Terrestris Saponin K in Tribulus Teristus Saponin Extracts by HPLC-CAD and ELSD [zgys.nifdc.org.cn]
- 2. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Terrestrosin K: An Analysis of In Vitro and In Vivo Studies
In Vitro Efficacy: Uncharted Territory
Direct experimental data detailing the in vitro efficacy of isolated Terrestrosin K against specific cell lines, including IC50 values and mechanisms of action, is not prominently featured in the current body of scientific research. While studies on the crude extracts of Tribulus terrestris have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, the specific contribution of this compound to these activities has not been elucidated.[1][2][3]
For context, studies on Terrestrosin D have shown potent in vitro activity. It has been observed to suppress the growth of human prostate cancer cells (PC-3) and human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner.[4][5][6] The mechanisms underlying this effect include the induction of cell cycle arrest and apoptosis.[4][5][6]
In Vivo Efficacy: An Unexplored Landscape
Similarly, there is a lack of published in vivo studies investigating the efficacy of this compound in animal models. The therapeutic potential, optimal dosage, and potential toxicity of this compound when administered systemically remain unknown.
In contrast, Terrestrosin D has been evaluated in a PC-3 xenograft mouse model.[4][6] In these studies, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[4][6] Immunohistochemical analysis of the tumors revealed that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Signaling Pathways: Extrapolations from a Close Relative
The precise signaling pathways modulated by this compound are yet to be identified. However, insights can be gleaned from the known mechanisms of Terrestrosin D and other saponins (B1172615) from Tribulus terrestris.
Extracts from Tribulus terrestris have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of Bax and p53 genes and the downregulation of the anti-apoptotic gene Bcl-2.[2] Furthermore, some extracts have been found to down-regulate NF-κB signaling in liver cancer cells.[2] Terrestrosin D, specifically, has been shown to induce apoptosis in a caspase-independent manner and to decrease the mitochondrial membrane potential in cancer cells.[4][6]
The following diagram illustrates a potential, generalized signaling pathway for the anti-cancer effects of steroidal saponins from Tribulus terrestris, which may share similarities with the mechanism of this compound.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols: A Roadmap for Future Investigation
While specific protocols for this compound are not available, the methodologies used for Terrestrosin D can serve as a blueprint for future research.
In Vitro Studies
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis and necrosis in treated cells.
-
Western Blot Analysis: To measure the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
In Vivo Studies
-
Xenograft Mouse Model: Human cancer cells would be implanted in immunocompromised mice to establish tumors.
-
Drug Administration: this compound would be administered to the mice (e.g., intraperitoneally or orally) at various dosages.
-
Tumor Growth Measurement: Tumor volume would be monitored regularly throughout the study.
-
Immunohistochemistry: At the end of the study, tumors would be excised and analyzed for markers of proliferation, apoptosis, and angiogenesis.
-
Toxicity Assessment: The overall health of the mice, including body weight and organ function, would be monitored to assess any potential toxicity of this compound.
The following diagram outlines a general workflow for evaluating the efficacy of a compound like this compound.
Caption: Experimental workflow for efficacy testing.
Conclusion and Future Directions
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
A Comparative Guide to the Efficacy of Terrestrosin K: An Analysis of In Vitro and In Vivo Studies
In Vitro Efficacy: Uncharted Territory
Direct experimental data detailing the in vitro efficacy of isolated Terrestrosin K against specific cell lines, including IC50 values and mechanisms of action, is not prominently featured in the current body of scientific research. While studies on the crude extracts of Tribulus terrestris have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, the specific contribution of this compound to these activities has not been elucidated.[1][2][3]
For context, studies on Terrestrosin D have shown potent in vitro activity. It has been observed to suppress the growth of human prostate cancer cells (PC-3) and human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner.[4][5][6] The mechanisms underlying this effect include the induction of cell cycle arrest and apoptosis.[4][5][6]
In Vivo Efficacy: An Unexplored Landscape
Similarly, there is a lack of published in vivo studies investigating the efficacy of this compound in animal models. The therapeutic potential, optimal dosage, and potential toxicity of this compound when administered systemically remain unknown.
In contrast, Terrestrosin D has been evaluated in a PC-3 xenograft mouse model.[4][6] In these studies, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[4][6] Immunohistochemical analysis of the tumors revealed that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Signaling Pathways: Extrapolations from a Close Relative
The precise signaling pathways modulated by this compound are yet to be identified. However, insights can be gleaned from the known mechanisms of Terrestrosin D and other saponins (B1172615) from Tribulus terrestris.
Extracts from Tribulus terrestris have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of Bax and p53 genes and the downregulation of the anti-apoptotic gene Bcl-2.[2] Furthermore, some extracts have been found to down-regulate NF-κB signaling in liver cancer cells.[2] Terrestrosin D, specifically, has been shown to induce apoptosis in a caspase-independent manner and to decrease the mitochondrial membrane potential in cancer cells.[4][6]
The following diagram illustrates a potential, generalized signaling pathway for the anti-cancer effects of steroidal saponins from Tribulus terrestris, which may share similarities with the mechanism of this compound.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols: A Roadmap for Future Investigation
While specific protocols for this compound are not available, the methodologies used for Terrestrosin D can serve as a blueprint for future research.
In Vitro Studies
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis and necrosis in treated cells.
-
Western Blot Analysis: To measure the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
In Vivo Studies
-
Xenograft Mouse Model: Human cancer cells would be implanted in immunocompromised mice to establish tumors.
-
Drug Administration: this compound would be administered to the mice (e.g., intraperitoneally or orally) at various dosages.
-
Tumor Growth Measurement: Tumor volume would be monitored regularly throughout the study.
-
Immunohistochemistry: At the end of the study, tumors would be excised and analyzed for markers of proliferation, apoptosis, and angiogenesis.
-
Toxicity Assessment: The overall health of the mice, including body weight and organ function, would be monitored to assess any potential toxicity of this compound.
The following diagram outlines a general workflow for evaluating the efficacy of a compound like this compound.
Caption: Experimental workflow for efficacy testing.
Conclusion and Future Directions
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
A Comparative Guide to the Efficacy of Terrestrosin K: An Analysis of In Vitro and In Vivo Studies
In Vitro Efficacy: Uncharted Territory
Direct experimental data detailing the in vitro efficacy of isolated Terrestrosin K against specific cell lines, including IC50 values and mechanisms of action, is not prominently featured in the current body of scientific research. While studies on the crude extracts of Tribulus terrestris have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, the specific contribution of this compound to these activities has not been elucidated.[1][2][3]
For context, studies on Terrestrosin D have shown potent in vitro activity. It has been observed to suppress the growth of human prostate cancer cells (PC-3) and human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner.[4][5][6] The mechanisms underlying this effect include the induction of cell cycle arrest and apoptosis.[4][5][6]
In Vivo Efficacy: An Unexplored Landscape
Similarly, there is a lack of published in vivo studies investigating the efficacy of this compound in animal models. The therapeutic potential, optimal dosage, and potential toxicity of this compound when administered systemically remain unknown.
In contrast, Terrestrosin D has been evaluated in a PC-3 xenograft mouse model.[4][6] In these studies, administration of Terrestrosin D significantly suppressed tumor growth without causing overt toxicity.[4][6] Immunohistochemical analysis of the tumors revealed that Terrestrosin D induced apoptotic cell death and inhibited angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Signaling Pathways: Extrapolations from a Close Relative
The precise signaling pathways modulated by this compound are yet to be identified. However, insights can be gleaned from the known mechanisms of Terrestrosin D and other saponins from Tribulus terrestris.
Extracts from Tribulus terrestris have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of Bax and p53 genes and the downregulation of the anti-apoptotic gene Bcl-2.[2] Furthermore, some extracts have been found to down-regulate NF-κB signaling in liver cancer cells.[2] Terrestrosin D, specifically, has been shown to induce apoptosis in a caspase-independent manner and to decrease the mitochondrial membrane potential in cancer cells.[4][6]
The following diagram illustrates a potential, generalized signaling pathway for the anti-cancer effects of steroidal saponins from Tribulus terrestris, which may share similarities with the mechanism of this compound.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols: A Roadmap for Future Investigation
While specific protocols for this compound are not available, the methodologies used for Terrestrosin D can serve as a blueprint for future research.
In Vitro Studies
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis and necrosis in treated cells.
-
Western Blot Analysis: To measure the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
In Vivo Studies
-
Xenograft Mouse Model: Human cancer cells would be implanted in immunocompromised mice to establish tumors.
-
Drug Administration: this compound would be administered to the mice (e.g., intraperitoneally or orally) at various dosages.
-
Tumor Growth Measurement: Tumor volume would be monitored regularly throughout the study.
-
Immunohistochemistry: At the end of the study, tumors would be excised and analyzed for markers of proliferation, apoptosis, and angiogenesis.
-
Toxicity Assessment: The overall health of the mice, including body weight and organ function, would be monitored to assess any potential toxicity of this compound.
The following diagram outlines a general workflow for evaluating the efficacy of a compound like this compound.
Caption: Experimental workflow for efficacy testing.
Conclusion and Future Directions
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
A Comparative Analysis of the Dose-Response Cytotoxicity of Terrestrosin K and Diosgenin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Saponin (B1150181) Cytotoxicity with Supporting Experimental Data
In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. Among these, steroidal saponins (B1172615) have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative statistical analysis of the dose-response cytotoxicity of Terrestrosin K, a saponin found in Tribulus terrestris, and Diosgenin, a more widely studied steroidal saponin. Due to the limited availability of public data on pure this compound, this analysis utilizes data from Tribulus terrestris extracts as a proxy, offering a broader perspective on its potential efficacy.
Comparative Cytotoxicity: A Tabular Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Tribulus terrestris extracts (containing this compound) and Diosgenin across various cancer cell lines, providing a basis for comparing their cytotoxic activities.
Table 1: Cytotoxicity of Tribulus terrestris Extracts (Containing this compound)
| Cell Line | Extract Type | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 µg/mL | [1] |
| A549 (Lung Cancer) | Methanolic | 179.62 µg/mL | [1] |
| Ovcar3 (Ovarian Cancer) | Commercial Sample | 157.0 µg/mL | |
| Hepa1c1c7 (Hepatoma) | Commercial Sample | 38.2 µg/mL | |
| L929 (Fibroblast) | Commercial Sample | 7.4 µg/mL |
Table 2: Cytotoxicity of Diosgenin
| Cell Line | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| SAS (Oral Cancer) | 31.7 | ~13.1 | [2] |
| HSC3 (Oral Cancer) | 61 | ~25.2 | [2] |
| MCF-7 (Breast Cancer) | - | ~12.05 | [3] |
| HeLa (Cervical Cancer) | - | 16.3 | [4] |
| SKOV-3 (Ovarian Cancer) | - | - | [4] |
| MOLT-4 (Leukemia) | - | - | [4] |
Experimental Protocols: Determining Dose-Response Cytotoxicity
The data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Diosgenin) and incubated for a specified period (typically 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (such as DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. A dose-response curve is generated by plotting the percentage of viability against the compound concentration. The IC50 value is then determined from this curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the known signaling pathways affected by these saponins.
References
- 1. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin‑induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Dose-Response Cytotoxicity of Terrestrosin K and Diosgenin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Saponin (B1150181) Cytotoxicity with Supporting Experimental Data
In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. Among these, steroidal saponins (B1172615) have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative statistical analysis of the dose-response cytotoxicity of Terrestrosin K, a saponin found in Tribulus terrestris, and Diosgenin, a more widely studied steroidal saponin. Due to the limited availability of public data on pure this compound, this analysis utilizes data from Tribulus terrestris extracts as a proxy, offering a broader perspective on its potential efficacy.
Comparative Cytotoxicity: A Tabular Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Tribulus terrestris extracts (containing this compound) and Diosgenin across various cancer cell lines, providing a basis for comparing their cytotoxic activities.
Table 1: Cytotoxicity of Tribulus terrestris Extracts (Containing this compound)
| Cell Line | Extract Type | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 µg/mL | [1] |
| A549 (Lung Cancer) | Methanolic | 179.62 µg/mL | [1] |
| Ovcar3 (Ovarian Cancer) | Commercial Sample | 157.0 µg/mL | |
| Hepa1c1c7 (Hepatoma) | Commercial Sample | 38.2 µg/mL | |
| L929 (Fibroblast) | Commercial Sample | 7.4 µg/mL |
Table 2: Cytotoxicity of Diosgenin
| Cell Line | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| SAS (Oral Cancer) | 31.7 | ~13.1 | [2] |
| HSC3 (Oral Cancer) | 61 | ~25.2 | [2] |
| MCF-7 (Breast Cancer) | - | ~12.05 | [3] |
| HeLa (Cervical Cancer) | - | 16.3 | [4] |
| SKOV-3 (Ovarian Cancer) | - | - | [4] |
| MOLT-4 (Leukemia) | - | - | [4] |
Experimental Protocols: Determining Dose-Response Cytotoxicity
The data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Diosgenin) and incubated for a specified period (typically 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (such as DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. A dose-response curve is generated by plotting the percentage of viability against the compound concentration. The IC50 value is then determined from this curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the known signaling pathways affected by these saponins.
References
- 1. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin‑induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Dose-Response Cytotoxicity of Terrestrosin K and Diosgenin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Saponin Cytotoxicity with Supporting Experimental Data
In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. Among these, steroidal saponins have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative statistical analysis of the dose-response cytotoxicity of Terrestrosin K, a saponin found in Tribulus terrestris, and Diosgenin, a more widely studied steroidal saponin. Due to the limited availability of public data on pure this compound, this analysis utilizes data from Tribulus terrestris extracts as a proxy, offering a broader perspective on its potential efficacy.
Comparative Cytotoxicity: A Tabular Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Tribulus terrestris extracts (containing this compound) and Diosgenin across various cancer cell lines, providing a basis for comparing their cytotoxic activities.
Table 1: Cytotoxicity of Tribulus terrestris Extracts (Containing this compound)
| Cell Line | Extract Type | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 µg/mL | [1] |
| A549 (Lung Cancer) | Methanolic | 179.62 µg/mL | [1] |
| Ovcar3 (Ovarian Cancer) | Commercial Sample | 157.0 µg/mL | |
| Hepa1c1c7 (Hepatoma) | Commercial Sample | 38.2 µg/mL | |
| L929 (Fibroblast) | Commercial Sample | 7.4 µg/mL |
Table 2: Cytotoxicity of Diosgenin
| Cell Line | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| SAS (Oral Cancer) | 31.7 | ~13.1 | [2] |
| HSC3 (Oral Cancer) | 61 | ~25.2 | [2] |
| MCF-7 (Breast Cancer) | - | ~12.05 | [3] |
| HeLa (Cervical Cancer) | - | 16.3 | [4] |
| SKOV-3 (Ovarian Cancer) | - | - | [4] |
| MOLT-4 (Leukemia) | - | - | [4] |
Experimental Protocols: Determining Dose-Response Cytotoxicity
The data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Diosgenin) and incubated for a specified period (typically 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (such as DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. A dose-response curve is generated by plotting the percentage of viability against the compound concentration. The IC50 value is then determined from this curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the known signaling pathways affected by these saponins.
References
- 1. Aqueous extract of Tribulus terrestris Linn induces cell growth arrest and apoptosis by down-regulating NF-κB signaling in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin‑induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Terrestrosin K's Anticancer Properties: A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant lack of independent verification for the anticancer properties of Terrestrosin K. While this compound has been identified as a steroidal saponin (B1150181) present in the plant Tribulus terrestris, there is a notable absence of published experimental data specifically investigating its cytotoxic, anti-proliferative, or apoptotic effects on cancer cells. The majority of research on the anticancer potential of compounds from Tribulus terrestris has focused on other saponins (B1172615), particularly Terrestrosin D (TED).
This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current scientific landscape. Due to the absence of data for this compound, this document will summarize the available evidence for the closely related compound, Terrestrosin D, and the broader anticancer activities of Tribulus terrestris extracts. This information is presented to offer context on the potential of this class of compounds, while explicitly stating that these findings cannot be directly extrapolated to this compound.
Comparative Analysis: Terrestrosin D as a Proxy
While data for this compound is unavailable, studies on Terrestrosin D offer insights into the potential mechanisms of action for related steroidal saponins. Research has demonstrated that TED exhibits anticancer and antiangiogenic properties, primarily in prostate cancer models.[1][2]
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | Cell Viability | 2-5 µM | 20-90% inhibition of cell growth | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 2 µM | 6.1% apoptotic cells | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 5 µM | 60.5% apoptotic cells | [1] |
| LNCaP, 22RV1 (Prostate Cancer) | Cell Viability | Not specified | Decreased cell viability | [1] |
| HUVECs (Endothelial Cells) | Cell Viability | Dose-dependent | Suppression of growth | [1][3] |
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| PC-3 Xenograft in nude mice | Terrestrosin D | 50 mg/kg | Significantly suppressed tumor growth | [1][3] |
Experimental Protocols for Terrestrosin D
The following are summaries of methodologies used in the cited studies for Terrestrosin D, which could serve as a template for designing future investigations into this compound.
Cell Viability Assay (MTT Assay): Prostate cancer cells (PC-3, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Terrestrosin D for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and plates were incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[4][5][6]
Apoptosis Assay (Annexin V-PI Staining): PC-3 cells were treated with Terrestrosin D for 24 hours. Cells were then harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was quantified using flow cytometry.[1][4]
In Vivo Xenograft Model: Male nude mice were subcutaneously injected with PC-3 cells. Once tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of Terrestrosin D (50 mg/kg). Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers.[1][3]
Signaling Pathways Implicated for Terrestrosin D and Tribulus terrestris Extracts
Studies on Terrestrosin D suggest that its anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.[1][2] Notably, TED-induced apoptosis in PC-3 cells appears to be independent of the caspase pathway.[2] Research on extracts from Tribulus terrestris has also pointed towards the involvement of the NF-κB signaling pathway in liver cancer cells and both intrinsic and extrinsic apoptotic pathways in breast cancer cells.[5][7]
Caption: Proposed mechanism of Terrestrosin D in cancer cells.
Comparison with Alternative Anticancer Agents
Numerous natural and synthetic compounds are under investigation for their anticancer properties. A meaningful comparison with this compound is not feasible due to the lack of data. However, for context, other saponins, such as Ginsenoside Compound K, have been shown to induce apoptosis and inhibit tumor growth through various signaling pathways, including CAMK-IV/AMPK and JNK pathways.[8] Curcumin, another natural product, demonstrates anticancer activity by targeting multiple signaling pathways like PI3K/Akt/mTOR.[9] These examples highlight the diverse mechanisms through which natural compounds can exert their effects.
Conclusion
While the chemical structure of this compound is known, there is currently no publicly available scientific evidence to support its anticancer properties. The research community has not yet published independent verification studies on its efficacy or mechanism of action. In contrast, the related compound Terrestrosin D has shown promising, albeit preclinical, anticancer and antiangiogenic activities. Future research is warranted to isolate this compound and conduct rigorous in vitro and in vivo studies to determine if it possesses similar or distinct anticancer properties. Until such data becomes available, any claims regarding the anticancer effects of this compound remain unsubstantiated. Researchers interested in the therapeutic potential of saponins from Tribulus terrestris should focus on compounds with a more established evidence base, such as Terrestrosin D, while considering the exploration of less-studied constituents like this compound as a novel area of investigation.
References
- 1. karger.com [karger.com]
- 2. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Phytochemical Screening of Methanolic Seed Extracts of Tribulus terrestris: An In Vitro Application of Anti-cancer, Anti-oxidant, and Anti-microbial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical composition, biological activities, and molecular docking studies of ethanolic fruit extract of Tribulus terrestris: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Terrestrosin K's Anticancer Properties: A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant lack of independent verification for the anticancer properties of Terrestrosin K. While this compound has been identified as a steroidal saponin (B1150181) present in the plant Tribulus terrestris, there is a notable absence of published experimental data specifically investigating its cytotoxic, anti-proliferative, or apoptotic effects on cancer cells. The majority of research on the anticancer potential of compounds from Tribulus terrestris has focused on other saponins (B1172615), particularly Terrestrosin D (TED).
This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current scientific landscape. Due to the absence of data for this compound, this document will summarize the available evidence for the closely related compound, Terrestrosin D, and the broader anticancer activities of Tribulus terrestris extracts. This information is presented to offer context on the potential of this class of compounds, while explicitly stating that these findings cannot be directly extrapolated to this compound.
Comparative Analysis: Terrestrosin D as a Proxy
While data for this compound is unavailable, studies on Terrestrosin D offer insights into the potential mechanisms of action for related steroidal saponins. Research has demonstrated that TED exhibits anticancer and antiangiogenic properties, primarily in prostate cancer models.[1][2]
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | Cell Viability | 2-5 µM | 20-90% inhibition of cell growth | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 2 µM | 6.1% apoptotic cells | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 5 µM | 60.5% apoptotic cells | [1] |
| LNCaP, 22RV1 (Prostate Cancer) | Cell Viability | Not specified | Decreased cell viability | [1] |
| HUVECs (Endothelial Cells) | Cell Viability | Dose-dependent | Suppression of growth | [1][3] |
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| PC-3 Xenograft in nude mice | Terrestrosin D | 50 mg/kg | Significantly suppressed tumor growth | [1][3] |
Experimental Protocols for Terrestrosin D
The following are summaries of methodologies used in the cited studies for Terrestrosin D, which could serve as a template for designing future investigations into this compound.
Cell Viability Assay (MTT Assay): Prostate cancer cells (PC-3, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Terrestrosin D for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and plates were incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[4][5][6]
Apoptosis Assay (Annexin V-PI Staining): PC-3 cells were treated with Terrestrosin D for 24 hours. Cells were then harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was quantified using flow cytometry.[1][4]
In Vivo Xenograft Model: Male nude mice were subcutaneously injected with PC-3 cells. Once tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of Terrestrosin D (50 mg/kg). Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers.[1][3]
Signaling Pathways Implicated for Terrestrosin D and Tribulus terrestris Extracts
Studies on Terrestrosin D suggest that its anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.[1][2] Notably, TED-induced apoptosis in PC-3 cells appears to be independent of the caspase pathway.[2] Research on extracts from Tribulus terrestris has also pointed towards the involvement of the NF-κB signaling pathway in liver cancer cells and both intrinsic and extrinsic apoptotic pathways in breast cancer cells.[5][7]
Caption: Proposed mechanism of Terrestrosin D in cancer cells.
Comparison with Alternative Anticancer Agents
Numerous natural and synthetic compounds are under investigation for their anticancer properties. A meaningful comparison with this compound is not feasible due to the lack of data. However, for context, other saponins, such as Ginsenoside Compound K, have been shown to induce apoptosis and inhibit tumor growth through various signaling pathways, including CAMK-IV/AMPK and JNK pathways.[8] Curcumin, another natural product, demonstrates anticancer activity by targeting multiple signaling pathways like PI3K/Akt/mTOR.[9] These examples highlight the diverse mechanisms through which natural compounds can exert their effects.
Conclusion
While the chemical structure of this compound is known, there is currently no publicly available scientific evidence to support its anticancer properties. The research community has not yet published independent verification studies on its efficacy or mechanism of action. In contrast, the related compound Terrestrosin D has shown promising, albeit preclinical, anticancer and antiangiogenic activities. Future research is warranted to isolate this compound and conduct rigorous in vitro and in vivo studies to determine if it possesses similar or distinct anticancer properties. Until such data becomes available, any claims regarding the anticancer effects of this compound remain unsubstantiated. Researchers interested in the therapeutic potential of saponins from Tribulus terrestris should focus on compounds with a more established evidence base, such as Terrestrosin D, while considering the exploration of less-studied constituents like this compound as a novel area of investigation.
References
- 1. karger.com [karger.com]
- 2. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Phytochemical Screening of Methanolic Seed Extracts of Tribulus terrestris: An In Vitro Application of Anti-cancer, Anti-oxidant, and Anti-microbial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical composition, biological activities, and molecular docking studies of ethanolic fruit extract of Tribulus terrestris: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Terrestrosin K's Anticancer Properties: A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant lack of independent verification for the anticancer properties of Terrestrosin K. While this compound has been identified as a steroidal saponin present in the plant Tribulus terrestris, there is a notable absence of published experimental data specifically investigating its cytotoxic, anti-proliferative, or apoptotic effects on cancer cells. The majority of research on the anticancer potential of compounds from Tribulus terrestris has focused on other saponins, particularly Terrestrosin D (TED).
This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current scientific landscape. Due to the absence of data for this compound, this document will summarize the available evidence for the closely related compound, Terrestrosin D, and the broader anticancer activities of Tribulus terrestris extracts. This information is presented to offer context on the potential of this class of compounds, while explicitly stating that these findings cannot be directly extrapolated to this compound.
Comparative Analysis: Terrestrosin D as a Proxy
While data for this compound is unavailable, studies on Terrestrosin D offer insights into the potential mechanisms of action for related steroidal saponins. Research has demonstrated that TED exhibits anticancer and antiangiogenic properties, primarily in prostate cancer models.[1][2]
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | Cell Viability | 2-5 µM | 20-90% inhibition of cell growth | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 2 µM | 6.1% apoptotic cells | [1] |
| PC-3 (Prostate Cancer) | Apoptosis (Annexin V-PI) | 5 µM | 60.5% apoptotic cells | [1] |
| LNCaP, 22RV1 (Prostate Cancer) | Cell Viability | Not specified | Decreased cell viability | [1] |
| HUVECs (Endothelial Cells) | Cell Viability | Dose-dependent | Suppression of growth | [1][3] |
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| PC-3 Xenograft in nude mice | Terrestrosin D | 50 mg/kg | Significantly suppressed tumor growth | [1][3] |
Experimental Protocols for Terrestrosin D
The following are summaries of methodologies used in the cited studies for Terrestrosin D, which could serve as a template for designing future investigations into this compound.
Cell Viability Assay (MTT Assay): Prostate cancer cells (PC-3, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Terrestrosin D for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and plates were incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[4][5][6]
Apoptosis Assay (Annexin V-PI Staining): PC-3 cells were treated with Terrestrosin D for 24 hours. Cells were then harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was quantified using flow cytometry.[1][4]
In Vivo Xenograft Model: Male nude mice were subcutaneously injected with PC-3 cells. Once tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of Terrestrosin D (50 mg/kg). Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers.[1][3]
Signaling Pathways Implicated for Terrestrosin D and Tribulus terrestris Extracts
Studies on Terrestrosin D suggest that its anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.[1][2] Notably, TED-induced apoptosis in PC-3 cells appears to be independent of the caspase pathway.[2] Research on extracts from Tribulus terrestris has also pointed towards the involvement of the NF-κB signaling pathway in liver cancer cells and both intrinsic and extrinsic apoptotic pathways in breast cancer cells.[5][7]
Caption: Proposed mechanism of Terrestrosin D in cancer cells.
Comparison with Alternative Anticancer Agents
Numerous natural and synthetic compounds are under investigation for their anticancer properties. A meaningful comparison with this compound is not feasible due to the lack of data. However, for context, other saponins, such as Ginsenoside Compound K, have been shown to induce apoptosis and inhibit tumor growth through various signaling pathways, including CAMK-IV/AMPK and JNK pathways.[8] Curcumin, another natural product, demonstrates anticancer activity by targeting multiple signaling pathways like PI3K/Akt/mTOR.[9] These examples highlight the diverse mechanisms through which natural compounds can exert their effects.
Conclusion
While the chemical structure of this compound is known, there is currently no publicly available scientific evidence to support its anticancer properties. The research community has not yet published independent verification studies on its efficacy or mechanism of action. In contrast, the related compound Terrestrosin D has shown promising, albeit preclinical, anticancer and antiangiogenic activities. Future research is warranted to isolate this compound and conduct rigorous in vitro and in vivo studies to determine if it possesses similar or distinct anticancer properties. Until such data becomes available, any claims regarding the anticancer effects of this compound remain unsubstantiated. Researchers interested in the therapeutic potential of saponins from Tribulus terrestris should focus on compounds with a more established evidence base, such as Terrestrosin D, while considering the exploration of less-studied constituents like this compound as a novel area of investigation.
References
- 1. karger.com [karger.com]
- 2. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Phytochemical Screening of Methanolic Seed Extracts of Tribulus terrestris: An In Vitro Application of Anti-cancer, Anti-oxidant, and Anti-microbial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical composition, biological activities, and molecular docking studies of ethanolic fruit extract of Tribulus terrestris: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Terrestrosin K Against Existing Prostate Cancer Therapeutics: A Comparative Analysis
Disclaimer: Direct experimental data for Terrestrosin K is limited in publicly available research. This guide utilizes data for Terrestrosin D , a structurally similar and major steroidal saponin (B1150181) isolated from Tribulus terrestris, as a representative compound to provide a comparative benchmark against established therapeutic agents for prostate cancer. The findings presented herein for Terrestrosin D are intended to offer insights into the potential therapeutic profile of related saponins (B1172615) like this compound.
Introduction
This compound, a steroidal saponin found in the medicinal plant Tribulus terrestris, belongs to a class of compounds that have garnered scientific interest for their potential pharmacological activities. Due to the nascent stage of research on this compound, this guide focuses on the more extensively studied analogue, Terrestrosin D, to evaluate its preclinical efficacy in the context of prostate cancer. The comparison is made against current standard-of-care therapeutic agents for castration-resistant prostate cancer (CRPC): Docetaxel (a taxane-based chemotherapy), Abiraterone (B193195) acetate (B1210297) (an androgen biosynthesis inhibitor), and Enzalutamide (an androgen receptor inhibitor). This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on available preclinical data.
Comparative Efficacy Against Prostate Cancer
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Terrestrosin D and standard-of-care CRPC drugs. The data has been compiled from various preclinical studies to facilitate a comparative assessment.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily from studies on human prostate cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 | Citation |
| Terrestrosin D | PC-3 | 24 hours | < 5 µM | [1] |
| LNCaP | Not Specified | < 5 µM | [1] | |
| Docetaxel | PC-3 | 48 hours | 3.72 nM | [2] |
| LNCaP | 48 hours | 1.13 nM | [2] | |
| PC-3 | 72 hours | 4.75 nM | [3] | |
| Abiraterone | PC-3 | 120 hours | ~30 µM | [4] |
| LNCaP | 6 days | ~10 µM | [5] | |
| Enzalutamide | LNCaP | 3 days | 0.12 µM | [6] |
| C4-2B | 24 hours | 1.2 µM | [7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as assay duration, across different studies.
In Vivo Tumor Growth Inhibition
This section presents data from xenograft models, where human prostate cancer cells are implanted in immunocompromised mice to assess the anti-tumor efficacy of therapeutic agents.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Terrestrosin D | PC-3 | 50 mg/kg, i.p., 3 times/week for 4 weeks | Significant suppression of tumor growth | [1][8] |
| Docetaxel | PC-3 | 10 mg/kg, i.p., weekly for 3 cycles | Significant tumor growth inhibition | [9] |
| Abiraterone | VCaP | Oral gavage, daily | Inhibition of tumor progression | [10] |
| Enzalutamide | LNCaP | Oral gavage, daily | Regression of tumor volume | [11] |
Mechanistic Insights: Signaling Pathways
Terrestrosin D appears to exert its anti-cancer effects through the induction of cell cycle arrest and apoptosis. The available data suggests a caspase-independent apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, LNCaP) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Terrestrosin D or standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model of Prostate Cancer
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Human prostate cancer cells (e.g., PC-3) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²)/2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an anti-cancer compound.
Conclusion
Based on the available preclinical data for Terrestrosin D as a proxy, this saponin demonstrates notable anti-prostate cancer activity, inducing cell cycle arrest and apoptosis in cancer cells and inhibiting tumor growth in vivo. While the in vitro potency of Terrestrosin D appears to be lower than that of the highly potent chemotherapy agent Docetaxel, its efficacy in in vivo models suggests it warrants further investigation. Direct comparative studies with standardized methodologies are necessary to definitively benchmark the therapeutic potential of this compound and related saponins against current standard-of-care drugs for castration-resistant prostate cancer. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways of these natural compounds to better understand their therapeutic promise.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Terrestrosin K Against Existing Prostate Cancer Therapeutics: A Comparative Analysis
Disclaimer: Direct experimental data for Terrestrosin K is limited in publicly available research. This guide utilizes data for Terrestrosin D , a structurally similar and major steroidal saponin (B1150181) isolated from Tribulus terrestris, as a representative compound to provide a comparative benchmark against established therapeutic agents for prostate cancer. The findings presented herein for Terrestrosin D are intended to offer insights into the potential therapeutic profile of related saponins (B1172615) like this compound.
Introduction
This compound, a steroidal saponin found in the medicinal plant Tribulus terrestris, belongs to a class of compounds that have garnered scientific interest for their potential pharmacological activities. Due to the nascent stage of research on this compound, this guide focuses on the more extensively studied analogue, Terrestrosin D, to evaluate its preclinical efficacy in the context of prostate cancer. The comparison is made against current standard-of-care therapeutic agents for castration-resistant prostate cancer (CRPC): Docetaxel (a taxane-based chemotherapy), Abiraterone (B193195) acetate (B1210297) (an androgen biosynthesis inhibitor), and Enzalutamide (an androgen receptor inhibitor). This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on available preclinical data.
Comparative Efficacy Against Prostate Cancer
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Terrestrosin D and standard-of-care CRPC drugs. The data has been compiled from various preclinical studies to facilitate a comparative assessment.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily from studies on human prostate cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 | Citation |
| Terrestrosin D | PC-3 | 24 hours | < 5 µM | [1] |
| LNCaP | Not Specified | < 5 µM | [1] | |
| Docetaxel | PC-3 | 48 hours | 3.72 nM | [2] |
| LNCaP | 48 hours | 1.13 nM | [2] | |
| PC-3 | 72 hours | 4.75 nM | [3] | |
| Abiraterone | PC-3 | 120 hours | ~30 µM | [4] |
| LNCaP | 6 days | ~10 µM | [5] | |
| Enzalutamide | LNCaP | 3 days | 0.12 µM | [6] |
| C4-2B | 24 hours | 1.2 µM | [7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as assay duration, across different studies.
In Vivo Tumor Growth Inhibition
This section presents data from xenograft models, where human prostate cancer cells are implanted in immunocompromised mice to assess the anti-tumor efficacy of therapeutic agents.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Terrestrosin D | PC-3 | 50 mg/kg, i.p., 3 times/week for 4 weeks | Significant suppression of tumor growth | [1][8] |
| Docetaxel | PC-3 | 10 mg/kg, i.p., weekly for 3 cycles | Significant tumor growth inhibition | [9] |
| Abiraterone | VCaP | Oral gavage, daily | Inhibition of tumor progression | [10] |
| Enzalutamide | LNCaP | Oral gavage, daily | Regression of tumor volume | [11] |
Mechanistic Insights: Signaling Pathways
Terrestrosin D appears to exert its anti-cancer effects through the induction of cell cycle arrest and apoptosis. The available data suggests a caspase-independent apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, LNCaP) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Terrestrosin D or standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model of Prostate Cancer
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Human prostate cancer cells (e.g., PC-3) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²)/2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an anti-cancer compound.
Conclusion
Based on the available preclinical data for Terrestrosin D as a proxy, this saponin demonstrates notable anti-prostate cancer activity, inducing cell cycle arrest and apoptosis in cancer cells and inhibiting tumor growth in vivo. While the in vitro potency of Terrestrosin D appears to be lower than that of the highly potent chemotherapy agent Docetaxel, its efficacy in in vivo models suggests it warrants further investigation. Direct comparative studies with standardized methodologies are necessary to definitively benchmark the therapeutic potential of this compound and related saponins against current standard-of-care drugs for castration-resistant prostate cancer. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways of these natural compounds to better understand their therapeutic promise.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Terrestrosin K Against Existing Prostate Cancer Therapeutics: A Comparative Analysis
Disclaimer: Direct experimental data for Terrestrosin K is limited in publicly available research. This guide utilizes data for Terrestrosin D , a structurally similar and major steroidal saponin isolated from Tribulus terrestris, as a representative compound to provide a comparative benchmark against established therapeutic agents for prostate cancer. The findings presented herein for Terrestrosin D are intended to offer insights into the potential therapeutic profile of related saponins like this compound.
Introduction
This compound, a steroidal saponin found in the medicinal plant Tribulus terrestris, belongs to a class of compounds that have garnered scientific interest for their potential pharmacological activities. Due to the nascent stage of research on this compound, this guide focuses on the more extensively studied analogue, Terrestrosin D, to evaluate its preclinical efficacy in the context of prostate cancer. The comparison is made against current standard-of-care therapeutic agents for castration-resistant prostate cancer (CRPC): Docetaxel (a taxane-based chemotherapy), Abiraterone acetate (an androgen biosynthesis inhibitor), and Enzalutamide (an androgen receptor inhibitor). This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on available preclinical data.
Comparative Efficacy Against Prostate Cancer
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Terrestrosin D and standard-of-care CRPC drugs. The data has been compiled from various preclinical studies to facilitate a comparative assessment.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily from studies on human prostate cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 | Citation |
| Terrestrosin D | PC-3 | 24 hours | < 5 µM | [1] |
| LNCaP | Not Specified | < 5 µM | [1] | |
| Docetaxel | PC-3 | 48 hours | 3.72 nM | [2] |
| LNCaP | 48 hours | 1.13 nM | [2] | |
| PC-3 | 72 hours | 4.75 nM | [3] | |
| Abiraterone | PC-3 | 120 hours | ~30 µM | [4] |
| LNCaP | 6 days | ~10 µM | [5] | |
| Enzalutamide | LNCaP | 3 days | 0.12 µM | [6] |
| C4-2B | 24 hours | 1.2 µM | [7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as assay duration, across different studies.
In Vivo Tumor Growth Inhibition
This section presents data from xenograft models, where human prostate cancer cells are implanted in immunocompromised mice to assess the anti-tumor efficacy of therapeutic agents.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Terrestrosin D | PC-3 | 50 mg/kg, i.p., 3 times/week for 4 weeks | Significant suppression of tumor growth | [1][8] |
| Docetaxel | PC-3 | 10 mg/kg, i.p., weekly for 3 cycles | Significant tumor growth inhibition | [9] |
| Abiraterone | VCaP | Oral gavage, daily | Inhibition of tumor progression | [10] |
| Enzalutamide | LNCaP | Oral gavage, daily | Regression of tumor volume | [11] |
Mechanistic Insights: Signaling Pathways
Terrestrosin D appears to exert its anti-cancer effects through the induction of cell cycle arrest and apoptosis. The available data suggests a caspase-independent apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, LNCaP) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Terrestrosin D or standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model of Prostate Cancer
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Human prostate cancer cells (e.g., PC-3) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²)/2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an anti-cancer compound.
Conclusion
Based on the available preclinical data for Terrestrosin D as a proxy, this saponin demonstrates notable anti-prostate cancer activity, inducing cell cycle arrest and apoptosis in cancer cells and inhibiting tumor growth in vivo. While the in vitro potency of Terrestrosin D appears to be lower than that of the highly potent chemotherapy agent Docetaxel, its efficacy in in vivo models suggests it warrants further investigation. Direct comparative studies with standardized methodologies are necessary to definitively benchmark the therapeutic potential of this compound and related saponins against current standard-of-care drugs for castration-resistant prostate cancer. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways of these natural compounds to better understand their therapeutic promise.
References
- 1. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing the Safety Profile of Terrestrosin K: A Comparative Toxicological Guide
An Objective Analysis Based on Available Data for Terrestrosin K and Structurally Related Saponins (B1172615)
This guide provides a comparative overview of the toxicological profile of this compound, a steroidal saponin (B1150181) found in Tribulus terrestris. Due to the limited direct toxicological data available for this compound, this analysis draws upon existing studies of closely related compounds, particularly Terrestrosin D, and various extracts of Tribulus terrestris. This guide is intended for researchers, scientists, and drug development professionals to inform future safety and toxicity studies.
Comparative Toxicology Overview
This compound is a steroidal saponin isolated from the fruits of Tribulus terrestris[1][2]. While direct and comprehensive toxicological studies on this compound are scarce, the safety profile of a structurally similar compound, Terrestrosin D, also found in Tribulus terrestris, has been investigated and indicates potential for hepatorenal toxicity[3][4][5]. Studies on various extracts of Tribulus terrestris, which contain a mixture of saponins including this compound, provide broader context on potential toxicological endpoints.
Quantitative Toxicological Data Summary
The following tables summarize key toxicological data from studies on Tribulus terrestris extracts and the related steroidal saponin, Terrestrosin D. This data serves as a surrogate for estimating the potential toxicity of this compound.
Table 1: In Vivo Toxicity Data
| Compound/Extract | Test Model | Dosing Regimen | Observed Effects | Reference |
| Terrestrosin D | Sprague-Dawley Rats | 5 - 15 mg/kg/day for 28 days (oral) | Potential hepatorenal toxicity (reversible after 14-day withdrawal). Targeted distribution and accumulation in the liver and kidneys. | [3][4][5] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | Single doses up to 2.0 g/kg (oral) | No mortality or signs of toxicity in acute studies. | [6] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | 100, 200, 400 mg/kg for 28 days (oral) | No drastic changes in hematological, biochemical, or histopathological parameters. | [6] |
| Spray-dried extract of T. terrestris | Wistar Rats | Single doses of 2000 and 5000 mg/kg (oral) | No signs of morbidity or mortality in acute toxicity. | [7] |
| Spray-dried extract of T. terrestris | Wistar Rats | 500, 1000, 1500 mg/kg/day for 28 days (oral) | No significant harmful effects observed. | [7] |
Table 2: In Vitro Cytotoxicity and Genotoxicity Data
| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference |
| Methanol extract of T. terrestris | NRK-52E (rat kidney) | MTT Assay | IC50 value of 160 µg/mL. | [8][9] |
| Water extract of T. terrestris | S. typhimurium TA98 & TA100 | Ames Test | Induced frame shift mutations after metabolic activation. | [8][9] |
| Water extract of T. terrestris | Cultured human lymphocytes | Comet Assay, Micronucleus Test, Chromosomal Aberrations | Genotoxic effects observed at higher concentrations (40 and 80 mg/L). | [10] |
| T. terrestris fruit extract | LNCaP (prostate cancer), HT-29 (colon cancer), HSkMC (normal fibroblasts) | MTT Assay | IC50 values of 0.3 µg/mL (LNCaP), 7.1 µg/mL (HT-29), and 8.7 µg/mL (HSkMC). More toxic to cancer cells. | [11] |
| Saponins from T. terrestris | Normal human skin fibroblasts | MTT Assay | Less toxic to normal fibroblasts compared to many cancer cell lines (IC50 of 12.6 µg/mL). | [12] |
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of this compound are outlined below. These protocols are based on standard practices and findings from studies on related compounds.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Wistar rats (8-12 weeks old).
-
Methodology: A single oral dose of the test substance is administered to one animal. The animal is observed for signs of toxicity and mortality for up to 14 days. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This sequential dosing allows for the determination of the LD50 (median lethal dose).
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Body weight is recorded weekly.
Repeated Dose 28-Day Oral Toxicity Study
-
Test System: Sprague-Dawley rats (male and female).
-
Methodology: The test substance is administered orally once daily at three different dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of cell lines including normal and cancerous cells (e.g., NRK-52E, HepG2, LNCaP, HT-29, and normal human fibroblasts).
-
Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Genotoxicity Assessment: Ames Test and In Vitro Micronucleus Assay
-
Ames Test:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
-
In Vitro Micronucleus Assay:
-
Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO-K1 cells).
-
Methodology: Cells are exposed to the test substance. After treatment, the cells are harvested, and the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.
-
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the toxicological evaluation of this compound.
Caption: A potential pathway for saponin-induced hepatotoxicity.
Caption: Logical approach for inferring the safety of this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity [agris.fao.org]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Acute and Sub-Acute Toxicity of Spray-Dried Extract of Tribulus Terrestris [jonuns.com]
- 8. Investigation on the toxic potential of Tribulus terrestris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytological and genetic effects of Tribulus terrestris fruit aqueous extract on cultured human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Safety Profile of Terrestrosin K: A Comparative Toxicological Guide
An Objective Analysis Based on Available Data for Terrestrosin K and Structurally Related Saponins (B1172615)
This guide provides a comparative overview of the toxicological profile of this compound, a steroidal saponin (B1150181) found in Tribulus terrestris. Due to the limited direct toxicological data available for this compound, this analysis draws upon existing studies of closely related compounds, particularly Terrestrosin D, and various extracts of Tribulus terrestris. This guide is intended for researchers, scientists, and drug development professionals to inform future safety and toxicity studies.
Comparative Toxicology Overview
This compound is a steroidal saponin isolated from the fruits of Tribulus terrestris[1][2]. While direct and comprehensive toxicological studies on this compound are scarce, the safety profile of a structurally similar compound, Terrestrosin D, also found in Tribulus terrestris, has been investigated and indicates potential for hepatorenal toxicity[3][4][5]. Studies on various extracts of Tribulus terrestris, which contain a mixture of saponins including this compound, provide broader context on potential toxicological endpoints.
Quantitative Toxicological Data Summary
The following tables summarize key toxicological data from studies on Tribulus terrestris extracts and the related steroidal saponin, Terrestrosin D. This data serves as a surrogate for estimating the potential toxicity of this compound.
Table 1: In Vivo Toxicity Data
| Compound/Extract | Test Model | Dosing Regimen | Observed Effects | Reference |
| Terrestrosin D | Sprague-Dawley Rats | 5 - 15 mg/kg/day for 28 days (oral) | Potential hepatorenal toxicity (reversible after 14-day withdrawal). Targeted distribution and accumulation in the liver and kidneys. | [3][4][5] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | Single doses up to 2.0 g/kg (oral) | No mortality or signs of toxicity in acute studies. | [6] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | 100, 200, 400 mg/kg for 28 days (oral) | No drastic changes in hematological, biochemical, or histopathological parameters. | [6] |
| Spray-dried extract of T. terrestris | Wistar Rats | Single doses of 2000 and 5000 mg/kg (oral) | No signs of morbidity or mortality in acute toxicity. | [7] |
| Spray-dried extract of T. terrestris | Wistar Rats | 500, 1000, 1500 mg/kg/day for 28 days (oral) | No significant harmful effects observed. | [7] |
Table 2: In Vitro Cytotoxicity and Genotoxicity Data
| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference |
| Methanol extract of T. terrestris | NRK-52E (rat kidney) | MTT Assay | IC50 value of 160 µg/mL. | [8][9] |
| Water extract of T. terrestris | S. typhimurium TA98 & TA100 | Ames Test | Induced frame shift mutations after metabolic activation. | [8][9] |
| Water extract of T. terrestris | Cultured human lymphocytes | Comet Assay, Micronucleus Test, Chromosomal Aberrations | Genotoxic effects observed at higher concentrations (40 and 80 mg/L). | [10] |
| T. terrestris fruit extract | LNCaP (prostate cancer), HT-29 (colon cancer), HSkMC (normal fibroblasts) | MTT Assay | IC50 values of 0.3 µg/mL (LNCaP), 7.1 µg/mL (HT-29), and 8.7 µg/mL (HSkMC). More toxic to cancer cells. | [11] |
| Saponins from T. terrestris | Normal human skin fibroblasts | MTT Assay | Less toxic to normal fibroblasts compared to many cancer cell lines (IC50 of 12.6 µg/mL). | [12] |
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of this compound are outlined below. These protocols are based on standard practices and findings from studies on related compounds.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Wistar rats (8-12 weeks old).
-
Methodology: A single oral dose of the test substance is administered to one animal. The animal is observed for signs of toxicity and mortality for up to 14 days. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This sequential dosing allows for the determination of the LD50 (median lethal dose).
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Body weight is recorded weekly.
Repeated Dose 28-Day Oral Toxicity Study
-
Test System: Sprague-Dawley rats (male and female).
-
Methodology: The test substance is administered orally once daily at three different dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of cell lines including normal and cancerous cells (e.g., NRK-52E, HepG2, LNCaP, HT-29, and normal human fibroblasts).
-
Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Genotoxicity Assessment: Ames Test and In Vitro Micronucleus Assay
-
Ames Test:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
-
In Vitro Micronucleus Assay:
-
Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO-K1 cells).
-
Methodology: Cells are exposed to the test substance. After treatment, the cells are harvested, and the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.
-
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the toxicological evaluation of this compound.
Caption: A potential pathway for saponin-induced hepatotoxicity.
Caption: Logical approach for inferring the safety of this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity [agris.fao.org]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Acute and Sub-Acute Toxicity of Spray-Dried Extract of Tribulus Terrestris [jonuns.com]
- 8. Investigation on the toxic potential of Tribulus terrestris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytological and genetic effects of Tribulus terrestris fruit aqueous extract on cultured human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Safety Profile of Terrestrosin K: A Comparative Toxicological Guide
An Objective Analysis Based on Available Data for Terrestrosin K and Structurally Related Saponins
This guide provides a comparative overview of the toxicological profile of this compound, a steroidal saponin found in Tribulus terrestris. Due to the limited direct toxicological data available for this compound, this analysis draws upon existing studies of closely related compounds, particularly Terrestrosin D, and various extracts of Tribulus terrestris. This guide is intended for researchers, scientists, and drug development professionals to inform future safety and toxicity studies.
Comparative Toxicology Overview
This compound is a steroidal saponin isolated from the fruits of Tribulus terrestris[1][2]. While direct and comprehensive toxicological studies on this compound are scarce, the safety profile of a structurally similar compound, Terrestrosin D, also found in Tribulus terrestris, has been investigated and indicates potential for hepatorenal toxicity[3][4][5]. Studies on various extracts of Tribulus terrestris, which contain a mixture of saponins including this compound, provide broader context on potential toxicological endpoints.
Quantitative Toxicological Data Summary
The following tables summarize key toxicological data from studies on Tribulus terrestris extracts and the related steroidal saponin, Terrestrosin D. This data serves as a surrogate for estimating the potential toxicity of this compound.
Table 1: In Vivo Toxicity Data
| Compound/Extract | Test Model | Dosing Regimen | Observed Effects | Reference |
| Terrestrosin D | Sprague-Dawley Rats | 5 - 15 mg/kg/day for 28 days (oral) | Potential hepatorenal toxicity (reversible after 14-day withdrawal). Targeted distribution and accumulation in the liver and kidneys. | [3][4][5] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | Single doses up to 2.0 g/kg (oral) | No mortality or signs of toxicity in acute studies. | [6] |
| Saponin-rich butanol extract of T. terrestris fruits | Wistar Rats | 100, 200, 400 mg/kg for 28 days (oral) | No drastic changes in hematological, biochemical, or histopathological parameters. | [6] |
| Spray-dried extract of T. terrestris | Wistar Rats | Single doses of 2000 and 5000 mg/kg (oral) | No signs of morbidity or mortality in acute toxicity. | [7] |
| Spray-dried extract of T. terrestris | Wistar Rats | 500, 1000, 1500 mg/kg/day for 28 days (oral) | No significant harmful effects observed. | [7] |
Table 2: In Vitro Cytotoxicity and Genotoxicity Data
| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference |
| Methanol extract of T. terrestris | NRK-52E (rat kidney) | MTT Assay | IC50 value of 160 µg/mL. | [8][9] |
| Water extract of T. terrestris | S. typhimurium TA98 & TA100 | Ames Test | Induced frame shift mutations after metabolic activation. | [8][9] |
| Water extract of T. terrestris | Cultured human lymphocytes | Comet Assay, Micronucleus Test, Chromosomal Aberrations | Genotoxic effects observed at higher concentrations (40 and 80 mg/L). | [10] |
| T. terrestris fruit extract | LNCaP (prostate cancer), HT-29 (colon cancer), HSkMC (normal fibroblasts) | MTT Assay | IC50 values of 0.3 µg/mL (LNCaP), 7.1 µg/mL (HT-29), and 8.7 µg/mL (HSkMC). More toxic to cancer cells. | [11] |
| Saponins from T. terrestris | Normal human skin fibroblasts | MTT Assay | Less toxic to normal fibroblasts compared to many cancer cell lines (IC50 of 12.6 µg/mL). | [12] |
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of this compound are outlined below. These protocols are based on standard practices and findings from studies on related compounds.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Wistar rats (8-12 weeks old).
-
Methodology: A single oral dose of the test substance is administered to one animal. The animal is observed for signs of toxicity and mortality for up to 14 days. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This sequential dosing allows for the determination of the LD50 (median lethal dose).
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Body weight is recorded weekly.
Repeated Dose 28-Day Oral Toxicity Study
-
Test System: Sprague-Dawley rats (male and female).
-
Methodology: The test substance is administered orally once daily at three different dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of cell lines including normal and cancerous cells (e.g., NRK-52E, HepG2, LNCaP, HT-29, and normal human fibroblasts).
-
Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Genotoxicity Assessment: Ames Test and In Vitro Micronucleus Assay
-
Ames Test:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
-
In Vitro Micronucleus Assay:
-
Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO-K1 cells).
-
Methodology: Cells are exposed to the test substance. After treatment, the cells are harvested, and the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.
-
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the toxicological evaluation of this compound.
Caption: A potential pathway for saponin-induced hepatotoxicity.
Caption: Logical approach for inferring the safety of this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity [agris.fao.org]
- 5. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Acute and Sub-Acute Toxicity of Spray-Dried Extract of Tribulus Terrestris [jonuns.com]
- 8. Investigation on the toxic potential of Tribulus terrestris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytological and genetic effects of Tribulus terrestris fruit aqueous extract on cultured human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Terrestrosin K
For Immediate Implementation by Laboratory Personnel
Chemical and Safety Data Summary
Given the absence of a specific SDS for Terrestrosin K, the following table summarizes general data points relevant to the handling and disposal of hazardous or cytotoxic chemical waste. Laboratory personnel must conduct a risk assessment prior to handling this compound.
| Property | General Information for Hazardous/Cytotoxic Compounds |
| Chemical Name | This compound |
| CAS Number | 193605-07-1[1] |
| Molecular Formula | C₅₁H₈₂O₂₄[1] |
| Molecular Weight | 1079.19 g/mol [1] |
| Appearance | Solid (Assumed) |
| Known Hazards | While specific toxicity data for this compound is limited, related compounds like Terrestrosin D have shown potential hepatorenal toxicity[2]. Therefore, this compound should be handled as a potentially cytotoxic and hazardous substance. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times, including nitrile gloves, safety goggles with side shields, and a lab coat. When handling powders or creating solutions, work in a certified chemical fume hood to avoid inhalation.[3] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Long-term storage conditions are recommended to be below -15°C.[1] Keep containers tightly closed. |
| Spill Procedures | In case of a spill, evacuate the area and prevent further spread. Absorb small spills with inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. Do not allow the material to enter drains or waterways.[5] |
| First Aid Measures | If inhaled: Move to fresh air. Seek medical attention if breathing becomes difficult.[6] In case of skin contact: Wash immediately with soap and water.[7] In case of eye contact: Flush with plenty of water for at least 15 minutes.[7] If swallowed: Do not induce vomiting. Seek immediate medical attention.[5] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and glassware, must be segregated from general laboratory waste.[8]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8][9] These containers are often color-coded, typically purple or red, to signify cytotoxic hazards.[3][8]
2. Solid Waste Disposal:
-
Unused/Expired this compound: Collect in a designated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware (e.g., pipette tips, microfuge tubes): Place directly into a cytotoxic sharps container or a designated solid waste container.[9]
-
Contaminated PPE: Double-bag all contaminated PPE in designated cytotoxic waste bags before placing them in the final disposal container.[4]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Organic Solvent Solutions: Collect in a separate, compatible hazardous waste container. Do not mix with aqueous or other incompatible waste streams.
4. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable decontaminating agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol (B145695) and then water. The cleaning materials (wipes, etc.) must be disposed of as cytotoxic waste.[3]
5. Final Disposal:
-
All collected this compound waste must be disposed of through the institution's hazardous waste management program.[10]
-
Ensure all containers are properly labeled with the contents, hazard symbols, and date of accumulation.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.[8]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound - CAS:193605-07-1 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. acewaste.com.au [acewaste.com.au]
Safeguarding the Laboratory: Proper Disposal Procedures for Terrestrosin K
For Immediate Implementation by Laboratory Personnel
Chemical and Safety Data Summary
Given the absence of a specific SDS for Terrestrosin K, the following table summarizes general data points relevant to the handling and disposal of hazardous or cytotoxic chemical waste. Laboratory personnel must conduct a risk assessment prior to handling this compound.
| Property | General Information for Hazardous/Cytotoxic Compounds |
| Chemical Name | This compound |
| CAS Number | 193605-07-1[1] |
| Molecular Formula | C₅₁H₈₂O₂₄[1] |
| Molecular Weight | 1079.19 g/mol [1] |
| Appearance | Solid (Assumed) |
| Known Hazards | While specific toxicity data for this compound is limited, related compounds like Terrestrosin D have shown potential hepatorenal toxicity[2]. Therefore, this compound should be handled as a potentially cytotoxic and hazardous substance. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times, including nitrile gloves, safety goggles with side shields, and a lab coat. When handling powders or creating solutions, work in a certified chemical fume hood to avoid inhalation.[3] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Long-term storage conditions are recommended to be below -15°C.[1] Keep containers tightly closed. |
| Spill Procedures | In case of a spill, evacuate the area and prevent further spread. Absorb small spills with inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. Do not allow the material to enter drains or waterways.[5] |
| First Aid Measures | If inhaled: Move to fresh air. Seek medical attention if breathing becomes difficult.[6] In case of skin contact: Wash immediately with soap and water.[7] In case of eye contact: Flush with plenty of water for at least 15 minutes.[7] If swallowed: Do not induce vomiting. Seek immediate medical attention.[5] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and glassware, must be segregated from general laboratory waste.[8]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8][9] These containers are often color-coded, typically purple or red, to signify cytotoxic hazards.[3][8]
2. Solid Waste Disposal:
-
Unused/Expired this compound: Collect in a designated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware (e.g., pipette tips, microfuge tubes): Place directly into a cytotoxic sharps container or a designated solid waste container.[9]
-
Contaminated PPE: Double-bag all contaminated PPE in designated cytotoxic waste bags before placing them in the final disposal container.[4]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Organic Solvent Solutions: Collect in a separate, compatible hazardous waste container. Do not mix with aqueous or other incompatible waste streams.
4. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable decontaminating agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol (B145695) and then water. The cleaning materials (wipes, etc.) must be disposed of as cytotoxic waste.[3]
5. Final Disposal:
-
All collected this compound waste must be disposed of through the institution's hazardous waste management program.[10]
-
Ensure all containers are properly labeled with the contents, hazard symbols, and date of accumulation.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.[8]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound - CAS:193605-07-1 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. acewaste.com.au [acewaste.com.au]
Safeguarding the Laboratory: Proper Disposal Procedures for Terrestrosin K
For Immediate Implementation by Laboratory Personnel
Chemical and Safety Data Summary
Given the absence of a specific SDS for Terrestrosin K, the following table summarizes general data points relevant to the handling and disposal of hazardous or cytotoxic chemical waste. Laboratory personnel must conduct a risk assessment prior to handling this compound.
| Property | General Information for Hazardous/Cytotoxic Compounds |
| Chemical Name | This compound |
| CAS Number | 193605-07-1[1] |
| Molecular Formula | C₅₁H₈₂O₂₄[1] |
| Molecular Weight | 1079.19 g/mol [1] |
| Appearance | Solid (Assumed) |
| Known Hazards | While specific toxicity data for this compound is limited, related compounds like Terrestrosin D have shown potential hepatorenal toxicity[2]. Therefore, this compound should be handled as a potentially cytotoxic and hazardous substance. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times, including nitrile gloves, safety goggles with side shields, and a lab coat. When handling powders or creating solutions, work in a certified chemical fume hood to avoid inhalation.[3] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Long-term storage conditions are recommended to be below -15°C.[1] Keep containers tightly closed. |
| Spill Procedures | In case of a spill, evacuate the area and prevent further spread. Absorb small spills with inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. Do not allow the material to enter drains or waterways.[5] |
| First Aid Measures | If inhaled: Move to fresh air. Seek medical attention if breathing becomes difficult.[6] In case of skin contact: Wash immediately with soap and water.[7] In case of eye contact: Flush with plenty of water for at least 15 minutes.[7] If swallowed: Do not induce vomiting. Seek immediate medical attention.[5] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and glassware, must be segregated from general laboratory waste.[8]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8][9] These containers are often color-coded, typically purple or red, to signify cytotoxic hazards.[3][8]
2. Solid Waste Disposal:
-
Unused/Expired this compound: Collect in a designated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware (e.g., pipette tips, microfuge tubes): Place directly into a cytotoxic sharps container or a designated solid waste container.[9]
-
Contaminated PPE: Double-bag all contaminated PPE in designated cytotoxic waste bags before placing them in the final disposal container.[4]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Organic Solvent Solutions: Collect in a separate, compatible hazardous waste container. Do not mix with aqueous or other incompatible waste streams.
4. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable decontaminating agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol and then water. The cleaning materials (wipes, etc.) must be disposed of as cytotoxic waste.[3]
5. Final Disposal:
-
All collected this compound waste must be disposed of through the institution's hazardous waste management program.[10]
-
Ensure all containers are properly labeled with the contents, hazard symbols, and date of accumulation.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.[8]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound - CAS:193605-07-1 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling Terrestrosin K
Operational Plan: From Receipt to Disposal
This plan outlines the necessary steps for safely managing Terrestrosin K throughout its lifecycle in the laboratory.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel responsible for unpacking should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[1]
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Log the compound into the chemical inventory system and store it according to the supplier's recommendations, typically at <-15°C.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage location should be separate from incompatible chemicals.
-
Access to the storage area should be restricted to authorized personnel.
3. Handling and Preparation:
-
All handling of this compound powder should be conducted within a certified biological safety cabinet (BSC) or a fume hood to prevent inhalation of airborne particles.[1]
-
Personnel must wear the full PPE ensemble as detailed in the table below.
-
When preparing solutions, work on a disposable, absorbent bench liner.
-
Use dedicated equipment (e.g., spatulas, weighing paper, tubes) for handling the compound.
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, gowns, bench liners, and used consumables, must be disposed of as cytotoxic waste.[2]
-
Contaminated waste should be placed in clearly labeled, sealed, and puncture-resistant containers.
-
Follow institutional and local regulations for the disposal of cytotoxic waste.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | Lab coat, safety glasses, single pair of nitrile gloves. |
| Weighing and Solution Preparation (in BSC or fume hood) | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles, and a surgical mask.[1][3] |
| Handling Solutions (outside of BSC) | Lab coat, safety glasses, and a single pair of nitrile gloves. |
| Spill Cleanup | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles or face shield, and an N95 respirator.[2][3] |
| Waste Disposal | Lab coat, heavy-duty gloves, and safety glasses. |
Experimental Protocol: Handling this compound in a Laboratory Setting
This protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation: a. Don the appropriate PPE as specified in the table above. b. Prepare the work area within the BSC or fume hood by laying down a disposable absorbent liner. c. Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution: a. Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC. b. Add the appropriate solvent to the powder to reconstitute it. c. Gently vortex or pipette to ensure the compound is fully dissolved. d. Clearly label the stock solution with the compound name, concentration, date, and your initials.
3. Decontamination: a. After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant). b. Dispose of all contaminated materials in the designated cytotoxic waste container.
4. Doffing PPE: a. Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face protection, and mask. b. Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for this compound spill cleanup.
References
Essential Safety and Logistical Information for Handling Terrestrosin K
Operational Plan: From Receipt to Disposal
This plan outlines the necessary steps for safely managing Terrestrosin K throughout its lifecycle in the laboratory.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel responsible for unpacking should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[1]
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Log the compound into the chemical inventory system and store it according to the supplier's recommendations, typically at <-15°C.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage location should be separate from incompatible chemicals.
-
Access to the storage area should be restricted to authorized personnel.
3. Handling and Preparation:
-
All handling of this compound powder should be conducted within a certified biological safety cabinet (BSC) or a fume hood to prevent inhalation of airborne particles.[1]
-
Personnel must wear the full PPE ensemble as detailed in the table below.
-
When preparing solutions, work on a disposable, absorbent bench liner.
-
Use dedicated equipment (e.g., spatulas, weighing paper, tubes) for handling the compound.
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, gowns, bench liners, and used consumables, must be disposed of as cytotoxic waste.[2]
-
Contaminated waste should be placed in clearly labeled, sealed, and puncture-resistant containers.
-
Follow institutional and local regulations for the disposal of cytotoxic waste.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | Lab coat, safety glasses, single pair of nitrile gloves. |
| Weighing and Solution Preparation (in BSC or fume hood) | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles, and a surgical mask.[1][3] |
| Handling Solutions (outside of BSC) | Lab coat, safety glasses, and a single pair of nitrile gloves. |
| Spill Cleanup | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles or face shield, and an N95 respirator.[2][3] |
| Waste Disposal | Lab coat, heavy-duty gloves, and safety glasses. |
Experimental Protocol: Handling this compound in a Laboratory Setting
This protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation: a. Don the appropriate PPE as specified in the table above. b. Prepare the work area within the BSC or fume hood by laying down a disposable absorbent liner. c. Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution: a. Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC. b. Add the appropriate solvent to the powder to reconstitute it. c. Gently vortex or pipette to ensure the compound is fully dissolved. d. Clearly label the stock solution with the compound name, concentration, date, and your initials.
3. Decontamination: a. After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant). b. Dispose of all contaminated materials in the designated cytotoxic waste container.
4. Doffing PPE: a. Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face protection, and mask. b. Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for this compound spill cleanup.
References
Essential Safety and Logistical Information for Handling Terrestrosin K
Operational Plan: From Receipt to Disposal
This plan outlines the necessary steps for safely managing Terrestrosin K throughout its lifecycle in the laboratory.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel responsible for unpacking should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[1]
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Log the compound into the chemical inventory system and store it according to the supplier's recommendations, typically at <-15°C.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage location should be separate from incompatible chemicals.
-
Access to the storage area should be restricted to authorized personnel.
3. Handling and Preparation:
-
All handling of this compound powder should be conducted within a certified biological safety cabinet (BSC) or a fume hood to prevent inhalation of airborne particles.[1]
-
Personnel must wear the full PPE ensemble as detailed in the table below.
-
When preparing solutions, work on a disposable, absorbent bench liner.
-
Use dedicated equipment (e.g., spatulas, weighing paper, tubes) for handling the compound.
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, gowns, bench liners, and used consumables, must be disposed of as cytotoxic waste.[2]
-
Contaminated waste should be placed in clearly labeled, sealed, and puncture-resistant containers.
-
Follow institutional and local regulations for the disposal of cytotoxic waste.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | Lab coat, safety glasses, single pair of nitrile gloves. |
| Weighing and Solution Preparation (in BSC or fume hood) | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles, and a surgical mask.[1][3] |
| Handling Solutions (outside of BSC) | Lab coat, safety glasses, and a single pair of nitrile gloves. |
| Spill Cleanup | Disposable gown, double pair of chemotherapy-tested gloves, safety goggles or face shield, and an N95 respirator.[2][3] |
| Waste Disposal | Lab coat, heavy-duty gloves, and safety glasses. |
Experimental Protocol: Handling this compound in a Laboratory Setting
This protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation: a. Don the appropriate PPE as specified in the table above. b. Prepare the work area within the BSC or fume hood by laying down a disposable absorbent liner. c. Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution: a. Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC. b. Add the appropriate solvent to the powder to reconstitute it. c. Gently vortex or pipette to ensure the compound is fully dissolved. d. Clearly label the stock solution with the compound name, concentration, date, and your initials.
3. Decontamination: a. After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant). b. Dispose of all contaminated materials in the designated cytotoxic waste container.
4. Doffing PPE: a. Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face protection, and mask. b. Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for this compound spill cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
